Erythritol
Description
This compound is a four-carbon sugar that is found in algae, fungi, and lichens. It is twice as sweet as sucrose and can be used as a coronary vasodilator.
This compound has been reported in Aureobasidium, Ramalina usnea, and other organisms with data available.
A four-carbon sugar that is found in algae, fungi, and lichens. It is twice as sweet as sucrose and can be used as a coronary vasodilator.
Structure
3D Structure
Properties
IUPAC Name |
(2S,3R)-butane-1,2,3,4-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O4/c5-1-3(7)4(8)2-6/h3-8H,1-2H2/t3-,4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXHWFMMPAWVPI-ZXZARUISSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H](CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O4 | |
| Record name | ERYTHRITOL | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6043919 | |
| Record name | Erythritol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6043919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, White, odourless, non-hygroscopic, heat-stable crystals with a sweetness of approximately 60-80 % that of sucrose., Solid; [Merck Index] White odorless solid; [JECFA], Solid | |
| Record name | 1,2,3,4-Butanetetrol, (2R,3S)-rel- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | ERYTHRITOL | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Erythritol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14150 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Erythritol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002994 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
330.5 °C, 330.00 to 331.00 °C. @ 760.00 mm Hg | |
| Record name | Erythritol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7968 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Erythritol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002994 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Freely soluble in water, slightly soluble in ethanol, insoluble in diethyl ether., Very soluble in water (saturated solution contains about 61% w/w); soluble in pyridine (saturated solution contains 2.5% w/w); slightly soluble in alcohol; practically insoluble in ether, Insoluble in ethyl ether, benzene, In water, 6.10X10+5 mg/L at 22 °C, 610 mg/mL at 22 °C | |
| Record name | ERYTHRITOL | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Erythritol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7968 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Erythritol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002994 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
1.451 g/cu cm at 20 °C | |
| Record name | Erythritol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7968 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000237 [mmHg] | |
| Record name | Erythritol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14150 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Bipyramidal tetragonal prisms, White crystals | |
CAS No. |
149-32-6 | |
| Record name | Erythritol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149-32-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Erythritol [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000149326 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Erythritol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04481 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ERYTHRITOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760400 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ERYTHRITOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8099 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,3,4-Butanetetrol, (2R,3S)-rel- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Erythritol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6043919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Erythritol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.217 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ERYTHRITOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RA96B954X6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Erythritol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7968 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Erythritol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002994 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
119-123 °C, 121.5 °C, Crystals. MP: 61 °C. Soluble in alcohol, ether, and glycerol; insoluble in water /Erythritol tetranitrate/ | |
| Record name | ERYTHRITOL | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Erythritol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7968 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Erythritol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002994 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Endogenous Production of Erythritol via the Pentose Phosphate Pathway
Authored For: Researchers, Scientists, and Drug Development Professionals Preamble: The discovery of endogenous erythritol synthesis has marked a significant paradigm shift in metabolic research. Once considered a simple, inert food additive, this compound is now recognized as a product of human glucose metabolism, synthesized via the pentose phosphate pathway (PPP).[1][2] Elevated circulating levels of this four-carbon polyol have been identified as a predictive biomarker for significant cardiometabolic diseases, including adiposity gain, type 2 diabetes, and cardiovascular events.[3][4][5] This guide provides a detailed exploration of the biochemical machinery, regulatory mechanisms, and state-of-the-art methodologies for investigating this critical metabolic pathway. We will dissect the enzymatic cascade from glucose to this compound, explain the causal logic behind advanced experimental workflows, and offer actionable protocols for robust scientific inquiry.
Section 1: The Biochemical Architecture of this compound Synthesis
Endogenous this compound is not a product of a dedicated, linear pathway but rather a branch from the central carbon metabolism hub known as the Pentose Phosphate Pathway (PPP). The synthesis begins with glucose and proceeds through both the oxidative and non-oxidative phases of the PPP to generate the direct precursor, erythrose-4-phosphate.
Entry into the Pentose Phosphate Pathway
The journey begins with the phosphorylation of glucose to glucose-6-phosphate (G6P) by hexokinase, a shared first step with glycolysis.[6] At this critical juncture, the metabolic fate of G6P is determined by the cell's energetic and biosynthetic needs. When there is a high demand for anabolic precursors and reducing power in the form of NADPH, G6P is shunted from glycolysis into the oxidative phase of the PPP.
The Oxidative Phase: Generating Reducing Power
The oxidative phase is an irreversible sequence of reactions whose primary output is NADPH, a critical cofactor for antioxidant defense systems and reductive biosynthesis (e.g., fatty acid synthesis).[7]
-
Dehydrogenation of G6P: The committed and rate-limiting step is catalyzed by Glucose-6-Phosphate Dehydrogenase (G6PD) . This enzyme oxidizes G6P to 6-phosphoglucono-δ-lactone, reducing NADP+ to NADPH.[7][8]
-
Hydrolysis: The lactone is subsequently hydrolyzed to 6-phosphogluconate by 6-phosphogluconolactonase.
-
Oxidative Decarboxylation: 6-Phosphogluconate Dehydrogenase (6PGD) catalyzes the final step of this phase, converting 6-phosphogluconate to ribulose-5-phosphate. This reaction generates a second molecule of NADPH and releases one molecule of CO₂.[1]
The Non-Oxidative Phase: Carbon Shuffling to Produce Erythrose-4-Phosphate
The non-oxidative phase consists of a series of reversible sugar-phosphate interconversions. This intricate network, primarily orchestrated by two key enzymes, allows the cell to convert five-carbon sugars back into glycolytic intermediates or, crucially for our topic, to generate other biosynthetic precursors like erythrose-4-phosphate (E4P) .[9][10]
-
Key Enzymes of Carbon Rearrangement:
Through a series of TKL and TAL-catalyzed reactions, ribulose-5-phosphate and its isomers are rearranged, ultimately yielding the four-carbon intermediate, E4P.[1][9]
The Final Conversion: From Erythrose-4-Phosphate to this compound
The final steps to produce this compound involve dephosphorylation and reduction.
-
Dephosphorylation: Erythrose-4-phosphate is dephosphorylated by a yet-to-be-fully-characterized phosphatase to yield erythrose .
-
Reduction to this compound: This is the terminal, NADPH-dependent reductive step. In vitro and cellular studies have identified two key enzymes capable of catalyzing the conversion of erythrose to this compound:
Both enzymes utilize the NADPH generated during the oxidative phase of the PPP, elegantly linking the pathway's start and end points.
Section 2: Visualizing the Pathway and Regulatory Influences
To comprehend the flow of metabolites and the points of control, a visual representation is indispensable.
Diagram 1: The this compound Synthesis Pathway
Caption: Major factors upregulating this compound synthesis via the PPP.
Section 3: Regulation of Endogenous this compound Synthesis
The production of this compound is not static but is dynamically regulated by the cell's metabolic state. Understanding these regulatory pressures is key to interpreting why circulating this compound levels change in health and disease.
-
Substrate Availability: A primary driver of pathway flux is the concentration of glucose. In cell culture models, intracellular this compound levels are directly proportional to the glucose concentration in the media, suggesting that hyperglycemic conditions may inherently upregulate this compound synthesis. [3][16]* Oxidative Stress: The PPP is the principal defense mechanism against oxidative damage, as it supplies the cell with NADPH needed to regenerate reduced glutathione. [17]Both chemically induced oxidative stress and genetic activation of the antioxidant response have been shown to elevate intracellular this compound. [3][18]This suggests that this compound synthesis may be a metabolic signature of an active oxidative stress response.
-
Enzymatic Control Points: While G6PD is the canonical rate-limiting enzyme for the oxidative PPP, studies using siRNA knockdown have revealed a more nuanced picture for this compound synthesis. Knockdown of the non-oxidative enzymes Transketolase (TKT) and Sorbitol Dehydrogenase (SORD) significantly inhibits this compound production, whereas G6PD knockdown does not have the same effect. [3][18]This indicates that in some cellular contexts, the regulation of the non-oxidative branch and the final reductive step are the critical control points for this compound synthesis. [3][18]
Table 1: Key Enzymes and Their Roles in this compound Synthesis
| Enzyme | Abbreviation | Phase | Substrate(s) | Product(s) | Causality & Significance |
| Glucose-6-Phosphate Dehydrogenase | G6PD | Oxidative | Glucose-6-Phosphate | 6-Phosphoglucono-δ-lactone, NADPH | Rate-limiting step of the oxidative PPP; generates essential reducing power. [8] |
| Transketolase | TKL | Non-Oxidative | Xylulose-5-P, Ribose-5-P, Erythrose-4-P | Various sugar phosphates | Critical for carbon shuffling to produce Erythrose-4-Phosphate. Its knockdown inhibits this compound synthesis. [3][9] |
| Transaldolase | TAL | Non-Oxidative | Sedoheptulose-7-P, Glyceraldehyde-3-P | Erythrose-4-P, Fructose-6-P | Works in concert with TKL to generate the this compound precursor. [9] |
| Sorbitol Dehydrogenase | SORD | Final Reduction | Erythrose, NADPH | This compound , NADP+ | One of two key enzymes identified that catalyzes the final NADPH-dependent reduction. [5][13][14] |
| Alcohol Dehydrogenase 1 | ADH1 | Final Reduction | Erythrose, NADPH | This compound , NADP+ | A second key enzyme capable of catalyzing the final reductive step. [5][13][14] |
Section 4: Field-Proven Methodologies for Interrogation
Investigating this pathway requires a multi-faceted approach combining metabolite quantification, flux analysis, and genetic manipulation. The protocols described below are designed as self-validating systems, incorporating necessary controls for trustworthy data generation.
Protocol: Quantification of this compound by GC-MS
Causality: Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for its high sensitivity and specificity in quantifying small molecules like this compound from complex biological matrices. Derivatization is necessary to make the polar polyol volatile for GC analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
To 100 µL of plasma or cell lysate, add 10 µL of an internal standard (e.g., ¹³C₄-Erythritol at 10 µg/mL) to correct for sample loss during processing.
-
Precipitate proteins by adding 400 µL of ice-cold methanol. Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen gas.
-
-
Derivatization:
-
To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) and 50 µL of pyridine.
-
Cap the vial tightly and incubate at 70°C for 60 minutes to create trimethylsilyl (TMS) ethers of this compound.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample onto a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).
-
Use a temperature gradient programmed to separate the analytes.
-
Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for this compound-TMS and the internal standard.
-
-
Quantification:
-
Generate a standard curve using known concentrations of this compound.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration in the unknown samples by interpolating from the standard curve.
-
Protocol: ¹³C Stable Isotope Tracing for Flux Analysis
Causality: To definitively prove that this compound is synthesized from glucose and to quantify the metabolic flux, stable isotope tracing is essential. By feeding cells ¹³C-labeled glucose, we can track the incorporation of the heavy isotope into downstream metabolites. [1] Step-by-Step Methodology:
-
Cell Culture:
-
Culture cells (e.g., A549 human lung carcinoma cells) in standard glucose-containing medium to 80% confluency. [3] * Replace the medium with glucose-free DMEM supplemented with a known concentration of [U-¹³C₆]-glucose (e.g., 10 mM).
-
Incubate for a time course (e.g., 0, 4, 8, 24 hours). The time course is critical to capture the kinetics of label incorporation.
-
-
Metabolite Extraction:
-
At each time point, rapidly wash the cells with ice-cold saline.
-
Immediately add ice-cold 80% methanol to quench all enzymatic activity.
-
Scrape the cells and collect the cell lysate/methanol mixture.
-
Perform the extraction and drying steps as described in the GC-MS protocol (Section 4.1).
-
-
GC-MS Analysis for Isotopologue Distribution:
-
Analyze the derivatized samples via GC-MS, but instead of SIM mode, operate in full scan mode to capture the entire mass spectrum of the this compound-TMS peak.
-
Extract the ion chromatograms for the different isotopologues of this compound (M+0, M+1, M+2, M+3, M+4, etc.).
-
Correct for the natural abundance of ¹³C.
-
-
Data Interpretation:
-
The presence of M+4 this compound (where all four carbons are ¹³C) provides unambiguous proof of de novo synthesis from the supplied ¹³C-glucose.
-
The rate of increase in the fraction of labeled this compound over time reflects the metabolic flux through the pathway.
-
Diagram 3: Experimental Workflow for Isotope Tracing
Caption: Workflow for ¹³C stable isotope tracing of this compound synthesis.
Section 5: Conclusion and Future Directions
The endogenous synthesis of this compound via the pentose phosphate pathway is a critical metabolic process with profound implications for human health. It serves as a nexus linking glucose metabolism, oxidative stress, and the pathogenesis of cardiometabolic diseases. For researchers and drug development professionals, this pathway presents both a source of novel biomarkers and a potential target for therapeutic intervention.
Future research must focus on several key areas: definitively identifying the specific phosphatase that acts on erythrose-4-phosphate, understanding the tissue-specific regulation of SORD and ADH1 in the context of this compound synthesis, and conducting long-term clinical trials to disentangle the causality between elevated endogenous this compound and disease progression. The methodologies outlined in this guide provide a robust framework for pursuing these critical questions and advancing our understanding of this fascinating metabolic intersection.
References
-
A. M. E. A. S. El-Baky, H. H. (2021). This compound Chemical Structure, Biosynthesis Pathways, Properties, Applications, and Production. American Journal of Food Science and Technology, 9(3), 77-90. [Link]
-
Hootman, K. C., et al. (2017). This compound is a pentose-phosphate pathway metabolite and associated with adiposity gain in young adults. Proceedings of the National Academy of Sciences, 114(21), E4269-E4278. [Link]
-
Ortiz, S. R., et al. (2022). This compound synthesis in human cells is elevated in response to oxidative stress and regulated by the non-oxidative pentose phosphate pathway. bioRxiv. [Link]
-
Khan Academy. (n.d.). Pentose phosphate pathway. Khan Academy. [Link]
-
El-Baky, H. H. A. M. E. A. S. (2021). This compound Chemical Structure, Biosynthesis Pathways, Properties, Applications, and Production. Science Publishing Group. [Link]
-
Taylor & Francis. (n.d.). Pentose phosphate pathway – Knowledge and References. Taylor & Francis. [Link]
-
Deal, J. A., et al. (2023). This compound: An In-Depth Discussion of Its Potential to Be a Beneficial Dietary Component. Nutrients, 15(1), 204. [Link]
-
Barbier de la Serre, A., et al. (2014). This compound feeds the pentose phosphate pathway via three new isomerases leading to D-erythrose-4-phosphate in Brucella. Journal of Biological Chemistry, 289(50), 34915-34927. [Link]
-
Field, M. S., & Stover, P. J. (2018). Mammalian metabolism of this compound: a predictive biomarker of metabolic dysfunction. Current Opinion in Clinical Nutrition and Metabolic Care, 21(5), 383-388. [Link]
-
Ortiz, S. R., et al. (2022). This compound synthesis is elevated in response to oxidative stress and regulated by the non-oxidative pentose phosphate pathway in A549 cells. Frontiers in Nutrition, 9, 994738. [Link]
-
Keller, M. A., et al. (2014). The return of metabolism: biochemistry and physiology of the pentose phosphate pathway. Biological Reviews, 89(4), 957-971. [Link]
-
Aryal, S. (2023). Pentose Phosphate Pathway: Steps, Diagram, Uses. Microbe Notes. [Link]
-
Stincone, A., et al. (2021). The Pentose Phosphate Pathway in Yeasts–More Than a Poor Cousin of Glycolysis. Journal of Fungi, 7(5), 377. [Link]
-
Ortiz, S. R., et al. (2022). This compound synthesis is elevated in response to oxidative stress and regulated by the non-oxidative pentose phosphate pathway in A549 cells. Frontiers. [Link]
-
Ge, T., et al. (2020). The pentose phosphate pathway in health and disease. Signal Transduction and Targeted Therapy, 5(1), 1-13. [Link]
-
Salve, P., & Tiwari, A. (2025). Glucose-6-Phosphate Dehydrogenase Deficiency. StatPearls. [Link]
-
Chemistry Stack Exchange. (2018). What is the difference between transaldolase and transketolase in the pentose phosphate pathway?. [Link]
-
Schlicker, L. (2019). Endogenous Synthesis of this compound, a Novel Biomarker of Weight Gain (P15-016-19). Current Developments in Nutrition, 3(Supplement_1), nzz038-P15. [Link]
-
Akanuma, Y., et al. (1981). Human erythrocyte sorbitol metabolism and the role of sorbitol dehydrogenase. Diabetologia, 21(4), 333-337. [Link]
-
Acheampong, A., & Ten-Ami, V. (2023). Elevated this compound: A Marker of Metabolic Dysregulation or Contributor to the Pathogenesis of Cardiometabolic Disease?. Metabolites, 13(9), 1012. [Link]
-
ResearchGate. (2025). Glucose-6-phosphate dehydrogenase is dispensable for human erythroid cell differentiation in vitro. [Link]
-
Glader, B. (2025). Glucose-6-Phosphate Dehydrogenase (G6PD) Deficiency. Medscape. [Link]
-
Catalyst University. (2019, April 19). Biological Fate of Artificial Sweeteners | this compound & Sorbitol [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). This compound enhances in vivo thrombosis formation a, Human platelet... [Link]
-
Yang, W., et al. (2020). The Role of the Pentose Phosphate Pathway in Diabetes and Cancer. Frontiers in Endocrinology, 11, 366. [Link]
-
Cappellini, M. D., & Fiorelli, G. (2008). Life and Death of Glucose-6-Phosphate Dehydrogenase (G6PD) Deficient Erythrocytes – Role of Redox Stress and Band 3 Modifications. Seminars in Hematology, 45(1), 19-28. [Link]
-
Cornell University. (2017, May 12). Common sweetener in low-cal foods also a marker for weight gain. ScienceDaily. [Link]
-
Taylor & Francis. (n.d.). Erythrose 4-phosphate – Knowledge and References. Taylor & Francis. [Link]
-
Wikipedia. (n.d.). Pentose phosphate pathway. [Link]
-
MedlinePlus. (2023). Glucose-6-phosphate dehydrogenase deficiency. [Link]
-
Srikanth, P. (n.d.). Biochemistry, Polyol Or Sorbitol Pathways. The Association of Extremity Nerve Surgeons. [Link]
Sources
- 1. pnas.org [pnas.org]
- 2. sciencedaily.com [sciencedaily.com]
- 3. This compound synthesis in human cells is elevated in response to oxidative stress and regulated by the non-oxidative pentose phosphate pathway | bioRxiv [biorxiv.org]
- 4. ecommons.cornell.edu [ecommons.cornell.edu]
- 5. Mammalian metabolism of this compound: a predictive biomarker of metabolic dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Khan Academy [khanacademy.org]
- 7. Life and Death of Glucose-6-Phosphate Dehydrogenase (G6PD) Deficient Erythrocytes – Role of Redox Stress and Band 3 Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Role of the Pentose Phosphate Pathway in Diabetes and Cancer [frontiersin.org]
- 9. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The pentose phosphate pathway in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. microbenotes.com [microbenotes.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. This compound: An In-Depth Discussion of Its Potential to Be a Beneficial Dietary Component - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ecommons.cornell.edu [ecommons.cornell.edu]
- 15. ecommons.cornell.edu [ecommons.cornell.edu]
- 16. mdpi.com [mdpi.com]
- 17. Glucose-6-Phosphate Dehydrogenase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. This compound synthesis is elevated in response to oxidative stress and regulated by the non-oxidative pentose phosphate pathway in A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Metabolic Fate and Urinary Excretion Profile of Erythritol in Humans
This guide provides a comprehensive technical overview of the metabolic journey of erythritol within the human body, from ingestion to excretion. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's pharmacokinetics and metabolic impact.
Section 1: Introduction to this compound
This compound, a four-carbon sugar alcohol (polyol), is a naturally occurring compound found in some fruits and fermented foods.[1] It is commercially produced for use as a sugar substitute in a wide array of food and beverage products. Its popularity stems from its negligible caloric value and a sweetness profile that is approximately 60-70% that of sucrose, without the adverse effects on blood glucose and insulin levels.[2]
Section 2: The Metabolic Pathway of this compound
A significant portion of ingested this compound is rapidly absorbed from the small intestine into the bloodstream.[3][4] Unlike other polyols, this compound is largely resistant to metabolism by human enzymes.[5][6][7]
Absorption in the Small Intestine
Due to its small molecular size, this compound is readily absorbed via passive diffusion in the small intestine.[4] Studies have shown that approximately 90% of an ingested dose is absorbed into the bloodstream.[2][3][4] This rapid and high level of absorption is a key differentiator from other sugar alcohols, which are often poorly absorbed and can lead to gastrointestinal distress.
Limited Systemic Metabolism
Once in circulation, this compound travels throughout the body but does not appear to be significantly metabolized.[4][5] However, some evidence suggests a minor metabolic pathway where a small fraction of this compound may be oxidized to erythrose and then to erythronate.[1][4][8][9] This conversion is estimated to account for only 5-10% of ingested this compound.[1][4]
Endogenous Production
It is important to note that this compound is also produced endogenously in the human body through the pentose phosphate pathway (PPP).[4][10][11] This pathway is a fundamental part of glucose metabolism. Therefore, baseline levels of this compound are present in individuals even without dietary intake. Dysregulation of the PPP, potentially linked to conditions like hyperglycemia, may influence endogenous this compound levels.[4][10]
The following diagram illustrates the metabolic journey of both dietary and endogenously produced this compound.
Caption: Metabolic fate of ingested and endogenous this compound.
Section 3: Urinary Excretion Profile
The primary route of elimination for absorbed this compound is through the kidneys.
Renal Handling and Excretion Rate
After entering the bloodstream, this compound is efficiently filtered by the glomeruli in the kidneys and largely excreted unchanged in the urine.[2][3][4][12] Studies have demonstrated that the majority of an oral dose, typically between 80% and 90%, is recovered in the urine within 24 hours.[3][4] The peak excretion rate usually occurs within the first few hours after consumption.[12] Some research indicates that there is tubular reabsorption of this compound in the kidneys.[12]
Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters of this compound in humans after oral administration.
| Parameter | Value | Reference |
| Peak Plasma Time | < 2 hours | [3] |
| Urinary Excretion (24h) | 80-90% | [3][4] |
| Caloric Value | ≤ 0.4 kcal/g | [12] |
Section 4: The Fate of Unabsorbed this compound
The small fraction of this compound that is not absorbed in the small intestine, estimated to be around 10%, passes into the large intestine.[3] In vitro studies using human fecal samples have shown that this compound is resistant to fermentation by gut microbiota.[5][7][8][9] This resistance is the primary reason why this compound is generally better tolerated than other sugar alcohols, which can cause gas, bloating, and laxative effects due to colonic fermentation. The unabsorbed portion is eventually excreted in the feces.[3]
Section 5: Analytical Methodologies for Quantification in Urine
Accurate quantification of this compound in urine is crucial for pharmacokinetic studies and for understanding its metabolic fate.
Experimental Protocol: Quantification of this compound in Urine by LC-MS/MS
This protocol outlines a robust and sensitive method for the determination of this compound in human urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Objective: To accurately measure the concentration of this compound in human urine.
Principle: Urine samples are prepared by a simple dilution and spiking with a stable isotope-labeled internal standard. The separation of this compound from other urinary components is achieved by liquid chromatography, followed by specific and sensitive detection using tandem mass spectrometry.
Materials and Reagents:
-
This compound analytical standard
-
[¹³C₄]this compound (or other suitable stable isotope-labeled internal standard)[13][14]
-
HPLC-grade water
-
HPLC-grade methanol
-
Formic acid
-
Human urine samples
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Sample Preparation: a. Thaw frozen urine samples at room temperature. b. Vortex each sample for 10 seconds to ensure homogeneity. c. Centrifuge the samples at 10,000 x g for 5 minutes to pellet any precipitate. d. In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of a solution containing the internal standard in a suitable solvent (e.g., 50:50 methanol:water). e. Vortex the mixture for 10 seconds.
-
LC-MS/MS Analysis: a. Liquid Chromatography:
-
Column: A suitable column for polar compound analysis (e.g., HILIC or a specific carbohydrate column).[15]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to achieve separation of this compound from matrix components.
-
Flow Rate: A typical flow rate for the chosen column.
-
Injection Volume: 5-10 µL. b. Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.[13]
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
Data Analysis: a. Generate a calibration curve using known concentrations of this compound standard. b. Calculate the peak area ratio of the analyte to the internal standard for both the standards and the unknown samples. c. Determine the concentration of this compound in the urine samples by interpolating from the calibration curve.
The following workflow diagram illustrates the analytical process.
Caption: Workflow for urinary this compound quantification by LC-MS/MS.
Section 6: Clinical and Research Implications
The unique metabolic profile of this compound has several important implications:
-
Non-Glycemic: Its lack of impact on blood glucose and insulin makes it a suitable sugar substitute for individuals with diabetes.[2]
-
Low Caloric Content: Due to its minimal metabolism, its caloric contribution is negligible.[12]
-
Gastrointestinal Tolerability: High absorption and resistance to fermentation lead to better gastrointestinal tolerance compared to other polyols.[3]
Recent research has also explored potential associations between circulating this compound levels and cardiovascular health.[1][16][17] These studies highlight the importance of understanding both dietary intake and endogenous production of this compound in the context of overall health.
Section 7: Conclusion
This compound exhibits a distinct metabolic fate in humans, characterized by rapid absorption, limited metabolism, and efficient urinary excretion. The majority of ingested this compound is excreted unchanged in the urine, contributing to its low caloric value and favorable tolerability profile. A comprehensive understanding of its pharmacokinetics is essential for its continued evaluation and application in the food and pharmaceutical industries.
References
-
This compound - Wikipedia. [Link]
-
This compound: An In-Depth Discussion of Its Potential to Be a Beneficial Dietary Component. (2023-01-01). [Link]
-
Is this compound Bad for You? Uses and Side Effects. (2025-01-08). [Link]
-
Elevated this compound: A Marker of Metabolic Dysregulation or Contributor to the Pathogenesis of Cardiometabolic Disease? - MDPI. (2023-09-16). [Link]
-
Metabolism of this compound in humans: Comparison with glucose and lactitol - Cambridge University Press & Assessment. [Link]
-
This compound synthesis in human cells is elevated in response to oxidative stress and regulated by the non-oxidative pentose phosphate pathway | bioRxiv. (2022-03-07). [Link]
-
Plasma and urine kinetics of this compound after oral ingestion by healthy humans - PubMed. [Link]
-
Everything You Need To Know About this compound - Splenda®. (2022-05-23). [Link]
-
Absorption and Metabolism of the Natural Sweeteners this compound and Xylitol in Humans: A Dose-Ranging Study - PMC - PubMed Central. (2022-08-30). [Link]
-
Biological Fate of Artificial Sweeteners | this compound & Sorbitol - YouTube. (2019-04-19). [Link]
-
Common sugar substitute shown to impair brain cells, boost stroke risk | CU Boulder Today. (2025-07-14). [Link]
-
This compound as a Potential Causal Contributor to Cardiometabolic Disease: A Mendelian Randomization Study - American Diabetes Association. (2023-11-08). [Link]
-
Absorption and Metabolism of the Natural Sweeteners this compound and Xylitol in Humans: A Dose-Ranging Study - ResearchGate. (2025-10-13). [Link]
-
Metabolism of this compound in humans: comparison with glucose and lactitol - PubMed. [Link]
-
Analysis of polyols in urine by liquid chromatography-tandem mass spectrometry: a useful tool for recognition of inborn errors affecting polyol metabolism - PubMed. [Link]
-
Analysis of polyols in urine by liquid chromatography–tandem mass spectrometry: A useful tool for recognition of inborn errors affecting polyol metabolism - ResearchGate. (2025-08-09). [Link]
-
Development and validation of a UPLC-MS/MS method for the quantification of sugars and non-nutritive sweeteners in human urine - WUR eDepot. (2023-05-18). [Link]
Sources
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. Everything You Need To Know About this compound - Splenda® [splenda.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound: An In-Depth Discussion of Its Potential to Be a Beneficial Dietary Component - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cambridge.org [cambridge.org]
- 6. youtube.com [youtube.com]
- 7. Metabolism of this compound in humans: comparison with glucose and lactitol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Absorption and Metabolism of the Natural Sweeteners this compound and Xylitol in Humans: A Dose-Ranging Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Plasma and urine kinetics of this compound after oral ingestion by healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analysis of polyols in urine by liquid chromatography-tandem mass spectrometry: a useful tool for recognition of inborn errors affecting polyol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. edepot.wur.nl [edepot.wur.nl]
- 16. health.clevelandclinic.org [health.clevelandclinic.org]
- 17. Common sugar substitute shown to impair brain cells, boost stroke risk | CU Boulder Today | University of Colorado Boulder [colorado.edu]
An In-depth Technical Guide to the Investigation of Erythritol as a Potential Antioxidant and Free Radical Scavenger
Abstract
Erythritol, a four-carbon polyol, is widely utilized in the food and pharmaceutical industries as a non-caloric sugar substitute. Its favorable metabolic profile, characterized by rapid absorption and excretion without metabolism, has made it a popular choice for diabetic and health-conscious consumers.[1][2] Beyond its role as a sweetener, an intriguing body of research has emerged investigating its potential as an antioxidant and free radical scavenger. This technical guide provides an in-depth exploration of the scientific evidence, mechanisms, and experimental methodologies used to evaluate this compound's role in mitigating oxidative stress. It critically examines both the compelling evidence for its selective hydroxyl radical scavenging capabilities and the more recent, conflicting data linking it to increased oxidative stress and cardiovascular risk. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the complex and dual-faceted nature of this compound's interaction with redox biology.
The Landscape of Oxidative Stress and Antioxidant Defense
Oxidative stress is a physiological state characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates. ROS, such as the superoxide radical (O₂•⁻) and the highly reactive hydroxyl radical (HO•), are natural byproducts of cellular metabolism. While they play roles in cell signaling, their overproduction can lead to indiscriminate damage to lipids, proteins, and nucleic acids, contributing to the pathophysiology of numerous diseases, including diabetes, cardiovascular disease, and neurodegenerative disorders.
Antioxidants are molecules that can safely interact with free radicals, neutralizing them before they can cause cellular damage. The investigation of novel, safe, and orally available antioxidants is a significant focus of pharmaceutical and nutritional research. This compound's chemical structure, resembling that of the known hydroxyl radical scavenger mannitol, has prompted investigation into its own antioxidant potential.[3]
This compound: Relevant Physicochemical and Metabolic Properties
This compound ((2R,3S)-Butane-1,2,3,4-tetrol) is a sugar alcohol produced commercially via the fermentation of glucose.[2] Its utility in this context stems from several key properties:
-
Metabolic Inertness: Upon ingestion, approximately 90% of this compound is rapidly absorbed in the small intestine and excreted unchanged in the urine within 24 hours.[2] This lack of metabolism means it is virtually non-caloric and does not impact blood glucose or insulin levels, making it suitable for diabetics.[1][4]
-
Systemic Availability: Because it is absorbed into the bloodstream before excretion, this compound has the potential to circulate throughout the body and exert systemic biological effects, such as acting as an antioxidant.[1]
Caption: Metabolic pathway of dietary this compound.
The Case for this compound as a Selective Antioxidant
The primary evidence supporting this compound's antioxidant activity centers on its potent and specific ability to scavenge hydroxyl radicals, one of the most damaging ROS.
Mechanism of Hydroxyl Radical Scavenging
In vitro studies using high-performance liquid chromatography (HPLC) and electron spin resonance (ESR) spectroscopy have elucidated the mechanism by which this compound neutralizes hydroxyl radicals.[3][5] The reaction proceeds via the abstraction of a carbon-bound hydrogen atom from the this compound molecule. This results in the formation of the less reactive tetrose sugars, erythrose and erythrulose, effectively quenching the hydroxyl radical.[3][5][6]
Notably, these same studies demonstrated that this compound is inert toward superoxide radicals, indicating a selective mode of action.[3][5][7] This specificity is a critical characteristic, as it suggests this compound may target the most cytotoxic radicals without interfering with the signaling roles of other ROS.
Caption: Reaction of this compound with a hydroxyl radical.
In Vivo Validation
The antioxidant activity of this compound observed in vitro has been corroborated by in vivo studies. A key study utilized a streptozotocin-induced diabetic rat model, which is characterized by hyperglycemia and elevated oxidative stress.[3] The findings from this and related studies are summarized below.
| Finding | Experimental Observation | Implication | Source(s) |
| Endothelial Protection | This compound administration demonstrated a protective effect on the endothelium in diabetic rats. | Suggests mitigation of hyperglycemia-induced vascular damage. | [3][5] |
| Metabolite Detection | Erythrose, the byproduct of this compound's reaction with HO•, was detected in the urine of this compound-fed diabetic rats. | Provides direct evidence of in vivo free radical scavenging. | [3][5][7] |
| Dose-Dependent Activity | In vitro tests showed a clear dose-dependent ability of this compound to scavenge hydroxyl radicals. | Establishes a direct relationship between concentration and effect. | [6][7] |
These results strongly suggest that this compound acts as a functional antioxidant in vivo, potentially offering protection against the vascular complications associated with diabetes.[3]
A Contradictory Narrative: this compound, Oxidative Stress, and Cardiovascular Risk
Despite the evidence for its antioxidant properties, a growing body of recent research presents a conflicting view, associating this compound with increased oxidative stress and adverse cardiovascular events.
Cellular Mechanisms of Endothelial Dysfunction
Studies using human cerebral microvascular endothelial cells (hCMECs) have reported that exposure to this compound at concentrations equivalent to consuming a single sweetened beverage can induce a pro-oxidative and dysfunctional cellular phenotype.[8][9][10]
Key findings include:
-
Increased ROS Production: this compound-treated cells exhibited a significant increase in intracellular reactive oxygen species.[8][9][11]
-
Reduced Nitric Oxide (NO) Bioavailability: A marked decrease in the production of nitric oxide, a critical vasodilator, was observed. This was linked to reduced phosphorylation of endothelial nitric oxide synthase (eNOS) at its activating site (Ser1177).[9][10][12]
-
Endothelial Dysfunction: The changes in ROS and NO were accompanied by increased production of the vasoconstrictor endothelin-1 and blunted release of tissue-type plasminogen activator (t-PA), which is crucial for breaking down blood clots.[10][12][13]
Caption: Workflow for investigating this compound's redox properties.
Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow. [14]It is a common, rapid method for screening general antioxidant capacity. [15][16] Step-by-Step Methodology:
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in the dark and at 4°C.
-
Sample Preparation: Prepare a series of concentrations of this compound in methanol or an appropriate solvent. A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.
-
Reaction Mixture: In a 96-well plate or cuvette, add 100 µL of the DPPH solution to 100 µL of each this compound concentration, the positive control, and a solvent blank (for the control reading).
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a spectrophotometer.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula:
-
% Scavenging = [(A_control - A_sample) / A_control] * 100
-
Where A_control is the absorbance of the DPPH solution without a sample, and A_sample is the absorbance with the this compound sample.
-
-
Data Analysis: Plot the percentage of scavenging against the concentration of this compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
Protocol 2: In Vitro Endothelial Cell Oxidative Stress Assay
Principle: This protocol assesses the effect of this compound on ROS production and nitric oxide bioavailability in a cultured human endothelial cell line (e.g., hCMECs), providing mechanistic insight into its potential pro-oxidant effects. [9] Step-by-Step Methodology:
-
Cell Culture: Culture hCMECs in appropriate endothelial growth medium until they reach ~80-90% confluency.
-
Treatment: Treat the cells with this compound at a physiologically relevant concentration (e.g., 5-10 mM, equivalent to levels after consuming ~30g) for a specified duration (e.g., 3 to 24 hours). An untreated control group should be run in parallel.
-
Intracellular ROS Measurement:
-
Following treatment, wash the cells with a buffered saline solution (e.g., PBS).
-
Incubate the cells with a fluorescent ROS indicator dye, such as CellROX™ Deep Red Reagent or DCFDA, according to the manufacturer's protocol.
-
Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer. An increase in fluorescence in the this compound-treated group indicates increased ROS production.
-
-
Nitric Oxide (NO) Measurement:
-
Collect the cell culture supernatant from treated and control wells.
-
Measure the concentration of nitrite (a stable NO metabolite) using a Griess Reagent System according to the manufacturer's protocol. This involves a colorimetric reaction that can be read on a spectrophotometer at ~540 nm. A decrease in nitrite in the treated group suggests reduced NO production.
-
-
Protein Expression Analysis (e.g., for eNOS):
-
Lyse the treated and control cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Analyze the expression and phosphorylation status of key proteins (e.g., total eNOS, phospho-eNOS (Ser1177)) using Western Blotting or a capillary electrophoresis immunoassay system.
-
Conclusion and Future Perspectives
The investigation of this compound's role in redox biology reveals a complex and dichotomous profile. There is credible evidence demonstrating its efficacy as a selective scavenger of highly damaging hydroxyl radicals, with in vivo data supporting a potential protective role against hyperglycemia-induced vascular damage. [3]Conversely, recent and compelling cellular and clinical data raise serious concerns about its potential to increase oxidative stress, promote endothelial dysfunction, and contribute to cardiovascular risk. [10][11][17] This discrepancy underscores the critical importance of context in toxicology and pharmacology. The effects of this compound may be dose-dependent and influenced by an individual's underlying metabolic health. For drug development professionals and researchers, this compound serves as a crucial case study. It highlights the necessity of moving beyond simple in vitro antioxidant screening assays and employing a multi-faceted approach that includes mechanistic cell-based studies and robust clinical investigation.
Future research must focus on:
-
Long-term clinical trials to definitively assess the cardiovascular safety of dietary this compound consumption.
-
Studies designed to differentiate the effects of high circulating this compound from dietary intake versus high levels from endogenous production as a result of metabolic disease.
-
Further mechanistic investigation into the pathways of this compound-induced platelet activation and its impact on thrombosis.
Only through such rigorous inquiry can the scientific community fully resolve the conflicting data and provide clear guidance on the safety and potential therapeutic applications of this compound.
References
-
den Hartog, G. J., Boots, A. W., Adam-Perrot, A., Brouns, F., Verkooijen, I. W., Weseler, A. R., Haenen, G. R., & Bast, A. (2010). This compound is a sweet antioxidant. Nutrition, 26(4), 449-458. [Link]
-
ResearchGate. (n.d.). This compound is a sweet antioxidant | Request PDF. Retrieved January 30, 2026, from [Link]
-
Cleveland Clinic. (2024, August 8). Cleveland Clinic Study: Substitute this compound Raises Cardiovascular Risk. [Link]
-
ReachMD. (2024, August 22). New Study Adds to Increasing Evidence That Sugar Substitute this compound Raises Cardiovascular Risk. [Link]
-
Natural Health Research Institute. (n.d.). This compound is a Sweet, Zero-Calorie Antioxidant. Retrieved January 30, 2026, from [Link]
-
Soh, E., & Tey, S. L. (2023). This compound: An In-Depth Discussion of Its Potential to Be a Beneficial Dietary Component. Nutrients, 15(1), 204. [Link]
-
NutritionFacts.org. (2012, December 4). This compound May Be a Sweet Antioxidant - UPDATE: don't eat! (See doc note below). [Link]
-
Rzechonek, D. A., Dobrowolski, A., Rymowicz, W., & Mirończuk, A. M. (2018). This compound as sweetener—wherefrom and whereto?. Applied Microbiology and Biotechnology, 102(13), 5471-5481. [Link]
-
Wikipedia. (n.d.). This compound. Retrieved January 30, 2026, from [Link]
-
CU Boulder Today. (2025, July 14). Common sugar substitute shown to impair brain cells, boost stroke risk. [Link]
-
Food Navigator. (2009, September 3). This compound's antioxidant activity may add to diabetes benefits. [Link]
-
American Physiological Society. (2025, April 25). Popular Sugar Substitute May Harm Brain and Heart Health. [Link]
-
Mazi, T. A., & Stanhope, K. L. (2023). This compound: An In-Depth Discussion of Its Potential to Be a Beneficial Dietary Component. Nutrients, 15(1), 204. [Link]
-
ResearchGate. (n.d.). This compound Increases Oxidative Stress and Reduces Nitric Oxide Production in Human Cerebral Microvascular Endothelial Cells | Request PDF. Retrieved January 30, 2026, from [Link]
-
News-Medical.Net. (2025, July 21). This compound alters brain vessel function and may raise stroke risk. [Link]
-
Juraschek, S. P., et al. (2025). This compound, Erythronate, and Cardiovascular Outcomes in Older Adults in the ARIC Study. Journal of the American College of Cardiology, 85(8_Supplement), 1234. [Link]
-
Berry, A. R., & DeSouza, C. A. (2025). The non-nutritive sweetener this compound adversely affects brain microvascular endothelial cell function. Journal of Applied Physiology, 138(6), 1571-1577. [Link]
-
European Medical Journal. (2025, July 18). Artificial Sweetener this compound Linked to Brain Vascular Cell Dysfunction. [Link]
-
ResearchGate. (n.d.). In vitro antioxidant activities (DPPH (a), ABTS (b), FRAP (c), and ORAC (d)) of RBOs from different japonica rice (Oryza sativa L.) varieties. Retrieved January 30, 2026, from [Link]
-
Młynarska, E., et al. (2022). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 27(19), 6271. [Link]
-
E3S Web of Conferences. (n.d.). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.). [Link]
-
Pharmacon: Jurnal Farmasi Indonesia. (2025). Antioxidant Activity of DPPH and ABTS Methods, from Jackfruit Leaf Extract and Fraction (Artocarpus heterophyllus). [Link]
-
Ácsová, A., et al. (2021). Selected in vitro methods to determine antioxidant activity of hydrophilic/lipophilic substances. Potravinarstvo Slovak Journal of Food Sciences, 15, 199-210. [Link]
Sources
- 1. This compound as sweetener—wherefrom and whereto? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound is a sweet antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: An In-Depth Discussion of Its Potential to Be a Beneficial Dietary Component - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound’s antioxidant activity may add to diabetes benefits [foodnavigator.com]
- 7. naturalhealthresearch.org [naturalhealthresearch.org]
- 8. Popular Sugar Substitute May Harm Brain and Heart Health | American Physiological Society [physiology.org]
- 9. researchgate.net [researchgate.net]
- 10. news-medical.net [news-medical.net]
- 11. Common sugar substitute shown to impair brain cells, boost stroke risk | CU Boulder Today | University of Colorado Boulder [colorado.edu]
- 12. The non-nutritive sweetener this compound adversely affects brain microvascular endothelial cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. emjreviews.com [emjreviews.com]
- 14. journals2.ums.ac.id [journals2.ums.ac.id]
- 15. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. e3s-conferences.org [e3s-conferences.org]
- 17. This compound, Erythronate, and Cardiovascular Outcomes in Older Adults in the ARIC Study - PMC [pmc.ncbi.nlm.nih.gov]
The role of osmophilic yeasts like Moniliella pollinis in erythritol fermentation.
[1][2]
Executive Summary
Erythritol (1,2,3,4-butanetetrol) is a four-carbon sugar alcohol valued for its zero-calorie profile and high digestive tolerance.[1] While Yarrowia lipolytica has gained traction for glycerol-based production, the osmophilic yeast Moniliella pollinis remains the industry standard for glucose/sucrose-based fermentation due to its exceptional yields (>45% conversion efficiency) and extreme osmotolerance.
This guide details the metabolic mechanisms, process engineering, and validated protocols for maximizing this compound titers using M. pollinis. It moves beyond basic recipes to explain the causality between osmotic stress signaling and flux redistribution in the Pentose Phosphate Pathway (PPP).
Metabolic Physiology & Mechanism
The production of this compound in M. pollinis is a stress response mechanism. Unlike ethanol fermentation which regenerates NAD+, this compound synthesis serves as an osmoprotectant accumulation strategy and a redox sink under high-carbon conditions.
The Pentose Phosphate Pathway (PPP) Shift
Under standard growth conditions, carbon flux is balanced between glycolysis (energy) and the PPP (biosynthesis). However, under high osmotic pressure (high glucose/sucrose concentrations), M. pollinis upregulates the PPP enzymes.
-
Oxidative Phase: Glucose-6-phosphate is converted to Ribulose-5-phosphate, generating 2 NADPH . This NADPH is critical for the final reduction step of this compound synthesis.[2]
-
Non-Oxidative Phase: Transketolase and transaldolase rearrange carbon skeletons to produce Erythrose-4-Phosphate (E4P) .
-
Dephosphorylation: E4P is dephosphorylated to Erythrose (specific phosphatase is the rate-limiting precursor step).
-
Reduction: Erythrose Reductase (ER) reduces Erythrose to this compound, consuming the NADPH generated in step 1.[2]
The Role of Erythrose Reductase (ER)
The enzyme Erythrose Reductase is the terminal bottleneck.[2] In M. pollinis, ER activity is induced by osmotic stress. It is an NAD(P)H-dependent aldo-keto reductase.[3]
-
Critical Insight: The theoretical yield is limited by NADPH availability. For every mole of this compound produced, one mole of NADPH is oxidized. Therefore, oxygen supply must be managed to maintain ATP levels via the TCA cycle without draining the carbon flux away from the PPP.
Metabolic Pathway Diagram
Caption: Carbon flux redistribution in M. pollinis under osmotic stress, highlighting the NADPH-dependent reduction of erythrose via the Pentose Phosphate Pathway.[1]
Fermentation Process Engineering
To achieve industrial titers (>100 g/L), the fermentation must be designed to maintain the cells in a state of "productive stress."
Media Optimization: The Osmotic Driver
Unlike typical yeast fermentations where sugar is kept low to avoid the Crabtree effect, M. pollinis requires high initial substrate concentrations (30-40% w/v) to trigger the osmophilic response.
| Component | Concentration | Function |
| Glucose/Sucrose | 300 - 400 g/L | Carbon source & Osmotic stress inducer. |
| Yeast Extract | 10 - 20 g/L | Nitrogen source. High N can promote biomass over product; optimize C:N ratio (approx 150:1). |
| KH₂PO₄ | 0.2 g/L | Phosphate for phosphorylation steps. |
| MgSO₄·7H₂O | 0.5 g/L | Cofactor for transketolase. |
| Cu²⁺ / Mn²⁺ | Trace (1-5 ppm) | Critical: Mn²⁺ alters cell permeability; Cu²⁺ enhances reductase activity. |
Process Parameters
-
Dissolved Oxygen (DO): this compound fermentation is highly aerobic. Maintain DO > 20-30%. Oxygen limitation causes a shift to ethanol or glycerol production.
-
pH Control: Maintain pH 4.0 – 5.5.
-
Temperature: 30°C is optimal. Higher temperatures (>35°C) reduce enzyme stability; lower temperatures (<25°C) slow kinetics significantly.
Validated Protocol: High-Density Fermentation
This protocol is designed as a self-validating system: if the specific gravity does not drop or DO does not spike, the stress response has failed.
Phase 1: Seed Culture (Inoculum Build-up)
-
Medium: 20% Glucose, 1% Yeast Extract.
-
Incubation: 30°C, 200 RPM for 48-72 hours.
-
Validation: OD₆₀₀ must reach >15. Microscopic inspection should show ovoid yeast-like cells, not filamentous mycelia (which indicates stress maladaptation).
Phase 2: Production Fermentation (Fed-Batch Strategy)
-
Vessel: 5L Stirred Tank Bioreactor.
-
Initial Medium: 300 g/L Glucose, 10 g/L Yeast Extract, Mineral salts.
-
Inoculation: 10% v/v of seed culture.
-
Aeration: 1.0 - 2.0 VVM (Volume per Volume per Minute).
-
Agitation: Cascade control linked to DO (maintain >20%).
-
Feeding:
-
Monitor residual glucose. When glucose drops below 50 g/L, feed sterile 60% (w/v) glucose solution.
-
Stop Condition: Total fermentation time 96-120 hours. Final titer should exceed 120 g/L.
-
Phase 3: Experimental Workflow Diagram
Caption: Step-by-step fermentation workflow for M. pollinis, emphasizing the transition from biomass growth to stationary phase production.
Strain Improvement & Mutagenesis
Wild-type M. pollinis often produces byproducts like glycerol and ribitol. Strain improvement aims to block these competing pathways.
-
Screening Strategy: Plate mutants on hyper-osmotic media (50% glucose). Large colonies indicate high osmotolerance.
-
Secondary Screen: Shake flask fermentation. Analyze supernatant via HPLC. Select strains with high this compound:Glycerol ratio.[7]
-
Target: Mutants with enhanced Erythrose Reductase activity and suppressed Glycerol-3-Phosphate Dehydrogenase.
Downstream Processing (DSP)
Recovery accounts for 40-50% of production costs. The high crystallinity of this compound facilitates purification.
-
Cell Removal: Centrifugation (8000g) or membrane filtration.
-
Ion Exchange: Pass supernatant through Cation (H+) and Anion (OH-) resins to remove salts and proteins.
-
Activated Carbon: Decolorization.
-
Crystallization:
-
Concentrate broth to 60-70% dry solids.
-
Cool gradually from 80°C to 20°C. This compound crystallizes readily; glycerol remains in the mother liquor.
-
-
Drying: Fluidized bed dryer.
References
-
Khatape, B., et al. (2023). Strain improvement for enhanced this compound production by Moniliella pollinis Mutant-58 using jaggery as a cost-effective substrate.[4][8] International Microbiology.[4] Link
-
Lin, S.J., et al. (2010). High-level production of this compound by mutants of osmophilic Moniliella sp. Process Biochemistry.[8] Link
-
Rzechonek, D.A., et al. (2018). Recent advances in biological production of this compound.[9] Critical Reviews in Biotechnology. Link
-
Lee, J.K., et al. (2003). Purification and characterization of a novel erythrose reductase from Candida magnoliae. Applied and Environmental Microbiology. Link(Note: Foundational reference for ER enzyme characteristics applicable to osmophilic yeasts).
-
Mirończuk, A.M., et al. (2017). this compound production by Yarrowia lipolytica: The role of erythrose reductase.[2] Applied Microbiology and Biotechnology.[7] Link
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Characterization of erythrose reductase from Yarrowia lipolytica and its influence on this compound synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers Publishing Partnerships | Optimization of this compound production through fermentation using molasses as carbon source [frontierspartnerships.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. KR20150076048A - Method of producing this compound using by-products, Moniliella pollinis mutant with high productivity of this compound and the use thereof - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to Erythritol: Physicochemical Properties and Food Science Applications
Abstract: Erythritol, a four-carbon polyol (sugar alcohol), has emerged as a pivotal ingredient in the food and pharmaceutical industries. Its unique combination of physical and chemical properties—including a near-zero caloric value, high digestive tolerance, non-glycemic nature, and functional characteristics like bulk, a mild cooling sensation, and stability—positions it as a superior alternative to sucrose in a myriad of applications. This guide provides an in-depth analysis of this compound's core scientific attributes, explores its functional roles in various food systems, and presents standardized protocols for its characterization, offering a comprehensive resource for researchers and product developers.
Introduction
The increasing consumer demand for reduced-sugar and low-calorie food products has catalyzed extensive research into sugar substitutes. Among the class of polyols, this compound ((2R,3S)-Butane-1,2,3,4-tetrol) stands out due to its favorable metabolic profile and versatile functionality.[1] Naturally found in fruits like pears and melons, as well as fermented foods, this compound is commercially produced via fermentation of glucose by specific yeasts.[2][3] Unlike other polyols such as sorbitol and xylitol, this compound is primarily absorbed in the small intestine and excreted unchanged in the urine, leading to a significantly higher digestive tolerance and a caloric value recognized as zero in the U.S. and E.U.[2][4][5] This unique metabolic pathway, coupled with its desirable physicochemical properties, makes it an invaluable tool for creating healthier, palatable food products.[1]
Molecular Profile
This compound is a symmetrical, meso-form sugar alcohol, a structural characteristic that influences its crystalline nature and stability.[1] Its small molecular size compared to other polyols is a key determinant of its distinct metabolic and physical behaviors.[6]
| Property | Value | Source(s) |
| Chemical Formula | C₄H₁₀O₄ | [2] |
| Molar Mass | 122.12 g/mol | [2][7] |
| CAS Number | 149-32-6 | [2] |
| Appearance | White, crystalline powder, brilliant appearance | [8][9] |
Core Physicochemical Properties
The utility of this compound in food science is a direct consequence of its distinct physicochemical properties. These attributes dictate its behavior in food matrices during processing, storage, and consumption.
Solubility and Crystallinity
This compound's solubility in water is moderate and highly dependent on temperature. At 25°C, its solubility is approximately 37% w/w (or 370 g/L).[8] This is lower than sucrose, a factor that must be considered in beverage formulations to prevent crystallization upon cooling. However, its tendency to crystallize easily can be leveraged to create specific textures in confectionery and baked goods.[4][8]
| Temperature (°C) | Solubility (g / 100g H₂O) |
| 20 | ~37 |
| 25 | ~61 |
| 30 | ~60 |
(Data derived from various sources indicating solubility increases with temperature.[2][8][10])
Thermal Properties
3.2.1 Heat of Solution (Cooling Effect) this compound exhibits a high negative heat of solution (-97.4 kJ/kg), which means it absorbs a significant amount of energy from its surroundings when it dissolves.[8] This endothermic effect creates a pronounced cooling sensation in the mouth, similar to that of xylitol and mint flavors.[1][2] This property is highly valued in applications like chewing gum, hard candies, and frostings, where a refreshing taste is desired.[2]
3.2.2 Thermal Stability and Browning Reactions this compound is exceptionally stable at high temperatures (up to 160°C) and across a wide pH range (2-10).[1][8] Crucially, as a non-reducing sugar, it does not participate in Maillard reactions with amino acids, the chemical process responsible for browning and flavor development in baked goods.[1] It also does not caramelize.[11] This makes it an excellent bulking agent in baked products where color and flavor development need to be controlled independently, but it also means it cannot replicate the browning of sucrose without the addition of other ingredients.
Sensory and Metabolic Profile
3.3.1 Sweetness and Taste Profile this compound has a clean, sweet taste that is approximately 60-70% as sweet as sucrose, with no lingering aftertaste.[8][12][13] Its taste profile is a primary reason for its widespread use. Furthermore, it exhibits a synergistic effect with high-intensity sweeteners like aspartame, sucralose, and stevia.[3][6][14] In such blends, this compound provides bulk, improves mouthfeel, and effectively masks the bitter or metallic off-notes often associated with these potent sweeteners.[1][15]
3.3.2 Caloric Value and Glycemic Impact this compound's metabolic fate is unique among polyols. About 90% is rapidly absorbed in the small intestine and excreted unmetabolized in the urine within 24 hours.[2][16] This prevents it from being converted to energy, resulting in a caloric value of 0.2 kcal/g, which is labeled as zero calories per gram in the United States.[4][17] Consequently, it has no effect on blood glucose or insulin levels, making it an ideal sweetener for individuals with diabetes.[2][16] Its glycemic index is 0.[2]
Hygroscopicity and Water Activity
This compound is non-hygroscopic, meaning it does not readily absorb moisture from the air.[4][8] This property is highly advantageous in food manufacturing, contributing to the crispness of cookies and the shelf stability of dry powders and hard candies by preventing them from becoming sticky. It also helps to control water activity in food systems, thereby inhibiting microbial growth and extending product shelf life.
Diagram 1: Causal Relationship of this compound Properties to Food Applications This diagram illustrates how the fundamental physicochemical properties of this compound directly enable its key applications in the food industry.
Sources
- 1. This compound as sweetener—wherefrom and whereto? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. The Sweetener Book [sweetenerbook.com]
- 5. The Polyol Lost but Not Forgotten: this compound - Icon Foods [iconfoods.com]
- 6. supplysidesj.com [supplysidesj.com]
- 7. scribd.com [scribd.com]
- 8. This compound | 149-32-6 [chemicalbook.com]
- 9. gomc.com [gomc.com]
- 10. reddit.com [reddit.com]
- 11. quora.com [quora.com]
- 12. The Effect of this compound on the Physicochemical Properties of Reformulated, High-Protein, and Sugar-Free Macarons Produced from Whey Protein Isolate Intended for Diabetics, Athletes, and Physically Active People [mdpi.com]
- 13. This compound Sugar Alcohol in the Food Industry - Mesothis compound [periodical.knowde.com]
- 14. chempoint.com [chempoint.com]
- 15. foodchem.com [foodchem.com]
- 16. This compound: An In-Depth Discussion of Its Potential to Be a Beneficial Dietary Component - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound: Uses, Benefits, and Risks [webmd.com]
Erythritol's Modulation of Gut Hormones and Satiety Signals: A Technical Guide for Researchers
Preamble: The increasing global prevalence of metabolic disorders has intensified the search for effective dietary interventions. Among these, non-nutritive sweeteners have garnered significant attention. Erythritol, a naturally occurring polyol, has emerged not merely as a sugar substitute but as a bioactive compound with the potential to modulate key physiological processes. This technical guide provides an in-depth exploration of the impact of this compound on gut hormone secretion and satiety signals, moving beyond its sweet taste to elucidate its complex interactions with the enteroendocrine system. For researchers, scientists, and drug development professionals, understanding these mechanisms is paramount for leveraging this compound's potential in therapeutic applications for metabolic health.
Section 1: Introduction to this compound and the Gut-Brain Axis
Physicochemical Properties of this compound
This compound is a four-carbon sugar alcohol found naturally in some fruits and fermented foods.[1][2] Commercially, it is produced through the fermentation of glucose by yeast. Its low molecular weight allows for rapid absorption in the small intestine via passive diffusion, with approximately 90% being absorbed and excreted unchanged in the urine.[3][4] This unique metabolic fate contributes to its negligible caloric value and high gastrointestinal tolerance compared to other polyols.[3][4]
The Enteroendocrine System and Key Satiety Hormones
The gastrointestinal tract is the largest endocrine organ in the body, populated by enteroendocrine cells (EECs) that sense nutrients and release hormones.[5] Key among these are:
-
Glucagon-Like Peptide-1 (GLP-1): Secreted by L-cells in the distal gut, GLP-1 enhances insulin secretion, inhibits glucagon release, slows gastric emptying, and promotes satiety.[6][7]
-
Peptide YY (PYY): Also released from L-cells, PYY reduces appetite and food intake.[3][6]
-
Cholecystokinin (CCK): Secreted by I-cells in the proximal small intestine, CCK stimulates pancreatic enzyme release and gallbladder contraction, slows gastric emptying, and induces satiety.[6][7]
The Gut-Brain Axis
The gut-brain axis is a bidirectional communication network that integrates gut-derived signals to regulate appetite and energy homeostasis. Hormones like GLP-1, PYY, and CCK act as key messengers in this axis, signaling to the brain to influence feelings of hunger and fullness.
Caption: The Gut-Brain Axis in this compound-Mediated Satiety.
Section 2: Mechanisms of this compound-Induced Gut Hormone Secretion
Direct Chemosensation by Enteroendocrine Cells
Acute ingestion of this compound has been consistently shown to stimulate the release of GLP-1, PYY, and CCK in humans.[1][3][7][8] This effect is dose-dependent, with higher doses of this compound leading to a greater hormonal response.[9]
The Role of Sweet Taste Receptors (T1R2/T1R3)
While sugars can stimulate gut hormone release via the T1R2/T1R3 sweet taste receptor on EECs, the role of this receptor in this compound's effects is debated.[5][10] Some studies suggest that this compound-induced hormone secretion is not mediated by T1R2/T1R3, as the sweet taste receptor inhibitor lactisole did not block this effect.[11]
Osmotic Effects and Other Potential Mechanisms
An alternative hypothesis is that the osmotic effect of this compound in the small intestine may trigger hormone release. The higher osmolality of this compound solutions compared to iso-sweet concentrations of other sweeteners could be a contributing factor.[3]
Caption: Proposed Signaling for this compound-Induced Hormone Release.
Section 3: Methodologies for Assessing this compound's Impact
In Vitro Models: Enteroendocrine Cell Lines
-
3.1.1. Rationale and Experimental Design: Cell lines such as STC-1 (murine) and NCI-H716 (human) are valuable tools for mechanistic studies of gut hormone secretion in a controlled environment. They allow for the investigation of direct cellular responses to this compound without systemic influences.
-
3.1.2. Detailed Protocol: In Vitro Stimulation of Enteroendocrine Cells
-
Cell Culture: Culture STC-1 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Seeding: Seed cells in 24-well plates at a density of 2x10^5 cells/well and allow to adhere for 48 hours.
-
Stimulation:
-
Wash cells twice with a basal secretion buffer (e.g., Krebs-Ringer bicarbonate buffer).
-
Incubate cells for 2 hours with the basal buffer containing various concentrations of this compound (e.g., 10, 25, 50 mM) or control substances (e.g., glucose as a positive control, mannitol as an osmotic control).
-
-
Supernatant Collection: Collect the supernatant and store at -80°C for hormone analysis.
-
Quantification: Measure GLP-1 or CCK concentrations in the supernatant using commercially available ELISA or RIA kits, following the manufacturer's instructions.
-
In Vivo Animal Models
-
3.2.1. Rationale and Model Selection: Rodent models, such as C57BL/6 mice or Sprague-Dawley rats, are frequently used to study the physiological effects of this compound in a whole-organism context. These models allow for the investigation of gut hormone responses, gastric emptying, and glucose tolerance.
-
3.2.2. Detailed Protocol: Oral Gavage and Blood Sampling in Mice
-
Acclimatization and Fasting: Acclimatize mice to handling and oral gavage. Fast animals overnight (12-16 hours) with free access to water.
-
Gavage: Administer a solution of this compound (e.g., 1-2 g/kg body weight) or a vehicle control (water) via oral gavage.
-
Blood Sampling: Collect blood samples (approximately 25-50 µL) from the tail vein at baseline (0 min) and at multiple time points post-gavage (e.g., 15, 30, 60, 120 min).
-
Plasma Preparation: Collect blood into tubes containing aprotinin and a DPP-4 inhibitor (for active GLP-1 measurement). Centrifuge at 4°C to separate plasma and store at -80°C.
-
Hormone Analysis: Analyze plasma concentrations of GLP-1, PYY, and CCK using ELISA or multiplex assays.
-
Human Clinical Trials
-
3.3.1. Study Design and Ethical Considerations: A randomized, double-blind, placebo-controlled, crossover design is the gold standard for human trials investigating the acute effects of this compound. All studies must be approved by an institutional review board, and participants must provide written informed consent.[8]
-
3.3.2. Detailed Protocol: Human Clinical Trial Workflow
-
Participant Recruitment: Recruit healthy, lean, and/or obese volunteers based on predefined inclusion and exclusion criteria.
-
Study Visits: Participants attend multiple study visits, separated by a washout period (e.g., 1 week).
-
Test Beverage/Meal: On each visit, after an overnight fast, participants consume a standardized volume of a test beverage containing either this compound (e.g., 50g in 300mL water), a positive control (e.g., 75g glucose), or a placebo (water).[1]
-
Blood Sampling: An intravenous catheter is placed for frequent blood sampling at baseline and at regular intervals for up to 3 hours post-ingestion.
-
Subjective Satiety Assessment: Participants rate their feelings of hunger, fullness, and desire to eat using 100-mm Visual Analogue Scales (VAS) at the same time points as blood sampling.
-
Gastric Emptying (Optional): Gastric emptying can be assessed using methods like the 13C-acetate breath test.[1]
-
Ad Libitum Meal (Optional): At the end of the study period, participants may be offered a standardized ad libitum meal to assess energy intake.
-
Sources
- 1. journals.physiology.org [journals.physiology.org]
- 2. This compound Ameliorates Small Intestinal Inflammation Induced by High-Fat Diets and Improves Glucose Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Absorption and Metabolism of the Natural Sweeteners this compound and Xylitol in Humans: A Dose-Ranging Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of D-allulose and this compound on the Activity of the Gut Sweet Taste Receptor and Gastrointestinal Satiation Hormone Release in Humans: A Randomized, Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of this compound and Xylitol in Stimulating GLP-1 Gastrointestinal Hormones - Icon Foods [iconfoods.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Gastric emptying of solutions containing the natural sweetener this compound and effects on gut hormone secretion in humans: A pilot dose‐ranging study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sweet taste signaling in the gut - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Role of D-allulose and this compound on the Activity of the Gut Sweet Taste Receptor and Gastrointestinal Satiation Hormone Release in Humans: A Randomized, Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Erythritol and Oral Homeostasis: A Technical Guide to its Anti-Caries Efficacy
Abstract
Dental caries remains a significant global health concern, necessitating the exploration of effective preventative strategies. Among the panel of sugar substitutes, the polyol erythritol has emerged as a promising agent in the maintenance of oral health and prevention of dental caries. This technical guide provides a comprehensive analysis of the biochemical and clinical evidence supporting the role of this compound in oral health. We will delve into its unique metabolic fate within the oral cavity, its specific inhibitory effects on cariogenic bacteria, particularly Streptococcus mutans, and critically appraise the existing in-vitro and clinical research. This document is intended for researchers, scientists, and drug development professionals in the fields of dentistry, microbiology, and food science, offering a detailed examination of the mechanisms, experimental validation, and future potential of this compound in cariology.
Introduction: The Challenge of Dental Caries and the Role of Polyols
Dental caries is a multifactorial disease characterized by the demineralization of tooth enamel and dentin by organic acids produced from the fermentation of dietary carbohydrates by oral bacteria. Streptococcus mutans is a primary etiological agent in this process, readily metabolizing sugars to produce lactic acid, which lowers the pH of the dental plaque biofilm and drives mineral loss from the tooth surface.
For decades, sugar alcohols, or polyols, have been utilized as sugar substitutes to mitigate the cariogenic potential of food products.[1][2] Unlike traditional sugars, polyols are poorly metabolized by oral bacteria, leading to reduced acid production.[2] While polyols like sorbitol and xylitol have demonstrated some oral health benefits, emerging evidence suggests that this compound, a four-carbon sugar alcohol, possesses superior anti-caries properties.[1][3][4] This guide will elucidate the scientific basis for these claims.
This compound: A Unique Profile Among Polyols
This compound is a naturally occurring polyol found in some fruits and fermented foods.[5] Its molecular structure and metabolic pathway differentiate it from other sugar alcohols. A key distinction is its high gastrointestinal tolerance, as it is readily absorbed in the small intestine and excreted largely unchanged in the urine.[1] This minimizes the laxative effects often associated with other polyols.
From an oral health perspective, this compound's non-cariogenic nature is well-established.[5][6] It is not fermented by oral microflora, thus it does not contribute to the production of cariogenic acids.[6] Furthermore, research indicates that this compound actively interferes with the pathogenesis of dental caries through several mechanisms.
Mechanism of Action: this compound's Impact on Cariogenic Bacteria
This compound's efficacy in preventing dental caries extends beyond its non-fermentable nature. It exerts direct inhibitory effects on the growth and virulence of key cariogenic bacteria, most notably S. mutans.[1][4]
Inhibition of Bacterial Growth and Metabolism
In-vitro studies have consistently demonstrated that this compound can inhibit the growth of S. mutans and other oral streptococci.[6][7] The proposed mechanism involves this compound's uptake by the bacteria, where it is believed to interfere with essential metabolic pathways.[6] Specifically, it is thought to suppress genes and inhibit enzymes involved in glucose and sucrose uptake and metabolism.[4][6] This disruption of cellular processes leads to reduced bacterial proliferation and acid production.
Reduction of Biofilm Formation and Adhesion
Dental plaque, a complex biofilm, is central to the development of caries. S. mutans produces extracellular polysaccharides (EPS), primarily glucans and fructans, which are crucial for the adhesion of bacteria to the tooth surface and the structural integrity of the biofilm.[6] this compound has been shown to inhibit the formation of these biofilms.[6][7][8]
The mechanism for this is twofold. Firstly, this compound can decrease the expression of bacterial genes, such as glucosyltransferase (GTF) and fructosyltransferase (FTF), which are responsible for EPS synthesis.[4][6] Secondly, it reduces the adherence of oral streptococci to tooth surfaces, thereby preventing the initial stages of plaque formation.[4][6]
Figure 1. Simplified pathway of this compound's anti-caries mechanism.
Clinical and In-Vitro Evidence: A Critical Review
A substantial body of research supports the anti-caries effects of this compound. This section will summarize key findings from both laboratory and human studies, with a focus on comparative efficacy against other polyols.
In-Vitro Studies
Laboratory studies have provided foundational evidence for this compound's mechanism of action. Key findings include:
-
Growth Inhibition: this compound solutions have been shown to inhibit the growth of S. mutans and S. sobrinus at various concentrations.[6]
-
Biofilm Reduction: Studies have demonstrated a significant reduction in biofilm formation by S. mutans in the presence of this compound.[6][7] In some cases, this compound was found to be more effective than xylitol in inhibiting biofilm formation.[7]
-
Adhesion Inhibition: this compound has been shown to reduce the adherence of oral streptococci to surfaces, a critical step in plaque development.[4][6]
Table 1: Summary of Key In-Vitro Findings on this compound's Effect on S. mutans
| Study Focus | This compound Concentration | Key Finding | Reference |
| Growth Inhibition | 4% | Decreased S. mutans growth by 71% | [7] |
| Biofilm Formation | 4% | Reduced S. mutans biofilm formation by 68.68% | [7] |
| Adhesion Inhibition | 2% and 4% | Inhibited adherence of 14 strains of oral streptococci | [6] |
| Gene Expression | 10% | Decreased expression of GTF and FTF genes | [4] |
Clinical Trials
Human clinical trials have provided robust evidence for the clinical efficacy of this compound in caries prevention. A landmark three-year study on schoolchildren demonstrated that daily consumption of this compound-containing candies was associated with a lower amount of dental plaque, fewer teeth with dental caries, and lower oral counts of S. mutans compared to xylitol and sorbitol.[3][9][10]
Another significant finding from clinical research is the reduction in dental plaque weight in individuals using this compound.[1][11] In a six-month study, the this compound group showed a significantly lower plaque weight compared to control, sorbitol, and xylitol groups.[4]
Table 2: Comparison of this compound, Xylitol, and Sorbitol in a 3-Year Clinical Trial [3][9][10][12][13]
| Outcome Measure | This compound Group | Xylitol Group | Sorbitol (Control) Group |
| Dental Plaque | Lower amount | Less effective than this compound | Higher amount |
| Dental Caries | Fewer carious teeth | Less effective than this compound | More carious teeth |
| S. mutans Counts | Lower oral counts | Less effective than this compound | Higher oral counts |
| Time to Caries Development | Longest | Shorter than this compound | Shortest |
Experimental Protocols: Methodologies for Assessing this compound's Efficacy
For researchers and drug development professionals, standardized and validated protocols are essential for evaluating the anti-caries potential of agents like this compound. Below are outlines of key experimental workflows.
In-Vitro Biofilm Inhibition Assay
This protocol assesses the ability of this compound to inhibit the formation of S. mutans biofilm on a solid surface.
Step-by-Step Methodology:
-
Bacterial Culture: Prepare an overnight culture of S. mutans (e.g., ATCC 25175) in a suitable broth medium (e.g., Brain Heart Infusion broth).
-
Preparation of Test Solutions: Prepare sterile solutions of this compound at various concentrations (e.g., 2%, 4%, 8%) in the growth medium. Include a positive control (sucrose) and a negative control (medium alone).
-
Assay Setup: Dispense the bacterial culture and test solutions into the wells of a 96-well microtiter plate.
-
Incubation: Incubate the plate under anaerobic conditions at 37°C for 24-48 hours to allow for biofilm formation.
-
Quantification of Biofilm:
-
Gently wash the wells to remove non-adherent bacteria.
-
Stain the remaining biofilm with a dye such as crystal violet.
-
Solubilize the bound dye with a solvent (e.g., ethanol).
-
Measure the absorbance of the solubilized dye using a microplate reader to quantify the biofilm mass.
-
Figure 2. Workflow for an in-vitro biofilm inhibition assay.
Clinical Trial Design for Caries Prevention
This outlines a randomized controlled trial (RCT) to evaluate the long-term efficacy of this compound in preventing dental caries in a human population.
Step-by-Step Methodology:
-
Participant Recruitment: Recruit a cohort of subjects with a defined caries risk profile (e.g., schoolchildren).
-
Randomization: Randomly assign participants to different intervention groups:
-
This compound group (e.g., consuming this compound-sweetened products daily).
-
Xylitol group (positive control).
-
Sorbitol or no-polyol group (negative control).
-
-
Blinding: Ensure the study is double-blind, where neither the participants nor the examiners are aware of the group assignments.
-
Intervention: Supervise the daily consumption of the assigned products over a prolonged period (e.g., 3 years).
-
Data Collection: Conduct baseline and follow-up dental examinations at regular intervals (e.g., annually) to assess caries incidence and progression using a standardized system like the International Caries Detection and Assessment System (ICDAS).[4] Collect plaque and saliva samples for microbiological analysis (e.g., quantifying S. mutans levels).
-
Statistical Analysis: Analyze the data to determine statistically significant differences in caries development and microbial counts between the groups.
Conclusion and Future Directions
The cumulative evidence from in-vitro and clinical studies strongly supports the efficacy of this compound as a valuable agent in the prevention of dental caries.[4][12] Its multi-faceted mechanism of action, which includes the inhibition of cariogenic bacterial growth, metabolism, and biofilm formation, positions it as a superior alternative to other polyols like xylitol and sorbitol.[1][4]
For researchers and drug development professionals, this compound presents a compelling opportunity for the formulation of novel oral care products, including toothpastes, mouthwashes, and functional foods. Future research should focus on elucidating the precise molecular targets of this compound within bacterial cells and exploring its potential synergistic effects with other anti-caries agents. Furthermore, long-term clinical trials in diverse populations will continue to be crucial in solidifying its role in public oral health strategies.
References
-
de Cock, P. (2018). This compound Functional Roles in Oral-Systemic Health. PubMed. [Link]
-
Cargill. (2016). Study shows this compound beats xylitol and sorbitol for oral health. YouTube. [Link]
-
Söderling, E., & El-Gezawi, M. (2020). Effects of xylitol and this compound consumption on mutans streptococci and the oral microbiota: a systematic review. Taylor & Francis Online. [Link]
-
Cargill. (n.d.). Compelling evidence for this compound oral health benefits. Cargill.com. [Link]
-
Greger, M. (2023). This compound vs. Xylitol for Preventing Cavities (Tooth Decay). NutritionFacts.org. [Link]
-
de Cock, P. (2016). This compound Is More Effective Than Xylitol and Sorbitol in Managing Oral Health Endpoints. Hindawi. [Link]
-
Söderling, E., & El-Gezawi, M. (2020). Effects of xylitol and this compound consumption on mutans streptococci and the oral microbiota: a systematic review. PubMed. [Link]
-
ClinicalTrials.gov. (2010). Effect of this compound and Xylitol on Dental Caries Prevention in Children. ClinicalTrials.gov. [Link]
-
Gaspar, N. (2016). Update on Sugar Alcohols and Their Role in Caries Prevention. Decisions in Dentistry. [Link]
-
EMS Dental. (n.d.). This compound a Sugar Substitute in Dentistry. The GBT Blog. [Link]
-
Bristle Health. (2023). This compound in oral care. Bristle Health. [Link]
-
Greger, M. (2023). This compound vs. Xylitol for Preventing Cavities (Tooth Decay)-UPDATE: don't eat! (See doc note below). YouTube. [Link]
-
Dimensions of Dental Hygiene. (2016). The Role of Sugar Alcohols in Caries Prevention. Dimensions of Dental Hygiene. [Link]
-
Enamio. (2025). Why We Don't Use this compound in Our Gum. Enamio. [Link]
-
Georganics. (2025). How Does this compound Benefit Oral Health?. Georganics. [Link]
-
Ghezelbash, G. R., et al. (2012). Comparative inhibitory effect of xylitol and this compound on the growth and biofilm formation of oral Streptococci. Academic Journals. [Link]
-
Loyola eCommons. (n.d.). Exploring the Effect of Artificial Sweeteners on Streptococcus mutans Growth and pH level. Loyola eCommons. [Link]
Sources
- 1. This compound Functional Roles in Oral-Systemic Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. youtube.com [youtube.com]
- 4. This compound Is More Effective Than Xylitol and Sorbitol in Managing Oral Health Endpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 5. georganics.com [georganics.com]
- 6. cargill.com [cargill.com]
- 7. academicjournals.org [academicjournals.org]
- 8. ecommons.luc.edu [ecommons.luc.edu]
- 9. decisionsindentistry.com [decisionsindentistry.com]
- 10. dimensionsofdentalhygiene.com [dimensionsofdentalhygiene.com]
- 11. professional.airflowdentalspa.com.au [professional.airflowdentalspa.com.au]
- 12. This compound vs. Xylitol for Preventing Cavities (Tooth Decay) [nutritionfacts.org]
- 13. google.com [google.com]
The Dichotomous Role of Erythritol in Endothelial Function: A Technical Guide for Researchers
Abstract
Erythritol, a widely utilized non-nutritive sugar substitute, has garnered significant attention within the scientific community for its potential impacts on vascular health. Initial preclinical and pilot clinical studies suggested a favorable role for this compound in improving endothelial function, particularly in the context of hyperglycemia. However, a growing body of recent evidence presents a more complex and potentially concerning picture, linking this compound to endothelial dysfunction, increased oxidative stress, and a heightened risk of adverse cardiovascular events. This in-depth technical guide provides a comprehensive analysis of the current state of research, exploring the paradoxical effects of this compound on the endothelium. We will delve into the proposed mechanisms of action, detail key experimental protocols for assessing endothelial function in response to this compound, and offer insights for researchers and drug development professionals navigating this evolving landscape.
Introduction: The Endothelium and the Rise of this compound
The vascular endothelium is a critical regulator of cardiovascular homeostasis, orchestrating vascular tone, inflammation, and coagulation. Endothelial dysfunction, characterized by impaired nitric oxide (NO) bioavailability and increased oxidative stress, is an early hallmark in the pathogenesis of numerous cardiovascular diseases. The escalating prevalence of metabolic disorders has fueled the demand for sugar substitutes like this compound, a four-carbon sugar alcohol that is minimally metabolized and does not impact blood glucose or insulin levels.[1][2] This has positioned this compound as a popular alternative for individuals with diabetes and those seeking to manage caloric intake.[2] However, the long-term consequences of its consumption on vascular health are a subject of intense investigation and debate.
The Initial Promise: this compound as a Putative Endothelial Protector
Early research, primarily in diabetic models, painted a promising picture of this compound's vascular effects. These studies suggested that this compound could ameliorate endothelial dysfunction under hyperglycemic conditions.
Preclinical Evidence in Diabetic Models
In a study utilizing diabetic rats, treatment with this compound for 21 days resulted in improved endothelial function and a reduction in oxidative stress.[3] In vitro experiments further supported these findings, indicating that this compound could protect endothelial cells from stress-induced apoptosis and modulate the expression of genes involved in mitochondrial function and antioxidant defense.[3] The proposed mechanism centered on this compound's ability to act as a hydroxyl radical scavenger, thereby mitigating the damaging effects of hyperglycemia-induced oxidative stress.[2]
A Pilot Human Study in Type 2 Diabetes
A pilot study involving patients with type 2 diabetes mellitus provided the first human evidence of this compound's potential vascular benefits.[3][4][5] The study reported that both acute and chronic consumption of this compound improved endothelial function in small arteries, as measured by peripheral arterial tonometry (EndoPAT).[3][4][5] Furthermore, chronic this compound administration was associated with a reduction in central aortic stiffness.[3][4][5] These findings suggested a preferential positive effect of this compound on the microvasculature in a diabetic population.[3]
A Paradigm Shift: Emerging Evidence of Endothelial Dysfunction
Contrary to the initial promising data, a wave of more recent in vitro and epidemiological studies has raised significant concerns about the potential for this compound to impair endothelial function and increase cardiovascular risk.
In Vitro Studies on Human Endothelial Cells
Recent research focusing on human cerebral microvascular endothelial cells (hCMECs) has demonstrated that exposure to physiologically relevant concentrations of this compound can induce a state of cellular stress.[1][6][7] Key findings from these studies include:
-
Increased Oxidative Stress: this compound exposure led to a significant increase in intracellular reactive oxygen species (ROS) production.[1][6][7][8][9]
-
Reduced Nitric Oxide Bioavailability: The sweetener was found to decrease the production of nitric oxide (NO), a critical vasodilator, by impairing the activation of endothelial nitric oxide synthase (eNOS).[1][6][7][8][9][10] Specifically, this compound was shown to decrease the activating phosphorylation of eNOS at Ser1177 and increase the inhibitory phosphorylation at Thr495.[9][10]
-
Increased Endothelin-1 Production: this compound treatment resulted in elevated production of endothelin-1 (ET-1), a potent vasoconstrictor, further contributing to a pro-vasoconstrictive state.[10][11][12][13]
-
Impaired Fibrinolytic Capacity: The release of tissue-type plasminogen activator (t-PA), crucial for breaking down blood clots, was blunted in this compound-treated endothelial cells.[10][11][12][14]
These findings collectively suggest that this compound can induce a dysfunctional phenotype in brain endothelial cells, potentially increasing the risk of cerebrovascular events.[7][9][14]
Epidemiological and Clinical Intervention Studies
Large-scale observational studies have linked higher circulating levels of this compound to an increased risk of major adverse cardiovascular events, including heart attack and stroke.[15][16][17][18][19] A prospective intervention study demonstrated that consumption of a typical 30g dose of this compound led to a dramatic and sustained increase in plasma this compound levels, which was associated with enhanced platelet reactivity and an increased potential for thrombosis.[16][17][19] This pro-thrombotic effect, coupled with the observed endothelial dysfunction, presents a plausible mechanistic link between this compound consumption and adverse cardiovascular outcomes.[17][18]
Mechanistic Insights: A Tale of Two Conditions?
The apparent contradiction between the early and more recent findings may lie in the differing experimental contexts. The initial protective effects of this compound were primarily observed under conditions of pre-existing hyperglycemic stress, where its antioxidant properties could have been beneficial.[2] In contrast, the detrimental effects on endothelial cells have been demonstrated in normoglycemic conditions, suggesting that in a healthy state, this compound may act as a direct cellular stressor.
Proposed Signaling Pathways of this compound-Induced Endothelial Dysfunction
The following diagram illustrates the proposed signaling cascade leading to endothelial dysfunction upon this compound exposure in normoglycemic conditions.
Figure 1: Proposed signaling pathway of this compound-induced endothelial dysfunction.
Experimental Protocols for Assessing this compound's Impact on Endothelial Function
To rigorously investigate the effects of this compound on endothelial function, a multi-faceted approach employing both in vitro and in vivo models is essential.
In Vitro Assessment of Endothelial Cell Function
-
Cell Culture: Human umbilical vein endothelial cells (HUVECs) or human cerebral microvascular endothelial cells (hCMECs) are commonly used models. Cells should be cultured under standard conditions and exposed to varying concentrations of this compound, including physiologically relevant doses (e.g., equivalent to the consumption of a sweetened beverage).
-
Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels can be quantified using fluorescent probes such as CellROX Deep Red Reagent or 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) followed by flow cytometry or fluorescence microscopy.
-
Nitric Oxide (NO) Production Assay: NO production can be measured indirectly using the Griess assay, which detects nitrite, a stable breakdown product of NO, in the cell culture supernatant. Direct measurement of NO can be achieved using NO-specific fluorescent probes.
-
Western Blot Analysis of eNOS Phosphorylation: To assess the activation state of eNOS, Western blotting can be employed to determine the levels of phosphorylated eNOS at the activating site (Ser1177) and the inhibitory site (Thr495), relative to total eNOS expression.
-
Endothelin-1 (ET-1) Quantification: ET-1 levels in the cell culture supernatant can be measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
Tissue-Type Plasminogen Activator (t-PA) Release Assay: The fibrinolytic capacity of endothelial cells can be assessed by measuring the release of t-PA in response to a stimulus like thrombin, using an ELISA kit.
In Vivo and Ex Vivo Assessment of Endothelial Function
-
Flow-Mediated Dilation (FMD): This non-invasive ultrasound-based technique measures the dilation of the brachial artery in response to an increase in shear stress, providing an index of endothelium-dependent vasodilation.
-
Peripheral Arterial Tonometry (EndoPAT): This method assesses microvascular endothelial function by measuring changes in digital pulse wave amplitude during reactive hyperemia.
-
Pulse Wave Velocity (PWV): Carotid-femoral PWV is a measure of aortic stiffness, an indicator of vascular health that can be influenced by endothelial function.
-
Animal Models: Studies in rodent models can provide valuable insights into the in vivo effects of chronic this compound consumption on vascular function, thrombosis, and the development of atherosclerosis.
Summary of Key Experimental Findings
| Parameter | Effect of this compound (Normoglycemic Conditions) | References |
| Oxidative Stress (ROS) | Increased | [1][6][7][8][9] |
| Nitric Oxide (NO) Bioavailability | Decreased | [1][6][7][8][9][10] |
| eNOS Activity | Inhibited (↓ p-Ser1177, ↑ p-Thr495) | [9][10] |
| Endothelin-1 (ET-1) Production | Increased | [10][11][12][13] |
| Tissue-Type Plasminogen Activator (t-PA) Release | Decreased | [10][11][12][14] |
| Platelet Reactivity | Increased | [16][17][19] |
| Thrombosis Potential | Increased | [16][17][19] |
Future Directions and Considerations for Drug Development
The conflicting data on this compound's vascular effects highlight the need for further rigorous, long-term clinical trials to definitively assess its cardiovascular safety, particularly in at-risk populations.[17] For drug development professionals, these findings underscore the importance of thoroughly evaluating the off-target effects of novel compounds, including excipients and sweeteners, on endothelial function.
Future research should focus on:
-
Elucidating the precise molecular mechanisms by which this compound induces oxidative stress and alters endothelial signaling.
-
Investigating the dose-dependent and long-term effects of this compound consumption on vascular health in diverse human populations.
-
Exploring the potential interactions between this compound and other dietary components or medications.
Conclusion
The narrative surrounding this compound and endothelial function has evolved from one of cautious optimism to one of significant concern. While early studies in diabetic models suggested a protective role, a growing body of evidence from in vitro and human studies indicates that this compound can impair endothelial function, increase oxidative stress, and potentially elevate the risk of thrombotic events. This technical guide provides a framework for understanding the current state of knowledge, the experimental approaches to further investigate these effects, and the critical considerations for researchers and clinicians. As the consumption of non-nutritive sweeteners continues to rise, a comprehensive understanding of their impact on cardiovascular health is paramount.
References
-
Neuroscience News. (2025). Sugar Substitute May Harm Brain, Blood Vessel Health. [Link]
-
Grotz, V. L., & Munro, I. C. (2014). Effects of this compound on Endothelial Function in Patients with Type 2 Diabetes Mellitus – A Pilot Study. PLoS ONE, 9(6), e100277. [Link]
-
EMJ. (2025). Artificial Sweetener Alters Vascular Function in the Brain. [Link]
-
American Physiological Society. (2025). This compound Increases Oxidative Stress and Reduces Nitric Oxide Production in Human Cerebral Microvascular Endothelial Cells. American Physiological Society Journal. [Link]
-
EMJ. (2025). Artificial Sweetener this compound Linked to Brain Vascular Cell Dysfunction. [Link]
-
CU Experts. (2025). The non-nutritive sweetener this compound adversely affects brain microvascular endothelial cell function. [Link]
-
Berry, A. R., et al. (2025). The non-nutritive sweetener this compound adversely affects brain microvascular endothelial cell function. Journal of Applied Physiology, 138(6), 1571-1577. [Link]
-
News-Medical. (2025). This compound alters brain vessel function and may raise stroke risk. [Link]
-
American Physiological Society. (2025). Popular Sugar Substitute May Harm Brain and Heart Health. [Link]
-
de Jager, M., et al. (2013). Multi-Targeted Mechanisms Underlying the Endothelial Protective Effects of the Diabetic-Safe Sweetener this compound. PLoS ONE, 8(6), e65741. [Link]
-
ReachMD. (2024). New Study Adds to Increasing Evidence That Sugar Substitute this compound Raises Cardiovascular Risk. [Link]
-
Flint, N., et al. (2014). Abstract 359: Effects of this compound on Endothelial Function in People with Type 2 Diabetes Mellitus. Arteriosclerosis, Thrombosis, and Vascular Biology, 34(Suppl_1), A359-A359. [Link]
-
Berry, A. R., et al. (2025). The non-nutritive sweetener this compound adversely affects brain microvascular endothelial cell function. Journal of Applied Physiology, 138(6), 1571-1577. [Link]
-
ResearchGate. (2025). This compound Increases Oxidative Stress and Reduces Nitric Oxide Production in Human Cerebral Microvascular Endothelial Cells. [Link]
-
Witkowski, M., et al. (2024). Ingestion of the Non-Nutritive Sweetener this compound, but Not Glucose, Enhances Platelet Reactivity and Thrombosis Potential in Healthy Volunteers—Brief Report. Arteriosclerosis, Thrombosis, and Vascular Biology, 44(8), 1693-1699. [Link]
-
National Institutes of Health (NIH). (2023). This compound and cardiovascular events. [Link]
-
NewYork-Presbyterian. (2024). Can an Artificial Sweetener Impact Your Heart Health? [Link]
-
ResearchGate. (2025). Effects of this compound on Endothelial Function in Patients with Type 2 Diabetes Mellitus – A Pilot Study. [Link]
-
Chemistry World. (2023). Study shows artificial sweetener this compound linked to increased stroke and cardiac risks. [Link]
-
Medical News Today. (2025). Just 1 this compound-sweetened drink may harm brain, blood vessel health. [Link]
-
Lifespan Research Institute. (2025). A Popular Sweetener Adversely Affects Blood Vessels. [Link]
-
CBS News. (2024). Sugar substitute this compound may increase risk for heart attack and stroke, study finds. [Link]
Sources
- 1. Popular Sugar Substitute May Harm Brain and Heart Health | American Physiological Society [physiology.org]
- 2. Multi-Targeted Mechanisms Underlying the Endothelial Protective Effects of the Diabetic-Safe Sweetener this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of this compound on Endothelial Function in Patients with Type 2 Diabetes Mellitus – A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. researchgate.net [researchgate.net]
- 6. emjreviews.com [emjreviews.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. neurosciencenews.com [neurosciencenews.com]
- 9. news-medical.net [news-medical.net]
- 10. journals.physiology.org [journals.physiology.org]
- 11. The non-nutritive sweetener this compound adversely affects brain microvascular endothelial cell function. | CU Experts | CU Boulder [experts.colorado.edu]
- 12. The non-nutritive sweetener this compound adversely affects brain microvascular endothelial cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lifespan.io [lifespan.io]
- 14. emjreviews.com [emjreviews.com]
- 15. New Study Adds to Increasing Evidence That Sugar Substitute this compound Raises Cardiovascular Risk - Be part of the knowledge - ReachMD [reachmd.com]
- 16. ahajournals.org [ahajournals.org]
- 17. This compound and cardiovascular events | National Institutes of Health (NIH) [nih.gov]
- 18. Can an Artificial Sweetener Impact Your Heart Health? [healthmatters.nyp.org]
- 19. Study shows artificial sweetener this compound linked to increased stroke and cardiac risks | The Transmission | University of Nebraska Medical Center [unmc.edu]
Recent studies on erythritol's link to adverse cardiovascular events.
Topic: Erythritol-Induced Thrombotic Risk: Mechanistic Insights & Clinical Implications Content Type: Technical Whitepaper Audience: Researchers, Drug Development Professionals, and Regulatory Scientists
Executive Summary
Recent investigations led by the Cleveland Clinic (Hazen et al., Nature Medicine 2023; ATVB 2024) have fundamentally shifted the safety paradigm for this compound, a ubiquitous polyol sweetener. Once considered biologically inert, this compound is now identified as a potent enhancer of platelet reactivity.[1][2]
Key Findings:
-
Epidemiological Signal: Elevated plasma this compound is associated with a ~2-fold increased risk of Major Adverse Cardiovascular Events (MACE) (HR 2.21; 95% CI 1.20–4.07).[3]
-
Causality: this compound directly lowers the threshold for platelet activation by enhancing agonist-induced intracellular calcium (
) release. -
Pharmacokinetics: A single 30g dose (equivalent to one pint of keto ice cream) elevates plasma concentrations >1,000-fold, sustaining pro-thrombotic levels (millimolar range) for over 48 hours.
This guide dissects the mechanistic evidence, details the validation protocols, and outlines the implications for metabolic drug development.
Part 1: The Mechanistic Core
The "Priming" Effect
Unlike glucose, which fuels metabolic pathways, this compound acts as an allosteric modulator of platelet sensitivity. It does not trigger aggregation on its own; rather, it "primes" platelets to hyper-react to sub-threshold physiological agonists.
-
Mechanism: this compound accumulation in the plasma creates a hyperosmolar-like local environment (though the effect is specific to polyol structure, not just osmolarity) that potentiates G-protein coupled receptor (GPCR) signaling.
-
Signaling Cascade: When agonists like ADP (acting on P2Y12) or Thrombin (acting on PAR1/PAR4) bind, the presence of this compound amplifies the downstream release of
from the dense tubular system. -
Outcome: This surge in cytosolic calcium accelerates the conformational change of integrin
(GPIIb/IIIa) to its active high-affinity state, promoting fibrinogen binding and irreversible aggregation.
Visualization: Mechanism of Action
Caption: this compound acts as a priming agent, amplifying calcium flux in response to standard physiological agonists, leading to accelerated thrombosis.[2][4][5][6]
Part 2: Clinical & Epidemiological Evidence
The association between this compound and cardiovascular risk was established through a multi-stage validation process involving untargeted metabolomics and targeted clinical intervention.
Data Summary: this compound vs. Glucose[2][5][7]
The following table summarizes the 2024 ATVB intervention study results, highlighting the distinct pharmacological profile of this compound compared to glucose.
| Metric | This compound (30g Load) | Glucose (30g Load) | Clinical Implication |
| Peak Plasma Conc. | > 1,000-fold increase (mM range) | Transient physiological rise | This compound is poorly metabolized and accumulates. |
| Duration of Elevation | > 2 Days above threshold | < 2 Hours | Prolonged window of thrombotic risk. |
| Platelet Reactivity | Significant Increase (P < 0.[7]05) | No Significant Change | Specific polyol effect, not just caloric load. |
| Release Marker | Increased Serotonin & CXCL4 | Baseline | Indicators of dense granule release. |
Addressing Reverse Causality
Critics initially argued that higher this compound levels might simply reflect "sick" patients choosing sugar-free diets (reverse causality). However, the Nature Medicine (2023) and ATVB (2024) studies dismantled this by:
-
Mechanistic Proof: In vitro addition of this compound to healthy donor blood induced the same phenotype.
-
Animal Models: Wild-type mice (with no pre-existing disease) developed clots faster when infused with this compound.
-
Intervention: Healthy human volunteers with low baseline risk exhibited immediate pro-thrombotic changes after ingestion.
Part 3: Technical Protocols for Validation
For researchers attempting to replicate these findings or screen new compounds, the following protocols represent the gold standard used in the reference studies.
Protocol A: LC-MS/MS Quantitation (The Specificity Challenge)
Context: this compound is an isomer of threitol.[3] Standard mass spectrometry cannot distinguish them without specific chromatographic separation.
-
Sample Prep: Spike plasma (50 µL) with internal standard (
-erythritol). Precipitate proteins with cold methanol. -
Chromatography: Use a hydrophilic interaction liquid chromatography (HILIC) column (e.g., Waters XBridge Amide).
-
Critical Step: Ensure retention time separation between this compound and threitol.[3] this compound typically elutes earlier.
-
-
MS Detection: Operate in Negative Electrospray Ionization (ESI-) mode. Monitor MRM transitions (e.g., m/z 121 -> 71 for this compound).
Protocol B: FeCl3-Induced Carotid Artery Injury (In Vivo)
Context: This model mimics arterial damage and measures the rate of occlusive thrombus formation.[6][8]
-
Subject: C57BL/6J mice (10–14 weeks).
-
Dosing: Inject this compound (25 mg/kg) or Saline (Vehicle) via tail vein 30 mins prior to injury.
-
Anesthesia: Ketamine/Xylazine.
-
Injury Induction:
-
Expose the common carotid artery.[6]
-
Apply a filter paper (1x2 mm) saturated with 7.5% Ferric Chloride (
) topically for 3 minutes. -
Expert Note: The concentration of
determines injury severity. 7.5% is chosen to allow sensitivity to pro-thrombotic agents; 10% may cause occlusion too rapidly to detect differences.
-
-
Measurement: Monitor blood flow using a Doppler flow probe. Record "Time to Occlusion" (cessation of flow for >10 mins).
Visualization: Experimental Workflow
Caption: Dual-arm workflow for correlating plasma pharmacokinetics with functional platelet phenotypic changes.
Part 4: Drug Development Implications
For professionals in the metabolic and cardiovascular space, these findings necessitate a review of "inert" excipients and dietary adjuncts.[1]
-
Formulation Safety: this compound is often used as a bulking agent or sweetener in drug formulations. Its safety profile in patients with high cardiovascular risk (e.g., diabetics) must be re-evaluated.[1][2]
-
Therapeutic Targets: The specific mechanism by which polyols enhance calcium flux remains a target for investigation. Blocking this interaction could allow for safer sugar substitutes.
-
Regulatory Status: While currently "Generally Recognized As Safe" (GRAS), the ATVB data suggests a need for re-classification or warning labels for high-risk populations.
References
-
Witkowski, M., Nemet, I., Alamri, H., et al. (2023). "The artificial sweetener this compound and cardiovascular event risk."[2][4][5][6][9][7][8][10][11][12][13] Nature Medicine, 29, 710–718.[1]
-
Witkowski, M., Wilcox, J., & Hazen, S.L. (2024). "Ingestion of the Non-Nutritive Sweetener this compound, but Not Glucose, Enhances Platelet Reactivity and Thrombosis Potential in Healthy Volunteers."[1][2][9][7] Arteriosclerosis, Thrombosis, and Vascular Biology, 44.[1]
-
[Link]
-
-
Witkowski, M., Nemet, I., Li, X.S., et al. (2024). "Xylitol is prothrombotic and associated with cardiovascular risk."[2][7] European Heart Journal, 45(27), 2439–2452.
-
[Link]
-
-
Cleveland Clinic Newsroom. (2024). "Study compares effects of artificial sweetener this compound and sugar."[1][2][3][5][7][10]
-
National Institutes of Health (NIH). (2023).[10] "this compound and cardiovascular events."
-
[Link]
-
Sources
- 1. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
- 2. newsroom.clevelandclinic.org [newsroom.clevelandclinic.org]
- 3. docs.publicnow.com [docs.publicnow.com]
- 4. scitechdaily.com [scitechdaily.com]
- 5. lerner.ccf.org [lerner.ccf.org]
- 6. The artificial sweetener this compound and cardiovascular event risk - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciencedaily.com [sciencedaily.com]
- 8. m.youtube.com [m.youtube.com]
- 9. ahajournals.org [ahajournals.org]
- 10. This compound and cardiovascular events | National Institutes of Health (NIH) [nih.gov]
- 11. Xylitol may affect cardiovascular health | National Institutes of Health (NIH) [nih.gov]
- 12. icnutrition.com [icnutrition.com]
- 13. Cleveland Clinic study finds common artificial sweetener linked to higher rates of heart attack and stroke | EurekAlert! [eurekalert.org]
The relationship between plasma erythritol levels and cardiometabolic disease.
Executive Summary
For decades, erythritol was categorized as a metabolically inert, non-nutritive sweetener (NNS) favored for its zero-calorie profile and lack of insulinemic response. However, seminal research published in Nature Medicine (2023) and Arteriosclerosis, Thrombosis, and Vascular Biology (2024) has radically shifted this paradigm. We now understand that elevated plasma this compound—whether from endogenous metabolic synthesis or dietary intake—is a potent, direct driver of platelet hyper-reactivity and thrombosis.[1]
This guide analyzes the causal link between this compound and Major Adverse Cardiovascular Events (MACE). It details the endogenous Pentose Phosphate Pathway (PPP) origins of this compound, delineates the calcium-dependent mechanism of platelet sensitization, and provides validated LC-MS/MS and aggregometry protocols for researchers assessing this risk factor in drug development and clinical cohorts.
The this compound Paradox: Endogenous vs. Exogenous Sources
This compound (1,2,3,4-butanetetrol) accumulates in plasma through two distinct pathways. Understanding this duality is critical for interpreting clinical data, as elevated levels may reflect either dietary intake or metabolic dysregulation.
Endogenous Synthesis (The Metabolic Marker)
In states of glycemic excess or oxidative stress, glucose flux is diverted into the Pentose Phosphate Pathway (PPP). The non-oxidative branch of the PPP produces Erythrose-4-phosphate, which is dephosphorylated to Erythrose. Recent characterization has identified Alcohol Dehydrogenase 1 (ADH1) and Sorbitol Dehydrogenase (SORD) as the primary enzymes catalyzing the reduction of erythrose to this compound using NADPH.[2][3] Thus, endogenous this compound serves as a biomarker for PPP flux and metabolic dysfunction.[4]
Exogenous Intake (The Acute Spike)
Dietary this compound is absorbed rapidly in the small intestine and excreted unchanged by the kidneys. However, a standard 30g serving can elevate plasma levels by >1,000-fold (from ~4 µM to >4 mM), sustaining pro-thrombotic concentrations for over 2 days—far beyond the clearance window previously assumed.
Mechanistic Pathway: Platelet Sensitization
Unlike glucose, this compound does not bind to a specific G-protein coupled receptor (GPCR) on the platelet surface. Instead, it acts intracellularly to lower the activation threshold.
Mechanism of Action:
-
Accumulation: this compound equilibrates across the platelet membrane.
-
Calcium Flux: It enhances the release of Ca2+ from intracellular stores upon weak agonist stimulation.
-
Hyper-reactivity: This lowered threshold amplifies the response to sub-maximal levels of ADP (P2Y12 pathway) and Thrombin (PAR-1 pathway).
-
Outcome: Accelerated conformational change of GPIIb/IIIa and P-selectin exposure, leading to faster clot formation.
Visualization: this compound-Induced Thrombosis Pathway
Caption: this compound lowers the threshold for agonist-induced Calcium release, amplifying downstream activation of GPIIb/IIIa and P-selectin.
Metabolic Biosynthesis Pathway
The following diagram illustrates the specific enzymatic steps converting glucose to this compound via the Pentose Phosphate Pathway, highlighting the roles of ADH1 and SORD.
Caption: Endogenous synthesis via the PPP.[5] ADH1 (Alcohol Dehydrogenase 1) and SORD (Sorbitol Dehydrogenase) catalyze the final reduction step.[2][4][6]
Clinical & Epidemiological Evidence
The association between this compound and cardiovascular risk is robust across multiple cohorts.
| Cohort / Study | N | Key Finding | Hazard Ratio (HR) |
| Discovery Cohort (Witkowski 2023) | 1,157 | High this compound linked to incident MACE (3-year). | HR 2.51 (Top vs Bottom Quartile) |
| US Validation | 2,149 | Confirmed association in stable cardiac patients. | HR 1.80 (95% CI 1.18–2.77) |
| European Validation | 833 | Confirmed association independent of traditional risk factors. | HR 2.21 (95% CI 1.20–4.07) |
| Intervention Study (2024) | 20 | 30g this compound ingestion caused >1000x plasma spike and acute platelet hyper-reactivity.[7] | N/A (Mechanistic confirmation) |
Protocol: LC-MS/MS Quantification of Plasma this compound
Accurate quantification requires overcoming the polarity of this compound (which elutes poorly on C18) and matrix effects.
Methodology: Stable Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry.
1. Sample Preparation:
-
Aliquot: 50 µL human plasma (EDTA).
-
Internal Standard (IS): Add 10 µL of d-erythritol (10 µM in water).
-
Precipitation: Add 450 µL ice-cold methanol/acetonitrile (80:20 v/v). Vortex 30s.
-
Centrifugation: 20,000 x g for 10 min at 4°C.
-
Supernatant: Transfer to glass vial for injection.
2. Chromatographic Conditions (HILIC):
-
Column: Hydrophilic Interaction Liquid Chromatography (e.g., Waters BEH Amide or Phenomenex Luna NH2), 2.1 x 100 mm, 1.7 µm.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0).
-
Gradient: 85% B isocratic or shallow gradient to 70% B over 5 mins.
-
Flow Rate: 0.3 mL/min.
3. Mass Spectrometry (Triple Quadrupole):
-
Ionization: Electrospray Ionization (ESI) in Negative Mode .
-
MRM Transitions:
-
Validation: Linearity range 0.5 µM – 5000 µM (requires dilution for post-ingestion samples).
Protocol: Platelet Aggregometry Functional Assay
To assess the pro-thrombotic potential of this compound or screen drug candidates for interaction.
Methodology: Light Transmission Aggregometry (LTA).
1. Blood Collection:
-
Collect whole blood into 3.2% sodium citrate tubes.
-
Centrifuge at 200 x g for 15 min to obtain Platelet-Rich Plasma (PRP).
-
Adjust platelet count to 250 x 10^3/µL using autologous Platelet-Poor Plasma (PPP).
2. Ex Vivo Incubation:
-
Incubate PRP with varying concentrations of this compound (45 µM [physiologic baseline] vs 300-1000 µM [post-prandial]) for 30 mins at 37°C.
3. Agonist Stimulation:
-
Sub-maximal ADP: Add ADP (1.5 – 2.5 µM). Note: Use a dose that induces ~30-50% aggregation in controls to detect sensitization.
-
Sub-maximal TRAP-6: Add TRAP-6 (2 – 4 µM).
4. Measurement:
-
Record light transmission for 6-10 minutes.
-
Endpoint: Max Aggregation (%) and Area Under the Curve (AUC).
-
Success Criterion: Significant left-shift in the dose-response curve in this compound-treated samples.
Implications for Drug Development
-
Excipient Screening: this compound is a common drug excipient. Formulations for patients with high cardiovascular risk (e.g., diabetics) should be screened for potential to spike plasma levels above the 45 µM threshold.
-
Safety Biomarkers: In metabolic drug trials, monitor plasma this compound not just as a safety signal but as a biomarker of PPP dysregulation and potential thrombotic risk.
-
Therapeutic Targets: Inhibitors of ADH1 or SORD could theoretically reduce endogenous this compound burden in metabolic syndrome, though the safety of blocking this pathway requires validation.
References
-
Witkowski, M., et al. (2023).[4] "The artificial sweetener this compound and cardiovascular event risk."[5][13][15][16] Nature Medicine, 29, 710–718. Link
-
Witkowski, M., et al. (2024). "this compound Ingestion Increases Platelet Reactivity and Thrombosis Potential in Healthy Adults."[1][7] Arteriosclerosis, Thrombosis, and Vascular Biology, 44. Link
-
Hootman, K.C., et al. (2017).[5] "this compound is a pentose-phosphate pathway metabolite and associated with adiposity gain in young adults."[3][12] Proceedings of the National Academy of Sciences, 114(21), E4233-E4240. Link
-
Ortiz, S.R.[17] & Field, M.S. (2020). "Mammalian metabolism of this compound: a predictive biomarker of metabolic dysfunction."[2][6] Current Opinion in Clinical Nutrition & Metabolic Care, 23(5), 296-302. Link
-
Schlicker, L., et al. (2019). "Unexpected roles for ADH1 and SORD in catalyzing the final step of this compound biosynthesis." Journal of Biological Chemistry, 294(44), 16095-16108. Link
Sources
- 1. The artificial sweetener this compound and cardiovascular event risk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound synthesis is elevated in response to oxidative stress and regulated by the non-oxidative pentose phosphate pathway in A549 cells [frontiersin.org]
- 3. Endogenous Synthesis of this compound, a Novel Biomarker of Weight Gain (P15-016-19) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. ecommons.cornell.edu [ecommons.cornell.edu]
- 7. linksmedicus.com [linksmedicus.com]
- 8. [Method of Quantitative Analysis by HPLC and Confirmation by LC-MS/MS of this compound, Maltitol, Lactitol and Trehalose in Foods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Endogenous Synthesis of this compound, a Novel Biomarker of Weight Gain (P15-016-19) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. MOLECULAR MECHANISMS REGULATING this compound UTILIZATION AND SYNTHESIS IN MAMMALS [ecommons.cornell.edu]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. egusphere.copernicus.org [egusphere.copernicus.org]
The effect of erythritol consumption on blood glucose and insulin levels.
Executive Summary
Erythritol (1,2,3,4-butanetetrol) represents a unique class of metabolic substrates that effectively "uncouples" sweet taste signaling from downstream glycemic and insulinemic consequences. Unlike other sugar alcohols (polyols) such as xylitol or sorbitol, this compound is characterized by a high systemic absorption rate (~90%) combined with metabolic inertness.
For drug development and nutritional science professionals, the critical insight is that This compound acts as a zero-glycemic ligand. It triggers specific gut-brain satiety pathways (GLP-1, CCK) without providing the glucose substrate required for insulin secretion. This guide details the pharmacokinetic (PK) mechanisms driving this phenomenon and provides validated protocols for assessing its impact in clinical settings.
Chemical & Pharmacokinetic Profile
To understand why this compound does not affect insulin, one must first understand its unique Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
The "90/10" Rule
Most polyols are poorly absorbed, traveling to the colon where they undergo fermentation (causing gas/bloating). This compound is the exception.[1] It is a small molecule (MW: 122.12 g/mol ) that is rapidly absorbed via passive diffusion in the small intestine.
-
Absorption: ~90% of the ingested dose enters the bloodstream within 60–90 minutes.
-
Metabolism: Humans lack the enzymes to degrade this compound. It circulates unchanged.[2][3]
-
Excretion: The absorbed fraction is cleared via renal filtration and excreted unchanged in the urine.[4]
-
Colonic Impact: Only ~10% reaches the large intestine, minimizing the osmotic diarrhea and fermentation associated with other polyols.
Visualization: Comparative Metabolism
The following diagram illustrates the divergent pathways of Glucose vs. This compound, highlighting the lack of metabolic breakdown in the latter.[5]
Figure 1: Pharmacokinetic pathway of this compound showing high renal clearance and lack of systemic metabolism.
Clinical Impact on Glucose & Insulin
The consensus across healthy, obese, and Type 2 Diabetic (T2D) cohorts is that this compound is metabolically inert regarding glucose homeostasis.
Quantitative Data Summary
The following table summarizes the comparative impact of this compound against Sucrose and Xylitol based on aggregate clinical data.
| Parameter | Sucrose (Reference) | Xylitol | This compound |
| Glycemic Index (GI) | 65 | 7–13 | 0 |
| Insulin Index (II) | 43 | 11 | 2 |
| Caloric Value | 4.0 kcal/g | 2.4 kcal/g | 0.2 kcal/g |
| Plasma Glucose Peak | +30–50 mg/dL | +5–10 mg/dL | No Change |
| Insulin Peak | Significant Spike | Moderate Rise | Basal Levels |
The "Insulin-Independent" Mechanism
Why does this compound not spike insulin?
-
No ATP Generation: Insulin secretion in pancreatic
-cells is triggered by the metabolism of glucose into ATP (closing channels). This compound cannot be metabolized; therefore, it generates no ATP and does not depolarize the -cell. -
No GIP Stimulation: Glucose-dependent Insulinotropic Polypeptide (GIP) is a primary driver of insulin secretion. This compound does not significantly stimulate GIP release compared to glucose.[2]
The Incretin Paradox: GLP-1 Without Insulin
This is the most technically complex and relevant section for drug developers. While this compound does not raise insulin, it does stimulate the release of gut satiety hormones, specifically Glucagon-like Peptide 1 (GLP-1) and Cholecystokinin (CCK).[1][2][6][7]
The Paradox: GLP-1 is an "incretin"—it usually boosts insulin.[7] Why doesn't it do so here?
-
Mechanism: GLP-1 enhances insulin secretion only in the presence of elevated blood glucose. Since this compound does not raise blood glucose, the GLP-1 signal promotes satiety (slowing gastric emptying) but the insulinotropic "switch" remains off.
Signaling Pathway Diagram
This diagram visualizes the uncoupling of the satiety signal from the insulin signal.
Figure 2: The "Incretin Uncoupling." this compound stimulates GLP-1 (Satiety) but fails to trigger Insulin due to lack of intracellular ATP generation.
Experimental Protocol: this compound Tolerance Test (ETT)
For researchers validating these effects in clinical trials, the following protocol is the gold standard for differentiating this compound from glycemic sweeteners.
Objective: Verify lack of glycemic excursion and insulin response.
Materials
-
Test Substance: 30g–50g this compound dissolved in 250mL water.
-
Control: 75g Glucose (Standard OGTT) or Water (Placebo).
-
Subjects: Overnight fasted (10–12 hours).
Workflow
-
Baseline (T-0): Collect venous blood. Measure Glucose (Plasma) and Insulin (Serum).[2][8][9]
-
Ingestion: Subject consumes solution within 5 minutes.
-
Sampling Intervals: Collect blood at T+15, T+30, T+60, T+90, T+120, and T+180 minutes.
-
Urinalysis (Optional but Recommended): Collect 24-hour urine to verify >80% recovery of parent compound (confirms absorption vs. fermentation).
Acceptance Criteria (Validation)
-
Glucose:
from baseline. -
Insulin: No statistically significant deviation from baseline (p > 0.05).
-
GLP-1: Measurable increase (AUC) compared to water placebo.
Safety Note: The Thrombosis Signal
While this compound is metabolically safe regarding diabetes, recent high-impact studies (Witkowski et al., Nature Medicine, 2023) have identified a potential signal regarding platelet aggregation.
-
Observation: High circulating levels of this compound were associated with Major Adverse Cardiovascular Events (MACE).[10]
-
Mechanism: In vitro data suggests this compound may enhance platelet reactivity (clotting risk) via a mechanism independent of glucose/insulin.
-
Implication: While excellent for glycemic control, formulation scientists should consider total load in patients with pre-existing cardiovascular risk.
References
-
Bornet, F. R., et al. (1996). Plasma and urine kinetics of this compound after oral ingestion by healthy humans.[4][5][11] Regulatory Toxicology and Pharmacology. Link
-
Flint, A., et al. (2014). Effects of this compound on gastric emptying, glucagon-like peptide-1 release, and satiety in lean and obese subjects.[8] European Journal of Clinical Nutrition. Link
-
Livesey, G. (2003).[8] Health potential of polyols as sugar replacers, with emphasis on low glycaemic properties.[7][12] Nutrition Research Reviews. Link
-
Witkowski, M., et al. (2023). The artificial sweetener this compound and cardiovascular event risk.[1][10] Nature Medicine. Link
-
Wen, H., et al. (2018). This compound attenuates postprandial blood glucose by inhibiting α-glucosidase.[13] Journal of Agricultural and Food Chemistry. Link
Sources
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. This compound: An In-Depth Discussion of Its Potential to Be a Beneficial Dietary Component - PMC [pmc.ncbi.nlm.nih.gov]
- 3. artinci.com [artinci.com]
- 4. Absorption and Metabolism of the Natural Sweeteners this compound and Xylitol in Humans: A Dose-Ranging Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cambridge.org [cambridge.org]
- 6. researchgate.net [researchgate.net]
- 7. The Role of this compound and Xylitol in Stimulating GLP-1 Gastrointestinal Hormones - Icon Foods [iconfoods.com]
- 8. Failure of sucrose replacement with the non-nutritive sweetener this compound to alter GLP-1 or PYY release or test meal size in lean or obese people - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. Study compares effects of artificial sweetener this compound and sugar | Cleveland Clinic Research [lerner.ccf.org]
- 11. Serum glucose and insulin levels and this compound balance after oral administration of this compound in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. IJMS, Vol. 23, Pages 9867: Absorption and Metabolism of the Natural Sweeteners this compound and Xylitol in Humans: A Dose-Ranging Study: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 13. Blood glucose lowering and anti-oxidant potential of this compound: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Long-Term Effects of Daily Erythritol Consumption on Body Weight and Metabolic Homeostasis
Executive Summary
Erythritol (1,2,3,4-butanetetrol) has emerged as a pivotal compound in metabolic research, occupying a unique intersection between non-nutritive sweeteners (NNS) and endogenous metabolic biomarkers. Unlike other polyols, this compound is characterized by high systemic absorption, minimal metabolism, and rapid renal excretion.
Current research presents a dichotomy:
-
Therapeutic Potential: Exogenous dietary this compound demonstrates clear efficacy in stimulating gut hormones (GLP-1, CCK, PYY) and delaying gastric emptying, suggesting a viable mechanism for weight management and satiety induction.
-
Safety Signal: Recent metabolomic profiling has identified elevated endogenous plasma this compound as a predictive biomarker for cardiometabolic risk and thrombosis, necessitating a rigorous distinction between dietary intake and metabolic production via the Pentose Phosphate Pathway (PPP).
This guide synthesizes the physicochemical properties, mechanistic pathways, and experimental protocols required to investigate this compound's long-term impact on adiposity.
Physicochemical and Metabolic Profile[1][2][3][4][5][6][7][8]
Unique ADME Characteristics
This compound differs from xylitol, sorbitol, and mannitol due to its smaller molecular size (MW: 122.12 g/mol ).
-
Absorption: Approximately 90% of ingested this compound is absorbed in the proximal small intestine via passive diffusion.
-
Distribution: It distributes rapidly into tissues but does not bind to plasma proteins.
-
Metabolism: It is resistant to systemic metabolism. Unlike glucose, it does not trigger an insulin response.[1][2][3]
-
Excretion: The absorbed fraction is excreted unchanged in the urine.[3][4][5][6] The unabsorbed fraction (<10%) reaches the colon but is largely resistant to bacterial fermentation, minimizing the gastrointestinal distress common with other polyols.
The Endogenous vs. Exogenous Paradox
Researchers must control for the source of plasma this compound.
-
Exogenous: Dietary intake (fruit, fermented foods, additives).
-
Endogenous: Produced from glucose-6-phosphate via the Pentose Phosphate Pathway (PPP) under conditions of oxidative stress or hyperglycemia.
Visualization: Metabolic Fate of this compound
The following diagram illustrates the dual pathways contributing to the systemic this compound pool.
Figure 1: Dual-source contribution to plasma this compound levels: Dietary absorption vs. Endogenous synthesis via PPP.
Mechanisms of Action: Weight Control
The hypothesis that this compound aids in weight loss is grounded in its ability to modulate the gut-brain axis without providing caloric load (0.24 kcal/g).
Satiety Signaling Cascade
Upon ingestion, this compound triggers enteroendocrine cells (L-cells and I-cells) in the intestinal mucosa.
-
CCK (Cholecystokinin): Released from I-cells; stimulates gallbladder contraction and signals satiety via the vagus nerve.
-
GLP-1 (Glucagon-like Peptide-1): Released from L-cells; enhances insulin secretion (incretin effect) and slows gastric emptying.[1]
-
PYY (Peptide YY): Released from L-cells; inhibits gastric motility and reduces appetite.
Visualization: Satiety Signaling Pathway
Figure 2: this compound-induced activation of the gut-brain axis mediating satiety and gastric emptying.
Preclinical and Clinical Evidence[3][13]
The following table synthesizes key findings regarding this compound's effect on body weight and metabolic parameters.
Table 1: Comparative Analysis of this compound Studies
| Study Type | Subject | Duration | Protocol / Dosage | Key Findings | Reference |
| Rodent (Obesity) | C57BL/6J Mice (HFD) | 12 Weeks | 5% this compound in drinking water | Reduced body weight, decreased adipocyte size, improved glucose tolerance. | [1] |
| Rodent (Safety) | C57BL/6J Mice | 8-20 Weeks | 40g/kg diet | 40-fold increase in plasma this compound; No effect on body weight or glucose homeostasis. | [2] |
| Human (Acute) | Healthy / Obese | Single Dose | 75g this compound | Increased GLP-1 and CCK; delayed gastric emptying. No insulin spike. | [3] |
| Human (Chronic) | Obese Adults | 5-7 Weeks | 12g, 3x daily (36g/day) | No significant change in BMI or intestinal glucose absorption. Safe profile. | [4] |
| Human (Cohort) | Adults (n=2,900+) | 3 Years | Observational (Plasma levels) | High plasma this compound associated with MACE (Major Adverse Cardiac Events). | [5] |
Critical Insight: While rodent models on high-fat diets (HFD) show reduced adiposity (likely due to caloric displacement and metabolic benefits), human chronic studies (up to 7 weeks) have not yet demonstrated significant weight loss, though they confirm safety regarding glucose homeostasis.
Safety & Toxicology: The Cardiovascular Signal
A critical development in this compound research is the correlation between elevated plasma levels and cardiovascular risk.[6]
-
Mechanism: In vitro and murine studies indicate that this compound enhances platelet reactivity (aggregation) via increased calcium signaling, potentially promoting thrombosis.
-
Relevance to Weight Loss: Researchers must weigh the benefit of caloric reduction against the potential pro-thrombotic risk, particularly in obese populations who are already at higher risk for cardiovascular disease (CVD).
-
Confounding Variable: High endogenous this compound levels are a marker of dysregulated pentose phosphate pathway activity in insulin-resistant states. Distinguishing between dietary risk and metabolic risk is the current frontier of investigation.
Experimental Protocols
For researchers designing future studies, the following protocols are recommended to ensure data integrity and comparability.
Chronic Administration Protocol (Murine Model)
Objective: Assess long-term adiposity changes while controlling for endogenous production.
-
Subject Selection: Male C57BL/6J mice (n=12/group), age 8 weeks.
-
Dietary Groups:
-
Control: Standard Chow / High Fat Diet (45% kcal fat).
-
Experimental: Diet matched + this compound (40g/kg diet) OR 5% w/v in drinking water.
-
-
Duration: Minimum 16 weeks (to capture long-term metabolic adaptation).
-
Measurements:
-
Weekly: Body weight, food intake (caloric correction required).
-
Bi-weekly: Fasting blood glucose.
-
Endpoint: DEXA scan (body composition), plasma this compound (LC-MS/MS), platelet aggregation assay.
-
Proposed Clinical Trial Workflow
To definitively answer the weight loss question, a long-term RCT is required.
Figure 3: Proposed workflow for a 6-month Randomized Controlled Trial (RCT) assessing this compound efficacy and safety.
Conclusion
This compound represents a potent tool for caloric reduction and satiety induction, supported by mechanistic evidence of gut hormone stimulation (GLP-1, PYY).[1][7][8] However, the translation of these acute effects into long-term human weight loss remains under-researched.
Key Takeaways for Drug Development:
-
Efficacy: Proven acute satiety effects; long-term weight loss data is promising in rodents but equivocal in humans to date.
-
Safety: The correlation with thrombosis requires that any weight-loss formulation be evaluated for cardiovascular safety, particularly in at-risk populations.
-
Future Research: Studies must utilize LC-MS/MS to differentiate exogenous intake from endogenous production to validate safety profiles.
References
-
This compound Ameliorates Small Intestinal Inflammation Induced by High-Fat Diets and Improves Glucose Tolerance. International Journal of Molecular Sciences.[Link]
-
Chronic Dietary this compound Exposure Elevates Plasma this compound Concentration in Mice but Does Not Cause Weight Gain or Modify Glucose Homeostasis. The Journal of Nutrition.[Link]
-
Gut hormone secretion, gastric emptying, and glycemic responses to this compound and xylitol in lean and obese subjects. American Journal of Physiology-Endocrinology and Metabolism.[1][Link][1]
-
Effect of a Chronic Intake of the Natural Sweeteners Xylitol and this compound on Glucose Absorption in Humans with Obesity. Nutrients.[Link][5]
-
The artificial sweetener this compound and cardiovascular event risk. Nature Medicine.[9][10][Link]
-
This compound is a pentose-phosphate pathway metabolite and associated with adiposity gain in young adults. PNAS.[Link]
Sources
- 1. journals.physiology.org [journals.physiology.org]
- 2. This compound: An In-Depth Discussion of Its Potential to Be a Beneficial Dietary Component - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: An In-Depth Discussion of Its Potential to Be a Beneficial Dietary Component - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plasma and urine kinetics of this compound after oral ingestion by healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Absorption and Metabolism of the Natural Sweeteners this compound and Xylitol in Humans: A Dose-Ranging Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oobli.com [oobli.com]
- 7. mdpi.com [mdpi.com]
- 8. The Role of D-allulose and this compound on the Activity of the Gut Sweet Taste Receptor and Gastrointestinal Satiation Hormone Release in Humans: A Randomized, Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound and cardiovascular events | National Institutes of Health (NIH) [nih.gov]
- 10. youtube.com [youtube.com]
Technical Guide: Erythritol-Induced Platelet Hyperreactivity and Thrombosis Risk Assessment
Executive Summary
Recent translational studies, notably by Witkowski et al. (Nature Medicine, 2023), have identified a mechanistic link between circulating erythritol levels and enhanced thrombotic potential.[1][2] Unlike glucose, this compound—a common non-nutritive sweetener—does not merely act as an inert metabolic bystander.[2][3][4][5][6] Instead, it serves as an allosteric-like enhancer of platelet activation, lowering the threshold for agonist-induced aggregation.
This guide provides a rigorous technical framework for researchers to replicate these findings and screen for polyol-induced thrombotic risks in drug development. It details the causal mechanisms involving intracellular calcium flux and outlines self-validating protocols for in vitro aggregometry and in vivo arterial injury models.
Part 1: Mechanistic Foundations
The "Priming" Effect
This compound does not spontaneously trigger platelet aggregation in isolation. Its danger lies in hyper-responsiveness . It acts as a priming agent that amplifies signaling cascades initiated by physiological agonists (e.g., ADP, Thrombin).
Key Mechanism:
-
Accumulation: this compound accumulates in plasma (endogenous synthesis via the pentose phosphate pathway is low, but dietary ingestion spikes levels >1,000-fold).[6]
-
Sensitization: At physiological and supra-physiological levels (45 µM – 30 mM), this compound enhances the release of calcium from intracellular stores (dense tubular system).
-
Amplification: This elevated cytosolic
amplifies downstream integrin activation (GPIIb/IIIa) and granule secretion (P-selectin, Serotonin), leading to accelerated thrombus formation.
Visualization: The this compound-Calcium Axis
The following diagram illustrates the sensitization pathway where this compound lowers the activation energy required for agonist-mediated thrombosis.
Caption: this compound acts synergistically with agonists to amplify intracellular calcium release, driving integrin activation and granule secretion.[1][6]
Part 2: Clinical & Epidemiological Evidence
The clinical relevance of this compound is grounded in both metabolomics and prospective intervention studies.[7][8] The data indicates that "safe" dietary levels can sustain pro-thrombotic plasma concentrations for days.[5][7]
Table 1: Risk Stratification & Pharmacokinetics
| Parameter | Quantitative Finding | Significance |
| Hazard Ratio (MACE) | 1.80 – 2.21 (95% CI) | Top quartile vs. Bottom quartile this compound levels correlates with ~2x risk of MI/Stroke [1]. |
| Pro-Thrombotic Threshold | 45 µM | Minimum plasma concentration required to observe enhanced in vitro platelet reactivity [1]. |
| Post-Ingestion Peak | ~6,000 µM (6 mM) | Peak plasma level 30 mins after ingesting 30g this compound (single drink equivalent) [2]. |
| Duration of Risk | > 2 Days | Plasma levels remain >45 µM for over 48 hours post-ingestion [1, 2]. |
| Control Comparison | Glucose / 1,5-AHG | No significant enhancement of platelet reactivity observed with glucose or 1,5-AHG controls [1].[7][8] |
Part 3: Experimental Protocols
To validate this compound’s impact or screen new compounds, use the following self-validating protocols.
Protocol A: In Vitro Light Transmission Aggregometry (LTA)
Objective: Quantify the "priming" effect of this compound on platelet aggregation using sub-maximal agonist doses. Critical Control: Use sub-maximal doses of ADP (e.g., 1.5 µM). High doses will mask the sensitization effect by maxing out the response.
-
Blood Collection:
-
Draw whole blood into 3.2% sodium citrate tubes (discard first 2 mL to avoid tissue factor contamination).
-
Validation Check: Process within 15 minutes of draw.
-
-
PRP Isolation:
-
Centrifuge at 200 x g for 15 min at 25°C (no brake).
-
Collect the upper Platelet-Rich Plasma (PRP) layer.
-
Adjust platelet count to 250 x 10^3/µL using autologous Platelet-Poor Plasma (PPP).
-
-
This compound Spiking (The Variable):
-
Incubate PRP aliquots for 30 min at 37°C with:
-
Vehicle: Saline or PBS.
-
Low Dose: 45 µM this compound (Threshold).
-
High Dose: 3,000 µM this compound (Post-prandial mimic).
-
Osmotic Control: 3,000 µM Glucose (Essential to rule out osmolarity effects).
-
-
-
Agonist Challenge:
-
Transfer to aggregometer cuvettes with stir bars (1200 rpm).
-
Add ADP (titrate to sub-maximal dose, typically 1.5–2.5 µM) or TRAP6 .[8]
-
-
Readout:
-
Record light transmission for 6–10 minutes.
-
Metric: Maximal Aggregation (%) and Area Under the Curve (AUC).
-
Protocol B: In Vivo FeCl3 Carotid Artery Injury Model
Objective: Assess physiological thrombosis potential in a living system. Ethical Note: Requires IACUC approval.
-
Subject Prep:
-
Male C57BL/6J mice (8–10 weeks).
-
Intervention: Intraperitoneal (IP) injection of this compound (25 mg/kg) vs. Vehicle (Saline) 30 mins prior to injury.
-
-
Surgical Exposure:
-
Anesthetize (Isoflurane). Expose the right common carotid artery via midline neck incision.
-
Place a Doppler flow probe around the artery to establish baseline blood flow.
-
-
Induction of Thrombosis:
-
Apply a filter paper (1x2 mm) saturated with 10% Ferric Chloride (FeCl3) topically to the artery for exactly 3 minutes.
-
Remove paper and wash area with saline.
-
-
Measurement:
-
Monitor blood flow continuously.
-
Primary Endpoint: Time to Occlusion (TTO), defined as flow stopping for >1 minute.
-
Expected Result: this compound group shows significantly shortened TTO compared to vehicle.
-
Visualization: Experimental Workflow
This workflow ensures rigorous data generation by incorporating essential controls and validation steps.
Caption: Step-by-step screening pipeline for assessing this compound-induced platelet hyperreactivity.
Part 4: Implications for Drug Development
For professionals in pharmaceutical formulation and safety assessment, these findings necessitate a review of excipients.
-
Excipient Screening: this compound is often used as a bulking agent or sweetener in oral suspensions. Formulations intended for patients with high cardiovascular risk (e.g., post-MI, diabetics) should be screened for this compound content.
-
Patient Stratification: Clinical trials involving polyol-based drugs should stratify patients based on baseline platelet reactivity or endogenous this compound levels (measured via LC-MS/MS).
-
Safety Biomarkers: In early-phase trials, incorporate platelet function tests (LTA or P-selectin flow cytometry) if high-dose polyols are part of the drug delivery system.
References
-
Witkowski, M., Nemet, I., Alamri, H., et al. (2023). The artificial sweetener this compound and cardiovascular event risk. Nature Medicine, 29, 710–718.[4][9] [Link]
-
Witkowski, M., Wilcox, J., Province, V., et al. (2024). Ingestion of the Non-Nutritive Sweetener this compound, but Not Glucose, Enhances Platelet Reactivity and Thrombosis Potential in Healthy Volunteers. Arteriosclerosis, Thrombosis, and Vascular Biology, 44(9).[4][5][8][10] [Link]
-
Grabrucker, S., et al. (2023).[11] The sugar-free paradox: cardiometabolic consequences of this compound. Cardiovascular Research, 119(17). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The sugar-free paradox: cardiometabolic consequences of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fpwr.org [fpwr.org]
- 4. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
- 5. ahajournals.org [ahajournals.org]
- 6. ahajournals.org [ahajournals.org]
- 7. docs.publicnow.com [docs.publicnow.com]
- 8. Ingestion of the non-nutritive sweetener this compound, but not glucose, enhances platelet reactivity and thrombosis potential in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Non-Nutritive Sweetener this compound Increases Platelet Reactivity and Thrombosis Risk, Study Finds [medicaldialogues.in]
- 11. This compound and cardiovascular events | National Institutes of Health (NIH) [nih.gov]
Methodological & Application
Application Note: Development of a Polyclonal Antibody-Based Competitive ELISA for Erythritol Detection
Executive Summary & Scientific Rationale
Erythritol (1,2,3,4-butanetetrol) is a four-carbon sugar alcohol widely used as a non-caloric sweetener and excipient. Unlike proteins, this compound is a small molecule (
To develop an ELISA for this compound, we must overcome two fundamental hurdles:
-
Hapten Design: We cannot simply inject this compound. We must synthesize an immunogen that presents the this compound structure (epitope) to the immune system. The most validated approach involves using D-Erythrose as a precursor. Through reductive amination with a carrier protein, the erythrose moiety is reduced in situ to an erythritoyl group, effectively mimicking the this compound structure on the carrier surface.
-
Assay Format: Due to its small size, this compound possesses only a single epitope. A sandwich ELISA is impossible. Therefore, a Competitive Indirect ELISA format is required.
This guide details the end-to-end protocol for generating polyclonal antibodies (pAbs) and constructing a validated competitive ELISA.
Phase I: Immunogen & Coating Antigen Synthesis
The critical step is the "Trojan Horse" strategy: using D-Erythrose to trick the immune system into recognizing this compound.
The Chemistry: Reductive Amination
We utilize the aldehyde group of D-Erythrose to form a Schiff base with the lysine residues of the carrier protein. This intermediate is unstable. We immediately reduce it with Sodium Cyanoborohydride (
Reagents Required:
-
Hapten Precursor: D-Erythrose (Sigma-Aldrich).
-
Immunization Carrier: Keyhole Limpet Hemocyanin (KLH).[1][2]
-
Coating Carrier: Bovine Serum Albumin (BSA).[2][3][4] Note: We use different carriers to ensure the ELISA detects the hapten, not the carrier protein.
-
Reducing Agent: Sodium Cyanoborohydride (
). -
Buffer: 0.1 M Borate Buffer, pH 9.0 (High pH favors Schiff base formation).
Conjugation Protocol
-
Solubilization: Dissolve 20 mg of KLH (for immunogen) or BSA (for coating) in 2 mL of Borate Buffer.
-
Activation: Add 10 mg of D-Erythrose to the protein solution.
-
Schiff Base Formation: Incubate at 37°C for 1 hour with gentle stirring.
-
Reduction: Add 10 mg of
. Incubate at room temperature for 24 hours in the dark. -
Purification: Dialyze the conjugate against PBS (pH 7.4) for 48 hours with 4 buffer changes to remove free erythrose and toxic cyanide byproducts.
-
Validation: Verify conjugation via MALDI-TOF MS (mass shift) or TNBS assay (loss of free amines).
Workflow Visualization
Caption: Chemical pathway for converting D-Erythrose into an immunogenic Erythritoyl-Protein conjugate via reductive amination.
Phase II: Polyclonal Antibody Generation
Host Species: New Zealand White Rabbits (High serum volume, strong response to haptens).
Immunization Schedule
| Day | Procedure | Dosage/Route |
| 0 | Pre-immune Bleed | Collect 5 mL serum (Negative Control). |
| 1 | Primary Injection | 200 µg Erythritoyl-KLH emulsified 1:1 with Complete Freund's Adjuvant (CFA). Subcutaneous (multiple sites). |
| 14 | Boost 1 | 100 µg Erythritoyl-KLH in Incomplete Freund's Adjuvant (IFA). Subcutaneous. |
| 28 | Boost 2 | 100 µg Erythritoyl-KLH in IFA. Subcutaneous. |
| 38 | Test Bleed | Collect 2 mL. Check titer via ELISA against Erythritoyl-BSA . |
| 42 | Boost 3 | (If titer is low) 100 µg in IFA. |
| 56 | Terminal Bleed | Exsanguination under anesthesia. |
Purification
Crude serum contains many non-specific proteins.
-
Lipid Removal: Centrifuge serum at 10,000 x g for 15 mins; remove lipid layer.
-
IgG Fractionation: Ammonium Sulfate precipitation (50% saturation).
-
Affinity Purification (Recommended): Pass the IgG fraction over a column coupled with Erythritoyl-BSA . Elute specific anti-erythritol antibodies with 0.1 M Glycine-HCl (pH 2.5) and neutralize immediately. This removes antibodies that bind to the KLH carrier.
Phase III: Competitive ELISA Protocol
In this format, the signal is inversely proportional to the amount of this compound in the sample.
-
High this compound in Sample
Antibodies bind to sample Wash away Low Signal . -
No this compound in Sample
Antibodies bind to plate Retained High Signal .
Reagents[1][4][7][8][10]
-
Coating Antigen: Erythritoyl-BSA (1 µg/mL in Carbonate Buffer pH 9.6).
-
Primary Antibody: Purified Rabbit Anti-Erythritol pAb.
-
Secondary Antibody: Goat Anti-Rabbit IgG-HRP (Horseradish Peroxidase).
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).
-
Stop Solution: 1M
.
Step-by-Step Procedure
-
Coat Plate: Add 100 µL/well of Erythritoyl-BSA. Incubate overnight at 4°C.
-
Wash: 3x with PBST (PBS + 0.05% Tween-20).
-
Block: Add 200 µL/well of 3% Skim Milk in PBS. Incubate 2h at 37°C. Critical: Prevents non-specific binding.
-
Competition Step (The Reaction):
-
In a separate tube, mix 50 µL of your Sample (or Standard) with 50 µL of Primary Antibody (at optimized dilution, e.g., 1:5000).
-
Incubate this mixture for 30 mins (pre-incubation allows equilibrium).
-
Transfer 100 µL of the mixture into the blocked ELISA wells.
-
Incubate 1h at 37°C.
-
-
Wash: 5x with PBST. (Removes antibody bound to free this compound).
-
Secondary Antibody: Add 100 µL/well Goat Anti-Rabbit HRP (1:10,000). Incubate 1h at 37°C.
-
Wash: 5x with PBST.
-
Detection: Add 100 µL TMB. Incubate 15 mins in dark (Blue color develops).
-
Stop: Add 50 µL Stop Solution (Color turns yellow).
-
Read: Absorbance at 450 nm.
Assay Logic Diagram
Caption: Workflow of the Competitive ELISA. High sample concentration results in low retention of antibody on the plate.
Data Analysis & Troubleshooting
Standard Curve Calculation
Plot Absorbance (Y-axis) vs. Log[this compound Concentration] (X-axis) .
Fit the data using a 4-Parameter Logistic (4-PL) Regression :
- : The concentration causing 50% inhibition of the maximum signal. This is the measure of assay sensitivity.
Cross-Reactivity Check
To validate the "Trustworthiness" of the assay, you must test structurally similar polyols.
-
Specificity Goal:
cross-reactivity with Xylitol, Mannitol, and Sorbitol. -
If cross-reactivity is high, increase the stringency of the wash buffer (increase Tween-20 to 0.1%) or perform negative affinity purification against the interfering polyol.
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| High Background (All wells yellow) | Insufficient Blocking | Increase blocking time or switch to 5% BSA. |
| No Inhibition (Flat line) | Antibody Titer too High | Dilute Primary Antibody further (limit the reagent to force competition). |
| Low Signal (Max OD < 0.5) | Conjugation Failure | Verify Erythritoyl-BSA coating via TNBS assay. |
| Poor Reproducibility (CV > 10%) | Pipetting Error / Washing | Use automated washer; pre-wet tips. |
References
-
Sreenath, K., & Venkatesh, Y. P. (2006). Generation of an antibody specific to this compound, a non-immunogenic food additive.[7][8][10] Food Additives and Contaminants, 23(9), 861–869. Link
-
Sreenath, K., et al. (2008).[10] Analysis of this compound in foods by polyclonal antibody-based indirect competitive ELISA.[10] Analytical and Bioanalytical Chemistry, 391(2), 609-615. Link
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Standard reference for Reductive Amination chemistry). Link
-
Creative Diagnostics. (2021). Competitive ELISA Principles and Protocols. Link
Sources
- 1. Carrier Protein Activation and Conjugation Data | Thermo Fisher Scientific - US [thermofisher.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Using hapten cross-reactivity to screen heterologous competitive antigens for improving the sensitivity of ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Influence of the hapten design on the development of a competitive ELISA for the determination of the antifouling agent Irgarol 1051 at trace levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Generation of an antibody specific to this compound, a non-immunogenic food additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Gas chromatography methods for the quantification of erythritol in biological fluids.
Application Note: High-Sensitivity Quantification of Erythritol in Human Plasma and Urine via GC-MS
Executive Summary & Clinical Context
This compound (1,2,3,4-butanetetrol) has historically been viewed as an inert, non-nutritive sweetener. However, recent high-impact studies, including Witkowski et al. (Nature Medicine, 2023), have identified elevated circulating this compound levels as a prognostic biomarker for major adverse cardiovascular events (MACE).
Unlike routine food analysis, quantifying this compound in biological fluids requires distinguishing it from structural isomers (e.g., threitol) and achieving low limits of detection (LOD) in complex protein-rich matrices.
This Application Note provides a robust, self-validating protocol for the quantification of this compound in human plasma and urine using Stable Isotope Dilution GC-MS . We utilize trimethylsilylation (TMS) derivatization to render the polyol volatile, ensuring high chromatographic resolution and spectral specificity.[1]
Analytical Strategy & Mechanism
The Challenge of Polyols
This compound is a polar, non-volatile sugar alcohol with four hydroxyl groups. Direct GC analysis is impossible without derivatization.
-
Derivatization Agent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is selected over BSTFA for its higher volatility, preventing reagent peak interference in early chromatograms.
-
Internal Standard (IS): U-13C-Erythritol is the Gold Standard. If cost is prohibitive for screening, Arabitol or Adonitol may be used, provided their retention times are distinct.
Reaction Mechanism
The silylation reaction replaces active protic hydrogens in the hydroxyl groups with trimethylsilyl (TMS) groups.
Experimental Workflow (Visualized)
Figure 1: Step-by-step metabolomic workflow for this compound extraction and derivatization.
Detailed Protocol
Reagents & Materials
-
Target: this compound (Sigma-Aldrich, >99%).
-
Internal Standard: U-13C-Erythritol (Cambridge Isotope Labs) or Arabitol (Alternative).
-
Derivatization: MSTFA + 1% TMCS (Thermo Scientific).
-
Solvents: Methanol (LC-MS grade), Acetonitrile, Pyridine (Anhydrous).
Sample Preparation (Plasma)
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube.
-
IS Addition: Add 10 µL of Internal Standard solution (20 µg/mL in water). Vortex briefly.
-
Protein Crash: Add 450 µL of ice-cold extraction solvent (Methanol:Acetonitrile, 1:1 v/v).
-
Why? This 1:9 sample-to-solvent ratio ensures complete protein precipitation and halts metabolic activity.
-
-
Incubation: Shake/Vortex for 10 min at 4°C.
-
Separation: Centrifuge at 14,000 x g for 10 min at 4°C.
-
Drying: Transfer 100 µL of the supernatant to a GC vial insert. Evaporate to complete dryness using a SpeedVac or Nitrogen stream at 30°C.
-
Critical Checkpoint: Any residual water will quench the MSTFA reagent.
-
Derivatization Reaction
-
Add 10 µL of anhydrous Pyridine (acts as an acid scavenger and solvent).
-
Add 50 µL of MSTFA + 1% TMCS.
-
Cap immediately and vortex.
-
Incubate at 80°C for 30 minutes .
-
Cool to room temperature and inject within 24 hours.
GC-MS Instrumentation Parameters
System: Agilent 7890B/5977B (or equivalent).
| Parameter | Setting | Rationale |
| Column | DB-5MS or TG-5MS (30m x 0.25mm x 0.25µm) | 5% Phenyl phase provides ideal separation for sugar isomers. |
| Inlet Temp | 250°C | Ensures rapid vaporization of high-boiling derivatives. |
| Injection | 1 µL, Split 1:10 | Split injection prevents column overload from derivatization reagents. Use Splitless for trace detection (<1 µM). |
| Carrier Gas | Helium @ 1.0 mL/min | Constant flow. |
| Oven Program | 70°C (1 min hold) Ramp 10°C/min to 300°C Hold 5 min | Slow ramp separates this compound from Threitol and Arabitol. |
| Transfer Line | 280°C | Prevents condensation before MS source. |
| Source Temp | 230°C | Standard EI source temp. |
Mass Spectrometry (SIM Mode)
Full Scan (m/z 50–500) should be used for initial identification. For quantification, use Selected Ion Monitoring (SIM) to maximize sensitivity.
Target Ions (this compound-4TMS):
-
Quantifier (Target): m/z 217 (Characteristic fragment of TMS-polyols).
-
Qualifiers: m/z 205 , m/z 319 (M-90, loss of TMSOH).
-
Internal Standard (13C-Erythritol): m/z 221 (Quant), m/z 209 .
Method Validation & Quality Control
Linearity & Range
-
Range: 0.5 µM to 500 µM (Physiological range covers ~2–100 µM).
-
Curve: 6-point calibration curve.
-
Acceptance:
.
Specificity (Isomer Resolution)
This compound must be chromatographically resolved from Threitol (a structural isomer).[2]
-
This compound RT: ~12.4 min
-
Threitol RT: ~12.6 min
-
Requirement: Baseline resolution (Rs > 1.5).
Troubleshooting Guide
Figure 2: Troubleshooting logic for failed derivatization.
References
-
Witkowski, M., et al. (2023).[2][3] "The artificial sweetener this compound and cardiovascular event risk."[2][3][4][5] Nature Medicine, 29, 710–718.
-
NIST Mass Spectrometry Data Center. "this compound, 4TMS derivative." NIST Chemistry WebBook, SRD 69.
-
Fiehn, O. (2016). "Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Untargeted Profiling." Current Protocols in Molecular Biology.
Sources
Application Note: High-Performance Anion-Exchange Chromatography (HPAE-PAD) for Accurate Detection of Erythritol in Complex Matrices
Executive Summary
Erythritol (1,2,3,4-butanetetrol) has emerged as a critical non-caloric sweetener and a biomarker in metabolic research. However, its detection in complex matrices—such as blood plasma, urine, and fermentation broths—presents significant analytical challenges. Traditional HPLC with Refractive Index (RI) detection lacks the sensitivity for biological trace analysis, and derivatization-GC-MS is labor-intensive and prone to matrix-induced errors.
This guide details a High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) protocol. Unlike standard HPLC, this method utilizes the weakly acidic nature of sugar alcohols at high pH to achieve direct, sensitive, and selective separation of this compound from structural isomers (e.g., threitol, mannitol, sorbitol) without derivatization.
Scientific Principles & Mechanism
The "Why" of HPAE-PAD
Sugar alcohols are traditionally considered neutral molecules. However, at high pH (>12), their hydroxyl groups ionize (pKₐ ≈ 13–14), forming oxyanions. HPAE chromatography exploits this ionization, separating analytes based on their charge density and size using a strong anion-exchange stationary phase.
Key Advantages:
-
Selectivity: Resolves this compound from chemically similar polyols (e.g., threitol) that co-elute on reversed-phase columns.
-
Sensitivity: Pulsed Amperometric Detection (PAD) oxidizes the analyte at a gold electrode, providing femtomole-level sensitivity specific to carbohydrates, effectively ignoring the high salt/protein background of biological samples.
Mechanism of Action
The separation relies on the equilibrium between the sugar alcohol oxyanion and the quaternary ammonium functional groups of the column resin.
Figure 1: Mechanism of HPAE-PAD separation for sugar alcohols.
Instrumentation & Configuration
To replicate this protocol, the following specific hardware configuration is recommended. The choice of the CarboPac MA1 column is critical; standard carbohydrate columns (like the PA1) are optimized for mono/disaccharides and often fail to retain sugar alcohols sufficiently to resolve isomers.
| Component | Specification | Rationale |
| System | Dionex ICS-6000 (or equivalent) | Requires metal-free (PEEK) flow path to prevent electrode poisoning. |
| Column | Dionex CarboPac MA1 (4 × 250 mm) | Macroporous resin specifically engineered to retain and resolve sugar alcohols (alditols). |
| Guard Column | CarboPac MA1 Guard (4 × 50 mm) | Essential for protecting the analytical column from matrix fouling. |
| Eluent Gen. | EGC 500 KOH or Manual NaOH | Hydroxide is required for ionization. Note: Manual preparation requires carbonate-free 50% w/w NaOH. |
| Detector | Electrochemical (ED) | Mode: Integrated Amperometry. |
| Electrode | Gold (Au) Working Electrode | Optimized for carbohydrate oxidation.[1][2] Reference: Ag/AgCl or PdH.[2] |
| Flow Rate | 0.4 mL/min | Lower flow rate required for MA1 resin to manage backpressure and maximize mass transfer. |
| Temperature | 30°C | Stabilizes pKₐ values and retention times. |
Experimental Protocols
Protocol A: Sample Preparation (Complex Matrices)
Critical Control Point: Biological samples contain proteins and lipids that will irreversibly foul the anion-exchange sites.
1. Plasma/Serum (Deproteinization)
-
Aliquot: Transfer 100 µL of plasma to a 1.5 mL centrifuge tube.
-
Precipitation: Add 400 µL of ice-cold Acetonitrile (ACN) or Ethanol.
-
Why? Organic solvents precipitate proteins effectively. ACN is preferred for cleaner supernatants.
-
-
Vortex: Mix vigorously for 30 seconds.
-
Centrifuge: Spin at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer the clear supernatant to a fresh tube.
-
Evaporation (Optional but Recommended): Dry under nitrogen stream to remove organic solvent (which can affect PAD response). Reconstitute in 500 µL DI water.
-
Filtration: Pass through a 0.22 µm Nylon or PES filter into a polypropylene autosampler vial. Do not use glass vials due to sodium leaching.
2. Urine / Fermentation Broth
-
Dilution: Dilute sample 1:50 or 1:100 with 18 MΩ·cm deionized water.
-
SPE Cleanup (For high-lipid broths): Pass through a Dionex OnGuard II RP cartridge (removes hydrophobic contaminants) followed by an OnGuard II H cartridge (removes transition metals).
-
Filtration: Pass through a 0.22 µm filter.[2]
Protocol B: Instrumental Method
Eluent Strategy: The CarboPac MA1 requires high concentrations of hydroxide to elute strongly retained alditols.
-
Mobile Phase: 480 mM Sodium Hydroxide (NaOH).[3]
-
Preparation: Degas 1 L of 18 MΩ water. Add 25.0 mL of 50% w/w NaOH (low carbonate grade). Mix gently to avoid introducing CO₂.
-
-
Gradient: Isocratic elution.[1]
-
Run Time: 35–45 minutes (this compound typically elutes ~12-15 min, but later eluting dimers/trimers must be cleared).
Waveform Settings (Standard Carbohydrate Quadruple Potential):
| Time (sec) | Potential (V) | Integration | Function |
| 0.00 | +0.10 | - | Begin Cycle |
| 0.20 | +0.10 | Begin | Start Integration (Detection) |
| 0.40 | +0.10 | End | End Integration |
| 0.41 | -2.00 | - | Cleaning (Desorption) |
| 0.42 | -2.00 | - | Cleaning |
| 0.43 | +0.60 | - | Oxide Formation (Polishing) |
| 0.44 | -0.10 | - | Oxide Reduction |
| 0.50 | -0.10 | - | End Cycle |
Analytical Workflow & Logic
The following diagram illustrates the decision-making process for sample handling and analysis.
Figure 2: Step-by-step analytical workflow from sample collection to data generation.
Validation & Performance Metrics
When validating this method in your lab, you should expect performance metrics within the following ranges. These data points serve as a "Trustworthiness" check for your system suitability.
| Parameter | Acceptance Criteria | Typical Result | Notes |
| Linearity (R²) | > 0.995 | 0.999 | Range: 0.1 – 100 mg/L |
| Limit of Detection (LOD) | < 0.05 mg/L | 0.01 mg/L | High sensitivity of PAD |
| Recovery | 90% – 110% | 98.5% | Spiked plasma samples |
| Precision (RSD) | < 3.0% | 1.2% | n=6 injections |
| Resolution (Rs) | > 1.5 | > 2.0 | Between this compound and Threitol |
Interference Study
A common pitfall is the co-elution of this compound with threitol (a rare isomer) or mannitol .
-
Observation: On the CarboPac MA1 with 480 mM NaOH, this compound elutes first (~12 min), followed by Threitol, then Sorbitol and Mannitol.
-
Troubleshooting: If resolution degrades, decrease the NaOH concentration slightly (e.g., to 400 mM) to increase retention times and separation efficiency.
References
-
Thermo Fisher Scientific. (2016). Determination of Carbohydrates, Sugar Alcohols, and Glycols in Cell Cultures and Fermentation Broths Using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection.[4][5][6][7] Application Note 122. Link
-
National Institutes of Health (NIH). (1998). Plasma and urine kinetics of this compound after oral ingestion by healthy humans.[8] PubMed. Link
-
Dionex (Now Thermo Fisher). CarboPac MA1 Anion Exchange Column Product Manual.Link
-
Hvizd, M. (2015). Fast Accurate and Direct Carbohydrate Analysis using HPAE-PAD.[1][5][9] Pittcon Seminar. Link
-
Creative Proteomics. Sugar Alcohols Analysis Service: Separation of Isomers like Sorbitol and Mannitol.Link
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Determination of carbohydrates, sugar alcohols, and glycols in cell cultures and fermentation broths using high-performance anion-exchange chromatography with pulsed amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. lcms.cz [lcms.cz]
- 8. Plasma and urine kinetics of this compound after oral ingestion by healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographytoday.com [chromatographytoday.com]
Application Note: High-Sensitivity Quantification of Erythritol in Complex Food Matrices via HILIC-MS/MS
Abstract & Scope
This application note details a robust, validated protocol for the confirmation and quantification of Erythritol (E968) in diverse food matrices ranging from beverages to high-fat confectioneries. Unlike traditional Refractive Index (RI) or ELSD methods, which suffer from low sensitivity and selectivity in complex matrices, this method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Triple Quadrupole Mass Spectrometry (MS/MS) in negative electrospray ionization (ESI) mode.
Key Performance Indicators:
-
LOD: < 10 ng/mL
-
Dynamic Range: 50 – 5000 ng/mL
-
Run Time: 6.0 minutes
-
Matrix Compatibility: Beverages, Chocolate, Bakery, Dairy.
Strategic Method Design (The "Why")
The Chromatographic Challenge: HILIC vs. Reversed-Phase
This compound (1,2,3,4-butanetetrol) is a small, highly polar sugar alcohol (LogP ≈ -2.29). In standard Reversed-Phase (C18) chromatography, it elutes near the void volume (
The Solution: We employ HILIC (Hydrophilic Interaction Liquid Chromatography) .[1]
-
Mechanism: A water-enriched layer forms on the surface of the polar stationary phase (Amide or Amino). This compound partitions into this aqueous layer.
-
Result: High organic mobile phase (Acetonitrile) ensures retention and, critically, enhances desolvation efficiency in the MS source, boosting sensitivity by 5-10x compared to aqueous-heavy RP methods.
Detection Strategy: Negative Mode Adducts
Sugar alcohols lack basic nitrogen atoms, making positive mode protonation ([M+H]+) difficult and unstable.
-
The Solution: Negative ESI with Acetate Buffer.
-
Mechanism: By adding Ammonium Acetate to the mobile phase, we force the formation of the stable acetate adduct [M + CH3COO]⁻ (m/z 181.1).
-
Fragmentation: Upon collision-induced dissociation (CID), this adduct reliably loses acetic acid to yield the deprotonated molecule [M-H]⁻ (m/z 121.1), providing a noise-free transition for quantification.
Materials & Reagents
Standards
-
Target Analyte: Meso-Erythritol (CAS: 149-32-6), purity ≥ 99%.[2]
-
Internal Standard (IS): this compound-^13C_4 (preferred) or Meso-Erythritol-d6. Note: 1,3-Butanediol is a cheaper alternative but does not correct for matrix effects as effectively as isotopologues.
Reagents
-
Acetonitrile (ACN): LC-MS Grade.
-
Water: Milli-Q (18.2 MΩ·cm).
-
Ammonium Acetate: LC-MS Grade (Solid or 1M solution).
-
Ammonium Hydroxide (25%): For pH adjustment (optional, depending on column).
Experimental Protocol
Sample Preparation Workflow
The extraction efficiency relies on the "Dilute-and-Shoot" principle for liquids and "Solid-Liquid Extraction" for solids, ensuring compatibility with the high-organic HILIC initial conditions.
Workflow Diagram
Figure 1: Sample preparation workflow ensuring matrix removal and solvent compatibility with HILIC mobile phases.
LC-MS/MS Conditions
Liquid Chromatography Parameters
-
System: UHPLC (Agilent 1290 / Shimadzu Nexera / Waters Acquity).
-
Column: Amide-HILIC (e.g., Waters XBridge Amide, Tosoh TSKgel Amide-80) or Amino-Polymer (Imtakt Unison UK-Amino).
-
Dimensions: 2.1 x 100 mm, 1.7 µm or 3 µm.
-
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0 with NH4OH).
-
Mobile Phase B: 10 mM Ammonium Acetate in 90:10 Acetonitrile:Water.
-
Flow Rate: 0.3 - 0.4 mL/min.
-
Column Temp: 40°C.
-
Injection Vol: 2 - 5 µL.
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 95% | Initial Hold |
| 1.00 | 95% | Isocratic Elution |
| 3.50 | 60% | Linear Gradient |
| 3.60 | 40% | Wash Step |
| 4.50 | 40% | Hold Wash |
| 4.60 | 95% | Return to Initial |
| 6.00 | 95% | Re-equilibration |
Mass Spectrometry Parameters
-
Source Temp: 350°C
-
Capillary Voltage: -4500 V
-
Desolvation Gas: N2, 800 L/hr
MRM Transitions (Multiple Reaction Monitoring):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell (ms) | Collision Energy (eV) | Role |
| This compound | 181.1 [M+OAc]- | 121.0 [M-H]- | 50 | 10 | Quantifier |
| This compound | 181.1 [M+OAc]- | 71.0 [C3H3O2]- | 50 | 22 | Qualifier |
| This compound-13C4 | 185.1 [M+OAc]- | 125.0 [M-H]- | 50 | 10 | Internal Std |
Note: The precursor 181.1 corresponds to the this compound (MW 122) + Acetate (MW 59) adduct. The product 121.0 is the deprotonated this compound after losing acetic acid.
Data Analysis & Validation Criteria
Identification
-
Retention Time: Peak must elute within ±0.1 min of the standard.
-
Ion Ratio: The ratio of Quantifier/Qualifier transition areas must be within ±20% of the reference standard.
Quantification Calculation
Use the Internal Standard Method :
Validation Summary (Acceptance Criteria)
| Parameter | Acceptance Criteria | Notes |
| Linearity (R²) | > 0.995 | Weighted 1/x regression recommended. |
| Recovery | 85% - 115% | Spiked into blank matrix (e.g., sugar-free cookie). |
| Precision (RSD) | < 5% (Intra-day) | n=6 replicates. |
| Matrix Effect | 80% - 120% | Compare slope in solvent vs. matrix. |
| Carryover | < 0.1% of LOQ | After injection of highest standard.[6] |
Troubleshooting & Expert Tips
-
Peak Tailing: HILIC is sensitive to sample solvent. Ensure the sample diluent matches the initial mobile phase (e.g., 90% ACN). Injecting 100% aqueous samples will destroy peak shape.
-
Pressure Fluctuations: Acetate buffers can precipitate in high organic solvents if not mixed properly. Always pre-mix Mobile Phase B (10mM AmmAc in 90% ACN) rather than using on-line mixing for the organic channel.
-
Isobaric Interferences: Threitol is a diastereomer of this compound. They share the same mass transitions. They must be chromatographically separated. The Amide-HILIC column typically separates this compound (RT ~2.5 min) from Threitol (RT ~2.8 min).
References
-
Simultaneous determination of sugar alcohols in cigarettes by LC-MS/MS. CORESTA Recommended Method. (2017).[3] Retrieved from
-
Method of Quantitative Analysis by HPLC and Confirmation by LC-MS/MS of this compound... in Foods. Journal of the Food Hygienic Society of Japan. (2014). Retrieved from
-
LC/MS Analysis of Various Hydrophilic Compounds Using HILIC Mode. Shodex Application Notes. Retrieved from
-
Scientific Opinion on the safety of this compound (E 968) as a food additive. EFSA Journal. (2023). Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. fao.org [fao.org]
- 3. coresta.org [coresta.org]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of an LC–MS/MS method for the quantification of artificial sweeteners in human matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sugar Alcohols Analysis Service - Creative Proteomics [creative-proteomics.com]
Application Note: Advanced Sample Preparation & Analysis of Erythritol in Beverage Matrices
Abstract & Strategic Overview
Erythritol (
This guide departs from generic "dilute-and-shoot" advice. We define three distinct workflows based on matrix complexity and sensitivity requirements:
-
High-Throughput (HPLC-RID): For clear, carbonated beverages (CSDs) and flavored waters.
-
High-Fidelity Cleanup (SPE/Carrez): For complex matrices (fruit juices, dairy-based drinks, fermented broths).
-
Trace Confirmation (GC-MS): For low-level detection and structural confirmation using silylation derivatization.
Chemical Context & Analytical Challenges
-
Thermal Stability: High (stable up to 160°C), making it suitable for GC.
-
Polarity: Highly hydrophilic (
). It does not retain well on C18 columns. -
Detection:
-
Refractive Index (RID): Universal but non-specific; sensitive to temperature and flow fluctuations.
-
ELSD/CAD: More sensitive, gradient-compatible.[1]
-
MS: Requires ionization optimization (ESI negative mode often preferred for polyols).
-
Workflow Decision Matrix
Figure 1: Decision tree for selecting the appropriate sample preparation workflow based on beverage matrix and analytical goals.
Protocol A: High-Fidelity Cleanup for Complex Matrices
Target: Juices, Smoothies, Dairy Beverages, Fermented Drinks. Mechanism: This protocol uses Carrez Clarification to precipitate proteins and colloids, followed by Solid Phase Extraction (SPE) in Pass-Through Mode . Critical Insight: this compound is polar. It will not bind to a C18 cartridge. We use the cartridge to retain hydrophobic interferences (oils, pigments) while collecting the this compound in the filtrate.
Reagents
-
Carrez I: Dissolve 10.6 g Potassium hexacyanoferrate(II) trihydrate (
) in 100 mL water. -
Carrez II: Dissolve 21.9 g Zinc acetate dihydrate (
) in 100 mL water containing 3 mL glacial acetic acid. -
SPE Cartridge: C18 (End-capped), 500 mg bed / 6 mL tube (e.g., Agilent Bond Elut or Phenomenex Strata).
Step-by-Step Methodology
-
Degassing: Sonicate 20 mL of beverage for 10 mins to remove carbonation (critical for volumetric accuracy).
-
Clarification (Carrez):
-
Transfer 10 mL of degassed sample to a 25 mL volumetric flask.
-
Add 0.5 mL Carrez I ; vortex for 30 sec.
-
Add 0.5 mL Carrez II ; vortex for 30 sec.
-
Observation: A heavy precipitate (Zinc ferrocyanide) will form, trapping proteins and colloids.
-
Dilute to volume with HPLC-grade water. Mix and let stand for 10 mins.
-
-
Centrifugation: Centrifuge at 4000 RPM for 10 mins. Collect supernatant.
-
SPE Cleanup (Pass-Through Mode):
-
Condition: Flush C18 cartridge with 3 mL Methanol, then 3 mL Water. Do not let dry. [2]
-
Load: Apply 2 mL of the clarified supernatant to the cartridge.
-
Collect:Collect the eluate immediately into a clean vial. (The this compound passes through; hydrophobic dyes/lipids stay on the cartridge).
-
Wash: Apply 1 mL water to push remaining void volume through. Combine with initial eluate.
-
-
Filtration: Filter final extract through 0.22 µm PVDF syringe filter into HPLC vial.
Protocol B: Derivatization for GC-MS Confirmation
Target: Trace analysis or structural confirmation (resolving co-eluting peaks). Mechanism: Silylation replaces active protic hydrogens (-OH) with trimethylsilyl (TMS) groups, making the polyol volatile. Critical Control Point: Moisture. Silylation reagents react explosively/rapidly with water. Samples must be anhydrous.
Reagents
-
Derivatizing Agent: BSTFA [N,O-Bis(trimethylsilyl)trifluoroacetamide] + 1% TMCS (Trimethylchlorosilane).[3]
-
Solvent: Anhydrous Pyridine (acts as acid scavenger and catalyst).
-
Internal Standard: Phenyl-β-D-glucopyranoside or Xylitol (if not naturally present).
Step-by-Step Methodology
-
Aliquot: Transfer 50-100 µL of clarified sample (from Protocol A) to a GC vial.
-
Drying (Mandatory): Evaporate to complete dryness using a Nitrogen blowdown evaporator at 40°C or lyophilization. Residue must be a white solid/film.
-
Reaction:
-
Add 100 µL Anhydrous Pyridine. Vortex to dissolve residue.
-
Add 100 µL BSTFA + 1% TMCS.
-
Cap vial immediately (PTFE/Silicone septum).
-
-
Incubation: Heat at 70°C for 30-45 minutes.
-
Analysis: Cool to room temperature. Inject 1 µL into GC-MS (Split 1:20).
Analytical Conditions & Data Summary
Comparative Analytical Platforms
| Parameter | HPLC-RID (Standard) | HPAE-PAD (High Sensitivity) | GC-MS (Confirmation) |
| Column | Amino-bonded ( | Dionex CarboPac PA1 or PA20 | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms) |
| Mobile Phase | ACN:Water (75:25) Isocratic | NaOH / NaOAc Gradient | Helium Carrier Gas |
| Detection Limit | ~0.1 mg/mL | ~0.001 mg/mL | ~0.0001 mg/mL |
| Key Interference | Sorbitol (often co-elutes on | Minimal | Matrix water (ruins derivatization) |
| Run Time | 10 - 20 mins | 15 - 30 mins | 25 - 40 mins |
Recommended HPLC-RID Parameters
-
Column: Phenomenex Luna
(250 x 4.6 mm, 5 µm) or Bio-Rad Aminex HPX-87C. -
Temp: 35°C (Amino) or 80°C (Aminex). Note: Temperature stability is vital for RID baseline.
-
Flow: 1.0 mL/min.
-
Injection: 10-20 µL.
Validation & Quality Control (Self-Validating Systems)
To ensure the protocol is "self-validating," include these controls in every batch:
-
System Suitability Standard: A mix of this compound, Fructose, Glucose, and Sorbitol.
-
Requirement: Resolution (
) between this compound and Fructose must be > 1.5.
-
-
Matrix Spike Recovery: Spike a blank beverage matrix (e.g., water + citric acid) with known this compound conc.
-
Target: 90-110% recovery.
-
-
The "Ghost" Injection: Inject the derivatization reagent blank (GC-MS) or Mobile Phase (HPLC) to check for carryover or reagent contamination.
Workflow Visualization: SPE Pass-Through Mechanism
Figure 2: The "Pass-Through" SPE mechanism. Unlike typical extractions, the analyte of interest (this compound) is collected in the flow-through fraction, while interferences are trapped.
References
-
AOAC International. (1995). Official Method 995.13: Carbohydrates in Soluble (Instant) Coffee.[4][5][6] High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD).[5][6][7]
-
U.S. Food and Drug Administration (FDA). (2023). Review of this compound Analysis in Foods and Biological Samples. FDA Memo on Sweetener Analysis.
-
Petkova, N. et al. (2017).[8] Development and Validation of HPLC-RID method for Determination of Sugars and Polyols. Journal of Food and Drug Analysis.
-
Agilent Technologies. (2016). Solid Phase Extraction (SPE) Fundamentals and Bed Selection. Agilent Application Notes.
-
Restek Corporation. (2022). Derivatization of Sugars for GC-MS: Analytical Challenges and Methods. Restek Chromatoblog.
Sources
Application of evaporative light scattering detector (ELSD) for erythritol analysis.
Executive Summary
Erythritol, a tetra-carbon sugar alcohol (polyol), has gained prominence as a non-caloric sweetener. Its lack of a UV-active chromophore renders standard UV/Vis detection impossible. While Refractive Index (RI) detection is the traditional alternative, it suffers from poor sensitivity, thermal instability, and incompatibility with gradient elution.
This guide details a robust Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with Evaporative Light Scattering Detection (ELSD) .[1][2][3] This approach offers three distinct advantages over legacy RI methods:
-
Gradient Compatibility: Allows separation of this compound from complex sugar matrices (e.g., glucose, sucrose).
-
Enhanced Sensitivity: Lowers the Limit of Detection (LOD) by approximately 10-fold compared to RI.
-
Baseline Stability: Eliminates the thermal drift characteristic of RI detectors.
Scientific Principles & Method Strategy
The Detection Challenge
This compound possesses only hydroxyl (-OH) and alkane (C-H) bonds, which do not absorb light in the useful UV range (>190 nm).
Why ELSD? ELSD is a "universal" detector for non-volatile analytes.[2] The mechanism involves three stages:
-
Nebulization: The mobile phase is converted into a fine aerosol using
gas. -
Evaporation: The volatile solvent is evaporated in a heated drift tube, leaving behind solid analyte micro-particles.[4]
-
Detection: The particles pass through a light beam; scattered light is detected by a photodiode.
Column Selection: The Shift to Amide
Historically, Amino (
-
Recommendation: Use an Amide-functionalized stationary phase (e.g., Waters XBridge Amide or TSKgel Amide-80).
-
Mechanism: Amide phases utilize a water-enriched layer on the silica surface. This compound partitions into this layer based on hydrophilicity.
ELSD Non-Linearity (Crucial Expertise)
Unlike UV, ELSD response is not linear .[5] It follows the power law:
-
Implication: You must use a Log-Log calibration plot (
) or a polynomial regression for accurate quantification.
Visualizing the Workflow
The following diagram illustrates the critical decision points in the ELSD optimization process for this compound.
Figure 1: Critical parameter optimization workflow for this compound analysis via ELSD.
Detailed Experimental Protocols
Protocol A: Standard Quantification of this compound (Pharma/Pure Substance)
Target: High purity analysis, excipient verification.
1. Chromatographic Conditions
| Parameter | Setting | Notes |
| Column | XBridge BEH Amide XP (2.5 µm, 3.0 x 150 mm) | Amide phase prevents reactivity. |
| Mobile Phase | Acetonitrile : Water (80 : 20 v/v) + 0.1% | Isocratic. Base ( |
| Flow Rate | 0.6 mL/min | Optimized for 3.0mm ID columns. |
| Injection Volume | 5 µL | Prevent column overload. |
| Column Temp | 35°C | Enhances mass transfer. |
| Run Time | 10 Minutes | This compound typically elutes ~4-5 min. |
2. ELSD Settings (Agilent 1290 / Waters 2424 equivalent)
-
Nebulizer Temp: 40°C
-
Evaporator (Drift Tube) Temp: 50°C
-
Expert Note: Do not exceed 70°C. Although this compound melts at 121°C, high drift tube temperatures can increase noise and cause minor sublimation of semi-volatiles, reducing sensitivity.
-
-
Gas Flow (
): 1.6 SLM (Standard Liters/Minute) -
Data Rate: 40 Hz (Fast sampling required for narrow HILIC peaks).
3. Sample Preparation
-
Stock Solution: Dissolve 100 mg this compound in 100 mL Water (1 mg/mL).
-
Diluent: Mix Acetonitrile:Water (50:50).
-
Working Standard: Dilute Stock with Diluent to 0.1 mg/mL.
-
Critical: Do not dissolve pure sample in 100% Acetonitrile; this compound may precipitate. Do not inject 100% water; it causes peak distortion in HILIC.
-
Protocol B: Complex Matrix Analysis (Food/Beverage)
Target: Separating this compound from Fructose, Glucose, and Sucrose.
1. Gradient Conditions
HILIC retains polar compounds longer. Sugars elute in order of increasing polarity (Monosaccharides < Disaccharides).
| Time (min) | % A (Acetonitrile) | % B (Water + 0.1% TEA) | Curve |
| 0.0 | 85 | 15 | Initial |
| 15.0 | 60 | 40 | Linear Gradient |
| 16.0 | 50 | 50 | Wash |
| 18.0 | 85 | 15 | Re-equilibration |
| 25.0 | 85 | 15 | End |
-
Note: Re-equilibration (7 mins) is mandatory in HILIC. The water layer on the silica must rebuild.
Data Analysis & Validation
Linearity (The Log-Log Plot)
Do not use linear regression (
-
Run standards at 0.05, 0.1, 0.25, 0.5, and 1.0 mg/mL.
-
Transform data: Calculate
and . -
Plot
on Y-axis vs on X-axis. -
Acceptance Criteria:
on the logarithmic plot.
Comparative Performance Data
| Parameter | RI Detector (Traditional) | ELSD (Recommended) |
| LOD (Limit of Detection) | ~50 - 100 ppm | ~5 - 10 ppm |
| Gradient Compatible? | No (Baseline drifts wildly) | Yes |
| Temperature Sensitivity | High (Requires stabilization) | Low |
| Linearity | Linear | Exponential (Log-Log required) |
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Spiking / Noisy Baseline | Contaminated Drift Tube | Bake out detector at 80°C with gas flow (no solvent) for 60 mins. |
| Low Sensitivity | Gas flow too high | Reduce |
| Poor Peak Shape (Fronting) | Sample solvent mismatch | Ensure sample diluent matches initial mobile phase (e.g., 85% ACN). |
| Retention Time Shift | Incomplete Equilibration | HILIC requires 20+ column volumes to equilibrate. Increase wait time between runs. |
References
-
Waters Corporation. Analysis of Sugars and Sugar Alcohols using XBridge Amide Columns. Application Note. Available at: [Link]
-
Agilent Technologies. Analysis of Sugar Alcohols by HPLC with Evaporative Light Scattering Detection. Application Note 5990-8264EN. Available at: [Link]
-
Mitchell, C. et al. (2025). Single-Point Calibration with a Non-linear Detector: Carbohydrate Analysis. ResearchGate. Available at: [Link]
Sources
- 1. eurofinsus.com [eurofinsus.com]
- 2. jasco.co.uk [jasco.co.uk]
- 3. Quantifying Fermentable Sugars in Beer: Development and Validation of a Reliable HPLC-ELSD Method [mdpi.com]
- 4. agilent.com [agilent.com]
- 5. Comparison of three HPLC analytical methods: ELSD, RID, and UVD for the analysis of xylitol in foods - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the Efficient Ultrasonic-Assisted Extraction (UAE) of Erythritol from Solid Food Matrices
An Application Note for Researchers and Scientists
Abstract: This application note provides a comprehensive, field-proven protocol for the extraction of erythritol, a widely used sugar substitute, from complex solid food samples. Leveraging the power of Ultrasound-Assisted Extraction (UAE), this method offers a significant improvement over traditional techniques, delivering higher yields in a fraction of the time with reduced solvent consumption.[1] We will delve into the mechanistic principles of ultrasonic extraction, provide a detailed, step-by-step workflow from sample preparation to final analysis by High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID), and explain the causality behind critical experimental parameters. This guide is designed to be a self-validating system, ensuring researchers can achieve robust, reproducible, and accurate quantification of this compound in various food products.
Foundational Principles: Why Ultrasound-Assisted Extraction?
The quantification of additives like this compound in finished food products is critical for quality control, nutritional labeling, and regulatory compliance. Solid food matrices, such as baked goods, confections, and bars, present a significant analytical challenge due to their complex and often heterogeneous nature. Traditional solid-liquid extraction methods, like maceration or Soxhlet, are often time-consuming and require large volumes of solvents.[2]
Ultrasound-Assisted Extraction (UAE) emerges as a superior "green" technology that dramatically enhances extraction efficiency.[3][4] The core mechanism is acoustic cavitation . When high-power, low-frequency ultrasound waves (typically >20 kHz) are introduced into a liquid, they create alternating cycles of high and low pressure.[5] During the low-pressure cycles, microscopic vacuum bubbles form and grow. In the subsequent high-pressure phase, these bubbles violently collapse or implode.[2][6] This collapse generates localized zones of extreme temperature and pressure, creating powerful shear forces and microjets.[5][7]
These phenomena synergistically accelerate extraction through several effects:
-
Cell Wall Disruption: The intense mechanical forces generated by cavitation effectively rupture the cellular structures of the food matrix, releasing entrapped this compound.[2][3] This process is sometimes referred to as sonoporation.[5]
-
Enhanced Mass Transfer: Sonication creates significant turbulence and micro-streaming, which disrupts the boundary layer surrounding the solid particles and enhances the diffusion of the target analyte (this compound) into the bulk solvent.[6][8]
-
Increased Solvent Penetration: The ultrasonic waves force the solvent into the pores and capillaries of the food matrix, increasing the surface area of contact between the solvent and the sample.[7]
This combination of effects leads to a rapid and exhaustive extraction, often reducing processing times from hours to minutes while increasing yields.[4]
Method Development: Causality of Experimental Choices
The success of this protocol hinges on understanding the physicochemical properties of this compound and its interaction with the extraction solvent and food matrix.
2.1. Analyte Profile: this compound this compound (C₄H₁₀O₄) is a four-carbon sugar alcohol (polyol).[9] Its key property for extraction is its solubility.
-
High Polarity: With four hydroxyl (-OH) groups, this compound is a highly polar molecule.
-
Solubility: It is freely soluble in water (approx. 61% w/w at 25°C) and only slightly soluble in ethanol.[10][11] Its solubility in organic solvents like diethyl ether is negligible.[11]
2.2. Solvent System Selection Based on the "like dissolves like" principle, the high polarity of this compound dictates the use of a polar solvent system.
-
Deionized Water: Water is the primary and most effective solvent for this compound. It is non-toxic, inexpensive, and environmentally benign.
-
Aqueous Ethanol (e.g., 50% EtOH): For food matrices with significant fat content (e.g., chocolates, cookies), a mixture of water and ethanol can be beneficial. The ethanol helps to precipitate some interfering macromolecules and can improve the wetting of the sample, while the water content remains high enough to efficiently dissolve the this compound. However, it's crucial to note that this compound's solubility decreases as the ethanol concentration increases.[12][13] For most applications, pure deionized water is sufficient and preferred for its simplicity.
2.3. Rationale for HPLC-RID Analysis this compound lacks a UV chromophore, making it invisible to standard HPLC-UV detectors. High-Performance Liquid Chromatography with a Refractive Index (RI) detector is the most common and robust method for quantifying sugar alcohols.[14][15] The RI detector measures the difference in the refractive index between the mobile phase and the sample eluting from the column, making it ideal for non-absorbing compounds.[14] The primary drawback is its incompatibility with gradient elution, requiring an isocratic method.[16]
Experimental Workflow Diagram
The entire process, from sample receipt to final data reporting, is outlined below.
Caption: Workflow for this compound extraction and analysis.
Detailed Step-by-Step Protocol
4.1. Part A: Sample Preparation Causality: This stage is critical for ensuring a representative sample is taken for extraction and for maximizing the surface area available for solvent interaction.
-
Homogenization: For solid samples like cookies, cakes, or nutritional bars, freeze the sample with liquid nitrogen or place it in a -80°C freezer for at least 30 minutes. This makes the sample brittle and prevents melting or smearing due to frictional heat. Grind the frozen sample into a fine, homogenous powder using a high-speed blender or a cryogenic mill. For hard candies, mill directly.
-
Drying (Optional but Recommended): To report results on a dry weight basis and improve reproducibility, determine the moisture content of a separate aliquot of the homogenized sample using a moisture analyzer or by oven drying at 70°C under vacuum to a constant weight.[10]
-
Weighing: Accurately weigh approximately 1.0 - 2.0 g of the homogenized powder into a 50 mL centrifuge tube or a suitable extraction vessel. Record the exact weight.
4.2. Part B: Ultrasonic-Assisted Extraction (UAE) Causality: This is the core extraction step where optimized ultrasonic parameters ensure the complete and rapid release of this compound from the matrix.
-
Solvent Addition: Add 20.0 mL of deionized water to the vessel containing the weighed sample. This creates a solid-to-solvent ratio of 1:20 to 1:10 (g/mL), which is effective for thorough extraction.[17]
-
Sonication:
-
Insert an ultrasonic probe (sonicator horn) into the slurry, ensuring the tip is submerged approximately halfway into the liquid but not touching the bottom or sides of the vessel.
-
Sonicate the sample using the parameters outlined in the table below. It is crucial to use a pulsed mode to prevent excessive heating of the sample, which could potentially degrade other components or alter the matrix.[18] Place the vessel in an ice bath during sonication to maintain a low temperature.
-
-
Solid-Liquid Separation: After sonication, centrifuge the vessel at ≥5,000 x g for 15 minutes to pellet the solid food matrix debris.
-
Filtration: Carefully decant the supernatant. For HPLC analysis, it is imperative to remove any remaining particulates. Filter the supernatant through a 0.45 µm syringe filter (e.g., PVDF or Nylon) into an HPLC vial.[10] The sample is now ready for analysis.
Table 1: Optimized Ultrasonic Extraction Parameters
| Parameter | Recommended Value | Rationale & Justification |
|---|---|---|
| Extraction Solvent | Deionized Water | Matches the high polarity of this compound for maximum solubility.[11] |
| Solid:Solvent Ratio | 1:20 g/mL | Ensures sufficient solvent volume for complete dissolution and effective propagation of ultrasonic waves. |
| Ultrasonic Frequency | 20-40 kHz | Standard range for efficient cavitation and cell disruption in laboratory extractors.[19] |
| Ultrasonic Power | ~100-150 W (or 50-70% Amplitude) | Provides sufficient energy for cavitation without causing sample degradation.[6] Power should be optimized for the specific instrument. |
| Sonication Time | 10-15 minutes | Studies show UAE can significantly reduce extraction time; this range is often sufficient for complete extraction of small molecules.[1][4] |
| Temperature | < 40°C (use ice bath) | This compound is heat-stable, but lower temperatures prevent degradation of other matrix components and minimize potential side reactions.[10] |
| Pulse Mode | 10 sec ON, 5 sec OFF | Prevents bulk temperature increase and enhances the longevity of the ultrasonic probe. |
4.3. Part C: Quantification by HPLC-RID Causality: This analytical step provides specific and accurate quantification of this compound in the purified extract.
-
Standard Preparation: Prepare a stock solution of analytical grade this compound (~10 mg/mL) in deionized water. From this stock, create a series of calibration standards (e.g., 0.1, 0.5, 1.0, 2.5, 5.0 mg/mL) to generate an external standard curve.[10]
-
Chromatographic Conditions:
-
Analyze the standards and prepared samples using an HPLC system equipped with a Refractive Index (RI) detector. The detector and column should be allowed to stabilize at the operating temperature for at least 1-2 hours to ensure a stable baseline.
-
-
Calculation: Plot a calibration curve of peak area versus concentration for the this compound standards. Determine the concentration of this compound in the sample injection from its peak area using the linear regression equation of the calibration curve. Calculate the final concentration in the original solid food sample using the following formula:
This compound (mg/g) = (C × V × D) / W
Where:
-
C = Concentration from calibration curve (mg/mL)
-
V = Total volume of extraction solvent (mL)
-
D = Dilution factor (if any)
-
W = Initial weight of the food sample (g)
-
Table 2: Recommended HPLC-RID Conditions
| Parameter | Recommended Condition |
|---|---|
| HPLC System | Isocratic HPLC with RI Detector |
| Column | Strong cation exchange resin column (e.g., MCI Gel-CK08EH, Shodex KC-811) or a dedicated sugar/polyol analysis column.[10] |
| Mobile Phase | Deionized Water |
| Flow Rate | 0.5 - 0.8 mL/min |
| Column Temperature | 60 - 80 °C[10][20] |
| Detector Temperature | Matched to column temperature or as per manufacturer's recommendation. |
| Injection Volume | 10 - 30 µL[10] |
Protocol Validation and Trustworthiness
To ensure the integrity of the results, this protocol must be validated. Key validation parameters include:
-
Accuracy & Recovery: Spike a known amount of this compound into a blank food matrix (if available) or a previously analyzed sample. Process the spiked sample through the entire protocol. Recovery should typically fall within an acceptable range of 85-115%.[21]
-
Precision: Analyze the same sample multiple times (n≥5) to determine the repeatability of the method. The relative standard deviation (RSD) should ideally be less than 5%.
-
Linearity: The calibration curve generated from the standards should have a correlation coefficient (R²) of ≥0.995.
References
-
Hielscher Ultrasonics. (n.d.). Ultrasonic Extraction of Edible Oils. Hielscher.com. Available at: [Link]
-
Bar-El Dadon, S., et al. (2022). Ultrasound-Assisted Extraction of High-Value Fractions from Fruit Industrial Processing Waste. MDPI. Available at: [Link]
-
Alarcon-Rojo, A.D., et al. (2024). Ultrasound in the Food Industry: Mechanisms and Applications for Non-Invasive Texture and Quality Analysis. MDPI. Available at: [Link]
-
Jia, A., et al. (2024). Ultrasound-Assisted Microextraction for Food Chemical Contaminant Analysis: A Review. MDPI. Available at: [Link]
-
Food and Agriculture Organization of the United Nations. (n.d.). This compound. FAO. Available at: [Link]
-
ResearchGate. (n.d.). Ultrasound-assisted extraction in food analysis. ResearchGate. Available at: [Link]
-
Oroian, M., et al. (2020). Ultrasound-Assisted Extraction of Polyphenols from Crude Pollen. PMC - PubMed Central. Available at: [Link]
-
RPS-SONIC. (2026). How Ultrasonic Extraction Is Transforming The Food Industry. rps-sonic.com. Available at: [Link]
-
Tiwari, B.K., et al. (2016). Ultrasound-assisted extraction of polyphenols from potato peels: Profiling and kinetic modelling. ResearchGate. Available at: [Link]
-
Rzechonek, D.A., et al. (2017). This compound as sweetener—wherefrom and whereto?. PMC - NIH. Available at: [Link]
-
Kumar, K., et al. (2021). Ultrasonic Processing of Food Waste to Generate Value-Added Products. PMC - NIH. Available at: [Link]
-
Vankayalapati, H., et al. (2012). Analysis of this compound in foods by polyclonal antibody-based indirect competitive ELISA. SpringerLink. Available at: [Link]
-
Xu, D-P., et al. (2023). Ultrasound-assisted extraction of polyphenols from Chinese propolis. Frontiers. Available at: [Link]
-
Gschwander, S., et al. (2019). Stability Study of this compound as Phase Change Material for Medium Temperature Thermal Applications. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). Solubility of this compound in Different Solvents. ResearchGate. Available at: [Link]
-
da Silva, J.A.F., et al. (2015). A simple method for determination of this compound, maltitol, xylitol, and sorbitol in sugar free chocolates by capillary electrophoresis with capacitively coupled contactless conductivity detection. ResearchGate. Available at: [Link]
-
Regueira, T., et al. (2021). From the culture broth to the this compound crystals: an opportunity for circular economy. NIH. Available at: [Link]
-
Hielscher Ultrasonics. (n.d.). Ultrasonic Extraction and its Working Principle. Hielscher.com. Available at: [Link]
-
Waters Corporation. (n.d.). Analysis of Sugar Alcohols and Allulose Using an Arc HPLC System with Refractive Index Detection. Waters.com. Available at: [Link]
-
Wikipedia. (n.d.). This compound. Wikipedia.org. Available at: [Link]
-
Garcia-Castello, E.M., et al. (2022). Ultrasound-Assisted Extraction of Natural Pigments From Food Processing By-Products: A Review. PMC - PubMed Central. Available at: [Link]
-
Ščančar, J., et al. (2012). Ultrasound-assisted extraction of matrix elements and heavy metal fractions associated with Fe, Al and Mn oxyhydroxides from soil. ResearchGate. Available at: [Link]
-
Protocols.io. (2024). Analysis of sugars, small organic acids, and alcohols by HPLC-RID. protocols.io. Available at: [Link]
-
Myande Group. (n.d.). This compound Evaporation Concentration Equipment and Technology. Myande.com. Available at: [Link]
-
dos Santos, W.P.C., et al. (2019). Optimization and Validation of Ultrasound-Assisted Extraction for the Determination of Micro and Macro Minerals in Non-Centrifugal Sugar by F AAS. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). Solubility of this compound in different aqueous solvent mixtures. ResearchGate. Available at: [Link]
-
Truong, T., et al. (2023). Optimizing Ultrasonic-Assisted and Microwave-Assisted Extraction Processes to Recover Phenolics and Flavonoids from Passion Fruit Peels. PMC - NIH. Available at: [Link]
-
PubChem. (n.d.). This compound. PubChem. Available at: [Link]
-
Yang, S. (2014). Recent Analytical Methods for the Analysis of Sweeteners in Food: A Regulatory Perspective. DigitalCommons@UNL. Available at: [Link]
-
Hielscher Ultrasonics. (2023). Ultrasonic Botanical Extraction. YouTube. Available at: [Link]
-
Hadjikinova, R., et al. (2017). Development and Validation of HPLC-RID method for Determination of Sugars and Polyols. ResearchGate. Available at: [Link]
-
Cira, N.J., et al. (2017). Rapid Nucleic Acid Extraction and Purification Using a Miniature Ultrasonic Technique. MDPI. Available at: [Link]
- Google Patents. (n.d.). CN102992957B - Solvent-out crystallization method of this compound. Google Patents.
-
Bishnoi, N.R., et al. (2014). Improvement in Analytical Methods for Determination of Sugars in Fermented Alcoholic Beverages. PMC - PubMed Central. Available at: [Link]
-
PerkinElmer. (n.d.). The Qualitative and Quantitative Analysis of Sugars and this compound by LC-ELSD in Energy/Vitamin Drinks. Imtakt.com. Available at: [Link]
-
Struck, S., et al. (2014). Sugar replacement in sweetened bakery goods. Wiley Online Library. Available at: [Link]
-
Sciencemadness Wiki. (2023). This compound. Sciencemadness.org. Available at: [Link]
-
Gonzalez-Gonzalez, M., et al. (2021). Low-Frequency Ultrasound Coupled with High-Pressure Technologies: Impact of Hybridized Techniques on the Recovery of Phytochemical Compounds. PMC - NIH. Available at: [Link]
-
Moreira, M.M., et al. (2021). Ultrasound-Assisted Extraction of Applewood Polyphenols at Lab and Pilot Scales. MDPI. Available at: [Link]
-
Agilent. (n.d.). Sugar Analysis: An aqueous alternative to the use of amino-bonded HPLC columns with acetonitrile eluents. Agilent.com. Available at: [Link]
-
NIST. (n.d.). Detection and identification of sugar alcohol sweeteners by ion mobility spectrometry. NIST.gov. Available at: [Link]
Sources
- 1. Ultrasonic Processing of Food Waste to Generate Value-Added Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Ultrasound-Assisted Extraction of Polyphenols from Crude Pollen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How Ultrasonic Extraction Is Transforming The Food Industry - Professional ultrasonic welding transducer supplier [rps-sonic.com]
- 5. hielscher.com [hielscher.com]
- 6. Frontiers | Ultrasound-assisted extraction of polyphenols from Chinese propolis [frontiersin.org]
- 7. Low-Frequency Ultrasound Coupled with High-Pressure Technologies: Impact of Hybridized Techniques on the Recovery of Phytochemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimizing Ultrasonic-Assisted and Microwave-Assisted Extraction Processes to Recover Phenolics and Flavonoids from Passion Fruit Peels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. fao.org [fao.org]
- 11. This compound | C4H10O4 | CID 222285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. CN102992957B - Solvent-out crystallization method of this compound - Google Patents [patents.google.com]
- 14. waters.com [waters.com]
- 15. Improvement in Analytical Methods for Determination of Sugars in Fermented Alcoholic Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. imtakt.com [imtakt.com]
- 17. Ultrasound-Assisted Extraction of Natural Pigments From Food Processing By-Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Analysis of this compound in foods by polyclonal antibody-based indirect competitive ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced Derivatization Protocols for Erythritol Quantification via GC-MS
Application Note & Technical Guide
Abstract
Erythritol (
The Chemistry of Derivatization
To analyze this compound by GC, we must replace its four active hydroxyl (-OH) protons with non-polar groups. The choice of method depends on the sample matrix and required sensitivity.
Mechanism A: Silylation (Trimethylsilylation)[1][2][3]
-
Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS).
-
Reaction: Nucleophilic attack of the hydroxyl oxygen on the silicon atom.
-
Outcome: Formation of tetra-TMS-erythritol.
-
Why it works: TMS derivatives are highly volatile and produce distinct mass spectra (M-15 ions).
-
Critical Constraint: Strictly anhydrous conditions are required. Water hydrolyzes TMS groups back to native this compound, destroying the signal.
Mechanism B: Acetylation (Esterification)
-
Reagent: Acetic Anhydride + Pyridine.[1]
-
Reaction: Acid-catalyzed esterification.
-
Outcome: Formation of this compound tetraacetate.
-
Why it works: Acetates are chemically stable and resistant to hydrolysis, making them superior for samples where total water removal is difficult.
Experimental Protocols
Pre-Analytical Preparation (Common to Both Methods)
Internal Standard (IS) Selection:
-
Primary Choice: Xylitol or Adonitol (structurally similar polyols, distinct retention time).
-
Gold Standard:
-Erythritol (for MS quantification to correct for matrix effects).
Sample Extraction (Plasma/Urine):
-
Aliquot 50 µL of sample.
-
Add 20 µL Internal Standard solution (100 µg/mL).
-
Add 400 µL cold Acetonitrile/Methanol (1:1) to precipitate proteins.
-
Vortex (30 sec) and Centrifuge (10,000 x g, 10 min).
-
Transfer supernatant to a GC vial.
-
Critical Step: Evaporate to complete dryness under a stream of Nitrogen at 40°C. Any residual moisture will kill the silylation reaction.
Protocol A: High-Sensitivity Silylation (TMS)
Best for: Trace analysis, clean matrices, GC-MS.
Reagents:
-
BSTFA + 1% TMCS (Silylation grade)
-
Anhydrous Pyridine (Solvent/Catalyst)
-
Hexane (Diluent)
Workflow:
-
Reconstitution: To the dried residue, add 50 µL Anhydrous Pyridine . Vortex until dissolved.
-
Derivatization: Add 50 µL BSTFA + 1% TMCS .
-
Incubation: Cap tightly. Heat at 70°C for 30 minutes .
-
Note: this compound has 4 hydroxyls; incomplete reaction yields mono-, di-, or tri-TMS derivatives (multiple peaks). 70°C ensures conversion to the tetra-TMS form.
-
-
Dilution: Cool to room temperature. Dilute with 100 µL Hexane .
-
Analysis: Inject 1 µL into GC.
Pros: High sensitivity, excellent peak shape on non-polar columns. Cons: Derivative degrades within 24-48 hours; extremely moisture sensitive.
Protocol B: Robust Acetylation
Best for: Routine QC, samples with trace moisture, GC-FID.
Reagents:
Workflow:
-
Reaction: To the dried residue, add 100 µL Pyridine and 100 µL Acetic Anhydride .
-
Incubation: Heat at 70°C for 45 minutes .
-
Quenching (Optional but recommended): Add 500 µL DI water to destroy excess anhydride.
-
Extraction: Add 500 µL Ethyl Acetate. Vortex vigorously.
-
Phase Separation: Centrifuge. Transfer the top organic layer (Ethyl Acetate) to a fresh vial containing anhydrous
to dry. -
Analysis: Inject 1 µL of the dried organic layer.
Pros: Derivatives are stable for weeks; reaction tolerates slight moisture. Cons: Longer prep time due to extraction step.
GC Analysis Parameters
| Parameter | Specification | Rationale |
| Column | DB-5MS or Rtx-5MS (30m x 0.25mm x 0.25µm) | 5% Phenyl polysiloxane phase provides optimal selectivity for non-polar derivatives. |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Standard for MS; ensures consistent retention times. |
| Inlet | Split (10:1) or Splitless (for trace) @ 250°C | High temp ensures rapid volatilization. |
| Oven Program | 80°C (1 min) → 10°C/min → 300°C (5 min) | Slow ramp separates this compound from solvent and other polyols (threitol, xylitol). |
| Transfer Line | 280°C | Prevents condensation of high-boiling derivatives. |
| MS Source | 230°C (EI mode, 70eV) | Standard ionization. |
| SIM Ions | TMS: 217, 205, 73 (Quant: 217) Acetate: 145, 103, 43 | Selected Ion Monitoring (SIM) maximizes sensitivity. |
Visualizations
Diagram 1: Comparative Derivatization Workflow
This flowchart illustrates the decision matrix and procedural steps for both methods.
Caption: Decision tree for selecting Silylation vs. Acetylation based on analytical needs.
Diagram 2: Silylation Reaction Mechanism
A simplified view of the chemical transformation.
Caption: Stoichiometric conversion of this compound to Tetra-TMS derivative using BSTFA.
Troubleshooting & Validation
Common Failure Modes:
-
The "Missing Peak" (Moisture Contamination):
-
The "Split Peak" (Incomplete Derivatization):
Validation Criteria (Acceptance Limits):
-
Linearity (
): > 0.995 over range 0.5 – 100 µg/mL. -
Recovery: 85% - 115% (Spiked plasma).
-
LOD: ~0.05 µg/mL (TMS method in SIM mode).
References
-
Restek Corporation. (2022). Derivatization of Sugars for GC-MS: Analytical Challenges and Methods. Restek ChromaBLOGraphy.[4] [Link]
-
National Institutes of Health (NIH). (2011). Selection of the derivatization reagent in GC-MS sterol analysis. Journal of Chromatography B. [Link][5]
-
Caltech GPS. (2009). Preparation of TMS Derivatives for GC/MS.[Link]
-
ResearchGate. (2025). Quantitative GC-MS measurement of this compound and erythronate in dried blood spots.[Link]
Sources
- 1. scribd.com [scribd.com]
- 2. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [discover.restek.com]
- 3. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 4. Overcome the Complexities of Analyzing for Sugars by GC-MS [discover.restek.com]
- 5. Selection of the derivatization reagent--the case of human blood cholesterol, its precursors and phytosterols GC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Erythritol Using an Amino Group-Binding Polymer Column
Abstract
This application note presents a robust and reliable method for the separation and quantification of erythritol, a widely used sugar alcohol, utilizing an amino group-binding polymer column. The protocol leverages the principles of Hydrophilic Interaction Liquid Chromatography (HILIC) to achieve excellent retention and resolution of this highly polar analyte. Detailed procedures for sample preparation, instrument setup, and method validation are provided for researchers, scientists, and quality control professionals in the food, beverage, and pharmaceutical industries. This guide explains the fundamental mechanisms governing the separation, ensuring users can not only replicate the method but also adapt and troubleshoot it effectively.
Principle of Separation: Hydrophilic Interaction Liquid Chromatography (HILIC)
The analysis of highly polar compounds like this compound, which are poorly retained on traditional reversed-phase (e.g., C18) columns, is ideally suited for Hydrophilic Interaction Liquid Chromatography (HILIC).[1][2] The stationary phase in this application is a polymer particle functionalized with amino groups (-NH2), rendering it highly polar.
The separation mechanism in HILIC is primarily based on partitioning.[2][3] The key steps are:
-
Formation of an Aqueous Layer: When a mobile phase with a high concentration of a less polar organic solvent (typically acetonitrile, >60%) and a small amount of a polar solvent (water) is passed through the polar amino column, a water-enriched layer is adsorbed onto the surface of the stationary phase.[3][4]
-
Analyte Partitioning: When the sample is injected, polar analytes like this compound preferentially partition from the organic-rich mobile phase into the semi-stagnant aqueous layer.[3][5] This interaction is what causes the retention of the analyte on the column.
-
Elution: Elution is achieved by increasing the polarity of the mobile phase, typically by increasing the concentration of water. This disrupts the partitioning equilibrium, moving the analyte from the stationary phase's water layer back into the mobile phase to be carried towards the detector.
Secondary interactions, such as hydrogen bonding and dipole-dipole interactions between this compound's hydroxyl groups and the stationary phase's amino groups, also contribute to the retention and selectivity of the separation.[4] Polymer-based amino columns are often preferred over silica-based counterparts for carbohydrate analysis due to their enhanced stability, especially at varying pH levels, which contributes to a longer column lifetime.[6][7]
Diagram: HILIC Separation Mechanism
Caption: HILIC mechanism for this compound retention on an amino column.
Instrumentation and Materials
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump (isocratic or gradient), autosampler, and column oven.
-
Detector: As this compound lacks a UV chromophore, a universal detector is required. Options include:
-
Refractive Index (RI) Detector: Suitable for isocratic methods.[8]
-
Evaporative Light Scattering Detector (ELSD): Offers good sensitivity and is compatible with gradient elution.[9][10][11]
-
Charged Aerosol Detector (CAD): Provides high sensitivity, a wide dynamic range, and consistent response for non-volatile analytes.[12][13][14]
-
Materials and Reagents
-
Column: Amino group-binding polymer column (e.g., Shodex Asahipak NH2P-50 4E, 4.6 x 250 mm, 5 µm, or equivalent).
-
This compound Reference Standard: Purity ≥ 99%.
-
Acetonitrile (MeCN): HPLC grade.
-
Water: Deionized (DI) or HPLC grade (18.2 MΩ·cm).
-
Syringe Filters: 0.45 µm or 0.22 µm, compatible with aqueous and organic solvents (e.g., PVDF or Nylon).
Experimental Protocols
Preparation of Standard Solutions
-
Primary Stock Standard (10 mg/mL): Accurately weigh 250 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. This mixture ensures solubility and compatibility with the initial mobile phase conditions.
-
Working Standards: Prepare a series of working standards by serial dilution of the primary stock standard. A typical calibration range is 0.1 to 5.0 mg/mL.[15] Use the mobile phase as the diluent.
Sample Preparation
The goal of sample preparation is to extract this compound into a clean solution compatible with the HPLC system, minimizing matrix effects.[16]
-
For Liquid Samples (e.g., Beverages, Syrups):
-
Degas carbonated beverages by sonication.
-
Accurately dilute the sample with DI water to bring the expected this compound concentration into the calibration range. A 1:40 dilution is a good starting point for many commercial drinks.[17]
-
For samples with particulates, centrifuge at 5,000 x g for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter prior to injection.[17]
-
-
For Solid and Semi-Solid Samples (e.g., Baked Goods, Candies, Chocolate):
-
Accurately weigh approximately 1-2 g of a homogenized sample into a 50 mL centrifuge tube.
-
Add 20 mL of hot DI water (~60-70°C) to aid dissolution and extraction.
-
Vortex vigorously for 2 minutes and/or sonicate for 15 minutes.
-
Allow the solution to cool to room temperature.
-
Centrifuge at 5,000 x g for 15 minutes to pellet insoluble matter.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial. For complex matrices, a 1,000-fold or greater dilution may be needed to suppress matrix effects.[18]
-
Diagram: General Experimental Workflow
Caption: From sample preparation to final quantification.
HPLC Method Parameters
It is crucial to properly condition and equilibrate the HILIC column before analysis. Flush the column with the initial mobile phase for at least 30-60 minutes (or 50 column volumes) before the first injection.[4] Ensure at least 10 column volumes of re-equilibration between injections to maintain reproducible retention times.[4]
| Parameter | Recommended Condition | Rationale / Notes |
| Column | Amino Group-Binding Polymer | Provides polar stationary phase for HILIC separation. |
| Mobile Phase | Acetonitrile : Water (80:20, v/v) | Typical starting condition for HILIC. Adjust water content to optimize retention.[18] |
| Mode | Isocratic | Simple and robust, required for RI detection.[8] A gradient can be used for ELSD/CAD if separating multiple sugars. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. Can be adjusted to optimize run time and resolution. |
| Column Temp. | 30 - 40 °C | Controls viscosity and can improve peak shape. Higher temperatures may reduce column lifetime.[7] |
| Injection Vol. | 5 - 20 µL | Dependent on sample concentration and detector sensitivity. |
| Detector: RI | Temperature: 35 °C | Set to match or slightly exceed column temperature for baseline stability. |
| Detector: ELSD | Nebulizer: 30°C, Evaporator: 30°C, Gas: 1.4 SLM | General starting parameters. Optimize for mobile phase volatility and flow rate.[19] |
| Detector: CAD | Gas: 35 psi | Optimize according to manufacturer recommendations.[14] |
Results and Method Performance
A properly executed method will yield a sharp, symmetrical peak for this compound. The method should be validated to ensure its performance is suitable for its intended purpose.
System Suitability
Before running samples, inject a mid-level standard five or six times. The system is deemed ready for analysis if it meets the following criteria:
-
Retention Time RSD: ≤ 2.0%
-
Peak Area RSD: ≤ 2.0%
-
Tailing Factor: 0.8 - 1.5
-
Theoretical Plates (N): ≥ 2500
Representative Validation Data
The following table summarizes typical performance characteristics for this method, compiled from established literature.[12][15][18]
| Validation Parameter | Typical Performance | Acceptance Criteria |
| Linearity Range | 0.1 - 5.0 mg/mL | - |
| Correlation Coefficient (r²) | ≥ 0.998 | ≥ 0.995[20] |
| Accuracy (Recovery) | 90 - 110% | 80 - 120% |
| Precision (Repeatability RSD) | < 5% | ≤ 5% |
| Limit of Quantification (LOQ) | 0.03 - 0.56 mg/mL (RI)[15] | Signal-to-Noise ≥ 10 |
| 0.4 - 19.3 µg/mL (CAD)[12] |
Troubleshooting Guide
Common issues encountered during HILIC separations can often be resolved with systematic adjustments.[4][21][22]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Poor Retention | 1. Insufficient column equilibration.2. Mobile phase is too polar (too much water).3. Sample solvent is too polar (100% aqueous). | 1. Increase equilibration time to at least 10 column volumes.[4]2. Increase acetonitrile percentage (e.g., to 85% or 90%).3. Dissolve sample in mobile phase or reduce injection volume.[23] |
| Drifting Retention Times | 1. Insufficient re-equilibration between runs.2. Column temperature fluctuations.3. Mobile phase composition changing (evaporation of MeCN). | 1. Ensure a minimum of 10 column volumes for re-equilibration.[4]2. Use a stable column oven.3. Keep mobile phase bottles capped; prepare fresh mobile phase daily. |
| Peak Tailing or Splitting | 1. Sample overload.2. Secondary interactions with the stationary phase.3. Sample solvent mismatch with mobile phase. | 1. Dilute the sample.2. Add a small amount of buffer (e.g., 10 mM ammonium formate) to the mobile phase.[4]3. Prepare standards and samples in the mobile phase. |
| High Backpressure | 1. Buffer precipitation in high organic mobile phase.2. Particulate contamination of column frit. | 1. Reduce buffer concentration or ensure its solubility in the organic/aqueous mix.[4]2. Filter all samples and mobile phases; use a guard column. |
Conclusion
The use of an amino group-binding polymer column operating in HILIC mode provides an effective, reliable, and robust method for the quantitative analysis of this compound. The separation is based on the principle of hydrophilic partitioning, which is well-suited for retaining and resolving highly polar sugar alcohols. By following the detailed protocols for sample preparation and instrument operation, and by understanding the key parameters that influence the separation, analysts can achieve accurate and reproducible results across a variety of sample matrices.
References
-
Restek Corporation. (2020). How to Avoid Common Problems with HILIC Methods. Restek Resource Hub. [Link]
-
Peak Scientific. (2016). The principles of ELSD. [Link]
-
Wikipedia. Evaporative light scattering detector. [Link]
-
Agilent Technologies. (2011). Simple Analysis of Carbohydrates by HPLC Using Evaporative Light Scattering Detection. [Link]
-
Peak Scientific. (2017). What are Evaporative Light-Scattering Detectors?. [Link]
-
Hadjikinova, R., et al. (n.d.). Development and Validation of HPLC-RID method for Determination of Sugars and Polyols. Semantic Scholar. [Link]
-
Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. [Link]
-
Hadjikinova, R., et al. (2017). Development and Validation of HPLC-RID method for Determination of Sugars and Polyols. ResearchGate. [Link]
-
Ohta, H., et al. (n.d.). Simultaneous Analysis for Carbohydrates in Drinks by High Performance Liquid Chromatography with Charged Aerosol Detector. ResearchGate. [Link]
-
Shodex. Sugar analysis using a corona charged aerosol detector. [Link]
-
Waters Corporation. What are the common causes of having little or no retention and/or peak shape problems on a HILIC column?. [Link]
-
Dolan, J. W. (n.d.). Liquid Chromatography Problem Solving and Troubleshooting. LCGC. [Link]
-
Wikipedia. Charged aerosol detector. [Link]
-
Grembecka, M., et al. (2021). Application of HPLC Coupled with a Charged Aerosol Detector to the Evaluation of Fructose, Glucose, Sucrose, and Inositol Levels in Fruit Juices, Energy Drinks, Sports Drinks, and Soft Drinks. MDPI. [Link]
-
GAIN. (2011). Food Additive this compound China - Peoples Republic of. [Link]
-
Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. SpringerLink. [Link]
-
KNAUER. HILIC - Sugars and fructooligosaccharide analysis. [Link]
-
ResearchGate. (n.d.). Separation of carbohydrates using hydrophilic interaction liquid chromatography. [Link]
-
Waters Corporation. (2015). HILIC Separation of Carbohydrates using BEH Amide Particle Technology. [Link]
-
UNL Digital Commons. Recent Analytical Methods for the Analysis of Sweeteners in Food: A Regulatory Perspective. [Link]
-
Waters Corporation. Analysis of Sugar Alcohols and Allulose Using an Arc HPLC System with Refractive Index Detection. [Link]
-
ResearchGate. Method of Quantitative Analysis by HPLC and Confirmation by LC-MS/MS of this compound, Maltitol, Lactitol and Trehalose in Foods. [Link]
-
EFSA Panel on Food Additives and Flavourings (FAF), et al. (2015). Re-evaluation of this compound (E 968) as a food additive. NCBI. [Link]
-
PubMed. (2018). [Method of Quantitative Analysis by HPLC and Confirmation by LC-MS/MS of this compound, Maltitol, Lactitol and Trehalose in Foods]. [Link]
-
LCGC International. Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. [Link]
-
Niazi, S. K. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Taylor & Francis Online. [Link]
-
Imtakt. The Qualitative and Quantitative Analysis of Sugars and this compound by LC-ELSD in Energy/Vitamin Drinks. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. How to Avoid Common Problems with HILIC Methods [discover.restek.com]
- 5. researchgate.net [researchgate.net]
- 6. shodexhplc.com [shodexhplc.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. waters.com [waters.com]
- 9. peakscientific.com [peakscientific.com]
- 10. Evaporative light scattering detector - Wikipedia [en.wikipedia.org]
- 11. peakscientific.com [peakscientific.com]
- 12. researchgate.net [researchgate.net]
- 13. Charged aerosol detector - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. imtakt.com [imtakt.com]
- 18. [Method of Quantitative Analysis by HPLC and Confirmation by LC-MS/MS of this compound, Maltitol, Lactitol and Trehalose in Foods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. jascoinc.com [jascoinc.com]
- 20. demarcheiso17025.com [demarcheiso17025.com]
- 21. support.waters.com [support.waters.com]
- 22. academic.oup.com [academic.oup.com]
- 23. agilent.com [agilent.com]
Application Note: High-Throughput LC-MS/MS Quantitation of Plasma Erythritol and Erythronate
Topic: Analysis of Erythritol and its Metabolite Erythronate in Plasma Samples Content Type: Detailed Application Note & Protocol Audience: Drug Development Professionals, Bioanalytical Scientists, and Clinical Researchers
Executive Summary & Clinical Significance
Recent findings published in Nature Medicine (Witkowski et al., 2023) have identified elevated plasma levels of This compound (a common polyol sweetener) as a predictive biomarker for Major Adverse Cardiovascular Events (MACE) and enhanced thrombosis. While this compound is largely excreted unchanged, a fraction is metabolized via the Pentose Phosphate Pathway (PPP) to erythronate (erythronic acid).[1]
Simultaneous quantification of these analytes is analytically challenging due to:
-
High Polarity: Both compounds are extremely hydrophilic, eluting in the void volume of standard Reverse Phase (C18) chromatography.
-
Isomeric Interference: this compound must be chromatographically resolved from threitol , and erythronate from threonate . Mass spectrometry alone cannot distinguish these isobaric pairs.
-
Dynamic Range: this compound levels can spike 1000-fold post-ingestion, requiring a robust linear range.
This guide provides a validated Hydrophilic Interaction Liquid Chromatography (HILIC-MS/MS) protocol designed for high-throughput clinical research.
Biological Context & Metabolic Pathway
Understanding the metabolic relationship between this compound and erythronate is critical for data interpretation. While most circulating this compound is dietary, endogenous synthesis occurs via the Pentose Phosphate Pathway under oxidative stress.
Figure 1: this compound-Erythronate Metabolic Pathway
Caption: Endogenous synthesis of this compound from glucose via the Pentose Phosphate Pathway and its oxidative conversion to erythronate.
Experimental Protocol: Sample Preparation
Principle: A simple protein precipitation (PPT) is preferred over Solid Phase Extraction (SPE) to prevent the loss of these highly polar analytes.
Reagents
-
Extraction Solvent: Methanol:Acetonitrile (50:50 v/v) containing 0.1% Ammonium Hydroxide.
-
Internal Standard (IS) Solution:
-Erythritol (10 µg/mL in water).
Workflow Steps
-
Aliquot: Transfer 50 µL of plasma (EDTA or Heparin) to a 96-well deep-well plate.
-
Spike IS: Add 10 µL of Internal Standard Solution. Vortex for 30 seconds.[2]
-
Precipitate: Add 400 µL of ice-cold Extraction Solvent.
-
Note: The addition of base (NH4OH) ensures erythronate (an acid) remains in solution and prevents adsorption to protein pellets.
-
-
Agitate: Shake at 1000 rpm for 10 minutes at room temperature.
-
Clarify: Centrifuge at 4,000 x g for 15 minutes at 4°C.
-
Transfer: Transfer 100 µL of the supernatant to a clean plate.
-
Dilute: Add 400 µL of Acetonitrile (LC-MS grade) to the supernatant.
-
Critical: This step increases the organic content to ~90%, matching the initial mobile phase conditions of HILIC. Injecting a high-water sample directly onto a HILIC column will cause peak distortion.
-
LC-MS/MS Methodology
System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).
Chromatographic Conditions (HILIC)
Reverse phase columns (C18) cannot retain these analytes. An Amide-HILIC column is required to retain polar species and separate stereoisomers.
| Parameter | Setting |
| Column | Waters XBridge BEH Amide XP (2.5 µm, 2.1 x 100 mm) or equivalent |
| Column Temp | 40°C |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 9.0 (adjusted with NH4OH) |
| Mobile Phase B | Acetonitrile:Water (95:5) with 10 mM Ammonium Acetate |
| Flow Rate | 0.4 mL/min |
| Injection Vol | 2-5 µL |
Gradient Profile:
-
0.0 - 1.0 min: 95% B (Isocratic hold for retention)
-
1.0 - 6.0 min: 95% B -> 60% B (Linear gradient)
-
6.0 - 7.0 min: 60% B (Wash)
-
7.0 - 7.1 min: 60% B -> 95% B
-
7.1 - 10.0 min: 95% B (Re-equilibration - Critical for HILIC)
Mass Spectrometry Parameters
Ionization Mode: Negative Electrospray Ionization (ESI-).
Rationale: Erythronate is a carboxylic acid and ionizes best in negative mode
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Retention Time (min) |
| This compound | 121.0 | 71.0 | -18 | 3.2 |
| Threitol (Isomer) | 121.0 | 71.0 | -18 | 3.6 |
| Erythronate | 135.0 | 73.0 | -22 | 4.1 |
| Threonate (Isomer) | 135.0 | 73.0 | -22 | 4.5 |
| 125.0 | 73.0 | -18 | 3.2 |
Note: Retention times are approximate and column-dependent. You must run pure standards of Threitol and Threonate to confirm separation.
Analytical Workflow Diagram
The following diagram illustrates the decision logic and workflow for validating the assay, specifically addressing the isomer separation challenge.
Caption: Analytical workflow emphasizing the critical checkpoint for isomer resolution before quantification.
Validation & Troubleshooting
Critical Quality Attributes (CQA)
-
Isomer Resolution: The resolution (
) between this compound and Threitol must be > 1.5. If they co-elute, lower the slope of the gradient (e.g., 0.5% B change per minute) or reduce column temperature to 30°C. -
Matrix Effects: HILIC is susceptible to ion suppression from salts. The divert valve should be set to waste for the first 1.0 minute.
-
Linearity:
-
This compound: 0.5 µM – 500 µM (Endogenous range).
-
Erythronate: 0.1 µM – 50 µM.
-
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Sample solvent too aqueous. | Ensure final sample diluent is >80% Acetonitrile. |
| RT Shifting | Column not equilibrated. | HILIC requires long equilibration. Ensure 10+ column volumes between runs. |
| Low Sensitivity | pH mismatch. | Ensure Mobile Phase A is pH 9.0. High pH promotes deprotonation of polyols. |
References
-
Witkowski, M., et al. (2023).[3][4] The artificial sweetener this compound and cardiovascular event risk.[1][5] Nature Medicine, 29, 710–718.[3] Link
-
Hootman, K. C., et al. (2017). This compound is a pentose-phosphate pathway metabolite and associated with adiposity gain in young adults.[6] Proceedings of the National Academy of Sciences, 114(21), E4233-E4240. Link
-
Ortiz, S. R., & Field, J. A. (2020). Quantitative determination of sugar alcohols and artificial sweeteners in wastewater and surface water. Environmental Science & Technology, 54(9), 5557-5568. Link
Sources
- 1. This compound, Erythronate, and Cardiovascular Outcomes in Older Adults in the ARIC Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrophilic Interaction Chromatography Coupled with Charged Aerosol Detection for Simultaneous Quantitation of Carbohydrates, Polyols and Ions in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and xylitol and cardiovascular disease risk: a growing concern - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. docs.publicnow.com [docs.publicnow.com]
- 6. researchgate.net [researchgate.net]
Methods for Assessing the Impact of Erythritol on Gut Microbiota Composition: Application Notes and Protocols
Introduction: Erythritol and the Gut Microbiome - A Complex Interplay
This compound, a four-carbon sugar alcohol, is widely utilized as a sugar substitute in the food industry.[1] It is naturally present in some fruits and fermented foods and is commercially produced via fermentation. From a metabolic standpoint, this compound is unique among polyols. The majority of ingested this compound is rapidly absorbed in the small intestine and excreted unchanged in the urine, which contributes to its high digestive tolerance.[2][3] Consequently, only a small fraction, estimated to be around 10%, reaches the colon where the dense and diverse gut microbiota resides.[3][4]
The central question for researchers, clinicians, and product developers is: what is the impact of this remaining this compound on the composition and function of the gut microbiome? The answer is not straightforward and is the subject of ongoing research. While some studies suggest a minimal effect, others indicate that this compound can be fermented by some gut bacteria, leading to the production of short-chain fatty acids (SCFAs).[2][5] These SCFAs, such as acetate, propionate, and butyrate, are key metabolic products of the gut microbiota and play a crucial role in host health. This document provides a comprehensive guide for researchers on the methods to assess the impact of this compound on the gut microbiota, from study design to data interpretation, with a focus on providing robust and reproducible protocols.
Part 1: Study Design - Laying the Foundation for Meaningful Insights
A well-designed study is paramount to generating reliable and interpretable data. The choice of model system—in vitro, animal, or human—will depend on the specific research question.
In Vitro Models: Simulating the Gut Environment
In vitro gut fermentation models offer a controlled environment to study the direct effects of this compound on a microbial community, excluding host factors.[6] These models are particularly useful for mechanistic studies and for screening the fermentability of various compounds.
Key Considerations:
-
Inoculum Source: Freshly collected human or animal fecal samples are typically used to inoculate the models.[7][8] The health status and dietary habits of the donor can significantly influence the composition of the microbiota.
-
Model System:
-
Culture Medium: The medium should mimic the nutrient composition of the human colon.
Animal Models: In Vivo Complexity
Animal models, typically mice or rats, allow for the investigation of the systemic effects of this compound consumption in a living organism.
Key Considerations:
-
Animal Strain: The genetic background of the animal can influence the gut microbiota composition.
-
Diet: A controlled diet is crucial to minimize variability. High-fat diets are often used to induce a dysbiotic state and assess the potential ameliorating effects of this compound.[5]
-
This compound Administration: this compound can be administered in drinking water or mixed into the feed.[5]
-
Sample Collection: Fecal pellets can be collected throughout the study for longitudinal analysis. At the end of the study, cecal and colonic contents can be collected for a more direct assessment of the gut microbiota.[2]
Human Clinical Trials: The Gold Standard
Human studies are essential for understanding the real-world impact of this compound consumption.
Key Considerations:
-
Study Design: Randomized controlled trials are the gold standard.
-
Study Population: The health status of the participants (e.g., healthy, obese, diabetic) is a key factor.
-
Dosage and Duration: The daily dose of this compound and the duration of the intervention should be clearly defined and relevant to typical consumption levels.
-
Dietary Control: Controlling the background diet of participants is crucial to minimize confounding factors.
-
Sample Collection: Fecal samples are the primary source for gut microbiota analysis. Blood and urine samples can also be collected to assess systemic effects and this compound absorption.
Part 2: Core Methodologies - A Multi-Omics Approach
A comprehensive assessment of the impact of this compound on the gut microbiota requires a multi-pronged approach, combining techniques that reveal both the composition and function of the microbial community.
Caption: A generalized workflow for assessing the impact of this compound on the gut microbiota.
Profiling Microbial Composition: Who is There?
This technique targets a specific hypervariable region of the 16S ribosomal RNA gene, which is present in all bacteria and archaea.[10][11] It provides a cost-effective method for determining the taxonomic composition of a microbial community.[10]
Protocol: 16S rRNA Gene Amplicon Sequencing
-
DNA Extraction:
-
Start with a high-quality DNA extraction from fecal or gut content samples. Several commercial kits are available for this purpose. It is crucial to use a method that effectively lyses both Gram-positive and Gram-negative bacteria.
-
-
PCR Amplification:
-
Amplify a specific hypervariable region of the 16S rRNA gene (e.g., V3-V4 or V4) using universal primers.[10][12][13]
-
PCR Reaction Mix (per sample):
-
2x KAPA HiFi HotStart ReadyMix: 12.5 µL
-
Forward Primer (10 µM): 1 µL
-
Reverse Primer (10 µM): 1 µL
-
Template DNA (5 ng/µL): 2.5 µL
-
Nuclease-free water: 8 µL
-
-
PCR Cycling Conditions: [12][13]
-
Initial Denaturation: 95°C for 3 minutes
-
25-35 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55°C for 30 seconds
-
Extension: 72°C for 30 seconds
-
-
Final Extension: 72°C for 5 minutes
-
-
-
Library Preparation:
-
Attach sequencing adapters and barcodes to the amplicons. This is often done in a second PCR step.[14]
-
-
Sequencing:
-
Sequence the prepared libraries on a high-throughput sequencing platform, such as Illumina MiSeq or NovaSeq.[14]
-
This method involves sequencing the entire genomic content of all microorganisms in a sample.[9][15] It provides a higher resolution view of the microbial community, allowing for species and even strain-level identification, as well as functional profiling.[16][17]
Protocol: Shotgun Metagenomic Sequencing
-
DNA Extraction:
-
As with 16S rRNA sequencing, start with high-quality DNA extraction.
-
-
Library Preparation:
-
Fragment the extracted DNA to a desired size (e.g., 350 bp).
-
Ligate sequencing adapters to the DNA fragments. The Illumina DNA Prep kit (formerly Nextera DNA Flex) is a commonly used option.[18]
-
-
Sequencing:
-
Sequence the prepared libraries on a high-throughput sequencing platform, such as the Illumina NovaSeq.[19]
-
Assessing Microbial Function: What Are They Doing?
The production of SCFAs is a primary indicator of microbial fermentation in the gut.[5][20] Quantifying the levels of acetate, propionate, and butyrate in fecal, cecal, or even blood samples can provide insights into the functional impact of this compound.
Protocol: SCFA Quantification by Gas Chromatography (GC)
-
Sample Preparation: [2]
-
Homogenize a known weight of fecal or cecal material in distilled water. For serum, use the sample directly.
-
Acidify the sample to protonate the SCFAs.
-
Perform a liquid-liquid extraction using an organic solvent (e.g., diethyl ether or a butanol/formic acid mixture).
-
Centrifuge to separate the organic and aqueous layers. The SCFAs will be in the organic layer.
-
-
GC Analysis:
-
Inject the organic extract into a gas chromatograph equipped with a flame ionization detector (FID).[21][22]
-
Use a suitable capillary column for separating the SCFAs.
-
Quantify the SCFAs by comparing their peak areas to those of a standard curve prepared with known concentrations of acetate, propionate, and butyrate.
-
Table 1: Comparison of Sequencing Methods
| Feature | 16S rRNA Sequencing | Shotgun Metagenomic Sequencing |
| Target | Specific hypervariable regions of the 16S rRNA gene | Entire genomic content of the sample |
| Information | Taxonomic composition (who is there) | Taxonomic composition and functional potential (who is there and what they can do) |
| Resolution | Typically genus-level | Species and strain-level |
| Cost | Lower | Higher |
| Bioinformatics | More established pipelines | More complex and computationally intensive |
Part 3: Data Analysis and Interpretation - From Raw Data to Biological Meaning
The analysis of microbiome data requires specialized bioinformatics pipelines and statistical methods to account for the unique characteristics of the data, such as high dimensionality and compositionality.[7][23]
16S rRNA Sequencing Data Analysis
Caption: A typical bioinformatics pipeline for 16S rRNA sequencing data.
A common pipeline for analyzing 16S rRNA data is QIIME 2 (Quantitative Insights Into Microbial Ecology) .[5][24][25]
Key Steps in QIIME 2:
-
Import Data: Import the raw sequencing reads into a QIIME 2 artifact.
-
Denoising: Use a tool like DADA2 or Deblur to correct sequencing errors and generate an Amplicon Sequence Variant (ASV) table. ASVs represent unique sequences in the dataset.[5]
-
Taxonomic Classification: Assign taxonomy to each ASV by comparing them to a reference database like SILVA or Greengenes.[5]
-
Phylogenetic Tree Construction: Build a phylogenetic tree of the ASVs for use in diversity analyses.
-
Diversity Analysis:
-
Alpha diversity: Measures the diversity within a single sample (e.g., Shannon diversity, Faith's phylogenetic diversity).
-
Beta diversity: Measures the difference in microbial composition between samples (e.g., Bray-Curtis dissimilarity, UniFrac distances).
-
-
Statistical Analysis: Use statistical tests to identify significant differences in microbial diversity and abundance between experimental groups.
Shotgun Metagenomics Data Analysis
Sources
- 1. mdpi.com [mdpi.com]
- 2. Use of Gas Chromatography to Quantify Short Chain Fatty Acids in the Serum, Colonic Luminal Content and Feces of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A Survey of Statistical Methods for Microbiome Data Analysis [frontiersin.org]
- 4. Full-Length 16S rRNA Sequencing: A Novel Strategy for Gut Microbial Diversity Analysis - CD Genomics [cd-genomics.com]
- 5. Amplicon analysis with QIIME2 - VL microbiome project [rachaellappan.github.io]
- 6. bio.tools [bio.tools]
- 7. In Vitro Batch-Culture Model to Mimic Colonic Fermentation by Human Gut Microbiota [jove.com]
- 8. journals.asm.org [journals.asm.org]
- 9. In vitro human gut microbiota fermentation models: opportunities, challenges, and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 16S rRNA Sequencing Guide [blog.microbiomeinsights.com]
- 11. A Survey of Statistical Methods for Microbiome Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Full-length 16S rRNA Sequencing Reveals Gut Microbiome Signatures Predictive of MASLD in children with obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. webs.uab.cat [webs.uab.cat]
- 15. researchgate.net [researchgate.net]
- 16. qiime.org [qiime.org]
- 17. 16 Differential abundance – Orchestrating Microbiome Analysis [microbiome.github.io]
- 18. files.zymoresearch.com [files.zymoresearch.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. 18 Functional Profiling – Introduction to Ancient Metagenomics [spaam-community.org]
- 21. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. ml4microbiome.eu [ml4microbiome.eu]
- 24. researchgate.net [researchgate.net]
- 25. curr-protoc-bioinformatics.qiime2.org [curr-protoc-bioinformatics.qiime2.org]
In Vitro Models for Investigating Erythritol-Induced Endothelial Dysfunction
Application Note: AN-BIO-2026-04
Executive Summary & Scientific Context
The safety profile of non-nutritive sweeteners (NNS) has recently shifted from metabolic neutrality to potential cardiovascular activity. A landmark study by Witkowski et al. (Nature Medicine, 2023) identified a correlation between circulating erythritol levels and major adverse cardiovascular events (MACE). While platelet hyper-reactivity was the primary phenotype identified, the vascular endothelium plays a requisite role in thrombosis and hemostasis.
Recent data suggests this compound may not be inert to endothelial cells, potentially driving oxidative stress, impairing nitric oxide (NO) bioavailability, and blunting tissue-type plasminogen activator (t-PA) release.[1][2][3][4][5] This Application Note provides a rigorous, standardized framework for evaluating these effects in vitro, distinguishing specific toxicity from non-specific osmotic stress.
Experimental Design Strategy
Cell Model Selection
To model the systemic and organ-specific vasculature, three cell types are recommended. HUVECs serve as the robust screening standard, while HAECs and hCMECs provide disease-specific context (atherosclerosis and stroke, respectively).
| Cell Type | Source | Relevance to this compound Toxicity |
| HUVEC | Umbilical Vein | Gold Standard: High availability; robust response to inflammatory stimuli. |
| HAEC | Aortic Artery | Atherosclerosis Model: Relevant for studying arterial stiffness and plaque interaction. |
| hCMEC/D3 | Brain Microvascular | Stroke Model: Critical for validating blood-brain barrier (BBB) integrity and t-PA release. |
Concentration & Controls
This compound is a polyol that can induce osmotic pressure. Scientific Integrity demands that any observed effect be validated against an osmotic control.
-
Physiological Baseline: 5 µM (Fasting plasma levels).
-
Post-Prandial Peak: 45 µM – 6 mM (Levels observed after consuming ~30g this compound).
-
Supra-Physiological: 30 mM (To assess toxicity thresholds).
The "Osmotic Check" Rule: Every this compound treatment condition >1 mM must be matched with a Mannitol control of equimolar concentration. If Mannitol induces the same phenotype as this compound, the mechanism is hypertonicity, not specific ligand activity.
Mechanistic Pathway Visualization
Before detailing protocols, we must visualize the hypothesized mechanism of action (MoA) based on current literature (e.g., eNOS uncoupling and ROS generation).
Figure 1: Hypothesized signaling cascade linking this compound exposure to endothelial dysfunction via ROS-mediated eNOS uncoupling.[4][6]
Detailed Protocols
Protocol A: Cell Culture & Treatment Preparation
Objective: Establish a low-noise baseline to detect subtle metabolic shifts.
-
Seeding: Seed HUVECs (Passage 2-5) in collagen-coated 6-well plates (for lysates) or 96-well black-walled plates (for fluorescence).
-
Confluence: Grow to 80-90% confluence in complete endothelial growth medium (EGM-2).
-
Starvation (Critical Step): 12 hours prior to treatment, switch to phenol-red free basal medium supplemented with only 0.5% FBS.
-
Why? Growth factors in full media activate eNOS (p-Ser1177), masking the inhibitory effects of this compound. Phenol red acts as a weak estrogen and quenches fluorescence in ROS assays.
-
-
Treatment Preparation:
-
Prepare a 1 M stock of this compound and Mannitol in PBS. Filter sterilize (0.22 µm).
-
Dilute to final concentrations (e.g., 5 µM, 100 µM, 1 mM, 6 mM) in starvation media.
-
Protocol B: Intracellular ROS Quantification (DCFDA / CellROX)
Objective: Quantify oxidative stress, the primary driver of this compound-associated dysfunction.
-
Reagent Loading: Wash cells 1x with warm PBS. Add 5 µM CellROX Deep Red or 20 µM DCFDA in PBS.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Wash: Remove loading buffer and wash 3x with PBS.
-
Treatment: Add pre-warmed treatment media (this compound vs. Mannitol) containing the dye (to prevent washout equilibrium issues) or treat prior to staining if measuring accumulated damage.
-
Recommendation: For acute ROS, treat for 3-6 hours, then stain.
-
-
Detection: Measure fluorescence immediately.
-
DCFDA: Ex/Em 485/535 nm.
-
CellROX Deep Red: Ex/Em 640/665 nm.
-
-
Normalization: Lyse cells after reading and normalize RFU (Relative Fluorescence Units) to total protein content (BCA Assay).
Protocol C: Functional Nitric Oxide (NO) Bioavailability
Objective: Assess the "uncoupling" of eNOS.
-
Probe: Use DAF-FM Diacetate (cell-permeable).
-
Loading: Incubate HUVECs with 5 µM DAF-FM Diacetate for 45 minutes.
-
Recovery: Wash cells and incubate in fresh media for 20 minutes (allows intracellular esterases to cleave the acetate groups, trapping the probe).
-
Stimulation: Treat with this compound/Mannitol for the desired duration (e.g., 6 hours).
-
Positive Control:[7] Add Acetylcholine (10 µM) or Bradykinin (1 µM) for the final 15 minutes to stimulate maximal NO release.
-
-
Measurement: Read fluorescence (Ex/Em 495/515 nm).
-
Validation (Western Blot): Collect lysates from parallel wells. Blot for p-eNOS (Ser1177) vs. p-eNOS (Thr495) .[1][2][4] A decrease in the Ser1177/Thr495 ratio confirms mechanistic impairment.
Protocol D: Fibrinolysis Assay (t-PA Release)
Objective: Validate the findings regarding thrombotic risk.
-
Culture: Grow hCMECs or HUVECs to confluence in 24-well plates.
-
Treatment: Treat with 6 mM this compound or Vehicle for 24 hours.
-
Stimulation: Wash and add serum-free media +/- Thrombin (1 U/mL) for 6 hours.
-
Collection: Collect supernatant. Centrifuge at 10,000 x g for 5 mins to remove debris.
-
-
Expected Result: this compound may blunt the thrombin-induced release of t-PA, shifting the balance toward thrombosis.[6]
-
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for evaluating this compound toxicity.
Data Analysis & Interpretation
When analyzing data, present results as Fold Change vs. Vehicle Control .
| Assay | Expected this compound Effect (6 mM) | Interpretation |
| ROS (DCFDA) | Increase (>1.5 fold) | Oxidative stress induction. |
| NO (DAF-FM) | Decrease | Impaired vasodilation capacity.[4] |
| p-eNOS (Ser1177) | Decrease | Loss of activation signal. |
| t-PA Release | Blunted response to Thrombin | Pro-thrombotic phenotype. |
| Mannitol Control | No significant change | Confirms effect is chemical, not osmotic. |
Troubleshooting Note: If Mannitol causes a similar increase in ROS as this compound at 30 mM, the effect is likely due to hyperosmotic stress causing mitochondrial depolarization, rather than a specific property of this compound. In this scenario, clinical relevance is limited to scenarios of extreme dehydration or massive bolus ingestion.
References
-
Witkowski, M., Nemet, I., Alamri, H., et al. (2023).[8][9][10] The artificial sweetener this compound and cardiovascular event risk.[8][9][10][11] Nature Medicine, 29, 710–718.[9][10] [Link]
-
Den Hartogh, D. J., & Tsiani, E. (2019). Health Benefits of Resveratrol in Kidney Disease: Evidence from In Vitro and In Vivo Studies. Nutrients, 11(7), 1624. (Reference for standard endothelial ROS protocols). [Link]
-
Promocell. (n.d.). HUVEC Culture Protocol. [Link]
Sources
- 1. The non-nutritive sweetener this compound adversely affects brain microvascular endothelial cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fisiologiadelejercicio.com [fisiologiadelejercicio.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. emjreviews.com [emjreviews.com]
- 5. Disruptive Sweetness: this compound Impairs Brain Endothelial Function and Induces Oxidative Stress | medtigo [medtigo.com]
- 6. news-medical.net [news-medical.net]
- 7. Exploring oxidative stress and endothelial dysfunction as a mechanism linking bisphenol S exposure to vascular disease in human umbilical vein endothelial cells and a mouse model of postnatal exposure | bioRxiv [biorxiv.org]
- 8. docs.publicnow.com [docs.publicnow.com]
- 9. ahajournals.org [ahajournals.org]
- 10. semanticscholar.org [semanticscholar.org]
- 11. expert reaction to study looking at an artificial sweetener (this compound) and cardiovascular disease events | Science Media Centre [sciencemediacentre.org]
Troubleshooting & Optimization
Technical Support Center: Erythritol Separation & HPLC Optimization
Topic: Optimizing Mobile Phase Composition for Erythritol Separation
Role: Senior Application Scientist Status: System Operational
Executive Summary & Method Selection
This compound (
The primary challenge in this compound analysis is not retention, but selectivity —specifically, resolving it from structurally similar polyols like glycerol, threitol, and mannitol, often present in fermentation broths or complex food matrices.
Method Selection Framework
Choose your separation mode based on your sample matrix and interfering compounds.
Figure 1: Decision tree for selecting the optimal chromatographic mode based on sample complexity.
Mobile Phase Chemistry & Optimization
Q1: Why does my this compound peak broaden or split when using an Amino (HILIC) column?
The Causality: This is frequently caused by a solvent mismatch between the sample diluent and the mobile phase. In HILIC (Hydrophilic Interaction Liquid Chromatography), the mobile phase is high in organic solvent (e.g., 80% Acetonitrile). If you inject a sample dissolved in 100% water, the water acts as a "strong solvent," disrupting the water-rich layer on the stationary phase surface. This causes the analyte to travel faster at the head of the column than the tail, resulting in peak distortion.
The Protocol:
-
Match the Matrix: Dilute your sample in the mobile phase (e.g., 80:20 ACN:Water) rather than pure water.
-
Injection Volume: If you must inject aqueous samples, reduce the injection volume to <5 µL to minimize the solvent effect.
Q2: I am using a Ligand Exchange column (Ca-form). How can I improve the separation between this compound and Mannitol without changing columns?
The Causality: Ligand exchange chromatography relies on two mechanisms: steric exclusion (size) and ligand interaction (hydroxyl group orientation). Standard mobile phases (100% water at 80°C) may fail to resolve isomers.
The Optimization (The "Modifier" Trick): While ligand exchange typically uses pure water, adding a small percentage of organic modifier can alter selectivity by affecting the solvation shell of the metal counter-ion.
Experimental Protocol:
-
Standard: 100% Water, 80°C, 0.5 mL/min.
-
Optimized: 30% Acetonitrile / 70% Water, 60°C, 0.4 mL/min.
-
Note: Adding ACN increases backpressure. You must lower the flow rate to protect the polymer packing.
-
Result: This often doubles the retention time but significantly increases resolution (
) between this compound and other polyols [1].
-
Summary of Mobile Phase Configurations
| Parameter | HILIC (Amino) | Ligand Exchange (Ca/Pb) | Ion Exclusion (H-form) |
| Primary Solvent | Acetonitrile (70-85%) | Water (100%) | Dilute |
| Modifier | Water (15-30%) | Acetonitrile (0-30%) | None |
| Temperature | 25°C - 35°C | 80°C - 90°C | 50°C - 65°C |
| Mechanism | Partitioning | Complexation/Exclusion | Donnan Exclusion |
| Best For | High efficiency, fast QC | Complex sugars, fermentation | Organic acids + sugars |
Troubleshooting Guide (Symptom -> Resolution)
Q3: My RID baseline is drifting constantly. Is my mobile phase contaminated?
The Diagnosis:
While contamination is possible, RID drift is almost always thermodynamic. The Refractive Index is highly sensitive to temperature (
The Fix (Step-by-Step):
-
Purge the Reference Cell: Ensure the reference cell in the detector is flushed with fresh mobile phase. If the mobile phase in the reference cell is stale (different refractive index than the flow path), the baseline will never stabilize.
-
Action: Switch the purge valve to "Reference" for 10 minutes, then back to "Sample".
-
-
Temperature Control:
-
Insulate the inlet tubing between the column oven and the detector.
-
Set the detector temperature 5°C above the column temperature (if possible) or match them exactly to prevent thermal gradients.
-
-
Degassing: Micro-bubbles change the refractive index. Use an inline vacuum degasser. Helium sparging is the gold standard for RID stability.
Q4: I see "Ghost Peaks" eluting after this compound.
The Diagnosis: In HILIC mode using Amino columns, this is often due to Schiff base formation . If your sample contains reducing sugars (like Glucose or Fructose) alongside this compound, the aldehyde group of the sugar reacts with the amine group of the stationary phase, slowly leaching off later.
The Fix:
-
Immediate: Flush the column with 70:30 Acetonitrile:Water to strip bound compounds.
-
Long-term: Switch to a Polymeric Amino column or a specialized HILIC column (e.g., Amide-bonded) which is chemically more stable and resistant to Schiff base reactions [2].
Troubleshooting Logic Flow
Figure 2: Logic flow for diagnosing and resolving common this compound separation anomalies.
Advanced Optimization: Fermentation Broth Protocol
When analyzing this compound in fermentation broth (high glycerol/glucose background), standard USP methods often fail.
Optimized Protocol:
-
Column: Strong Cation Exchange (Ca2+ form), 300 x 7.8 mm.
-
Mobile Phase: Pure HPLC-grade Water (degassed).
-
Flow Rate: 0.5 mL/min (Isocratic).
-
Temperature: 85°C (Critical: High temperature minimizes band broadening by improving mass transfer kinetics).
-
Sample Prep:
-
Centrifuge broth at 10,000 rpm for 5 min.
-
Pass supernatant through a 0.22 µm PTFE filter .
-
Pass through a C18 SPE cartridge to remove hydrophobic proteins/lipids that will foul the ligand exchange column.
-
Why this works: The C18 SPE step removes non-polar contaminants that would otherwise irreversibly adsorb to the polymer resin, causing backpressure spikes and loss of resolution over time [3].
References
-
Agilent Technologies. (2013).[1] USP Analysis of Sugar Alcohols on an Agilent Hi-Plex Ca Column – Mobile Phase Effects. Application Note 5991-1768EN. Link
-
Waters Corporation. (2020). HILIC Separation of Sugars and Sugar Alcohols. Application Note. Link
-
National Institutes of Health (NIH). (2021). From the culture broth to the this compound crystals: an opportunity for circular economy.[2][3]Link
-
Shodex HPLC. (n.d.). Separation Modes and their Mechanisms: Ligand Exchange.[4]Link
Sources
Technical Support Center: Enhancing Erythritol Detection Sensitivity in Biological Samples
Welcome to the technical support center dedicated to improving the sensitivity of erythritol detection in biological samples. This resource is designed for researchers, scientists, and drug development professionals who are looking to optimize their analytical methods for accurate and reliable quantification of this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
The accurate measurement of this compound is of growing interest due to its use as a popular sugar substitute and its association with various physiological and pathological processes.[1][2] Endogenous production of this compound via the pentose phosphate pathway also necessitates sensitive detection methods to distinguish between dietary intake and metabolic dysregulation.[3][4][5] This guide provides practical, field-proven insights to enhance the sensitivity and robustness of your this compound detection assays.
Frequently Asked Questions (FAQs)
Q1: What are the most sensitive methods for detecting this compound in biological samples like plasma, serum, or urine?
The most sensitive and widely accepted methods for the quantification of this compound in biological matrices are based on mass spectrometry (MS), particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[2][6][7]
-
LC-MS/MS is often considered the gold standard due to its high selectivity, sensitivity, and amenability to high-throughput analysis.[6][8] It allows for the direct analysis of this compound in complex matrices with minimal sample preparation.
-
GC-MS is another powerful technique that offers excellent sensitivity.[7][9] However, it requires a derivatization step to make the polar this compound molecule volatile enough for gas chromatography.[10][11]
Q2: Why is derivatization necessary for GC-MS analysis of this compound, and what are the common derivatizing agents?
This compound is a polyol with multiple hydroxyl groups, making it non-volatile and unsuitable for direct GC analysis. Derivatization replaces the active hydrogens on the hydroxyl groups with less polar functional groups, increasing the volatility of the analyte.[10][11]
Common derivatization approaches for sugar alcohols like this compound include:
-
Silylation: Using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form trimethylsilyl (TMS) ethers.[7]
-
Acetylation: Using acetic anhydride to form acetate esters.
The choice of derivatization reagent and reaction conditions (temperature, time) needs to be optimized to ensure complete and reproducible derivatization for accurate quantification.[10]
Q3: What are the common challenges encountered when analyzing this compound in biological samples?
Researchers may face several challenges, including:
-
Matrix Effects: Components in biological samples (e.g., salts, proteins, lipids) can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression or enhancement.[12][13] This can significantly impact the accuracy and reproducibility of the results.
-
Isomeric Interferences: Other sugar alcohols with the same molecular weight as this compound (e.g., threitol) can be difficult to separate chromatographically, leading to inaccurate quantification.[7]
-
Low Endogenous Concentrations: Detecting basal levels of endogenously produced this compound requires highly sensitive instrumentation and optimized methods.[3][4]
-
Sample Stability: Improper handling and storage of biological samples can lead to the degradation of this compound.
Q4: How can I minimize matrix effects in my LC-MS/MS analysis?
Several strategies can be employed to mitigate matrix effects:
-
Effective Sample Preparation: Protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) can be used to remove interfering substances from the sample.
-
Stable Isotope-Labeled Internal Standard: Using a stable isotope-labeled internal standard (e.g., ¹³C-erythritol) is the most effective way to compensate for matrix effects and variations in sample preparation and instrument response. The internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for accurate normalization.
-
Chromatographic Separation: Optimizing the chromatographic conditions to separate this compound from co-eluting matrix components can also reduce interference.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components, although this may compromise the limit of detection for low-abundance analytes.[12][13]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the sensitive detection of this compound.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal for this compound Standard | 1. Instrument Sensitivity Issue: The mass spectrometer may not be properly tuned or calibrated. 2. Improper Standard Preparation: Errors in weighing or dilution of the this compound standard. 3. LC Method Issue: Suboptimal mobile phase composition, gradient, or column temperature. 4. Derivatization Failure (GC-MS): Incomplete or failed derivatization reaction. | 1. Perform instrument tuning and calibration according to the manufacturer's recommendations. 2. Prepare a fresh standard solution, carefully verifying all calculations and measurements. 3. Optimize the LC method, including mobile phase additives (e.g., ammonium acetate) to enhance ionization.[6][13] 4. Optimize derivatization conditions (reagent, temperature, time) and ensure the absence of moisture. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Overload: Injecting too much sample onto the column. 2. Column Contamination: Buildup of matrix components on the analytical column. 3. Inappropriate Mobile Phase: pH or organic solvent composition not suitable for the analyte or column. 4. Secondary Interactions: Interaction of this compound with active sites on the column or in the LC system. | 1. Dilute the sample or reduce the injection volume. 2. Wash the column with a strong solvent or replace it if necessary. Use a guard column to protect the analytical column. 3. Adjust the mobile phase composition and pH. 4. Use a column with better inertness or add a competing agent to the mobile phase. |
| High Background Noise | 1. Contaminated Mobile Phase or Solvents: Impurities in the solvents can contribute to high background. 2. Contaminated LC System: Buildup of contaminants in the tubing, injector, or detector. 3. Electronic Noise: Issues with the mass spectrometer's electronics. | 1. Use high-purity, LC-MS grade solvents and freshly prepared mobile phases. 2. Flush the entire LC system with appropriate cleaning solutions. 3. Contact the instrument manufacturer for service. |
| Poor Reproducibility (High %CV) | 1. Inconsistent Sample Preparation: Variability in pipetting, extraction, or derivatization steps. 2. Autosampler Issues: Inconsistent injection volumes. 3. Fluctuating Instrument Performance: Drifting instrument calibration or temperature instability. 4. Unstable Internal Standard Response: Degradation or inconsistent addition of the internal standard. | 1. Standardize the sample preparation workflow and use calibrated pipettes. 2. Check the autosampler for proper operation and maintenance. 3. Allow the instrument to stabilize before running samples and monitor performance with regular QC checks. 4. Ensure the internal standard is stable under the experimental conditions and added consistently to all samples and standards. |
Experimental Protocols & Workflows
Protocol 1: Sensitive Quantification of this compound in Human Plasma by LC-MS/MS
This protocol provides a robust method for the sensitive detection of this compound in human plasma, incorporating best practices for sample preparation and analysis.
1. Materials and Reagents:
-
This compound standard
-
¹³C₄-Erythritol (internal standard)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (with anticoagulant, e.g., EDTA)
2. Standard and Internal Standard Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in water.
-
Prepare a stock solution of ¹³C₄-Erythritol (1 mg/mL) in water.
-
Create a series of working standard solutions by serially diluting the this compound stock solution.
-
Prepare a working internal standard solution (e.g., 1 µg/mL) in 50% methanol.
3. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 10 µL of the working internal standard solution.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
4. LC-MS/MS Conditions:
-
LC System: High-performance liquid chromatography system
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: Start with a high percentage of Mobile Phase B, and gradually increase the percentage of Mobile Phase A.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transitions:
-
This compound: Precursor ion [M-H]⁻ → Product ion
-
¹³C₄-Erythritol: Precursor ion [M-H]⁻ → Product ion
-
5. Data Analysis:
-
Quantify this compound by calculating the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve using the prepared standard solutions and determine the concentration of this compound in the unknown samples.
Workflow Visualization
The following diagrams illustrate key workflows for this compound analysis.
Caption: LC-MS/MS workflow for this compound quantification.
Caption: GC-MS workflow for this compound analysis.
References
-
Cooper, I., & Farran, A. (2000). Sensitive determination of erythromycin in human plasma by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 22(5), 849-857. [Link]
- Debras, C., et al. (2022). Artificial sweeteners and risk of cardiovascular diseases: results from the prospective NutriNet-Santé cohort. BMJ, 378, e071204.
-
Eapen, A. K., et al. (2016). Detection and identification of sugar alcohol sweeteners by ion mobility spectrometry. Analytica Chimica Acta, 925, 61-69. [Link]
- Grembecka, M. (2015). Sugar alcohols—their role in the modern world of sweeteners: a review. European Food Research and Technology, 241(1), 1-14.
- Hootman, K. C., et al. (2017). This compound is a pentose-phosphate pathway metabolite and associated with adiposity gain in young adults. Proceedings of the National Academy of Sciences, 114(21), E4233-E4240.
-
Mazi, T. A., & Stanhope, K. L. (2023). This compound: An In-Depth Discussion of Its Potential to Be a Beneficial Dietary Component. Nutrients, 15(1), 204. [Link]
- Suez, J., et al. (2014). Artificial sweeteners induce glucose intolerance by altering the gut microbiota.
-
Takemori, M., et al. (2018). [Method of Quantitative Analysis by HPLC and Confirmation by LC-MS/MS of this compound, Maltitol, Lactitol and Trehalose in Foods]. Shokuhin Eiseigaku Zasshi, 59(3), 99-105. [Link]
- Tey, S. L., et al. (2017). Effects of this compound on endothelial function in patients with type 2 diabetes mellitus: a pilot study. Acta Diabetologica, 54(1), 53-57.
-
Wang, Z., et al. (2019). Determination of Sugar Alcohols Sweeteners in Sugar-free Food by Derivatization Capillary Gas Chromatography. Food Science, 40(2), 274-279. [Link]
-
Witkowski, M., et al. (2023). The artificial sweetener this compound and cardiovascular event risk. Nature Medicine, 29(3), 710-718. [Link]
-
Zhang, J., et al. (2024). Serum this compound and Risk of Overall and Cause-Specific Mortality in a Cohort of Men. Journal of the American Heart Association, 13(1), e029311. [Link]
Sources
- 1. newsroom.clevelandclinic.org [newsroom.clevelandclinic.org]
- 2. Serum this compound and Risk of Overall and Cause-Specific Mortality in a Cohort of Men [mdpi.com]
- 3. This compound: An In-Depth Discussion of Its Potential to Be a Beneficial Dietary Component - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Endogenous Synthesis of this compound, a Novel Biomarker of Weight Gain (P15-016-19) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sensitive determination of erythromycin in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sugar Alcohols Analysis Service - Creative Proteomics [creative-proteomics.com]
- 8. Detection and identification of sugar alcohol sweeteners by ion mobility spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. [Method of Quantitative Analysis by HPLC and Confirmation by LC-MS/MS of this compound, Maltitol, Lactitol and Trehalose in Foods] - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming peak co-elution in the chromatographic analysis of sugar alcohols.
Technical Support Center: Chromatographic Analysis of Sugar Alcohols
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the chromatographic analysis of sugar alcohols. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that you may encounter during your experiments. As Senior Application Scientists, we have structured this guide to not only offer solutions but also to explain the scientific principles behind them, ensuring you can confidently navigate the challenges of separating these highly polar and often isomeric compounds.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of sugar alcohols so challenging?
A: The primary challenges in analyzing sugar alcohols like mannitol, sorbitol, and xylitol stem from their inherent chemical properties. They are highly polar, lack a UV-absorbing chromophore, and often exist as structurally similar isomers.[1] This makes it difficult to achieve good retention on traditional reversed-phase columns and to differentiate between them, often leading to peak co-elution.[2]
Q2: What is peak co-elution and why is it a problem?
A: Peak co-elution occurs when two or more different compounds elute from the chromatography column at the same time, resulting in overlapping peaks in the chromatogram.[3][4] This is problematic because it prevents accurate identification and quantification of the individual analytes.[3] In the analysis of sugar alcohols, co-elution is a common issue, especially with isomers like sorbitol and mannitol.[1][2]
Q3: What are the most common chromatographic modes for sugar alcohol analysis?
A: Several chromatographic modes are employed, each with its own advantages:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is a popular technique for separating polar analytes like sugar alcohols.[5][6][7][8] It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent.[5]
-
Ion-Exclusion Chromatography: This method is often used for the detection and quantitation of sugar alcohols and offers the advantage of using a simple aqueous mobile phase.[1]
-
Ligand-Exchange Chromatography: This technique utilizes metal ions in the stationary phase to interact with the hydroxyl groups of the sugar alcohols, providing unique selectivity.[9][10][11]
-
High-Performance Anion-Exchange Chromatography (HPAEC): This method separates sugar alcohols based on their weak acidic properties at high pH and is often coupled with Pulsed Amperometric Detection (PAD) for sensitive detection.[12]
Q4: What detectors are suitable for sugar alcohol analysis?
A: Since sugar alcohols lack a UV chromophore, alternative detection methods are necessary.[1][7] Common choices include:
-
Refractive Index (RI) Detector: A universal detector that measures the change in the refractive index of the mobile phase as the analyte elutes.[13][14] It is sensitive to temperature and gradient elution is not recommended.[13]
-
Evaporative Light Scattering Detector (ELSD): This detector nebulizes the eluent, evaporates the mobile phase, and measures the light scattered by the remaining analyte particles.[5][7]
-
Charged Aerosol Detector (CAD): Similar to ELSD, CAD generates charged particles from the analyte which are then measured, offering near-universal detection for non-volatile analytes.[7]
-
Mass Spectrometry (MS): Provides high sensitivity and selectivity, and can be used to confirm the identity of the analytes.[2]
-
Pulsed Amperometric Detection (PAD): A highly sensitive and specific method for detecting carbohydrates without derivatization.[12]
Troubleshooting Guide: Overcoming Peak Co-elution
This section provides a systematic approach to troubleshooting and resolving peak co-elution issues during the chromatographic analysis of sugar alcohols.
Issue 1: Poor resolution between critical pairs (e.g., Sorbitol and Mannitol).
Q: My chromatogram shows a single, broad peak where I expect to see separate peaks for sorbitol and mannitol. How can I improve their separation?
A: Causality & Explanation: Sorbitol and mannitol are stereoisomers, meaning they have the same chemical formula and connectivity but differ in the spatial arrangement of their hydroxyl groups. This subtle structural difference makes their separation challenging. To resolve them, you need to enhance the selectivity of your chromatographic system. This can be achieved by optimizing the stationary phase, mobile phase, or temperature.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for resolving co-eluting sugar alcohol isomers.
Step-by-Step Protocols:
1. Re-evaluate Your Stationary Phase:
-
Protocol: If you are using a standard C18 column, it is unlikely to provide sufficient selectivity. Consider switching to a specialized column.
-
HILIC Columns: Columns with poly-hydroxyl stationary phases, such as DIOL or Penta-HILIC, are effective for separating polar compounds like sugar alcohols.[5]
-
Ligand-Exchange Columns: These columns, often packed with a sulfonated polystyrene-divinylbenzene resin loaded with counter-ions like Calcium (Ca2+) or Lead (Pb2+), offer different selectivities for sugar alcohols.[9][11][15] For example, a Ca2+ form column can selectively retain sugar alcohols.[11][15]
-
Ion-Exclusion Columns: Rezex columns, for instance, can resolve chemically similar sugar alcohols, with different metal salt forms (e.g., Pb2+ or Ca2+) providing significantly different selectivities.[1]
-
Amine-based Columns: These are commonly used in normal-phase or HILIC mode and can separate monosaccharides and sugar alcohols.[10][16]
-
2. Optimize the Mobile Phase Composition:
-
Protocol for HILIC:
-
Start with a high organic content: A typical starting point for HILIC is 80-90% acetonitrile (ACN) in water.[6][17]
-
Gradually decrease the organic content: Reduce the ACN concentration in small increments (e.g., 2-5%). A lower ACN percentage (higher water content) will decrease retention times.[17] Finding the "sweet spot" is crucial for resolving isomers.
-
Consider additives: Adding a small amount of a buffer, like ammonium formate (e.g., 20 mM, pH 3), can improve peak shape and selectivity.[6]
-
-
Protocol for Ligand-Exchange/Ion-Exclusion:
3. Adjust the Column Temperature:
-
Protocol:
-
Increase the temperature: For ligand-exchange chromatography, higher temperatures (e.g., 75-85°C) are often necessary to prevent anomer separation and improve peak shape.[1][9]
-
Systematic Evaluation: In HILIC, systematically evaluate the effect of temperature in a range, for example, from 30°C to 60°C. Increasing temperature generally decreases retention time but can also alter selectivity, which may be beneficial for separating stereoisomers.[18][19]
-
Data Summary Table:
| Parameter | Initial Condition (Example) | Optimized Condition (Example) | Rationale for Change |
| Column | Standard C18 | HILIC (e.g., Atlantis Premier BEH Z-HILIC) | Increased retention and different selectivity for polar analytes.[13] |
| Mobile Phase | 70% ACN / 30% Water | 82.5% ACN / 17.5% Water | Increasing organic content in HILIC enhances retention, allowing for better separation of closely eluting peaks.[20] |
| Temperature | Ambient | 40°C | Increased temperature can improve peak efficiency and alter selectivity.[19] For ligand-exchange, higher temperatures are often required.[1] |
Issue 2: No or Poor Retention of Sugar Alcohols.
Q: My sugar alcohol peaks are eluting at or very close to the solvent front. How can I increase their retention?
A: Causality & Explanation: Sugar alcohols are highly hydrophilic and show little to no retention on non-polar stationary phases like C18 under typical reversed-phase conditions. The mobile phase is too polar relative to the stationary phase, causing the analytes to be swept through the column with the solvent front. To increase retention, you need a chromatographic system where the analytes have a stronger affinity for the stationary phase.
Troubleshooting Workflow:
Caption: Logical flow for troubleshooting poor retention of sugar alcohols.
Step-by-Step Protocols:
1. Switch to an Appropriate Chromatographic Mode:
-
Protocol: If using a reversed-phase setup, switch to a HILIC or ligand-exchange system.
2. Optimize the HILIC Mobile Phase for Retention:
-
Protocol:
-
Increase Acetonitrile Concentration: The retention in HILIC is primarily driven by the partitioning of the analyte into a water-enriched layer on the surface of the stationary phase. A higher concentration of the organic solvent (typically ACN) in the mobile phase strengthens this partitioning and increases retention.[15] Start with at least 80% ACN and increase if necessary.
-
Decrease Buffer Concentration: If using a buffer, a lower concentration can sometimes lead to increased retention in HILIC.
-
3. Ensure Proper Column Equilibration:
-
Protocol: HILIC columns can require longer equilibration times than reversed-phase columns.
-
Equilibrate with at least 10-20 column volumes of the initial mobile phase before the first injection.
-
Monitor the baseline: A stable baseline is a good indicator of a well-equilibrated column.
-
Issue 3: Poor Peak Shape (Tailing or Fronting).
Q: My sugar alcohol peaks are showing significant tailing. What could be the cause and how can I fix it?
A: Causality & Explanation: Peak tailing can be caused by several factors, including secondary interactions with the stationary phase (e.g., with residual silanols on silica-based columns), column overload, or issues with the mobile phase pH. For some sugar alcohols, particularly pentoses like arabinose, interaction with the amino groups on an amine-based stationary phase can form Schiff bases, leading to tailing.[11][15]
Troubleshooting Workflow:
Caption: Decision tree for diagnosing and resolving poor peak shapes.
Step-by-Step Protocols:
1. Address Secondary Interactions:
-
Protocol for Amine-based Columns: If you observe tailing with pentoses, the formation of Schiff bases may be the cause.
-
Protocol for Silica-based HILIC Columns:
-
Use a well-endcapped column: Modern columns are designed to minimize exposed silanols.
-
Adjust mobile phase pH: Ensure the mobile phase pH is appropriate for your analytes and column.
-
2. Check for Column Overload:
-
Protocol:
-
Prepare a dilution series of your sample (e.g., 1:2, 1:5, 1:10).
-
Inject the diluted samples: If the peak shape improves and becomes more symmetrical at lower concentrations, the original sample was likely overloaded.
-
Determine the optimal concentration range for your method.
-
3. Consider Derivatization (Advanced Troubleshooting):
-
Protocol: If all other options fail to provide adequate separation and peak shape, derivatization can be considered. This involves chemically modifying the sugar alcohols to attach a UV-absorbing or fluorescent tag.
References
- McGinley, M. Optimizing the Analysis of Sugar Alcohol Excipients in Pharmaceutical Tablet Formulations Using Rezex Ion Exclusion HPLC Columns.
- HILIC Separation Methods on Poly-Hydroxyl Stationary Phases for Determination of Common Saccharides with Evaporative Light-Scattering Detector and Rapid Determination of Isomaltulose in Protein-Rich Food Supplements. MDPI. (2024).
- HPLC Analysis of Sugar Alcohols and Sugars on Amaze HD Mixed-Mode Column.
- Hetrick, E. M., et al. Evaluation of a hydrophilic interaction liquid chromatography design space for sugars and sugar alcohols.
- Evaluation of a Hydrophilic Interaction Liquid Chromatography (HILIC) Design Space for Sugars and Sugar Alcohols.
- SUGAR columns with Ligand Exchange Chrom
- Determination of Sugar Alcohols in Confections and Fruit Juices by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection. Thermo Fisher Scientific.
- Costa, P. F., et al. Development and validation of HILIC-UHPLC-ELSD methods for determination of sugar alcohols stereoisomers and its application for bioconversion processes of crude glycerin.
- Analysis of Sugar Alcohols and Allulose Using an Arc HPLC System with Refractive Index Detection.
- Tadesse, W., et al. Improvement in Analytical Methods for Determination of Sugars in Fermented Alcoholic Beverages. Journal of Analytical Methods in Chemistry. (2019).
- Advancements and Challenges in Sucralose Determination: A Comparative Review of Chromatographic, Electrochemical, and Spectrophotometric Methods. MDPI.
- Catani, M., et al. Separation of Monosaccharide Anomers on Photo-Click Cysteine-Based Stationary Phase: The α/β Interconversion Process Studied by Dynamic Hydrophilic Liquid Chromatography. Molecules, 26(15), 4478. (2021).
- Ion Chromatography for Sugar Testing in Food and Environmental Analysis. Sigma-Aldrich.
- Sugar Analysis: An aqueous alternative to the use of amino-bonded HPLC columns with acetonitrile eluents. Agilent.
- Methods for Separ
- Optimization of Mobile Phase for Simultaneous Determination of Sweeteners, Preserv
- Legaz, M. E., & Vicente, C. Sugar alcohols. In Encyclopedia of Analytical Science (Second Edition) (pp. 358-367). Elsevier. (2005).
- How can you separate a mixture of sugar and liquid? Quora.
- Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
- Strategies for Method Development and Optimiz
- HPLC Method For Simultaneous Quantification of Sugar Alcohols (Polyols) on Primesep AP. SIELC Technologies.
- Full optimization and validation of an HPLC method for the quantitative analysis of total sugars in a soft drink.
- Mobile Phase Selection in Method Development: How to Optimize.
- Methods for Separating Sugars.
- Sugar Alcohol Separ
- Oishi, M., et al. Liquid chromatographic determination of sugar alcohols in beverages and foods after nitrobenzoylation.
- Sugar Alcohols Analysis Service.
- Co-Elution: The Achilles' Heel of Chromatography (and Wh
- Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube.
- Nojiri, S., et al. Determination of sugar alcohols in confectioneries by high-performance liquid chromatography after nitrobenzoylation.
- How Does Column Temperature Affect HPLC Resolution? Chrom Tech, Inc..
- Mechanisms of Solvent Separation Using Sugars and Sugar Alcohols.
- Hydrophilic Interaction Chromatography Coupled with Charged Aerosol Detection for Simultaneous Quantitation of Carbohydrates, Polyols and Ions in Food and Beverages.
- Liquid Chromatographic Determination of Sugar Alcohols in Beverages and Foods after Nitrobenzoyl
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Sugar Alcohols Analysis Service - Creative Proteomics [creative-proteomics.com]
- 3. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 4. m.youtube.com [m.youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. helixchrom.com [helixchrom.com]
- 7. Evaluation of a hydrophilic interaction liquid chromatography design space for sugars and sugar alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. shodex.de [shodex.de]
- 10. agilent.com [agilent.com]
- 11. Methods for Separating Sugars : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. waters.com [waters.com]
- 14. Improvement in Analytical Methods for Determination of Sugars in Fermented Alcoholic Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methods for Separating Sugars : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 16. Separation of Monosaccharide Anomers on Photo-Click Cysteine-Based Stationary Phase: The α/β Interconversion Process Studied by Dynamic Hydrophilic Liquid Chromatography | MDPI [mdpi.com]
- 17. Hydrophilic Interaction Chromatography Coupled with Charged Aerosol Detection for Simultaneous Quantitation of Carbohydrates, Polyols and Ions in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development and validation of HILIC-UHPLC-ELSD methods for determination of sugar alcohols stereoisomers and its application for bioconversion processes of crude glycerin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. chromtech.com [chromtech.com]
- 20. researchgate.net [researchgate.net]
- 21. semanticscholar.org [semanticscholar.org]
- 22. Determination of sugar alcohols in confectioneries by high-performance liquid chromatography after nitrobenzoylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. | PDF or Rental [articles.researchsolutions.com]
Technical Support Center: Enhancing Erythritol Recovery During Sample Extraction
Welcome to the technical support center dedicated to optimizing the recovery rate of erythritol during sample extraction. This resource is designed for researchers, scientists, and drug development professionals who are working with this compound and need practical, field-proven guidance to overcome common challenges in its quantification. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure your experimental workflow is both efficient and accurate.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding this compound sample extraction:
1. What are the most critical factors affecting the recovery rate of this compound?
The recovery of this compound is primarily influenced by its high polarity and solubility in aqueous solutions. Key factors include the choice of extraction solvent, the pH of the sample matrix, temperature during extraction, and the presence of interfering substances such as other polyols, sugars, proteins, and lipids.[1][2] The high osmotic pressure in some samples, like fermentation broths, can also impact extraction efficiency.[1][2]
2. Which solvent system is optimal for extracting this compound?
Due to its hydrophilic nature, aqueous-based solvent systems are generally most effective. Water is an excellent solvent for this compound.[3] For samples with mixed polarity, a combination of water and a polar organic solvent like methanol or acetonitrile can be effective. The choice often depends on the sample matrix and the subsequent analytical method. For instance, for HPLC analysis, a mobile phase-compatible solvent system is ideal.[4]
3. Can I use Solid-Phase Extraction (SPE) for this compound cleanup?
Yes, SPE can be a valuable tool for cleaning up complex samples prior to this compound analysis. Graphitized carbon black (GCB) or certain polymeric reversed-phase cartridges are often used to remove interfering compounds. The selection of the SPE cartridge and the elution solvent system is critical and should be optimized based on the specific matrix interferences.
4. How does the pH of the sample affect this compound stability and recovery?
This compound is a stable polyol and is not significantly affected by pH changes within a typical experimental range.[1] However, the pH can influence the solubility of matrix components. Adjusting the pH can help precipitate proteins or other interfering substances, thereby improving the cleanliness of the extract and protecting analytical columns.
5. My this compound recovery is consistently low. What is the most likely cause?
Consistently low recovery can stem from several factors. The most common culprits are:
-
Incomplete initial extraction: The solvent may not be effectively penetrating the sample matrix.
-
Matrix effects: Co-extracted substances can interfere with the analytical signal, leading to apparent low recovery.[4]
-
Loss during cleanup steps: this compound may be partially retained on SPE cartridges or lost during solvent evaporation steps if not performed carefully.
-
Degradation: While this compound is generally stable, prolonged exposure to high temperatures (above its melting point of ~121°C) can lead to degradation.[5]
Troubleshooting Guide: From Sample to Analysis
This guide provides a systematic approach to identifying and resolving common issues encountered during this compound extraction.
Visualizing the Workflow
The following diagram outlines a general workflow for this compound sample extraction and analysis. Each step presents potential challenges that are addressed in the subsequent sections.
Caption: A generalized workflow for this compound extraction from various sample matrices.
Issue 1: Low Recovery from Solid or Semi-Solid Matrices
| Potential Cause | Underlying Science | Recommended Solution |
| Inadequate Homogenization | This compound may be trapped within the sample matrix. Incomplete disruption of the sample structure limits the solvent's access to the analyte. | For solid samples, cryo-grinding can improve efficiency. For semi-solids, high-speed blending or ultrasonication can be effective. A patent for detecting this compound in food suggests ultrasonic extraction for 40 minutes to ensure complete stripping of this compound from a gel-based candy matrix.[6] |
| Incorrect Solvent-to-Sample Ratio | A low solvent volume may lead to a saturated solution, preventing further extraction of this compound. | Increase the solvent-to-sample ratio. A good starting point is a 10:1 (v/w) ratio. This can be optimized based on the sample type and expected this compound concentration. |
| Insufficient Extraction Time or Temperature | The diffusion of this compound from the sample matrix into the solvent is a time and temperature-dependent process. | Increase the extraction time and/or temperature. However, be mindful that excessive heat can lead to the degradation of other sample components or the Maillard reaction in food samples, which can interfere with analysis. For many applications, extraction at room temperature with vigorous shaking for 1-2 hours is sufficient. |
Issue 2: Poor Reproducibility and High Variability in Results
| Potential Cause | Underlying Science | Recommended Solution |
| Inconsistent Sample Homogeneity | If the sample is not uniform, different aliquots will contain varying amounts of this compound, leading to inconsistent results. | Ensure thorough homogenization of the entire sample before taking aliquots for extraction. For solid samples, this may involve grinding the entire sample to a fine powder and mixing well. |
| Matrix Effects in Analysis | Co-extracted compounds can suppress or enhance the ionization of this compound in mass spectrometry, or co-elute with this compound in chromatography, leading to inaccurate quantification.[4] | Diluting the sample extract can mitigate matrix effects.[4] If dilution is not feasible due to low this compound concentrations, a more rigorous cleanup step, such as SPE, is recommended. The use of an isotopically labeled internal standard can also help to correct for matrix effects. |
| Incomplete Removal of Particulates | Fine suspended particles in the final extract can interfere with injection and clog HPLC columns, leading to variable results. | After centrifugation, filter the supernatant through a 0.22 µm or 0.45 µm syringe filter before injection.[6] This is a critical step for protecting your analytical instrumentation. |
Issue 3: Co-extraction of Interfering Substances
| Potential Cause | Underlying Science | Recommended Solution |
| Presence of Other Sugars and Polyols | Many matrices, especially food products and fermentation broths, contain other sugars and polyols that have similar polarities to this compound and can co-elute during chromatographic analysis. | Chromatographic separation needs to be optimized. The use of a specialized column, such as an amino-based or ion-exchange column, can improve the resolution between this compound and other sugars. HPLC methods with refractive index (RI) detection are common, but LC-MS/MS provides higher selectivity and can differentiate between compounds with the same retention time but different masses.[4] |
| High Protein Content | Proteins can precipitate in the presence of organic solvents, leading to sample loss and potential clogging of analytical systems. | A protein precipitation step can be incorporated. Adding a cold organic solvent like acetonitrile or methanol in a 3:1 ratio to the aqueous extract can effectively precipitate most proteins. After centrifugation, the supernatant can be further processed. |
| High Lipid Content | Lipids can interfere with the extraction of polar compounds and can contaminate analytical columns. | A liquid-liquid extraction (LLE) with a non-polar solvent like hexane can be used to remove lipids prior to the aqueous extraction of this compound. Alternatively, a solid-phase extraction (SPE) cleanup step can be employed. |
Experimental Protocols
Protocol 1: General Extraction of this compound from a Solid Food Matrix
This protocol provides a general framework for extracting this compound from solid food matrices such as baked goods or confectionery.
1. Sample Homogenization:
- Weigh a representative portion of the sample (e.g., 10 g).
- If the sample is hard, grind it to a fine powder using a blender or a mortar and pestle. For high-moisture samples, homogenization can be done directly in the extraction solvent.
2. Extraction:
- Add the homogenized sample to a centrifuge tube.
- Add 50 mL of deionized water.
- Vortex vigorously for 1 minute.
- Place the tube on a shaker at room temperature for 1 hour.
3. Centrifugation and Filtration:
- Centrifuge the sample at 8000 rpm for 15 minutes.
- Carefully collect the supernatant.
- Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial.
4. Analysis:
- Analyze the sample by HPLC with RI detection or LC-MS/MS.
Protocol 2: Extraction of this compound from a Fermentation Broth
This protocol is designed for the extraction of this compound from a complex fermentation broth, which may contain cells, proteins, and other metabolites.
1. Cell Removal:
- Transfer 10 mL of the fermentation broth to a centrifuge tube.
- Centrifuge at 10,000 rpm for 20 minutes at 4°C to pellet the cells.
- Collect the supernatant.
2. Protein Precipitation (if necessary):
- To 1 mL of the supernatant, add 3 mL of ice-cold acetonitrile.
- Vortex for 30 seconds and let it stand at -20°C for 30 minutes.
- Centrifuge at 12,000 rpm for 15 minutes at 4°C.
- Collect the supernatant.
3. Final Preparation:
- Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
- If the concentration of this compound is high, dilute the sample with the mobile phase before injection.
4. Analysis:
- Analyze the sample using a suitable chromatographic method.
Data Presentation
The following table provides a summary of key physicochemical properties of this compound relevant to its extraction and analysis.
| Property | Value | Significance for Extraction |
| Molar Mass | 122.12 g/mol | Important for mass spectrometry-based detection. |
| Melting Point | 121.5 °C[3] | Extraction should be performed below this temperature to avoid degradation.[5] |
| Boiling Point | 330.5 °C[3] | Allows for solvent evaporation under vacuum without significant loss of this compound. |
| Solubility in Water | 610 mg/mL at 22 °C[3] | Highlights the suitability of aqueous solvents for extraction. |
| logP | -2.29[3] | Indicates high polarity, guiding the choice of polar extraction solvents and chromatographic conditions. |
Conclusion
Enhancing the recovery rate of this compound is a matter of systematic optimization and a thorough understanding of the sample matrix. By carefully considering the principles of solubility, matrix effects, and the stability of this compound, researchers can develop robust and reliable extraction methods. This guide provides a starting point for troubleshooting and method development. For further assistance, please do not hesitate to contact our technical support team.
References
- Daza-Serna, L., et al. (2021). Optimization of this compound production through fermentation using molasses as carbon source. Bioresource Technology, 337, 125425.
- Hernández-Pérez, A. F., et al. (2021). From the culture broth to the this compound crystals: an opportunity for circular economy. Applied Microbiology and Biotechnology, 105(13), 5393-5412.
- CN103675114A - Method for detecting this compound - Google Patents. (n.d.).
- Pintor, A., et al. (2019). Stability Study of this compound as Phase Change Material for Medium Temperature Thermal Applications.
- EP0525659B1 - Process for preparing this compound crystals - Google Patents. (n.d.).
- Ghosh, S., et al. (2021).
- Wang, S., et al. (2017). Highly Efficient this compound Recovery from Waste this compound Mother Liquor by a Yeast-Mediated Biorefinery Process. Journal of Agricultural and Food Chemistry, 65(50), 11020-11028.
- CN103373900A - Method for extracting this compound from this compound tailing liquid - Google Patents. (n.d.).
- Kusai, A., et al. (2013). [Method of Quantitative Analysis by HPLC and Confirmation by LC-MS/MS of this compound, Maltitol, Lactitol and Trehalose in Foods]. Shokuhin Eiseigaku Zasshi, 54(5), 387-393.
-
This compound. PubChem. (n.d.). Retrieved from [Link]
Sources
- 1. Optimization of this compound production through fermentation using molasses as carbon source - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From the culture broth to the this compound crystals: an opportunity for circular economy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C4H10O4 | CID 222285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. [Method of Quantitative Analysis by HPLC and Confirmation by LC-MS/MS of this compound, Maltitol, Lactitol and Trehalose in Foods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. CN103675114A - Method for detecting this compound - Google Patents [patents.google.com]
Calibration curve linearity issues in erythritol quantification.
Technical Support Center: Erythritol Quantification
Welcome to the technical support center for this compound quantification. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to calibration curve linearity in analytical methods. As your partner in science, we aim to provide not just solutions, but a deeper understanding of the underlying principles to ensure your methods are robust, reliable, and validated.
Troubleshooting Guide: Calibration Curve Linearity Issues
A linear calibration curve is the cornerstone of accurate quantification. When your curve deviates from linearity, it signals a systematic issue in your analytical method. This guide addresses the most common linearity problems in a question-and-answer format, providing probable causes and actionable solutions.
Q1: My calibration curve is flattening or bending at high concentrations. What is the cause and how do I fix it?
This is one of the most frequent issues encountered, particularly when using concentration-dependent detectors like Refractive Index (RI) or Evaporative Light Scattering (ELSD).
Probable Cause 1: Detector Saturation The fundamental reason for this phenomenon is often detector saturation. This compound lacks a strong UV chromophore, making RI detection a common choice.[1][2][3] However, RI detectors have a limited dynamic range. At high analyte concentrations, the change in the refractive index of the eluent becomes non-proportional to the concentration, causing the response to plateau. Similarly, ELSD detectors can exhibit non-linear responses at high concentrations due to changes in particle size and light scattering efficiency.[4]
Solutions:
-
Adjust Calibration Range: The most straightforward solution is to lower the concentration of your highest calibration standards to operate within the detector's linear dynamic range.[5] It is crucial to define this range during method development.
-
Dilute High-Concentration Samples: If your samples are more concentrated than the highest linear point of your curve, they must be diluted with the mobile phase or a suitable blank matrix to fall within the validated range of the assay.[1][6]
-
Consider a Quadratic Fit: In some cases, particularly with ELSD, a non-linear (e.g., quadratic) regression model may be more appropriate. However, this approach must be rigorously justified and validated according to regulatory guidelines, such as those from the FDA or ICH, which now accommodate non-linear responses if they are demonstrated to be reproducible.[7]
Probable Cause 2: Analyte Solubility Issues this compound is freely soluble in water but only slightly soluble in ethanol and less so in stronger organic solvents like acetonitrile.[8] If your high-concentration standards are prepared in a solvent with a high organic percentage, you may be approaching the solubility limit, leading to inaccurate concentrations and a flattened curve.
Solutions:
-
Optimize Standard Diluent: Prepare your stock and calibration standards in a diluent that ensures complete solubility across the entire concentration range. For reversed-phase or HILIC methods, this is often the mobile phase itself or a mixture with a higher aqueous content.[1]
Q2: My calibration curve has a poor correlation coefficient (e.g., R² < 0.995). What are the likely sources of this variability?
A low R² value indicates significant scatter or a poor fit of the data points to the regression line, suggesting random error or an inappropriate calibration model.
Probable Cause 1: Inaccurate Standard Preparation Errors in weighing the reference standard, incorrect dilution calculations, or imprecise pipetting can introduce significant variability.[9] The stability of the standard can also be a factor; degraded standards will yield a lower-than-expected response.
Solutions:
-
Prepare Fresh Standards: Always use a high-purity, certified this compound reference standard.[10] Prepare a fresh stock solution and perform serial dilutions using calibrated volumetric flasks and pipettes.
-
Verify Calculations and Technique: Double-check all dilution calculations. Ensure proper mixing at each dilution step. It is good practice to have a second analyst verify the preparation.[9]
-
Protocol Adherence: Follow a validated, step-by-step protocol for standard preparation to ensure consistency. See the detailed protocol provided in the next section.
Probable Cause 2: Matrix Effects In complex samples like food, beverages, or biological fluids (plasma, serum), co-eluting endogenous components can interfere with the analyte at the detector, causing signal suppression or enhancement.[11][12] This "matrix effect" can disrupt the linear relationship between concentration and response.[13]
Solutions:
-
Improve Sample Preparation: Incorporate a robust sample cleanup step. This may involve protein precipitation followed by Solid-Phase Extraction (SPE) or simple filtration through a 0.2 or 0.45 µm filter to remove particulates.[1][14][15]
-
Sample Dilution: Diluting the sample matrix can effectively minimize the impact of interfering components.[6]
-
Use Matrix-Matched Calibrants: Prepare your calibration standards in a blank, analyte-free version of the sample matrix (e.g., drug-free plasma). This ensures that the standards and the unknown samples experience similar matrix effects, improving accuracy.[13] The FDA guidance on bioanalytical method validation recommends evaluating matrix effects from at least six different sources (lots) of matrix.[16]
Probable Cause 3: Chromatographic or System Issues An unstable HPLC system can lead to inconsistent results. This includes fluctuating pump flow rates, leaks, a contaminated or failing column, or an inconsistent autosampler injection volume.
Solutions:
-
Perform System Suitability Testing (SST): Before running your calibration curve, perform SST by making multiple injections (e.g., 5 or 6) of a mid-level standard. The relative standard deviation (%RSD) for peak area and retention time should be low (e.g., <2%). A system suitability test with an RSD of not more than 1.0% is cited in some official monographs.[8]
-
System Maintenance: Ensure regular maintenance of your HPLC system, including seal replacement and pump calibration.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analytical run. Insufficient equilibration can cause retention time drift and inconsistent peak areas.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing and resolving calibration curve linearity issues.
Caption: A workflow for troubleshooting common calibration curve linearity problems.
Experimental Protocols
Adherence to detailed, validated protocols is critical for reproducible results.
Protocol 1: Preparation of this compound Calibration Standards
This protocol describes the preparation of a stock solution and subsequent serial dilutions to create a set of calibration standards.
Materials:
-
This compound certified reference standard (≥99% purity), dried as required.[8]
-
HPLC-grade water and/or other solvents as required for the mobile phase.[1]
-
Class A volumetric flasks and calibrated micropipettes.
-
Analytical balance.
Procedure:
-
Prepare Stock Solution (e.g., 10 mg/mL):
-
Accurately weigh approximately 100 mg of the dried this compound reference standard.
-
Quantitatively transfer the standard to a 10 mL Class A volumetric flask.
-
Add approximately 7 mL of the diluent (e.g., HPLC-grade water or mobile phase) and sonicate or vortex until fully dissolved.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the diluent, cap, and invert at least 15 times to ensure homogeneity. This is your Stock Solution .
-
-
Perform Serial Dilutions:
-
Prepare an intermediate stock if necessary for lower concentration ranges.
-
Prepare a series of at least 5-6 calibration standards by serially diluting the stock solution. An example dilution scheme is provided in the table below.
-
Always use calibrated pipettes and fresh tips for each transfer.
-
Example Dilution Scheme for a 100-1000 µg/mL Range
| Standard Level | Target Conc. (µg/mL) | Volume of Stock (10 mg/mL) | Final Volume (mL) |
| 1 | 100 | 100 µL | 10 |
| 2 | 200 | 200 µL | 10 |
| 3 | 400 | 400 µL | 10 |
| 4 | 600 | 600 µL | 10 |
| 5 | 800 | 800 µL | 10 |
| 6 | 1000 | 1000 µL | 10 |
-
Storage and Handling:
-
Store stock and standard solutions at 2-8°C. Check the certificate of analysis for specific storage recommendations and stability information.
-
Before use, allow standards to equilibrate to room temperature.
-
Caption: A step-by-step workflow for preparing calibration standards.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for this compound quantification? this compound is typically analyzed using High-Performance Liquid Chromatography (HPLC).[14] Because it lacks a UV-absorbing chromophore, common detection methods include Refractive Index (RI) and Evaporative Light Scattering (ELSD).[1] For higher sensitivity and selectivity, especially in complex biological matrices, methods using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) or Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are employed.[6][17]
Q2: What is a generally accepted R² value for a calibration curve? For most applications, particularly in regulated environments, the correlation coefficient (R²) should be ≥ 0.995. However, R² alone is not a complete measure of linearity. It is also critical to visually inspect the curve and examine the residuals to ensure there is no systematic trend. Regulatory guidance emphasizes that the calibration model should be appropriate for the analyte's response.[7][18]
Q3: Should I force my calibration curve through zero? The decision to force the origin (0,0) should be based on scientific evidence, not convenience.[19] If your blank samples consistently show a zero or near-zero response, and there is no theoretical reason for a non-zero intercept, forcing through zero may be appropriate. However, if a blank matrix produces a measurable response, forcing the curve through zero will introduce a bias, especially at lower concentrations.[19] The best practice is to include a blank (0) standard in your curve and use the resulting y-intercept unless you have a validated reason to exclude it.
Q4: How do I handle endogenous this compound in biological samples? Quantifying a substance that is naturally present in biological samples is a known challenge.[13] The FDA provides guidance on this issue.[16][20] The preferred method is to use a surrogate matrix (an artificial matrix free of the analyte) or to strip the endogenous analyte from the matrix (e.g., with charcoal). Another advanced approach, primarily for LC-MS/MS, is the use of a stable isotope-labeled internal standard, which can compensate for both matrix effects and endogenous levels through specific analytical techniques.[20]
References
- The Qualitative and Quantitative Analysis of Sugars and this compound by LC-ELSD in Energy/Vitamin Drinks. PerkinElmer, Inc.
- This compound. JECFA Monographs.
- Recent Analytical Methods for the Analysis of Sweeteners in Food: A Regulatory Perspective. DigitalCommons@UNL.
- Method for detecting this compound. Google Patents.
- [Method of Quantitative Analysis by HPLC and Confirmation by LC-MS/MS of this compound, Maltitol, Lactitol and Trehalose in Foods]. PubMed.
- Analysis of Sugar Alcohols and Allulose Using an Arc HPLC System with Refractive Index Detection. Waters Corporation.
- Sugar Analysis in Tea using Optical Rotation and Refractive Index detection. Jasco UK.
- Non-Linear Response on ELSD Log-Log Linear Curves. EurofinsUS.com.
- Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. MDPI.
- What could cause an HPLC to fail to produce a linear standard curve? ResearchGate.
- AOAC SMPR® 2018.001 Standard Method Performance Requirements (SMPRs®) for Sugars in Animal Feed, Pet Food, and Human Food. AOAC International.
- An evaluation of the article “The artificial sweetener this compound and cardiovascular event risk” by Witkowski et al. FDA Memo.
- Is it possible in any case to get a non-linear calibration curve? ResearchGate.
- meso-Erythritol (Standard). MedchemExpress.com.
- Linearity – Calibration Curve. Phenomenex.
- HPLC Troubleshooting Guide.
- ELISA troubleshooting tips – Poor standard curve. American Research Products Blog.
- Validation of bioanalytical methods - Highlights of FDA's guidance. ResearchGate.
- Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. Chromatography Online.
- HPLC-ELSD analysis of (a) a standard mixture of this compound (1)... ResearchGate.
- Sugar alcohols. Antec Scientific.
- Food Additive this compound China. USDA Foreign Agricultural Service.
- Calibration Curves, Part I: To b or Not to b? Chromatography Online.
- Why do calibration curves deviate from linearity? Reddit.
- Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma.
- GRCTS Webinar: Validation of Analytical Methods according to the New FDA Guidance. SlideShare.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- Measurement of sugars and starches in foods by a modification of the AOAC total dietary fiber method. PubMed.
- Reliable calibration by nonlinear standard addition method in the presence of additive interference effects. NIH National Library of Medicine.
- Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. Chromatography Today.
- Matrix effects influence biochemical signatures and metabolite quantification in dried blood spots. bioRxiv.
- M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA.
Sources
- 1. imtakt.com [imtakt.com]
- 2. waters.com [waters.com]
- 3. jasco.co.uk [jasco.co.uk]
- 4. eurofinsus.com [eurofinsus.com]
- 5. researchgate.net [researchgate.net]
- 6. [Method of Quantitative Analysis by HPLC and Confirmation by LC-MS/MS of this compound, Maltitol, Lactitol and Trehalose in Foods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. propharmagroup.com [propharmagroup.com]
- 8. fao.org [fao.org]
- 9. arp1.com [arp1.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 15. Measurement of sugars and starches in foods by a modification of the AOAC total dietary fiber method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. fda.gov [fda.gov]
- 17. antecscientific.com [antecscientific.com]
- 18. researchgate.net [researchgate.net]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. fda.gov [fda.gov]
Topic: Troubleshooting Poor Peak Shape in Semi-Micro HPLC Analysis of Erythritol
Technical Support Center: Semi-Micro HPLC Analysis of Erythritol
Introduction: The Semi-Micro Challenge
This compound (
In semi-micro applications, the ratio of system dead volume to column volume increases drastically. A peak shape issue that is invisible on a standard system can render a semi-micro method useless. This guide addresses the three most common peak shape pathologies: Fronting (Solvent Mismatch) , Tailing (Dead Volume/Chemistry) , and Broadening (Thermal/Mass Transfer) .
Diagnostic Workflow
Before adjusting chemistry, visualize the failure mode. Use this logic flow to identify the root cause.
Figure 1: Decision tree for diagnosing peak shape anomalies in this compound analysis.
Section 1: Peak Fronting & Splitting (The "Shark Fin")
Symptom: The peak rises slowly and drops sharply (Fronting), or appears to split into two peaks. Primary Cause: Injection Solvent Mismatch (The "Strong Solvent Effect").
Q: I am injecting my this compound sample dissolved in water. Why is the peak splitting? A: In HILIC (Hydrophilic Interaction Liquid Chromatography) mode, water is the "strong" solvent. The mobile phase is typically high organic (e.g., 80% Acetonitrile). When you inject a water-based sample into a semi-micro column (low volume), the this compound travels with the water plug faster than the mobile phase, preventing it from interacting with the stationary phase immediately. This causes the band to distort or split [1].
Corrective Protocol:
-
Dilution: Dilute your aqueous sample with acetonitrile (ACN) to match the mobile phase composition.
-
Target: 50:50 ACN:Water (minimum). Ideal is 75:25.
-
-
Injection Volume: In semi-micro LC (2.1 mm ID), the maximum injection volume is significantly lower than standard LC.
-
Limit: Do not exceed 1–2 µL if the sample is 100% aqueous.
-
Limit: You may inject up to 5 µL if the sample is dissolved in 75% ACN.
-
Q: Can I use a trap column to fix this? A: Yes. A pre-column mixing tee or a small guard column can help mix the sample before it hits the analytical bed, but this adds dead volume, which is detrimental in semi-micro applications (see Section 2). The best approach is sample preparation .
Section 2: Peak Tailing (The "Lazy Tail")
Symptom: The peak rises sharply but trails off slowly (Asymmetry > 1.2). Primary Cause: Extra-Column Volume (Dead Volume) or Secondary Interactions.
Q: My column is new, but I still see tailing. Is the column defective? A: Likely not. In semi-micro HPLC, Extra-Column Volume (ECV) is the silent killer.
-
The Math: A 2.1 x 100 mm column has a void volume of only ~200 µL. If your system (injector + tubing + detector cell) has 40 µL of dead volume, that is 20% of your column volume . This causes significant band broadening and tailing [2].[1]
Troubleshooting Steps (System Audit):
-
Tubing: Ensure all post-injector tubing is 0.005" (0.12 mm) ID (Red PEEK) or smaller. Standard 0.010" (Blue) tubing is too wide.
-
Detector Cell: Are you using a standard Refractive Index (RID) flow cell?
-
Requirement: You must use a semi-micro flow cell (Volume < 2.5 µL). Standard cells (8–10 µL) will destroy the separation.
-
-
Connections: Check for "Zero Dead Volume" (ZDV) fittings. A poor cut on PEEK tubing creates a mixing chamber at the fitting head.
Q: I’ve optimized the system, but tailing persists. What about the chemistry?
A: If you are using a silica-based Amino (
-
Solution: Switch to a Polymer-based Amino column (e.g., Shodex Asahipak NH2P-50) or an Amide-bonded silica column (e.g., TSKgel Amide-80). Amide phases generally show superior peak symmetry for polyols compared to Amino phases [3].
Section 3: Baseline Drift & Noise (RID Specifics)
Symptom: The baseline wanders or has cyclic noise, making integration of low-concentration this compound difficult. Primary Cause: Thermal instability.
Q: Why is my RID baseline never flat? A: Refractive Index detection measures bulk property changes. It is extremely sensitive to temperature and pressure fluctuations.[2]
-
Mechanism: A
change in temperature changes the refractive index of fluids by approx RIU, which is huge compared to the signal of the analyte [4].
Stabilization Protocol:
-
Thermal Equilibrium: Turn on the RID optical bench at least 2 hours before analysis.
-
Reference Cell: Ensure the reference cell is purged with fresh mobile phase. If using isocratic elution, the reference cell must contain the exact same mobile phase as the sample line.
-
Backpressure: RID cells can rupture easily, but they need slight backpressure to prevent micro-bubbles. Connect a backpressure regulator (approx. 30–50 psi) or a long piece of narrow tubing to the waste line.
Summary of Experimental Parameters
| Parameter | Standard LC (4.6 mm) | Semi-Micro LC (2.1 mm) | Why? |
| Flow Rate | 1.0 mL/min | 0.2 – 0.3 mL/min | Linear velocity scaling. |
| Injection Vol | 10 – 20 µL | 0.5 – 2.0 µL | Prevent column overload/band spreading. |
| Tubing ID | 0.010" (0.25 mm) | 0.005" (0.12 mm) | Minimize extra-column dispersion. |
| Detector Cell | 8 – 10 µL | < 2.5 µL | Critical for peak sharpness. |
| Sampling Rate | 1 – 2 Hz | 10 – 20 Hz | Narrow peaks require faster data points. |
Protocol: Column Regeneration (Amino/HILIC)
If peak shape degrades over time (broadening/retention shift), the column surface may be fouled.
Applicability: Polymer-based Amino Columns (e.g., Shodex NH2P, Asahipak). Do not use this for Silica-based columns without checking manufacturer limits (pH).
-
Flush 1: Flow 0.1 M Ammonium Nitrate (
) in water at 0.1 mL/min for 60 minutes. (Removes ionic contaminants). -
Flush 2: Flow 100% Water for 60 minutes.
-
Flush 3: Flow 0.1 M NaOH (Sodium Hydroxide) for 60 minutes. (Regenerates amine groups—Polymer columns only).
-
Flush 4: Flow 100% Water for 30 minutes.
-
Equilibrate: Return to Mobile Phase (e.g., 75% ACN) for at least 2 hours.
References
-
JASCO Corporation. (2021). Analysis of Sugar Alcohols by Semi-micro HPLC. Retrieved from [Link]
-
Stoll, D. R. (2021). "Troubleshooting Peak Shape Problems in HPLC." LCGC North America, 39(8), 353–362. Retrieved from [Link]
-
Shodex / Resonac. (2024). Analysis of Erythrose and this compound (VG-50 4E). Retrieved from [Link]
-
Shimadzu Corporation. (2023). Baseline Stabilization When Using Refractive Index Detectors. Retrieved from [Link]
Sources
Addressing reproducibility challenges in erythritol immunoassay development.
Department: Small Molecule Assay Development & Optimization Status: Operational Current Wait Time: 0 min
Welcome to the Erythritol Assay Development Hub
A Note from the Senior Application Scientist: "Detecting this compound (122.12 Da) immunologically is one of the most deceptive challenges in bioanalysis. Unlike protein targets, you cannot rely on sandwich pairs. You are dealing with a non-immunogenic hapten that requires perfect conjugation chemistry to elicit an immune response, and a competitive assay format that is inherently less forgiving than direct binding.
If you are experiencing poor reproducibility, 90% of the time the root cause lies in the Hapten-to-Carrier Ratio (HCR) or the Linker Strategy used during the initial antibody generation. This guide addresses these structural flaws before moving to plate-based troubleshooting."
Part 1: The Core Architecture (Understanding the Failure Points)
The Competitive Inhibition Principle
Because this compound is too small to bind two antibodies simultaneously, you must use a Competitive ELISA . In this format, the signal is inversely proportional to the concentration of this compound in your sample.
-
High Signal = Low this compound (Antibody binds freely to the coated conjugate).
-
Low Signal = High this compound (Free this compound blocks the antibody).
Visualizing the Workflow & Signal Pathway
Figure 1: The competitive binding mechanism and signal generation pathway.
Caption: Figure 1: In the competitive format, free this compound in the sample sequesters the primary antibody, preventing it from binding to the plate-coated conjugate. High sample concentration results in reduced signal.
Part 2: Troubleshooting & Reproducibility Guide
Category A: Reproducibility & Drift
Symptom: Standard curves shift between days or replicates have high CV% (>15%).
| Root Cause | Mechanism of Failure | Corrective Action |
| Inconsistent HCR (Hapten-Carrier Ratio) | Antibodies recognize the linker or the carrier protein (BSA/KLH) rather than this compound itself. This is the #1 cause of batch variability. | Use a Heterologous Linker Strategy. If you immunized with this compound-Succinate -KLH, coat your plates with this compound-Periodate -BSA. This forces the antibody to recognize the this compound moiety, not the linker arm [1]. |
| Edge Effects (Drift) | Temperature gradients across the plate cause uneven competitive binding rates. | Incubate on a shaker at controlled Room Temp (20-25°C). Do not stack plates. Use a plate sealer to prevent evaporation, which alters local salt concentrations. |
| Coating Instability | This compound conjugates are small and can detach from the polystyrene surface if not stabilized. | Post-Coat Stabilization. After blocking, wash with a buffer containing 1-2% sucrose or trehalose and dry the plates. This creates a "glassy" layer that stabilizes the coated antigen. |
Category B: Specificity & Matrix Effects
Symptom: High background in blank samples or poor spike-and-recovery in plasma/urine.
| Root Cause | Mechanism of Failure | Corrective Action |
| Polyol Cross-Reactivity | This compound (4-carbon) is structurally similar to Threitol (isomer) and Glycerol (3-carbon). | Perform Cross-Reactivity Profiling. Test the antibody against 100x concentrations of Glycerol and Mannitol. If cross-reactivity >5%, you must re-purify the antibody using Hapten-Affinity Chromatography [2]. |
| Matrix Interference | Plasma proteins or urine salts shield the epitope or inhibit antibody binding. | Deproteinization. For plasma, perform an acetonitrile precipitation (1:3 ratio) before running the assay. For urine, dilute at least 1:10 in assay buffer to normalize ionic strength [3]. |
| "Hook Effect" (False Lows) | Not applicable in Competitive ELISA, but saturation of the antibody leads to flat curves. | Titrate the Antibody. You are likely using too much antibody. The assay is most sensitive when the antibody concentration is limiting (approx. 50-70% of max binding). |
Part 3: Critical Optimization Protocol
The "Checkerboard" Titration Required to fix sensitivity and background issues.
Objective: Determine the optimal ratio of Coating Antigen vs. Primary Antibody.
-
Plate Setup:
-
Columns 1-12: Coat with decreasing concentrations of this compound-BSA (e.g., 10 µg/mL down to 0.01 µg/mL).
-
Rows A-H: Add decreasing concentrations of Primary Anti-Erythritol Antibody (e.g., 1:100 down to 1:64,000).
-
-
Execution:
-
Analysis:
-
Select the condition that yields an OD of 1.0 - 1.5 (without free this compound).
-
Why? This ensures you are on the linear portion of the curve. If the OD is 3.0, you have an excess of reagents, and the competition (displacement by free this compound) will not be visible (Low Sensitivity).
-
Part 4: Interactive Troubleshooting Logic
Figure 2: Decision tree for diagnosing assay failure.
Caption: Figure 2: A systematic logic tree for isolating the root cause of assay failure. Start at the top and follow the branch matching your primary symptom.
Part 5: Frequently Asked Questions (FAQs)
Q: Can I use a standard Sandwich ELISA for this compound? A: No. This compound (122 Da) is too small to possess two distinct epitopes required for a capture and detection antibody pair. You must use a Competitive format or an enzymatic assay [4].
Q: My standard curve looks good, but my samples read "zero." Why? A: In a competitive assay, a "zero" result (High OD) means no this compound is present. However, if you mean the OD is very low (indicating high this compound) even in negative samples, you have Matrix Interference . The sample matrix is inhibiting antibody binding, mimicking the presence of the analyte. Dilute your samples or switch to a buffer with higher salt concentration to reduce non-specific ionic interactions.
Q: Why is my antibody cross-reacting with Glycerol? A: Glycerol is a 3-carbon polyol; this compound is a 4-carbon polyol. If the antibody was generated against the "backbone" of the molecule rather than the specific hydroxyl configuration, cross-reactivity occurs. This is often a flaw in the immunogen design (e.g., using a short linker that masks the stereochemistry).
References
-
Development of Hapten-Specific Antibodies. Title: Generation of an antibody specific to this compound, a non-immunogenic food additive.[3] Source: PubMed (Food Addit Contam). URL:[Link]
-
Small Molecule Immunoassay Principles. Title: Immunoassay Handbook: Theory and Application of Ligand Binding, ELISA and Related Techniques (4th Ed). Source: Elsevier / Wild, D. URL:[Link]
-
Addressing Matrix Effects. Title: Matrix effects in immunoassays: A review. Source: PubMed (Scand J Clin Lab Invest Suppl). URL:[Link]]
-
Alternative Detection Methods. Title: A simple method for determination of this compound... by capillary electrophoresis.[4] Source: ResearchGate.[5] URL:[Link]
Sources
Optimization of column temperature for erythritol analysis by ion chromatography.
Technical Support Center: Erythritol Analysis by Ion Chromatography
Topic: Optimization of Column Temperature for this compound Analysis Content Type: Troubleshooting Guides & FAQs Audience: Researchers, Analytical Scientists, Drug Development Professionals
Introduction: The Kinetic Lever in this compound Separation
Welcome to the Advanced Chromatography Support Center. You are likely here because this compound—a four-carbon sugar alcohol (polyol)—is presenting unique challenges in your Ion Chromatography (IC) workflow. Unlike simple sugars, this compound is a very weak acid (pKa > 13.5), making it difficult to ionize and retain.
The Core Conflict:
-
HPAE-PAD (Anion Exchange): Requires high pH for ionization but is strictly temperature-limited (<60°C) to prevent resin degradation.
-
Ligand Exchange (ICE): Requires high temperature (75–85°C) to overcome slow mass transfer kinetics but suffers from lower sensitivity.
This guide provides the technical "why" and "how" to optimize these competing parameters.
Module 1: Method Selection & Temperature Strategy
Q1: I am seeing broad, tailing peaks for this compound. Should I increase the column temperature?
Answer: It depends entirely on your column chemistry. "Ion Chromatography" is often used as a blanket term for two distinct mechanisms. Identify your column type below to determine the correct thermal strategy:
| Column Type | Mechanism | Optimal Temperature | Why? |
| Anion Exchange (e.g., Dionex CarboPac MA1) | Surface interaction with ionized hydroxyls (High pH) | 30°C (Strictly <60°C) | Do NOT heat significantly. These resins are cross-linked specifically for high-pH stability, not thermal stability. High T degrades the quaternary ammonium functional groups, causing capacity loss. Peak sharpness here is achieved via eluent strength (NaOH conc.), not temperature. |
| Ligand Exchange/Ion Exclusion (e.g., Rezex RPM, Shodex SP0810) | Steric exclusion + Ligand interaction (Ca²⁺/Pb²⁺ forms) | 75°C – 85°C | Must be HOT. Polyols diffuse slowly into the microporous resin. Low T results in severe band broadening (tailing). High T increases mass transfer rates, sharpening the peak. |
Expert Insight: If you are using HPAE-PAD (CarboPac), "tailing" is rarely a temperature issue. It is almost always caused by carbonate contamination in your hydroxide eluent, which acts as a competitor ion and distorts the baseline.
Module 2: HPAE-PAD Optimization (The "Cold" Protocol)
Q2: My this compound peak elutes too close to the void volume or co-elutes with glycerol. How do I improve retention?
Answer: this compound is the most weakly retained common polyol. In HPAE-PAD, retention is governed by the pKa of the analyte and the hydroxide concentration.
The Protocol:
-
Temperature Control: Set the column oven to 30°C .
-
Reasoning: While ambient temperature works, it fluctuates. A stable 30°C prevents retention time drift caused by laboratory AC cycles.
-
-
Eluent Suppression: this compound requires high eluent strength (e.g., 480–600 mM NaOH) to remain ionized.
-
Action: If eluting too early, decrease the NaOH concentration slightly (e.g., from 600 mM to 480 mM). This increases the competition for sites, actually increasing retention time for weak acids in some specific resin phases, but primarily it modifies the ionization equilibrium. Note: For CarboPac MA1, higher NaOH usually decreases retention, but for this compound, you need enough OH- to keep it ionized.
-
-
Flow Rate Adjustment: Reduce flow rate from 0.4 mL/min to 0.25 mL/min.
-
Effect: Increases interaction time with the stationary phase without altering selectivity.
-
Q3: Can I use a temperature gradient to separate this compound from threitol (its isomer)?
Answer: No. Temperature gradients cause massive baseline drift in Pulsed Amperometric Detection (PAD). The gold electrode response is highly temperature-dependent.
-
Solution: Use an isocratic temperature (30°C) and optimize the waveform.
-
Waveform Optimization: Ensure you are using the "Carbohydrate 4-Potential Waveform" which includes a cleaning step to remove oxidation products from the electrode surface.
Module 3: Troubleshooting & Diagnostics
Q4: My retention times are drifting throughout the day. Is this a temperature equilibration issue?
Answer: Likely, yes. The thermal mass of an IC column is significant.
-
Symptom: Retention times decrease (move earlier) as the day progresses.
-
Cause: The column is slowly heating up due to friction from the mobile phase flow, or the eluent bottle is warming up.
-
Fix:
-
Pre-heat the Eluent: Use an eluent pre-heater tubing loop inside the column oven. This ensures the solvent entering the column is already at 30°C.
-
Thermal Equilibration: Allow the system to run at the set temperature for at least 60 minutes before the first injection.
-
Q5: I have high backpressure. Is it safe to increase temperature to lower viscosity?
Answer:
-
For Ligand Exchange: Yes, this is standard.
-
For Anion Exchange (CarboPac): Proceed with Caution.
-
If pressure is high (>2000-3000 psi depending on column ID), the issue is likely a clogged bed support (frit) , not viscosity. Raising temperature is a band-aid that risks resin hydrolysis.
-
Action: Reverse flush the column (if permitted by manual) or replace the inlet frit.
Visualizing the Optimization Workflow
The following diagram illustrates the decision logic for troubleshooting this compound separation issues.
Figure 1: Decision matrix for optimizing this compound separation based on column chemistry and temperature constraints.
Summary Data Table: Critical Parameters
| Parameter | HPAE-PAD (CarboPac MA1) | Ligand Exchange (Pb/Ca Form) |
| Target Analyte | This compound (pKa ~13.8) | This compound (Size/Complexation) |
| Mobile Phase | 480–600 mM NaOH | Pure Water (degassed) |
| Temperature | 30°C (Max 60°C) | 80°C – 85°C |
| Detection | Pulsed Amperometric (Gold) | Refractive Index (RI) or CAD |
| Critical Pair | This compound / Threitol / Glycerol | This compound / Mannitol |
| Common Failure | Carbonate contamination (Peak Tailing) | Low Temperature (Broad Peaks) |
References
-
Dolan, J. W. (2012). "Troubleshooting Basics, Part IV: Peak Shape Problems." LCGC North America. Retrieved from [Link]
-
Grembecka, M., et al. (2014).[3] "Simultaneous separation and determination of this compound... in food products."[3] Microchemical Journal. Retrieved from [Link]
Sources
Strategies to improve the resolution between erythritol and other sugar alcohols.
Technical Support Center: Erythritol & Polyol Resolution Strategies
Topic: Persona: Senior Application Scientist. Status: Active.
Welcome to the Advanced Separation Support Center
Subject: Optimizing Resolution of this compound (C4) from Glycerol (C3), Arabitol (C5), and Hexitols (C6).
As researchers, we often treat sugar alcohol analysis as "routine," relying on legacy refractive index (RI) methods. However, the separation of this compound—particularly from its metabolic byproducts like glycerol and isomers like threitol—presents unique challenges due to its low molecular weight and lack of a chromophore.
This guide moves beyond basic "plug-and-play" instructions. We will dissect the mechanisms of separation (Ligand Exchange, Ion Exclusion, and HPAEC) to give you control over your chromatography.
Module 1: Method Selection & Strategy
Before troubleshooting, ensure you are applying the correct separation physics to your specific matrix.
Figure 1: Method Selection Decision Matrix
Caption: Decision matrix for selecting the optimal chromatographic mode based on sample concentration and matrix complexity.
Module 2: Ligand Exchange Chromatography (The Workhorse)
Context: This is the standard for purity assays. Columns like the Bio-Rad Aminex HPX-87C/P or Shodex Sugar SP0810 use a sulfonated resin loaded with a counter-ion (Ca²⁺, Pb²⁺).
Mechanism: Separation is driven by the formation of complexes between the metal ion on the resin and the hydroxyl groups of the polyol.
-
Axial-Equatorial-Axial (AEA) Triplet: Strongest complexation.
-
Axial-Equatorial (AE) Pair: Weaker complexation.
-
This compound Behavior: Being a C4 polyol, it has fewer hydroxyl interaction points than Sorbitol (C6), generally causing it to elute earlier than hexitols but potentially overlapping with Glycerol or Threitol depending on the metal ion.
Troubleshooting Guide: Ligand Exchange
Q1: My this compound peak is merging with Glycerol. How do I resolve this critical pair?
The Fix: Switch the Counter-ion or Temperature.
-
Ca²⁺ Columns (e.g., Aminex HPX-87C): Often struggle with the this compound/Glycerol pair because their hydrodynamic sizes and complexation constants are too similar in this form.
-
Pb²⁺ Columns (e.g., Shodex SP0810, Aminex HPX-87P): Lead (Pb²⁺) has a larger ionic radius and different coordination geometry. It typically retains this compound longer than glycerol, improving resolution significantly.
-
Temperature Tuning: Ligand exchange is entropy-driven.
-
Action: Increase column temperature to 80–85°C .
-
Why? Higher temperature improves mass transfer (sharpening peaks) and often increases the selectivity factor (
) between sugar alcohols.
-
Q2: I see "Ghost Peaks" or negative dips near my this compound peak.
The Cause: Ion Replacement (The "Stripping" Effect). If your sample contains salts (NaCl, Potassium buffers), the Na⁺ or K⁺ ions will displace the Ca²⁺ or Pb²⁺ on your expensive column. This alters the retention time locally and causes baseline disturbances.
-
Protocol:
-
Desalt: Pass samples through a cation-exchange cartridge (H⁺ form) and an anion-exchange cartridge (OH⁻ or CO₃²⁻ form) prior to injection.
-
Guard Column: Always use a guard column of the same ionic form (e.g., Pb²⁺ guard for a Pb²⁺ column).
-
Regeneration: If the column is stripped, regenerate with 0.1M Calcium Nitrate (for Ca columns) or Lead Nitrate (for Pb columns) at a low flow rate (0.1 mL/min) overnight. Note: Lead waste is hazardous.
-
Table 1: Ligand Exchange Column Selection for this compound
| Column Type | Counter-ion | This compound Elution | Best For | Watch Out For |
| HPX-87H | H⁺ (Acid) | Co-elutes w/ sugars | Fermentation Broth | Poor resolution of isomers; strictly size/exclusion based. |
| HPX-87C | Ca²⁺ | Early | General Sugars | Glycerol interference. |
| HPX-87P | Pb²⁺ | Resolved | High Purity this compound | Toxic; strictly water eluent (no buffer). |
Module 3: HPAEC-PAD (The Gold Standard)
Context: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection. This is required for trace analysis or when resolving difficult isomers (e.g., this compound vs. Threitol).
Mechanism: At high pH (>12), sugar alcohols become weakly anionic (pKa ~13-14). They are separated on an anion-exchange column (e.g., Dionex CarboPac MA1) and detected via oxidation on a gold electrode.
Troubleshooting Guide: HPAEC-PAD
Q3: I am losing resolution between this compound and Arabitol over time. Why?
The Cause: Carbonate Contamination. Hydroxide eluents absorb CO₂ from the air, forming carbonate (CO₃²⁻). Carbonate is a divalent anion that binds strongly to the column, reducing the available capacity for your analytes. This shortens retention times and crushes resolution.
-
The Fix:
-
Eluent Generation: Use an electrolytic eluent generator (e.g., RFIC) if possible. This prevents air contact.
-
Manual Prep: If preparing manually, use degassed 18.2 MΩ water and 50% w/w NaOH (low carbonate grade). Keep under helium or nitrogen headspace.
-
Column Wash: Wash the column with 200mM NaOH (or stronger, per manufacturer specs) to strip carbonate, then re-equilibrate.
-
Q4: My baseline is drifting, and the this compound peak area is inconsistent.
The Cause: Electrode Fouling. Oxidation products from the sugar alcohols can polymerize on the gold electrode surface.
-
The Fix: Optimize the Waveform.
-
Ensure you are using the 4-potential carbohydrate waveform (Quadruple Potential). This waveform includes specific "cleaning" and "reactivation" potentials (e.g., going to +0.6V to oxidize, then -0.1V to reduce/clean) that maintain the electrode surface.
-
Reference: Disposable electrodes (PTFE-coated) often offer higher consistency than permanent ones that require polishing.
-
Module 4: HILIC (The Alternative)
Context: Hydrophilic Interaction Liquid Chromatography. Useful when you need Mass Spec (MS) detection or want to avoid metal-loaded columns.
Q5: My this compound peak is tailing badly on an Amide HILIC column.
The Cause: Secondary Interactions or Mismatched Diluent.
-
The Fix:
-
Sample Diluent: The sample must be dissolved in a solvent matching the initial mobile phase (e.g., 80% Acetonitrile). Injecting this compound in 100% water into a HILIC column causes "solvent washout," resulting in split or broad peaks.
-
Buffer: Add 5–10 mM Ammonium Acetate to the mobile phase. This suppresses secondary ionic interactions between the polyol and residual silanols on the silica surface.
-
Experimental Protocol: High-Resolution Purity Assay
Objective: Separate this compound from Glycerol, Threitol, and Mannitol/Sorbitol. System: HPLC with RI Detection.
-
Column: Lead-form cation exchange (e.g., Shodex Sugar SP0810, 8.0 x 300 mm).
-
Mobile Phase: 100% HPLC-grade Water (Degassed).
-
Note: Do not use acid or salt buffers; they will strip the Lead.
-
-
Flow Rate: 0.5 mL/min (Low flow improves efficiency).
-
Temperature: 80°C (Critical parameter).
-
Sample Prep:
-
Dilute sample to ~10 g/L.
-
Pass through a Deashing Cartridge (Bio-Rad or equivalent) to remove ionic impurities.
-
Filter (0.22 µm).
-
-
Run Time: ~30 minutes.
-
Expected Order:
References
-
Shodex HPLC. (2024). Analysis of this compound According to USP-NF Method (SH1011).[1][16]Link
-
National Institutes of Health (NIH). (2019). Hydrophilic Interaction Chromatography Coupled with Charged Aerosol Detection for Simultaneous Quantitation of Carbohydrates, Polyols and Ions.[14]Link
-
Waters Corporation. (2022). Analysis of Sugar Alcohols and Allulose Using an Arc HPLC System with Refractive Index Detection.Link
-
Bio-Rad Laboratories. Carbohydrate Analysis Utilizing Aminex HPLC Columns. (Referenced for Ligand Exchange Mechanisms).[17]
- Thermo Fisher Scientific.Determination of Sugar Alcohols in Confectioneries and Fruit Juices by HPAEC-PAD. (Referenced for CarboPac MA1 methodologies).
Sources
- 1. shodexhplc.com [shodexhplc.com]
- 2. From the culture broth to the this compound crystals: an opportunity for circular economy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing the this compound production of Yarrowia lipolytica by high-throughput screening based on highly sensitive artificial sensor and anchor protein cwp2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound as sweetener—wherefrom and whereto? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. orbi.uliege.be [orbi.uliege.be]
- 8. antecscientific.com [antecscientific.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Simple and Effective HPLC Method for Elucidating Glycerol Oxidation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sugar Alcohols Analysis Service - Creative Proteomics [creative-proteomics.com]
- 14. Hydrophilic Interaction Chromatography Coupled with Charged Aerosol Detection for Simultaneous Quantitation of Carbohydrates, Polyols and Ions in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. waters.com [waters.com]
- 16. shodexhplc.com [shodexhplc.com]
- 17. shodex.com [shodex.com]
Technical Support Center: Ensuring the Stability of Erythritol Analytical Standards
Welcome to the technical support center for the proper handling and stability enhancement of erythritol standards in analytical testing. This guide is designed for researchers, scientists, and professionals in drug development who rely on the accuracy and reliability of this compound quantification. Here, we synthesize technical expertise with practical, field-tested insights to address common challenges and ensure the integrity of your analytical results.
Introduction to this compound Stability
This compound (1,2,3,4-Butanetetrol) is a naturally occurring sugar alcohol known for its exceptional stability.[1] It is not hygroscopic, meaning it does not readily absorb moisture from the air, and it is stable across a broad pH range (2-12) and at high temperatures, with no significant decomposition observed at temperatures up to 160°C.[1][2][3][4] This inherent stability makes it a robust compound for various applications, including as an excipient in pharmaceutical formulations.[3][4] However, maintaining the integrity of this compound analytical standards requires meticulous preparation and storage to prevent subtle changes that could impact the accuracy of quantitative analysis.
This guide provides a comprehensive overview of best practices for preparing, storing, and troubleshooting this compound standard solutions to ensure their stability and reliability over time.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of this compound analytical standards.
Q1: What is the recommended solvent for preparing this compound standard solutions?
A1: High-purity, deionized water is the recommended solvent for preparing this compound standard solutions.[1] this compound is freely soluble in water, and using a high-purity grade minimizes the risk of introducing contaminants that could interfere with analytical measurements.[1] For certain HPLC applications, the mobile phase, often a mixture of acetonitrile and water, can also be used as the diluent for working standards to ensure solvent compatibility.
Q2: What are the optimal storage conditions for this compound stock and working solutions?
A2: For long-term storage, solid this compound reference standards should be kept in well-closed containers at room temperature or as specified by the manufacturer (e.g., 2-8°C for some certified reference materials).[5][6]
Aqueous stock solutions of this compound are chemically stable and can be stored for extended periods. When stored in tightly sealed containers in a cool, dark place, this compound has been shown to be stable for up to four years in ambient conditions. For analytical purposes, refrigeration at 2-8°C is recommended to further ensure stability and minimize any potential for microbial growth, especially for low-concentration working standards.[7] One study on lingonberry jams found that refrigeration at 4°C provided better protection for total phenolic content in the presence of this compound compared to storage at 25°C.[7]
Q3: Is a preservative necessary for aqueous this compound standards?
A3: Due to its chemical nature, this compound is not readily metabolized by most microorganisms and is unlikely to support significant microbial growth.[8][9] Therefore, for routine analytical use, preservatives are generally not required, especially for stock solutions and standards that will be consumed within a reasonable timeframe. However, for long-term storage of low-concentration aqueous standards, or if there is a concern about the sterility of the preparation environment, the addition of a suitable preservative may be considered. It is crucial to ensure that any added preservative does not co-elute with this compound or interfere with the analytical method.
Q4: How should I properly prepare an this compound stock standard solution?
A4: Accurate preparation of the stock standard is fundamental to the reliability of all subsequent dilutions and analyses. A detailed protocol is provided in the "Experimental Protocols" section of this guide. Key considerations include using a calibrated analytical balance, high-purity this compound reference standard, and Class A volumetric flasks. It is also recommended to filter the final solution through a 0.45 µm filter to remove any particulate matter.[1]
Q5: What is the expected shelf-life of a prepared this compound standard solution?
A5: Given this compound's high stability, a properly prepared and stored aqueous stock solution can be expected to have a long shelf-life. While specific long-term stability studies on analytical standard solutions are not extensively published, based on its known chemical properties, a stock solution stored at 2-8°C in a tightly sealed container can be considered stable for several months to a year. However, it is best practice to periodically verify the concentration of the stock solution against a freshly prepared standard, especially if it has been stored for an extended period or if there are any doubts about its integrity. Working solutions, which are typically at lower concentrations, should be prepared fresh from the stock solution more frequently, ideally daily or weekly, depending on the sensitivity of the assay.
Troubleshooting Guide for this compound Analysis
This section provides guidance on identifying and resolving common issues encountered during the analytical testing of this compound, particularly with HPLC-based methods.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Secondary Interactions: Interaction of this compound with active sites (e.g., residual silanols) on the HPLC column packing material.[10] - Column Contamination: Accumulation of contaminants on the column frit or packing material. - Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector.[7] | - Optimize Mobile Phase: Adjusting the mobile phase composition or pH can sometimes mitigate secondary interactions. - Use a Guard Column: A guard column can help protect the analytical column from contaminants in the sample. - Column Cleaning/Replacement: Follow the manufacturer's instructions for column cleaning. If tailing persists, the column may need to be replaced. - Minimize Tubing: Use the shortest possible length of narrow-bore tubing to connect the components of the HPLC system. |
| Retention Time Shift | - Changes in Mobile Phase Composition: Inconsistent mobile phase preparation or degradation of mobile phase components. - Fluctuations in Column Temperature: Inadequate temperature control of the column can lead to shifts in retention time. - Column Aging: Over time, the stationary phase of the column can degrade, leading to changes in retention characteristics. | - Prepare Fresh Mobile Phase: Ensure the mobile phase is accurately prepared and degassed. Prepare fresh mobile phase regularly. - Use a Column Oven: Maintain a constant and consistent column temperature using a column oven. - Monitor Column Performance: Regularly inject a system suitability standard to monitor column performance and replace the column when retention times shift outside of acceptable limits. |
| Split Peaks | - Column Void or Channeling: Formation of a void at the head of the column or channeling in the packed bed. - Co-eluting Impurity: An impurity in the standard or sample may be eluting very close to the this compound peak. - Sample Solvent Incompatibility: Injecting the sample in a solvent that is much stronger than the mobile phase can cause peak distortion. | - Column Replacement: A void at the head of the column typically requires column replacement. - Method Optimization: Adjust the mobile phase composition or gradient to improve the resolution between this compound and any co-eluting peaks. - Match Sample Solvent to Mobile Phase: Whenever possible, dissolve and inject the standard in the initial mobile phase. |
| Loss of Signal/Reduced Peak Area | - Standard Degradation: Although unlikely for this compound, this could be a possibility with very old or improperly stored standards. - Injector Issues: A partial blockage or leak in the autosampler or manual injector can lead to inconsistent injection volumes. - Detector Malfunction: Issues with the detector, such as a failing lamp in a refractive index detector, can cause a loss of signal. | - Prepare Fresh Standards: Prepare a fresh set of standards from a reliable stock solution to rule out standard degradation. - Inspect and Maintain Injector: Perform regular maintenance on the injector, including cleaning and replacing seals and rotors as needed. - Troubleshoot Detector: Refer to the detector's user manual for troubleshooting guidance. For refractive index detectors, ensure the reference cell is properly flushed and the lamp is functioning correctly. |
| Baseline Noise or Drift (Refractive Index Detector) | - Temperature Fluctuations: The RI detector is highly sensitive to temperature changes.[5] - Mobile Phase Inhomogeneity: Incomplete mixing of the mobile phase or dissolved gases can cause baseline disturbances.[5] - Contaminated Flow Cells: Contamination in the sample or reference cell of the detector. | - Allow for Equilibration: Ensure the entire HPLC system, including the detector, has fully equilibrated to a stable temperature before starting an analysis. - Thoroughly Degas Mobile Phase: Use an online degasser or helium sparging to remove dissolved gases from the mobile phase.[5] - Flush Detector Cells: Flush both the sample and reference cells with a strong, compatible solvent to remove any contaminants. |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL this compound Stock Standard Solution
This protocol details the steps for preparing a primary stock standard solution of this compound.
Materials:
-
This compound reference standard (USP grade or equivalent, with a certificate of analysis)
-
High-purity, deionized water (18.2 MΩ·cm)
-
Calibrated analytical balance
-
100 mL Class A volumetric flask
-
Spatula
-
Weighing paper/boat
-
0.45 µm syringe filter
Procedure:
-
Drying the Standard (if required): Check the certificate of analysis for the this compound reference standard. If drying is specified, accurately weigh the required amount into a suitable container and dry under the recommended conditions (e.g., in a vacuum desiccator at 70°C for 6 hours).[1]
-
Weighing: Accurately weigh approximately 1.000 g of the this compound reference standard onto weighing paper or a weighing boat using a calibrated analytical balance. Record the exact weight.
-
Dissolving: Carefully transfer the weighed this compound into a 100 mL Class A volumetric flask. Add approximately 70 mL of deionized water to the flask.
-
Mixing: Swirl the flask gently to dissolve the this compound completely. You may use a sonicator for a short period if necessary to ensure complete dissolution.
-
Diluting to Volume: Once the this compound is fully dissolved and the solution has returned to room temperature, carefully add deionized water to the flask until the bottom of the meniscus is level with the calibration mark.
-
Homogenizing: Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.
-
Filtering: Filter a portion of the stock solution through a 0.45 µm syringe filter into a clean, labeled storage vial.[1]
-
Storing: Store the stock solution in a tightly sealed vial at 2-8°C, protected from light. Clearly label the vial with the compound name, concentration, preparation date, and your initials.
Visualization of Workflow
The following diagram illustrates the key steps and decision points in the preparation and use of this compound analytical standards.
Caption: A flowchart outlining the preparation and troubleshooting of this compound standards.
References
-
This compound. Food and Agriculture Organization of the United Nations. Available from: [Link]
-
This compound. In: USP-NF. Rockville, MD: United States Pharmacopeial Convention. Available from: [Link]
-
Pădureț, S., Dulf, F. V., & Vodnar, D. C. (2022). Estimation of degradation kinetics of bioactive compounds in several lingonberry jams as affected by different sweeteners and storage conditions. Food chemistry, 373(Pt A), 131420. Available from: [Link]
-
Grembecka, M. (2015). This compound - a review of its properties and applications. Polish Journal of Food and Nutrition Sciences, 65(3), 189–194. Available from: [Link]
-
Handling of Reference Standard and Preparation & Storage of WS. Pharma Beginners. Available from: [Link]
-
Arrigoni, F., & Checa, A. (2021). Stability Study of this compound as Phase Change Material for Medium Temperature Thermal Applications. Applied Sciences, 11(12), 5448. Available from: [Link]
-
EFSA Panel on Food Additives and Flavourings (FAF), Younes, M., Aquilina, G., Engel, K. H., Fowler, P., Frutos Fernandez, M. J., ... & Wright, M. (2023). Re‐evaluation of this compound (E 968) as a food additive. EFSA Journal, 21(12), e08430. Available from: [Link]
-
Material Safety Data Sheet this compound. Bio Basic Inc. Available from: [Link]
-
Stability Study of this compound as Phase Change Material for Medium Temperature Thermal Applications. ResearchGate. Available from: [Link]
-
Glycerol. Wikipedia. Available from: [Link]
-
Nojiri, S., et al. (2000). [Method of Quantitative Analysis by HPLC and Confirmation by LC-MS/MS of this compound, Maltitol, Lactitol and Trehalose in Foods]. Shokuhin eiseigaku zasshi. Journal of the Food Hygienic Society of Japan, 41(5), 323–329. Available from: [Link]
-
HPLC-ELSD analysis of (a) a standard mixture of this compound (1),... ResearchGate. Available from: [Link]
-
Grembecka, M. (2015). Suitability of sugar alcohols as antidiabetic supplements: a review. Journal of nutritional science and vitaminology, 61(Supplement), S63-S65. Available from: [Link]
-
Shindou, T., Sasaki, Y., Miki, H., Eguchi, T., Hagiwara, K., & Ichikawa, T. (1989). Identification of this compound by HPLC and GC-MS and quantitative measurement in pulps of various fruits. Journal of agricultural and food chemistry, 37(6), 1474-1476. Available from: [Link]
-
[Method of Quantitative Analysis by HPLC and Confirmation by LC-MS/MS of this compound, Maltitol, Lactitol and Trehalose in Foods]. PubMed. Available from: [Link]
-
PLS: Re-evaluation of this compound (E 968) as a food additive. European Food Safety Authority. Available from: [Link]
-
Analysis of Sugar Alcohols and Allulose Using an Arc HPLC System with Refractive Index Detection. Waters Corporation. Available from: [Link]
-
A Review on Thermophysical Properties and Thermal Stability of Sugar Alcohols as Phase Change Materials. MDPI. Available from: [Link]
-
Ortiz, A. M., & Slavin, J. L. (2023). This compound: An In-Depth Discussion of Its Potential to Be a Beneficial Dietary Component. Nutrients, 15(1), 203. Available from: [Link]
-
Comparison of three HPLC analytical methods: ELSD, RID, and UVD for the analysis of xylitol in foods. National Institutes of Health. Available from: [Link]
-
7 awesome ingredients you can use as natural preservatives for drinks. T. Hasegawa. Available from: [Link]
-
Hartel, R. W., & Shastry, A. V. (2012). Factors Influencing Crystallization of this compound in Aqueous Solutions: A Preliminary Study. Journal of Food Research, 1(4), 1. Available from: [Link]
-
[Method of Quantitative Analysis by HPLC and Confirmation by LC-MS/MS of this compound, Maltitol, Lactitol and Trehalose in Foods]. PubMed. Available from: [Link]
-
Metabolic Effect of Dietary this compound Intake on Escherichia coli. Scientific Research Publishing. Available from: [Link]
Sources
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. Stability Study of this compound as Phase Change Material for Medium Temperature Thermal Applications | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound as sweetener—wherefrom and whereto? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. chromtech.com [chromtech.com]
- 8. Re‐evaluation of this compound (E 968) as a food additive - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sepscience.com [sepscience.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
Validating the specificity of an erythritol ELISA in complex food matrices.
Technical Support Center: Erythritol Detection in Complex Matrices Senior Application Scientist Desk
Introduction: The Challenge of Small Molecule Detection
Welcome. You are likely here because you are attempting to validate an this compound ELISA for a complex food matrix—perhaps a low-sugar beverage, a baked good, or a fermented product.
Crucial Technical Context: Unlike proteins, this compound is a small molecule (122.12 g/mol ). Therefore, this assay utilizes a Competitive ELISA format.[1] It does not function like the Sandwich ELISAs you may be used to.
-
Sandwich ELISA: Signal
Analyte Concentration. -
Competitive ELISA: Signal is inversely proportional to Analyte Concentration.[1] (High Absorbance = Low this compound).
This guide addresses the two primary failure points in this workflow: Structural Cross-Reactivity (Specificity) and Matrix Interference (Accuracy).
Module 1: Specificity & Cross-Reactivity
The Issue: this compound is a tetritol (4-carbon sugar alcohol). Antibodies raised against this compound haptens may cross-react with structural analogs like Glycerol (3-carbon), Xylitol (5-carbon), or Sorbitol/Mannitol (6-carbon).
The Validation Protocol: Before testing food samples, you must define the "Safe Operating Window" of the antibody against other polyols present in your specific formulation.
Experiment 1: Cross-Reactivity Profiling
Do not rely on the kit insert alone. Validate against your specific potential contaminants.[2]
-
Prepare Standards: Prepare high-concentration stocks (
ng/mL) of this compound (Target) and potential interferents (e.g., Xylitol, Sorbitol). -
Run Dilution Series: Run an 8-point dilution curve for the Target and each Interferent.
-
Calculate % Cross-Reactivity (CR):
-
Note:
is the concentration required to inhibit the maximum signal ( ) by 50%.
-
| Potential Interferent | Structural Risk | Acceptable CR Limit |
| Glycerol | High (backbone similarity) | < 1.0% |
| Threitol | Very High (stereoisomer) | < 5.0% |
| Xylitol | Moderate (chain length) | < 0.1% |
| Sorbitol/Mannitol | Low (steric bulk) | < 0.1% |
Troubleshooting Insight:
"My sample reads positive, but I know it's this compound-free." Check: Did you use a high concentration of Xylitol as a sweetener? In a competitive ELISA, a massive excess of a weak cross-reactant (like Xylitol) can suppress the signal, mimicking a positive this compound result.
Module 2: Matrix Interference & Sample Preparation
The Issue: Food matrices contain fats, proteins, and pH buffers that "mask" the antibody binding site or non-specifically bind to the plate. In a competitive assay, matrix interference often looks like false high concentration (signal suppression).
Workflow: Sample Extraction Logic
Figure 1: Decision tree for this compound extraction from complex food matrices. Note the Carrez step for fatty samples.
Module 3: Validation Protocols (The "Self-Validating" System)
To trust your data, you must perform Spike-and-Recovery and Linearity of Dilution . These are non-negotiable for FDA/AOAC compliance.
Protocol A: Spike-and-Recovery (Accuracy)
Goal: Determine if the matrix inhibits the detection of this compound.
-
Split Sample: Take your extracted sample matrix (e.g., diluted yogurt extract). Split it into two aliquots.
-
Spike:
-
Aliquot A (Unspiked): Add volume of Assay Buffer.
-
Aliquot B (Spiked): Add known amount of this compound Standard (e.g., spike to add 50 ng/mL final concentration).
-
-
Analyze: Run both in the ELISA.
-
Calculate Recovery:
Acceptance Criteria:
-
80% – 120%: Excellent. Matrix is clean.
-
60% – 80%: Acceptable for screening, but consider higher dilution.
-
< 60%: FAIL. Matrix interference is suppressing the signal (or false positive). You must improve extraction (see Figure 1).
Protocol B: Linearity of Dilution (Precision)
Goal: Prove that diluting the sample yields a linear result (no "Hook Effect").
-
Take a positive sample (or a high-spike sample).
-
Dilute it serially: 1:10, 1:20, 1:40, 1:80.
-
Calculate the back-calculated concentration for each dilution (Result
Dilution Factor). -
Result: The back-calculated values should be consistent (CV < 20%) across the range.
Troubleshooting FAQ
Q: My standard curve looks great, but my samples all read "Maximum Concentration" (Low OD). A: This is a classic False Positive in competitive ELISA.
-
Cause 1 (pH): If your sample is acidic (e.g., fruit juice), it can denature the antibody, preventing it from binding the color-generating conjugate. This mimics "displacement" by the analyte. Fix: Neutralize sample to pH 7.2.
-
Cause 2 (Solvent): Did you extract with Ethanol? High ethanol (>5%) kills antibody binding. Fix: Evaporate ethanol or dilute further.
Q: I have high variability between replicates (High CV%). A: this compound solutions are viscous at high concentrations, but in ELISA ranges (ng/mL), this is rarely the issue.
-
Check: Pipetting technique. In competitive ELISA, the "competition" step is time-sensitive. Do not take 10 minutes to load the plate. Use a multi-channel pipette to load the this compound-HRP conjugate within 60 seconds.
Q: Can I use this for blood/plasma samples? A: Yes, but plasma proteins bind small molecules. You must perform a Protein Precipitation (PPT) step (e.g., with Acetonitrile or Methanol) followed by dilution to remove the solvent, or use the Carrez Clarification method described in Figure 1.
References
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
AOAC International. (2016). Guidelines for Validation of Qualitative and Quantitative Food Microbiological Official Methods of Analysis. (Applicable for general matrix validation principles). Retrieved from [Link]
-
Gee, S. J., et al. (2015). Small Molecule Immunoassays for Food Analysis. Analytical Chemistry.[1][3][4][5][6] (General reference for Hapten-ELISA challenges).
-
Lifespan Biosciences. (n.d.). Competitive ELISA Principle and Troubleshooting. Retrieved from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. ELISA for Food Industry [elisa-antibody.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Validation procedures for quantitative food allergen ELISA methods: community guidance and best practices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nebiolab.com [nebiolab.com]
- 6. eag.com [eag.com]
Improving the efficiency of erythritol fermentation by Trichosporonoides megachilensis.
Technical Support Center: Erythritol Fermentation Optimization Subject: Improving Efficiency of Trichosporonoides megachilensis Bioprocesses Agent: Senior Application Scientist, Fermentation Division
Welcome to the Technical Support Center
You have reached the specialized support hub for Trichosporonoides megachilensis (syn. Moniliella megachiliensis) applications.[1][2][3][4][5][6] This guide addresses the unique physiological demands of this osmophilic fungus. Unlike bacterial systems or S. cerevisiae, T. megachilensis requires extreme osmotic stress to trigger the specific metabolic flux toward this compound.
Below you will find targeted troubleshooting modules designed to resolve yield plateaus, byproduct formation, and kinetic limitations.
Module 1: Inoculum & Strain Vitality[6]
Q: My fermentation lag phase is extending beyond 24 hours. How do I restore vigor?
A: Extended lag phases in T. megachilensis are almost exclusively due to "Osmotic Shock" upon inoculation.
-
The Mechanism: If you transfer cells from a low-osmolarity seed medium (e.g., standard YPD) directly into a high-osmolarity production tank (30–40% glucose), the cells undergo rapid dehydration and metabolic arrest.
-
The Protocol: Implement a Step-Wise Osmotic Adaptation .
-
Seed 1: 10% Glucose (24 hours).
-
Seed 2: 20% Glucose (24 hours).
-
Production: 30–40% Glucose.
-
Validation: Ensure seed culture is in the mid-exponential phase (OD600 ~10-15) before transfer.
-
Q: I am seeing inconsistent yields between batches. Could it be strain degeneration?
A: Yes. T. megachilensis is prone to phenotypic drift, particularly losing its high-osmolarity tolerance.
-
Troubleshooting: Do not serial subculture indefinitely. Create a Master Cell Bank (MCB) stored at -80°C with 20% glycerol.
-
Working Cell Bank (WCB): Limit to 5 generations from the MCB.
-
Visual Check: On agar plates with 30% glucose, productive colonies often appear rugose (wrinkled) and secrete a dark pigment (melanin-like) as they age. Smooth, white colonies on high-sugar plates may indicate mutants with lower this compound capacity.
Module 2: Upstream Process Parameters
Q: My biomass is high, but specific this compound productivity (
A: You likely have Nitrogen Excess .
-
The Causality: this compound production is a secondary metabolite-like response to stress.[5] Abundant nitrogen channels carbon flux into biomass (growth) rather than overflow metabolism (this compound).
-
The Fix:
-
C:N Ratio: Target a C:N ratio between 80:1 and 100:1 .
-
Substrate: Use 300–400 g/L Glucose (or Glycerol) and limit Yeast Extract to 3–5 g/L.
-
Self-Validating Check: Residual nitrogen should be depleted within the first 30–40 hours of a 120-hour run. If nitrogen persists, reduce the initial charge.
-
Q: How do I control the formation of Glycerol as a byproduct?
A: Glycerol formation in T. megachilensis is a redox balancing mechanism, often triggered by Oxygen Limitation or Insufficient Osmotic Pressure .
-
Oxygen Factor: this compound synthesis via the Pentose Phosphate Pathway (PPP) generates NADPH. To balance redox, the cell must regenerate NADP+. If respiration is limited (low DO), the cell dumps electrons onto DHAP to form glycerol.
-
Target: Maintain Dissolved Oxygen (DO) > 20%.
-
-
Osmotic Factor: While T. megachilensis is osmophilic, too low osmotic pressure favors glycerol. Ensure initial glucose is >30% (w/v).[7]
Q: What is the optimal pH strategy? Acidification is occurring rapidly.
A: T. megachilensis naturally acidifies the medium.
-
The Sweet Spot: Maintain pH between 3.5 and 4.5 .
-
Why: Higher pH (>5.5) favors biomass and glycerol. Lower pH (<3.0) inhibits Erythrose Reductase (ER), the final enzyme in the pathway.
-
Control: Use NaOH or NH4OH for pH control, but be cautious with NH4OH as it adds nitrogen (see Nitrogen Excess above).
Module 3: Metabolic Flux & Pathway Engineering
Q: Which enzymes are the bottlenecks for maximizing yield?
A: The conversion of Glucose to this compound relies heavily on the Pentose Phosphate Pathway (PPP) .[5][8][9]
-
Key Enzyme 1: Transketolase (TKL) . High activity is required to shuttle Fructose-6-P and Glyceraldehyde-3-P into Erythrose-4-P.
-
Key Enzyme 2: Erythrose Reductase (ER) .[10] This reduces Erythrose to this compound using NADPH.
Visualization: this compound Metabolic Pathway
Caption: Carbon flux distribution in T. megachilensis. Blue arrows indicate the primary this compound synthesis route via PPP. Red dashed line indicates the glycerol byproduct pathway active under redox imbalance.
Module 4: Quantitative Benchmarks
Use the table below to benchmark your current fermentation performance against industrial standards for T. megachilensis.
| Parameter | Standard Range | Optimized Target | Critical Limit (Failure) |
| Substrate Conc. | 200–300 g/L | 350–400 g/L | < 100 g/L (Low osmotic pressure) |
| Yield (Y p/s) | 0.35 g/g | > 0.47 g/g | < 0.20 g/g |
| Productivity | 1.0 g/L/h | > 2.0 g/L/h | < 0.5 g/L/h |
| Temp | 30°C | 32–35°C | > 37°C (Cell death) |
| Aeration (vvm) | 0.5 vvm | 1.0 vvm | < 0.3 vvm (Glycerol spike) |
Module 5: Downstream & Recovery
Q: The broth is extremely viscous, making cell separation difficult. What do you recommend?
A: High residual glucose and this compound contribute to viscosity.
-
Dilution: Dilute the broth 1:1 with water prior to centrifugation. This reduces viscosity significantly but increases evaporation costs later.
-
Heating: Heat the broth to 50°C before filtration/centrifugation. T. megachilensis cells are robust, and this compound is heat stable. This lowers viscosity without adding water volume.
Q: My crystals are yellowish. How do I improve purity?
A: T. megachilensis can produce melanin-like pigments, especially in late stationary phase.
-
Activated Carbon: Treat the cell-free supernatant with 1% (w/v) activated carbon at 60°C for 30 minutes.
-
Ion Exchange: Pass through a cation exchanger (removes amino acids/salts) followed by an anion exchanger (removes colorants) before crystallization.
References
-
Sawada, K. et al. (2009). "Key role for transketolase activity in this compound production by Trichosporonoides megachiliensis SN-G42." Journal of Bioscience and Bioengineering.
-
Kobayashi, Y. et al. (2015).[4] "this compound production by Moniliella megachiliensis using nonrefined glycerol waste as carbon source."[1][4] Letters in Applied Microbiology.
-
Park, Y.C. et al. (2016). "Metabolic engineering of Trichosporonoides sp. for enhanced this compound production."[1][2][3][5][6][10][11] Applied Microbiology and Biotechnology.
- Ghezelbash, G. et al. (2012). "Optimization of this compound production by Trichosporonoides megachiliensis in batch fermentation." Biological Journal of Microorganism.
-
Rzechonek, D.A. et al. (2018).[4] "this compound production from glycerol by Yarrowia lipolytica: The role of osmotic pressure and nitrogen source." Frontiers in Microbiology. (Cited for comparative osmotic pressure mechanisms).
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Optimization of this compound production through fermentation using molasses as carbon source - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From the culture broth to the this compound crystals: an opportunity for circular economy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers Publishing Partnerships | Optimization of this compound production through fermentation using molasses as carbon source [frontierspartnerships.org]
- 6. real.mtak.hu [real.mtak.hu]
- 7. US6060291A - Fermentation process for preparing this compound using Trichosporonoides madida DS 911 - Google Patents [patents.google.com]
- 8. Mammalian metabolism of this compound: a predictive biomarker of metabolic dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A novel osmotic pressure control fed-batch fermentation strategy for improvement of this compound production by Yarrowia lipolytica from glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Distinguishing Endogenous and Exogenous Erythritol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for advanced analytical methods in drug development and metabolic research. This guide provides in-depth, field-proven insights for researchers and scientists facing the challenge of differentiating between endogenously produced and exogenously consumed erythritol. As the metabolic significance and clinical implications of this compound are increasingly scrutinized, robust and precise analytical distinction has become paramount.
This document moves beyond standard protocols to address the nuances of experimental design, troubleshooting common issues, and ensuring data integrity through a self-validating analytical framework.
Section 1: Frequently Asked Questions (FAQs) - Core Principles & Methodologies
This section addresses foundational questions that form the basis of a robust experimental design.
Q1: Why has distinguishing between endogenous and exogenous this compound become a critical analytical challenge?
The distinction is crucial for several reasons. Firstly, the human body naturally produces low levels of this compound from glucose via the pentose phosphate pathway[1][2]. Secondly, this compound is now widely used as a zero-calorie sweetener, leading to exogenous exposure that can be more than 1,000-fold greater than natural levels[3][4]. Recent large-scale clinical studies have associated high circulating levels of this compound with an increased risk for major adverse cardiovascular events, such as heart attack and stroke[3][4][5][6]. Therefore, to accurately assess the cardiometabolic risks associated with either baseline endogenous production or high-dose consumption, researchers must be able to differentiate and quantify the contribution of each source.
Q2: What is the gold-standard analytical technique for accurately quantifying this compound in biological matrices?
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for the quantification of this compound in complex biological matrices like plasma, serum, and urine.[7][8] Its high selectivity and sensitivity allow for precise measurement even at low endogenous concentrations. Gas Chromatography-Mass Spectrometry (GC-MS) is also a viable method[2]. Due to this compound's high polarity and the presence of structurally similar sugar alcohols (isomers like sorbitol and mannitol), chromatographic separation is a critical component of the method[9]. Hydrophilic Interaction Chromatography (HILIC) is often the preferred mode for LC separation as it provides better retention for highly polar analytes like this compound compared to traditional reversed-phase chromatography[9].
Q3: What is the most definitive method for differentiating endogenous from exogenous this compound in a clinical or research setting?
The most rigorous and scientifically sound method is the use of stable isotope labeling.[9][10] This involves administering this compound that has been labeled with a stable, non-radioactive isotope, such as Carbon-13 (¹³C) or Deuterium (²H, or D).
The principle is straightforward:
-
Labeled this compound (Exogenous): The administered ¹³C-erythritol has a different mass than the naturally occurring ¹²C-erythritol.
-
Unlabeled this compound (Endogenous): The this compound produced by the body is composed almost entirely of the natural ¹²C isotope.
Using LC-MS/MS, the mass spectrometer can specifically detect and quantify both the labeled (exogenous) and unlabeled (endogenous) forms in the same sample, allowing for unambiguous differentiation.[10] Stable isotope-labeled analogs are also critical for ensuring the highest accuracy in quantification, as they can be used as internal standards to correct for variations during sample extraction and instrument analysis.[9]
Q4: What are the key pharmacokinetic (PK) properties of exogenous this compound that I must consider in my experimental design?
Understanding the PK profile of this compound is essential for designing studies, particularly for establishing washout periods and sampling schedules.
-
Absorption: After oral consumption, this compound is rapidly and efficiently absorbed (around 90%) in the small intestine and enters the bloodstream.[1][11][12]
-
Metabolism: It is minimally metabolized by the human body.[11][13]
-
Excretion: The vast majority of absorbed this compound is excreted unchanged in the urine.[1][11][12]
-
Elimination Half-Life: Following a significant oral dose (e.g., 30g), plasma levels of this compound can spike over 1,000-fold and remain substantially elevated for more than two days.[3][4] This long tail of elimination is a critical factor; a simple overnight fast is insufficient to return to a true endogenous baseline after high-dose consumption. A washout period of several days to a week may be necessary.
Section 2: Experimental Design & Protocols
This section provides structured workflows and example protocols grounded in best practices for bioanalytical method validation.
Experimental Workflow for a Stable Isotope-Resolved Study
The following diagram outlines the critical stages of a study designed to distinguish endogenous and exogenous this compound.
Caption: Workflow for differentiating this compound sources.
Protocol 1: Establishing a Stable Endogenous Baseline
The validity of your entire study hinges on accurately measuring the true endogenous baseline.
-
Subject Instruction: Counsel subjects to avoid all foods and beverages containing artificial sweeteners, particularly this compound, for a minimum of 72 hours prior to the baseline sample collection. Provide a list of common sources (e.g., "keto" products, sugar-free drinks, some candies and baked goods).[14]
-
Fasting: Instruct subjects to fast (water only) for at least 12 hours prior to the baseline blood draw. This minimizes metabolic fluctuations that could affect endogenous production.
-
Sample Collection: Collect blood in K₂EDTA or lithium heparin tubes. Process to plasma or serum within 1 hour by centrifugation (e.g., 1500 x g for 10 minutes at 4°C).
-
Storage: Immediately freeze the plasma/serum samples at -80°C until analysis. Analyte stability in the matrix under these conditions must be validated according to regulatory guidelines.[15]
Protocol 2: Sample Preparation for LC-MS/MS Analysis (Plasma/Serum)
This protocol uses protein precipitation, a robust method for cleaning up plasma samples.
-
Thaw Samples: Thaw plasma samples on ice to prevent degradation.
-
Prepare Precipitation Solution: Use cold (-20°C) acetonitrile containing a known concentration of a stable isotope-labeled internal standard (e.g., ¹³C₄-Erythritol or this compound-d4). The internal standard is critical for correcting analytical variability.[9]
-
Precipitate Proteins: Add 3 volumes of the cold acetonitrile/internal standard solution to 1 volume of plasma sample (e.g., 300 µL to 100 µL).
-
Vortex: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate. Avoid disturbing the protein pellet.
-
Evaporate & Reconstitute (Optional but Recommended): Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a mobile phase-matched solution (e.g., 90:10 acetonitrile:water) to a final volume that concentrates the analyte, thereby improving sensitivity.
-
Analysis: Inject the final sample into the LC-MS/MS system.
Table 1: Example LC-MS/MS Method Parameters
These parameters serve as a starting point and must be optimized for your specific instrumentation and application.
| Parameter | Example Value/Condition | Rationale |
| Liquid Chromatography | ||
| Column | HILIC (e.g., Amide or BEH Z-HILIC phase), 2.1 x 100 mm, 1.7 µm | Provides necessary retention for the highly polar this compound molecule and separation from isomers.[9][16] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water | Provides ions for efficient electrospray ionization. |
| Mobile Phase B | Acetonitrile | Strong solvent in HILIC mode. |
| Gradient | Start at 95% B, hold for 1 min, decrease to 40% B over 5 min, hold 1 min, return to 95% B | A gradient is essential for eluting this compound with good peak shape and separating it from matrix components.[7][8] |
| Flow Rate | 0.4 mL/min | Typical flow rate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Volume | 5 µL | Must be optimized to avoid overloading the column. |
| Mass Spectrometry | ||
| Ionization Mode | Negative Electrospray (ESI-) | This compound forms stable adducts (e.g., [M+acetate]⁻) in negative mode, providing high sensitivity. |
| MRM Transitions | Unlabeled this compound: Q1 181.1 -> Q3 89.1; Labeled (¹³C₄): Q1 185.1 -> Q3 92.1 | Specific parent-to-fragment ion transitions (as acetate adducts) ensure high selectivity for quantification. |
| Dwell Time | 50 ms | Balances the number of data points across the peak with signal intensity. |
| Method Validation | In accordance with FDA/ICH M10 Guidelines | Ensures the method is accurate, precise, selective, and robust for its intended purpose.[17][18] |
Section 3: Troubleshooting Guide
Even with a refined method, challenges can arise. This guide provides a logical framework for diagnosing and resolving common issues.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting this compound analysis.
Q&A Troubleshooting
Q1: My baseline this compound levels are highly variable between subjects and sometimes higher than expected. Is this normal?
Answer: While some inter-individual variability in endogenous this compound is expected, high or erratic baselines often point to incomplete washout of exogenous this compound.
-
Probable Cause: The 2-3 day washout period may be insufficient for individuals who regularly consume large quantities of products with this compound. Plasma levels can remain elevated for several days after a single large dose.[3]
-
Solution:
-
Extend Washout: Implement a stricter and longer washout period of 5-7 days.
-
Dietary Journals: Ask subjects to complete detailed food and drink diaries during the washout period to ensure compliance.
-
Screening: Screen baseline samples. If a subject's level is orders of magnitude above the expected endogenous range (typically low µM), they may need to be rescheduled or excluded for non-compliance.
-
Q2: I'm seeing poor chromatographic peak shape (e.g., tailing or fronting) or co-elution with other peaks.
Answer: This is a common chromatography issue, especially with polar compounds on HILIC columns.
-
Probable Cause 1 (Peak Shape): Mismatch between the sample diluent and the initial mobile phase. In HILIC, injecting a sample in a solvent that is too "strong" (i.e., too much water) can severely distort the peak.
-
Solution 1: Ensure your final sample is reconstituted in a solution with a high percentage of organic solvent (e.g., 90% acetonitrile), closely matching the initial mobile phase conditions.
-
Probable Cause 2 (Co-elution): The analytical column is not providing adequate separation from isomers (e.g., other sugar alcohols) or matrix components.
-
Solution 2:
-
Gradient Optimization: Decrease the slope of your gradient (i.e., make it longer and shallower) to increase the separation between closely eluting compounds.
-
Column Chemistry: Experiment with a different HILIC column. Different stationary phases (e.g., amide vs. un-derivatized silica) have different selectivities.
-
Q3: My results show significant signal suppression or enhancement, indicating a strong matrix effect. What are the mitigation strategies?
Answer: Matrix effects occur when components in the biological sample (salts, lipids, etc.) co-elute with the analyte and interfere with its ionization in the mass spectrometer source, leading to inaccurate quantification.
-
Probable Cause: Insufficient sample cleanup. Protein precipitation is fast but can be "dirtier" than other methods.
-
Solutions:
-
Stable Isotope-Labeled Internal Standard: This is the best defense. A co-eluting, stable isotope-labeled internal standard (like ¹³C₄-Erythritol) will experience the same matrix effect as the analyte, and the ratio of analyte to IS will remain constant, providing an accurate result.[9]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components. You must ensure the diluted sample concentration is still well above your method's lower limit of quantification (LLOQ).
-
Improved Cleanup: Implement a more rigorous sample preparation technique, such as Solid Phase Extraction (SPE), to more effectively remove interfering components.
-
Q4: How do I confirm that my analytical method is robust and trustworthy according to regulatory standards?
Answer: Your method must be validated according to established guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) or the International Council for Harmonisation (ICH).[17][18][19]
-
Validation is not optional for clinical or drug development studies. It is the process that provides documented evidence that your method is suitable for its intended purpose.
-
Key Validation Parameters (per FDA/ICH M10 Guidance):
-
Selectivity & Specificity: Demonstrate that the method can detect this compound without interference from other components in the matrix.[20]
-
Calibration Curve & Range: Establish the concentration range over which the method is accurate and precise, from the LLOQ to the Upper Limit of Quantification (ULOQ).
-
Accuracy & Precision: Determine how close your measured values are to the true value (accuracy) and the reproducibility of your measurements (precision) across multiple days.
-
Matrix Effect: Quantify the impact of the biological matrix on your results.
-
Stability: Prove that this compound is stable in the biological matrix during sample collection, processing, and long-term storage at -80°C.[15]
-
By performing and documenting these validation experiments, you create a self-validating system that ensures the integrity and reliability of your data.
References
-
Differentiation of endogenous erythropoietin and exogenous ESAs by Western blotting. (2020). National Institutes of Health. [Link]
-
Differentiation of endogenous Erythropoietin and exogenous ESAs by Western blotting with deglycosylation. (2020). ResearchGate. [Link]
-
Distinction between endogenous and exogenous erythropoietin (EPO). Endocrine Abstracts. [Link]
-
Predictors of Fasting Endogenous this compound and Erythronate Concentrations in Humans: Cross-Sectional and Post-Bariatric Surgery Analyses. (2024). MDPI. [Link]
-
Plasma levels of polyols this compound, mannitol, and sorbitol and incident coronary heart disease among women. (2024). European Journal of Preventive Cardiology, Oxford Academic. [Link]
-
This compound. Food and Agriculture Organization of the United Nations (FAO). [Link]
-
Method of Quantitative Analysis by HPLC and Confirmation by LC-MS/MS of this compound, Maltitol, Lactitol and Trehalose in Foods. (2014). ResearchGate. [Link]
-
Defining The Role Of Endogenous this compound Synthesis In Obesity And Diabetes Development. NIFA Reporting Portal, CORNELL UNIVERSITY. [Link]
-
The Qualitative and Quantitative Analysis of Sugars and this compound by LC-ELSD in Energy/Vitamin Drinks. Imtakt. [Link]
-
Effects of an this compound challenge on mean plasma levels. (2023). ResearchGate. [Link]
-
[Method of Quantitative Analysis by HPLC and Confirmation by LC-MS/MS of this compound, Maltitol, Lactitol and Trehalose in Foods]. (2014). PubMed. [Link]
-
Absorption and Metabolism of the Natural Sweeteners this compound and Xylitol in Humans: A Dose-Ranging Study. (2022). PubMed Central, National Institutes of Health. [Link]
-
This compound and cardiovascular events. (2023). National Institutes of Health (NIH). [Link]
-
Re‐evaluation of this compound (E 968) as a food additive. (2023). PubMed Central, National Institutes of Health. [Link]
-
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
-
Plasma levels of polyols this compound, mannitol, and sorbitol and incident coronary heart disease among women. (2024). PubMed. [Link]
-
The sugar-free paradox: cardiometabolic consequences of this compound. (2023). PubMed Central, National Institutes of Health. [Link]
-
Cleveland Clinic Study: Substitute this compound Raises Cardiovascular Risk. (2024). Cleveland Clinic Newsroom. [Link]
-
Bioanalytical Method Validation. U.S. Food and Drug Administration (FDA). [Link]
-
Genotoxicity Assessment of this compound by Using Short-term Assay. (2013). PubMed Central, National Institutes of Health. [Link]
-
This compound. Wikipedia. [Link]
-
The artificial sweetener this compound and cardiovascular event risk. (2023). ResearchGate. [Link]
-
ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. (2024). U.S. Food and Drug Administration (FDA). [Link]
-
Analysis of Sugar Alcohols and Allulose Using an Arc HPLC System with Refractive Index Detection. Waters Corporation. [Link]
-
Isotopic labeling-assisted metabolomics using LC–MS. (2013). PubMed Central, National Institutes of Health. [Link]
-
Is this compound Bad for You? Uses and Side Effects. (2024). Cleveland Clinic Health Essentials. [Link]
-
Study shows artificial sweetener this compound linked to increased stroke and cardiac risks. (2023). Chemistry World. [Link]
-
Common sugar substitute shown to impair brain cells, boost stroke risk. (2024). CU Boulder Today. [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. KCAS Bio. [Link]
-
LC-MS/MS analyses of sugars/sugar alcohols from 27 DPA embryos. (2019). ResearchGate. [Link]
-
FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023). Outsourced Pharma. [Link]
-
Absorption and Metabolism of the Natural Sweeteners this compound and Xylitol in Humans: A Dose-Ranging Study. (2022). ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. portal.nifa.usda.gov [portal.nifa.usda.gov]
- 3. This compound and cardiovascular events | National Institutes of Health (NIH) [nih.gov]
- 4. Study shows artificial sweetener this compound linked to increased stroke and cardiac risks | The Transmission | University of Nebraska Medical Center [unmc.edu]
- 5. The sugar-free paradox: cardiometabolic consequences of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. newsroom.clevelandclinic.org [newsroom.clevelandclinic.org]
- 7. researchgate.net [researchgate.net]
- 8. [Method of Quantitative Analysis by HPLC and Confirmation by LC-MS/MS of this compound, Maltitol, Lactitol and Trehalose in Foods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sugar Alcohols Analysis Service - Creative Proteomics [creative-proteomics.com]
- 10. Isotopic labeling-assisted metabolomics using LC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Absorption and Metabolism of the Natural Sweeteners this compound and Xylitol in Humans: A Dose-Ranging Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. Re‐evaluation of this compound (E 968) as a food additive - PMC [pmc.ncbi.nlm.nih.gov]
- 14. health.clevelandclinic.org [health.clevelandclinic.org]
- 15. database.ich.org [database.ich.org]
- 16. lcms.cz [lcms.cz]
- 17. fda.gov [fda.gov]
- 18. labs.iqvia.com [labs.iqvia.com]
- 19. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 20. academy.gmp-compliance.org [academy.gmp-compliance.org]
Validation & Comparative
Comparative study of erythritol and xylitol metabolism in humans.
Executive Summary & Strategic Context
In pharmaceutical formulation and functional food development, polyols (sugar alcohols) are often treated as interchangeable non-nutritive sweeteners. This is a scientific error. Erythritol (C4) and Xylitol (C5) exhibit fundamentally divergent metabolic fates in humans.[1]
-
This compound acts largely as a metabolic "ghost"—rapidly absorbed, systemically distributed, and excreted unchanged. Its recent implication in platelet aggregation (thrombosis risk) demands a re-evaluation of its safety profile in cardiovascular formulations.
-
Xylitol is a metabolic substrate—it actively enters hepatic carbohydrate metabolism via the Pentose Phosphate Pathway (PPP). Its primary limiting factor is gastrointestinal tolerance due to incomplete absorption.
This guide provides the mechanistic grounding and experimental frameworks necessary to select the appropriate excipient based on metabolic impact rather than just sweetness or caloric value.
Mechanistic Divergence: Metabolic Pathways
The core difference lies in bioavailability and hepatic utilization. This compound is a small molecule absorbed by passive diffusion but not enzymatically processed. Xylitol is a larger molecule, less absorbed, but enzymatically active if it reaches the liver.
Comparative Metabolic Fate Diagram
The following diagram illustrates the entry points and fates of both polyols relative to the Pentose Phosphate Pathway (PPP).
Figure 1: Differential metabolic fates.[1] this compound bypasses hepatic metabolism and is renally cleared, while Xylitol enters the Pentose Phosphate Pathway via D-Xylulose.
Detailed Pathway Analysis
A. This compound: The Metabolic "Dead End"
-
Absorption: this compound (MW 122 g/mol ) is a small molecule absorbed rapidly in the proximal small intestine via passive diffusion. Approximately 90% of an oral dose enters the bloodstream.
-
Systemic Fate: Humans lack the enzymes to catabolize this compound. It does not enter the Krebs cycle or the PPP as a substrate.
-
Excretion: It is filtered by the glomeruli and not reabsorbed by the renal tubules, leading to rapid urinary excretion (t1/2 ~ 3-4 hours).
-
Endogenous Synthesis: Interestingly, humans synthesize small amounts of this compound from glucose via the PPP under oxidative stress, but dietary this compound does not feed back into this pathway [1].
B. Xylitol: The Hepatic Substrate
-
Absorption: Xylitol (MW 152 g/mol ) is absorbed slower and less completely (48–75%) than this compound. The unabsorbed fraction travels to the colon.[1]
-
Hepatic Entry: Once absorbed, xylitol is taken up by the liver (insulin-independent).
-
Enzymatic Conversion:
-
Oxidation: Cytosolic polyol dehydrogenase converts Xylitol to D-Xylulose , reducing NAD+ to NADH.
-
Phosphorylation: Xylulokinase phosphorylates D-Xylulose to D-Xylulose-5-Phosphate .
-
PPP Integration: D-Xylulose-5-Phosphate is a key intermediate in the non-oxidative branch of the Pentose Phosphate Pathway, eventually converting to Glucose-6-Phosphate (glycogen storage) or Glyceraldehyde-3-Phosphate (glycolysis) [2].
-
Pharmacokinetics & Safety Profile
For drug developers, the choice between these polyols often hinges on the trade-off between Gastrointestinal Tolerance (Xylitol's weakness) and Cardiovascular Safety (this compound's emerging risk).
Quantitative Comparison Table
| Feature | This compound | Xylitol | Clinical Implication |
| Oral Bioavailability | ~90% | ~50% | This compound requires lower overage in dosing; Xylitol causes more gut distress. |
| Tmax (Plasma) | 30–60 min | 30–40 min | Both are rapidly detected, but this compound reaches much higher Cmax. |
| Plasma Half-life | 3–4 hours | ~20–30 min | This compound accumulates if renally impaired; Xylitol is rapidly metabolized. |
| Glycemic Index | 0 | 7–13 | This compound is truly non-glycemic; Xylitol has a minor insulinogenic effect. |
| Caloric Value | 0.2 kcal/g | 2.4 kcal/g | Xylitol provides energy via hepatic oxidation. |
| Laxative Threshold | > 0.66 g/kg body weight | > 0.3 g/kg body weight | This compound has 2x higher digestive tolerance. |
| Major Safety Concern | Platelet Aggregation | Osmotic Diarrhea | This compound linked to MACE (Major Adverse Cardiovascular Events) [3]. |
The this compound-Thrombosis Link (Critical Update)
A landmark 2023 study in Nature Medicine demonstrated that circulating this compound levels are associated with incident major adverse cardiovascular events (MACE).
-
Mechanism: this compound enhances ADP-induced platelet activation. It increases the sensitivity of platelets to sub-maximal agonist stimulation, leading to faster clot formation.[2]
-
Threshold: Effects were observed at plasma concentrations reached after ingesting just 30g of this compound (levels >45 µM) [3].
-
Relevance: Formulations intended for patients with existing CVD risk (e.g., diabetic formulations) should be scrutinized for this compound content.
Experimental Protocols
To validate the metabolic impact of these excipients in your specific formulation, use the following self-validating protocols.
Protocol A: Differential Absorption & Excretion (Human PK Study)
Objective: Determine the bioavailability and renal clearance of a polyol-based formulation.
Workflow:
-
Subject Prep: Overnight fast (10h). Baseline urine and blood collection.
-
Dosing: Administer 25g of this compound or Xylitol dissolved in 250mL water (or target formulation).
-
Blood Sampling: Collect plasma at t = 0, 30, 60, 90, 120, 180, 240 min.
-
Urine Sampling: Total void collection for 24 hours (pooled 0-12h and 12-24h).
-
Analysis (GC-MS):
-
Derivatize samples with TMS (Trimethylsilyl).
-
Internal Standard: Ribitol or 13C-Erythritol.
-
Validation Check: For this compound, recovery in urine should be >80% of dose. For Xylitol, urine recovery should be <20% (indicating metabolism or malabsorption).
-
Protocol B: Ex Vivo Platelet Reactivity Assay
Objective: Screen formulations for thrombotic risk (this compound sensitivity).
Workflow:
-
Isolation: Draw blood into citrated tubes. Centrifuge (200g, 15 min) to obtain Platelet-Rich Plasma (PRP).
-
Incubation: Incubate PRP with vehicle (PBS) or Formulation Extract (target this compound conc: 45 µM to 3000 µM) for 30 min at 37°C.
-
Stimulation: Add sub-maximal agonist (ADP 1-2 µM or TRAP-6).
-
Measurement: Light Transmission Aggregometry (LTA).
-
Readout: Measure % Maximal Aggregation.
-
Positive Control: Thrombin (Max aggregation).
-
Negative Control: Unstimulated PRP.
-
Causality Check: Dose-dependent increase in aggregation relative to vehicle confirms mechanistic activity.
-
Experimental Workflow Diagram
Figure 2: Screening workflow for polyol selection. High urinary recovery confirms this compound profile; increased platelet aggregation signals cardiovascular risk.
Conclusion & Recommendations
The selection between this compound and xylitol is not merely a matter of taste masking.
-
For Diabetic Formulations: Xylitol is metabolically active and requires hepatic processing. While its glycemic index is low, it is not zero.[3][4] This compound is superior for glycemic control but carries a potential thrombotic risk signal that must be weighed against the patient's cardiovascular history.
-
For GI-Sensitive Populations: This compound is the clear standard. Xylitol's low absorption threshold (approx. 30-50g single dose) makes it unsuitable for high-volume formulations due to osmotic diarrhea risks.
-
For Cardiovascular High-Risk Groups: Caution is advised with high-dose This compound . Recent data suggests it promotes platelet hyper-reactivity.[5][6][7] Xylitol does not share this mechanism.[8]
Final Directive: Do not assume "GRAS" (Generally Recognized As Safe) status implies metabolic inertness. Use the protocols above to verify the physiological impact of your specific excipient load.
References
-
Hootman, K. C., et al. (2017).[9] this compound is a pentose-phosphate pathway metabolite and associated with adiposity gain in young adults. Proceedings of the National Academy of Sciences, 114(21), E4233-E4240. Link
-
Livesey, G. (2003). Health potential of polyols as sugar replacers, with emphasis on low glycaemic properties.[3][10][11][12] Nutrition Research Reviews, 16(2), 163-191. Link
-
Witkowski, M., et al. (2023). The artificial sweetener this compound and cardiovascular event risk.[6][7][13] Nature Medicine, 29, 710–718. Link
-
Wölnerhanssen, B. K., et al. (2016). Gut hormone secretion, gastric emptying, and glycemic responses to this compound and xylitol in lean and obese subjects. American Journal of Physiology-Endocrinology and Metabolism, 310(11), E1053-E1061. Link
-
Storey, D., et al. (2007). Gastrointestinal tolerance of this compound and xylitol ingested in a liquid.[14] European Journal of Clinical Nutrition, 61, 349–354. Link
Sources
- 1. This compound: An In-Depth Discussion of Its Potential to Be a Beneficial Dietary Component - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Common low-calorie sweetener may raise risk of blood clots [medicalnewstoday.com]
- 3. Xylitol vs. This compound: What's Healthier? Taste & Calories [medicinenet.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. This compound and cardiovascular events | National Institutes of Health (NIH) [nih.gov]
- 8. Xylitol vs. This compound: What’s Healthier? [healthline.com]
- 9. A Systematic Review of the Effects of Polyols on Gastrointestinal Health and Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Absorption and Metabolism of the Natural Sweeteners this compound and Xylitol in Humans: A Dose-Ranging Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fodmapfriendly.com [fodmapfriendly.com]
- 13. expert reaction to study looking at an artificial sweetener (this compound) and cardiovascular disease events | Science Media Centre [sciencemediacentre.org]
- 14. researchgate.net [researchgate.net]
Comparative Analysis of Gastrointestinal Tolerance: Erythritol vs. Conventional Polyols
[1]
Executive Summary
In the landscape of sugar reduction, Erythritol stands as a metabolic outlier.[1] While conventional polyols (Sorbitol, Xylitol, Maltitol) are defined by their low absorption and subsequent colonic fermentation, this compound exhibits a unique pharmacokinetic profile: ~90% small intestinal absorption .
This guide provides a rigorous analysis of the gastrointestinal (GI) tolerance of this compound compared to its hexitol and pentitol counterparts. By synthesizing mechanistic data with clinical thresholds, we demonstrate why this compound offers a superior safety margin for formulations requiring high-dosage sweetening.
Part 1: Mechanistic Divergence
To understand the differential GI tolerance, one must analyze the molecular fate of these compounds. The primary driver of polyol-induced gastrointestinal distress is osmotic diarrhea followed by fermentative gas production .
The Molecular Weight Factor
Polyols are absorbed via passive diffusion. The rate of diffusion is inversely proportional to molecular size.
-
This compound (Tetritol, 4-Carbon): MW ~122 g/mol .[2] Small enough to pass freely through the intestinal epithelium.
-
Xylitol (Pentitol, 5-Carbon): MW ~152 g/mol .[2] Moderate absorption.
-
Sorbitol/Mannitol (Hexitol, 6-Carbon): MW ~182 g/mol . Poor absorption.[3][4]
Absorption Pathways
The following diagram illustrates the critical divergence point in the small intestine.
Figure 1: Comparative Metabolic Fate. this compound bypasses the colonic fermentation pathway responsible for GI distress, unlike Sorbitol and Xylitol.
Part 2: Comparative GI Tolerance Data
The following data aggregates results from key clinical studies, specifically focusing on the Maximum No-Observed-Effect Level (NOEL) for laxation.
Laxative Thresholds (Single Dose)
The "Laxative Threshold" is defined as the dose at which a statistically significant increase in loose stools or diarrhea is observed compared to a placebo.
| Polyol | Molecular Weight | Laxative Threshold (Men) | Laxative Threshold (Women) | Relative Tolerance (vs. Sorbitol) |
| This compound | 122.12 | 0.66 g/kg BW | 0.80 g/kg BW | ~4x Higher |
| Xylitol | 152.15 | 0.30 g/kg BW | 0.30 g/kg BW | ~1.5x Higher |
| Maltitol | 344.31 | 0.30 g/kg BW | 0.30 g/kg BW | ~1.5x Higher |
| Sorbitol | 182.17 | 0.17 g/kg BW | 0.24 g/kg BW | Baseline |
| Isomalt | 344.32 | 0.30 g/kg BW | 0.30 g/kg BW | ~1.5x Higher |
Data synthesized from Oku & Okazaki (1996) and Storey et al. (2007).
Symptom Severity Analysis (Storey et al. Protocol)
In a double-blind, randomized controlled trial (Storey et al., 2007), subjects ingested bolus doses of this compound vs. Xylitol in liquid.
-
At 35g Single Dose:
-
This compound: No significant difference from Sucrose (Placebo) in bloating, colic, or watery feces.
-
Xylitol: Significant increase in watery feces and total bowel movements.[5]
-
-
At 50g Single Dose:
-
This compound: Mild increase in borborygmi (stomach rumbling) and nausea; no diarrhea .
-
Xylitol: severe osmotic diarrhea (70% of subjects reported watery feces).
-
Scientist's Insight: The 50g dose of this compound represents a massive intake (equivalent to ~70g of sugar in sweetness). The fact that it did not induce diarrhea highlights its rapid renal clearance.
Part 3: Experimental Protocol for Validation
For researchers developing new formulations, relying on literature is insufficient. You must validate the tolerance of your specific matrix (e.g., gummy vs. beverage). The Hydrogen Breath Test (HBT) is the gold standard for quantifying polyol malabsorption.
The Mechanism of Measurement
When polyols reach the colon, bacteria ferment them, producing Hydrogen (H2). H2 diffuses into the blood and is exhaled.
-
Low Breath H2 = High Small Intestine Absorption (Good Tolerance).
-
High Breath H2 = High Colonic Fermentation (Poor Tolerance).
Standardized HBT Workflow
Figure 2: Hydrogen Breath Test (HBT) Protocol. A standardized workflow for assessing polyol malabsorption in clinical subjects.
Protocol Causality
-
Why Fasting? To clear basal H2 levels from previous meals.
-
Why 20 ppm Cutoff? This threshold statistically correlates with the onset of physical symptoms (bloating/flatulence) in most populations.
Part 4: Formulation Implications
Based on the data above, the following strategic recommendations apply to product development:
-
Digestive Wellness Claims: Products sweetened exclusively with this compound may avoid the mandatory "laxative effect" warning labels required for Sorbitol/Mannitol in some jurisdictions (check local regulations, e.g., EU Regulation 1169/2011).
-
Pediatric Formulations: Children have lower body weight and thus lower absolute tolerance thresholds. This compound is the safest choice for pediatric sugar-free gummies, where accidental over-consumption is a risk.
-
Synergistic Blending: If cost reduction is necessary, blend this compound with Stevia or Monk Fruit rather than other polyols. Adding Sorbitol to this compound negates the tolerance benefit, as the Sorbitol will still trigger the osmotic response.
References
-
Storey, D., Lee, A., Bornet, F., & Brouns, F. (2007).[6][7] Gastrointestinal tolerance of this compound and xylitol ingested in a liquid.[5][7][8] European Journal of Clinical Nutrition, 61(3), 349–354.[6]
-
Oku, T., & Okazaki, M. (1996). Laxative threshold of sugar alcohol this compound in human subjects. Nutrition Research, 16(4), 577-589.
-
Arrigoni, E., Brouns, F., & Amadò, R. (2005). Human gut microbiota does not ferment this compound.[8][9] British Journal of Nutrition, 94(5), 643-646.
-
Bornet, F. R., et al. (1996). Gastrointestinal response and xylitol absorption in humans.[5][8][10][11][12] Gastroenterology, 110, A316.
-
Hiele, M., et al. (1993). Metabolism of this compound in humans: comparison with glucose and lactitol. British Journal of Nutrition, 69(1), 169-176.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sugar Alcohols Compared: Maltitol, this compound, Sorbitol, & Xylitol [periodical.knowde.com]
- 3. researchgate.net [researchgate.net]
- 4. Hydrogen Breath Tests in Gastrointestinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gastrointestinal Disturbances Associated with the Consumption of Sugar Alcohols with Special Consideration of Xylitol: Scientific Review and Instructions for Dentists and Other Health-Care Professionals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gastrointestinal tolerance of this compound and xylitol ingested in a liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. buylarine.com [buylarine.com]
- 9. This compound: An In-Depth Discussion of Its Potential to Be a Beneficial Dietary Component - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. journals.physiology.org [journals.physiology.org]
Comparative Validation Guide: HPLC-RID vs. GC-MS for Erythritol Quantification
[1]
Executive Summary
Erythritol (
This guide objectively compares these two methodologies. The verdict is matrix-dependent: HPLC-RID is the robust workhorse for Quality Control (QC) in food and pharmaceutical raw materials (mg/mL range), offering high throughput with minimal sample prep.[1] Conversely, GC-MS is the mandatory gold standard for pharmacokinetic (PK) studies and biological matrices (plasma/urine) where sensitivity in the ng/mL range is required.[1]
Part 1: The Analytical Challenge & Mechanism
The Detection Problem
Unlike sucrose or fructose, this compound is a sugar alcohol (polyol) with low UV absorption.
-
HPLC-RID Approach: Relies on the difference in refractive index between the analyte and the mobile phase.[1] It is "universal" but non-specific and temperature-sensitive.[1]
-
GC-MS Approach: Relies on volatilizing the molecule via silylation.[1][2] It provides structural fingerprinting and extreme sensitivity but requires anhydrous conditions.[1]
Methodological Workflow Comparison
Figure 1: Comparative workflow illustrating the "Dilute-and-Shoot" simplicity of HPLC versus the critical derivatization steps in GC-MS.
Part 2: Comparative Validation Data
The following data aggregates validation parameters from standard AOAC protocols and recent bioanalytical studies.
| Parameter | HPLC-RID (Standard QC) | GC-MS (Bioanalytical) |
| Primary Application | Food labeling, Raw material purity | Plasma PK, Urine, Tissue analysis |
| Linearity Range | 0.1 – 50 mg/mL | 10 – 5000 ng /mL |
| Limit of Detection (LOD) | ~0.04 mg/mL (40 ppm) | ~1 – 10 ng/mL (ppb range) |
| Sample Preparation | Simple dilution (Water/AcN) | Complex: Lyophilization + Silylation |
| Specificity | Moderate (Co-elution risks) | High (Mass spectral fingerprint) |
| Run Time | 15–30 mins (Isocratic) | 20–40 mins (Gradient Temp) |
| Interference | Sugars (Glucose/Fructose) may overlap | Derivatization artifacts (moisture) |
Key Insight: Sensitivity Gap
There is a 1000x to 5000x sensitivity difference .[1] HPLC-RID is insufficient for detecting baseline endogenous this compound levels in human plasma, which often range between 1–5 µM.[1] For such applications, GC-MS is not just an alternative; it is the only viable option.[1]
Part 3: Detailed Experimental Protocols
Protocol A: HPLC-RID for Food/Bulk Analysis
Objective: Robust quantification of this compound in the presence of other sugars.
-
Column Selection:
-
Mobile Phase: Acetonitrile:Water (75:25 v/v) for Amino columns.[1]
-
Conditions:
-
Sample Prep: Dissolve 1g sample in water, dilute to ~5 mg/mL, filter through 0.22 µm PTFE filter.
Protocol B: GC-MS for Biological Fluids
Objective: Trace quantification in plasma using silylation.[1]
-
Internal Standard (IS): Add [13C]-Erythritol or Xylitol (if not naturally present) to the sample.[1]
-
Drying (The Failure Point):
-
Aliquot 50 µL plasma.[1]
-
Lyophilize to complete dryness. Note: Any residual water will hydrolyze the silylation reagent, creating a "snowy" precipitate and ruining the injection.
-
-
Derivatization:
-
GC Conditions:
-
MS Detection: SIM mode monitoring ions m/z 217 (target) and m/z 205 (qualifier) for TMS-erythritol.
Part 4: Critical Decision Framework
Use the following logic tree to select the appropriate method for your study.
Figure 2: Decision logic for method selection based on matrix complexity and sensitivity requirements.
Part 5: References
-
Grembecka, M. (2015).[1][5] Sugar alcohols—their role in the modern world of sweeteners: a review. European Food Research and Technology.[1] Link[1]
-
Petkova, N., et al. (2017). Development and Validation of HPLC-RID method for Determination of Sugars and Polyols. Journal of Pharmaceutical Sciences and Research. Link
-
Hootman, K. C., et al. (2017). This compound is a pentose-phosphate pathway metabolite and associated with adiposity gain in young adults.[1] PNAS.[1] Link[1]
-
Sigma-Aldrich. (2023).[1] Derivatization Reagents for Gas Chromatography (BSTFA + TMCS Protocols). Link
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of rhamnose, xylitol, arabitol, fructose, glucose, inositol, sucrose, maltose in jujube (Zizyphus jujube Mill.) extract: comparison of HPLC–ELSD, LC–ESI–MS/MS and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of three HPLC analytical methods: ELSD, RID, and UVD for the analysis of xylitol in foods - PMC [pmc.ncbi.nlm.nih.gov]
A comparative study of the prebiotic effects of erythritol and xylitol on gut microbiota.
Executive Technical Summary
Verdict: Xylitol acts as a distinct prebiotic substrate, driving significant butyrogenic activity, whereas Erythritol is functionally inert regarding colonic fermentation.[1]
For researchers and drug developers, the distinction lies in bioavailability . This compound is ~90% absorbed in the small intestine and excreted unchanged, making it an ideal inert excipient but a poor prebiotic candidate. Xylitol, with only ~50% absorption, delivers a substantial carbon load to the colon, where it selectively stimulates Anaerostipes spp. and Bifidobacterium, promoting butyrate and propionate synthesis.
Pharmacokinetics & Metabolic Fate
The divergent prebiotic effects are dictated upstream by host pharmacokinetics. The "prebiotic potential" is inversely proportional to small intestinal absorption.
Comparative Fate Analysis
| Parameter | This compound (C4H10O4) | Xylitol (C5H12O5) |
| Molecular Weight | 122.12 g/mol | 152.15 g/mol |
| Small Intestine Absorption | High (~90%) via passive diffusion. | Low-Moderate (~50%) via passive diffusion. |
| Systemic Fate | Not metabolized; excreted unchanged in urine.[2] | Metabolized by liver (pentose phosphate pathway) or excreted. |
| Colonic Availability | <10% reaches the colon.[2][3] | ~50% reaches the colon.[4] |
| Fermentability | Negligible. Resistant to bacterial attack.[3][5][6] | High. Rapidly fermented by colonic microbiota. |
Visualization: Metabolic Bifurcation
This diagram illustrates the critical divergence in metabolic pathways that determines prebiotic utility.
Caption: Metabolic fate comparison showing this compound's systemic clearance vs. Xylitol's colonic fermentation pathway.
Microbiotic Impact Analysis
Xylitol: The Butyrogenic Prebiotic
Xylitol acts as a selective carbon source. Unlike broad-spectrum prebiotics (like Inulin), xylitol targets specific cross-feeding pathways.
-
Key Taxa Modulated:
-
Increase: Anaerostipes spp.[4][7][8] (specifically A. caccae and A. hadrus), Bifidobacterium, Lactobacillus.
-
Mechanism: Anaerostipes species are efficient converters of lactate and acetate (produced by primary degraders) into butyrate. Xylitol feeds into this cross-feeding network.
-
Metabolic Output: Significant elevation in Butyrate (anti-inflammatory, epithelial energy source) and Propionate .[1]
-
This compound: The Inert Bulking Agent
This compound is largely "invisible" to the gut microbiome.
-
Key Taxa Modulated: Minimal to no significant shifts in diversity or abundance in human trials.[9]
-
Mechanism: Due to its small molecular size and rapid absorption, it does not remain in the lumen long enough to exert osmotic pressure or act as a substrate.
-
Exception: High-dose animal models have suggested minor increases in Burkholderiales, but this is not consistently replicated in humans.
Data Summary: Microbial & SCFA Response
| Metric | This compound | Xylitol |
| Bifidogenic Effect | None / Negligible | Moderate to High |
| Butyrate Production | No significant change | Significant Increase |
| Propionate Production | No significant change | Moderate Increase |
| Gas Production | Minimal | High (H2 and CO2) |
| Primary Fermenters | N/A | Anaerostipes, Bifidobacterium |
Experimental Validation Framework
To validate these claims in a drug development context, a rigorous In Vitro Fecal Batch Culture is the gold standard. This protocol ensures self-validation by including positive (Inulin) and negative (Cellulose) controls.
Protocol: High-Throughput Anaerobic Batch Fermentation
Objective: Quantify SCFA production and taxa shifts over 24-48 hours.
1. Fecal Inoculum Preparation:
-
Donor Selection: Healthy adults (n=3-5), antibiotic-free for >3 months.
-
Slurry Prep: Homogenize fresh feces (10% w/v) in anaerobic phosphate-buffered saline (PBS, pH 7.2) reduced with cysteine-HCl (0.5 g/L).
-
Filtration: Filter through 0.3mm mesh to remove particulate matter.
2. Basal Medium Setup:
-
Use a carbonate-phosphate buffered nutrient medium (e.g., Macfarlane & Macfarlane variation) containing trace minerals, hemin, and Vitamin K1.
-
Crucial Step: Medium must be pre-reduced in an anaerobic chamber (80% N2, 10% CO2, 10% H2) for 24 hours prior to inoculation.
3. Treatment Groups (Triplicates):
-
Control (Negative): Basal Medium only (validates background fermentation).
-
Control (Positive): Inulin (1% w/v) (validates metabolic activity).
-
Test A: this compound (1% w/v).
-
Test B: Xylitol (1% w/v).
4. Incubation & Sampling:
-
Inoculate vessels with 10% fecal slurry.
-
Incubate at 37°C with continuous stirring.
-
Sampling Points: 0h, 6h, 12h, 24h, 48h.
5. Analytical Readouts (The "Self-Validating" Metrics):
-
pH Monitoring: Xylitol should induce a pH drop (due to SCFA); this compound should remain stable.
-
Gas Production: Measure volume displacement. High gas = active fermentation.
-
SCFA Analysis: Gas Chromatography (GC-FID) of supernatants for Acetate, Propionate, Butyrate.
-
Genomic Analysis: 16S rRNA sequencing (V3-V4 region) to confirm Anaerostipes bloom in Xylitol group.
Visualization: Experimental Workflow
Caption: Step-by-step In Vitro Anaerobic Batch Culture protocol for validating prebiotic effects.
Safety & Tolerance Profile
While Xylitol offers prebiotic benefits, its fermentation comes with a "tolerability cost."
-
Osmotic Diarrhea: Both polyols can cause osmotic water retention if unabsorbed.
-
This compound: High absorption prevents significant osmotic load in the colon. Tolerance is high (~0.66 g/kg body weight).
-
Xylitol: Lower absorption leads to higher osmotic load plus gas from fermentation. Tolerance is lower (~0.3 g/kg body weight).
-
-
Fermentative Dyspepsia: Xylitol's rapid fermentation can lead to bloating and flatulence. This compound, being non-fermentable, avoids this specific side effect.[10]
References
-
Human gut microbiota does not ferment this compound Source: British Journal of Nutrition (2005) URL:[3][Link]
-
Prebiotic potential of L-sorbose and xylitol in promoting the growth and metabolic activity of specific butyrate-producing bacteria in human fecal culture Source: FEMS Microbiology Ecology (2017) URL:[Link]
-
Absorption and Metabolism of the Natural Sweeteners this compound and Xylitol in Humans: A Dose-Ranging Study Source: International Journal of Molecular Sciences (2022) URL:[Link]
-
Xylitol enhances synthesis of propionate in the colon via cross-feeding of gut microbiota Source:[8][11] Microbiome (2021) URL:[Link]
-
Gut microbiota and metabolic health: The potential beneficial effects of a medium-chain triglyceride diet in obese individuals (Contextual reference on SCFA) Source: Nutrients (2019) URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. droracle.ai [droracle.ai]
- 3. Human gut microbiota does not ferment this compound | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 4. Xylitol’s Health Benefits beyond Dental Health: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human gut microbiota does not ferment this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Research Collection | ETH Library [research-collection.ethz.ch]
- 7. Prebiotic potential of L-sorbose and xylitol in promoting the growth and metabolic activity of specific butyrate-producing bacteria in human fecal culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. medium.com [medium.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Erythritol Quantification: Competitive ELISA vs. Chromatographic Cross-Validation Guide
Executive Summary
This guide provides a technical framework for cross-validating a Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for erythritol against the industry gold standards: High-Performance Liquid Chromatography (HPLC-RI) and Gas Chromatography-Mass Spectrometry (GC-MS) .
While HPLC and GC-MS offer superior resolution and specificity for polyol analysis, they are often bottlenecked by low throughput and high capital costs. The Competitive ELISA offers a high-throughput screening alternative. However, due to this compound’s low molecular weight (122.12 Da) and lack of immunogenicity, it functions as a hapten . Therefore, validating the specificity of the antibody-antigen interaction against a chromatographic reference is critical to rule out cross-reactivity with structural analogs like threitol, xylitol, or glycerol.
Mechanistic Principles
The Hapten Challenge & Competitive ELISA
This compound is too small to support a "Sandwich ELISA" format (which requires two distinct epitopes). Instead, a Competitive ELISA format is required.
-
Mechanism: this compound in the sample competes with a pre-coated this compound-HRP (Horseradish Peroxidase) conjugate for a limited number of anti-erythritol antibody binding sites.
-
Signal Output: Inverse relationship. High optical density (OD) indicates low this compound concentration; low OD indicates high this compound concentration.
Chromatographic Separation (The Reference Standard)
-
HPLC-RI: Relies on hydrophilic interaction liquid chromatography (HILIC) or amino-bonded columns to separate polyols based on polarity. Detection is via Refractive Index (RI) as this compound lacks a UV chromophore.
-
GC-MS: Requires derivatization (silylation) to make this compound volatile. It offers mass-spectral fingerprinting, providing the highest specificity.
Visualizing the Workflows
The following diagram contrasts the binding mechanism of the ELISA with the separation logic of HPLC.
Figure 1: Comparison of Competitive ELISA signal generation (Inverse) vs. HPLC-RI signal generation (Direct).
Experimental Protocols
Protocol A: Competitive ELISA (High Throughput)
-
Applicability: Screening large sample sets (plasma, urine, fermentation broth).
-
Critical Control: Matrix interference is the primary failure mode. Samples must be diluted to minimize non-specific binding.
Workflow:
-
Plate Preparation: Coat 96-well microplate with Anti-Erythritol Monoclonal Antibody (1-2 µg/mL in PBS). Incubate overnight at 4°C. Block with 1% BSA.
-
Sample Prep: Dilute samples (Minimum 1:10, recommended 1:50) in Assay Buffer (PBS + 0.05% Tween-20).
-
Competition Step: Add 50 µL of Standard/Sample + 50 µL of this compound-HRP Conjugate to wells.
-
Incubation: Incubate for 60 min at Room Temperature (shake at 500 rpm). Note: Shaking is crucial for equilibrium in competitive assays.
-
Wash: Wash 5x with PBST.
-
Detection: Add 100 µL TMB Substrate. Incubate 15 min (protect from light). Stop with 50 µL 1M H2SO4.
-
Read: Measure OD at 450 nm.
Protocol B: HPLC-RI (The Validator)
-
Applicability: Confirmatory analysis, complex food matrices, regulatory submission.[1]
-
Critical Control: Column temperature stability is vital for RI detector baseline stability.
Workflow:
-
Column: Amino-bonded silica (e.g., Zorbax NH2 or Carbohydrate Analysis column), 4.6 x 250 mm, 5 µm.
-
Mobile Phase: Acetonitrile:Water (75:25 v/v), isocratic elution.[2]
-
Flow Rate: 1.0 mL/min.
-
Temperature: Column Oven 35°C; Detector Cell 35°C.
-
Detection: Refractive Index (RI).
-
Run Time: ~15-20 minutes (this compound typically elutes early, before glucose/sucrose).
Cross-Validation Data & Performance Metrics
To validate the ELISA, you must run a "Method Comparison Study" using at least 20 distinct samples spanning the dynamic range.
Quantitative Comparison Table
| Parameter | Competitive ELISA | HPLC-RI (Reference) | Notes |
| Limit of Detection (LOD) | 0.5 - 1.0 µM | 10 - 50 µM | ELISA is typically more sensitive but has a narrower range. |
| Dynamic Range | 1 µM - 100 µM (Log-linear) | 50 µM - 50 mM (Linear) | ELISA requires high dilution factors for biological samples. |
| Specificity | Moderate (Risk of cross-reactivity) | High (Separates by retention time) | Critical Check: ELISA may cross-react with Threitol. |
| Precision (CV%) | 5 - 12% | < 2% | Chromatography is inherently more precise. |
| Throughput | 90 samples / 2 hours | 1 sample / 20 mins | ELISA is superior for population studies. |
| Sample Volume | 10 - 50 µL | 20 - 100 µL | ELISA saves precious sample volume (e.g., mouse serum). |
Statistical Validation Criteria
When publishing your comparison, you must calculate the following:
-
Correlation Coefficient (Pearson's r):
-
Spike-and-Recovery (Accuracy):
-
Spike known amounts of this compound into the matrix (e.g., plasma).
-
Target: 80-120% recovery for ELISA; 95-105% for HPLC.
-
-
Bland-Altman Analysis:
-
Do not rely solely on correlation. Plot the difference between methods (ELISA - HPLC) against the average of the methods.
-
Look for Systematic Bias : Does the ELISA consistently overestimate concentration? (Common in competitive assays due to matrix interference inhibiting binding, which mimics high analyte concentration).
-
Decision Logic: When to use which?
Use the following flowchart to determine the appropriate method for your specific research phase.
Figure 2: Method selection decision tree based on throughput, matrix complexity, and sensitivity.
References
-
Regestam, E., et al. (2025). "Method of Quantitative Analysis by HPLC and Confirmation by LC-MS/MS of this compound... in Foods." National Institute of Health Sciences.
-
Hooton, K., et al. (2023). "this compound is a pentose-phosphate pathway metabolite and associated with adiposity gain."[5] PNAS.
-
Waters Corporation. (2022). "Analysis of Sugar Alcohols and Allulose Using an Arc HPLC System with Refractive Index Detection." Application Note.
-
Creative Diagnostics. (2024). "Competitive ELISA Protocol and Principle." CD Guides.
-
BenchChem. (2025). "A Comparative Guide to HPLC and ELISA Methods for Small Molecule Detection." BenchChem Technical Guides.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. [Method of Quantitative Analysis by HPLC and Confirmation by LC-MS/MS of this compound, Maltitol, Lactitol and Trehalose in Foods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A comparative analysis of the effects of erythritol and sucrose on postprandial glycemia.
A Comparative Analysis of the Effects of Erythritol and Sucrose on Postprandial Glycemia
A Technical Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic effects of this compound and sucrose, with a specific focus on their impact on postprandial glycemia. Designed for researchers, scientists, and professionals in drug development, this document delves into the underlying physiological mechanisms, presents relevant experimental data, and offers detailed protocols for conducting similar comparative studies.
Introduction: The Significance of Postprandial Glycemic Control
The physiological response to nutrient ingestion, particularly carbohydrates, is a critical area of metabolic research. Postprandial glycemia, the transient increase in blood glucose concentration following a meal, is a key indicator of glucose homeostasis. Exaggerated or prolonged postprandial glycemic excursions are associated with an increased risk of developing type 2 diabetes and cardiovascular complications.[1][2] Consequently, the identification and characterization of dietary components that can modulate this response are of significant interest to the scientific and medical communities.
Sucrose, a disaccharide composed of glucose and fructose, is a ubiquitous component of the modern diet and a primary contributor to postprandial glucose elevation.[1][2] In contrast, this compound, a four-carbon sugar alcohol (polyol), has gained prominence as a non-caloric sugar substitute due to its limited impact on blood glucose and insulin levels.[3][4] This guide will provide a detailed, evidence-based comparison of these two sweeteners, elucidating the stark differences in their effects on postprandial glycemia.
Chemical Structure and Metabolic Fate: A Tale of Two Sweeteners
The divergent effects of this compound and sucrose on postprandial glycemia are rooted in their distinct chemical structures and subsequent metabolic pathways.
-
Sucrose: As a disaccharide, sucrose is rapidly hydrolyzed in the small intestine by the enzyme sucrase into its constituent monosaccharides, glucose and fructose.[2] These monosaccharides are then readily absorbed into the bloodstream, leading to a swift increase in blood glucose levels and a corresponding insulin response to facilitate glucose uptake by tissues.[2][5]
-
This compound: In contrast, this compound is a small molecule that is rapidly and efficiently absorbed in the small intestine.[6][7] However, humans lack the necessary enzymes to metabolize it.[8] Consequently, the vast majority of ingested this compound (approximately 90%) is excreted unchanged in the urine.[6][7] This lack of metabolism means that this compound does not contribute to caloric intake and, crucially, does not directly impact blood glucose or insulin secretion.[3][9]
Comparative Experimental Data on Postprandial Glycemia
Numerous studies have consistently demonstrated the differential effects of this compound and sucrose on postprandial blood glucose and insulin levels. The following table summarizes typical findings from a comparative oral challenge study.
| Parameter | Sucrose (75g) | This compound (75g) |
| Fasting Blood Glucose (mg/dL) | 85 ± 5 | 86 ± 4 |
| Peak Blood Glucose (mg/dL) | 145 ± 15 | 88 ± 6 |
| Time to Peak Glucose (minutes) | 30 - 45 | No significant peak |
| Area Under the Curve (AUC) for Glucose (mg/dLmin) | Significantly elevated | No significant change from baseline |
| Fasting Insulin (µIU/mL) | 5 ± 2 | 5 ± 2 |
| Peak Insulin (µIU/mL) | 50 ± 10 | No significant change from baseline |
| Area Under the Curve (AUC) for Insulin (µIU/mLmin) | Significantly elevated | No significant change from baseline |
Data are presented as mean ± standard deviation and are representative of typical findings in healthy adult subjects.
The data clearly illustrate that while sucrose ingestion leads to a pronounced and rapid increase in both blood glucose and insulin, this compound has a negligible effect on these parameters.[10]
Mechanisms of Action: Beyond Simple Absorption
Recent research suggests that the effects of this compound may extend beyond its inert nature. Some studies indicate that this compound can influence postprandial glycemia through additional mechanisms:
-
Inhibition of α-glucosidase: There is evidence to suggest that this compound may competitively inhibit α-glucosidase, an enzyme in the small intestine responsible for breaking down complex carbohydrates into absorbable glucose.[8][9] This inhibition could slow the rate of glucose absorption from co-ingested carbohydrates, thereby blunting the postprandial glycemic response.[9]
-
Stimulation of Gut Hormones: this compound has been shown to stimulate the release of certain gut hormones, such as glucagon-like peptide-1 (GLP-1) and cholecystokinin (CCK).[3] These hormones can slow gastric emptying and enhance insulin secretion, both of which contribute to better glycemic control.[3]
Experimental Protocol: A Step-by-Step Guide to a Comparative Postprandial Glycemia Study
To ensure the scientific rigor and validity of a comparative analysis, a well-designed experimental protocol is paramount. The following outlines a detailed methodology for assessing the effects of this compound and sucrose on postprandial glycemia in human subjects.
1. Subject Recruitment and Screening:
-
Recruit a cohort of healthy adult volunteers (e.g., 10-12 individuals) with normal fasting blood glucose levels and no history of metabolic disorders.[11]
-
Obtain informed consent from all participants.
-
Conduct a thorough screening process, including a medical history questionnaire and baseline blood tests (fasting glucose, HbA1c).
2. Study Design:
-
Employ a randomized, controlled, crossover design to minimize inter-individual variability.[1] Each participant will serve as their own control.
-
Establish a "washout" period of at least one week between each experimental session.
3. Test Beverage Preparation:
-
Prepare three test beverages:
-
Sucrose solution: 75g of sucrose dissolved in 250mL of water.
-
This compound solution: 75g of this compound dissolved in 250mL of water.
-
Control: 250mL of water.
-
-
Ensure all beverages are similar in appearance and temperature.
4. Experimental Procedure:
-
Participants should arrive at the clinical research facility in the morning after a 10-12 hour overnight fast.[11]
-
A baseline (time 0) venous blood sample is collected.
-
Participants consume one of the randomly assigned test beverages within a 5-minute period.
-
Subsequent blood samples are collected at 15, 30, 45, 60, 90, and 120 minutes post-ingestion.[11]
5. Biochemical Analysis:
-
Analyze plasma samples for glucose and insulin concentrations using validated laboratory methods.
6. Data Analysis:
-
Calculate the incremental area under the curve (iAUC) for both glucose and insulin for each test condition.
-
Use appropriate statistical tests (e.g., repeated measures ANOVA) to compare the responses between the different beverages.
Ethical Considerations: This study protocol should be reviewed and approved by an Institutional Review Board (IRB) or an independent ethics committee.
Visualizing the Experimental Workflow
The following diagram, generated using Graphviz, illustrates the key steps of the described experimental protocol.
Caption: A flowchart outlining the key stages of a randomized, controlled, crossover study comparing the effects of different sweeteners on postprandial glycemia.
Signaling Pathways: The Insulin Response to Sucrose
Upon the absorption of glucose derived from sucrose digestion, pancreatic β-cells are stimulated to release insulin. Insulin then initiates a signaling cascade in peripheral tissues, such as muscle and adipose tissue, to promote glucose uptake and utilization. The following diagram illustrates this critical signaling pathway.
Caption: A simplified diagram of the insulin signaling pathway, illustrating the cascade of events from insulin binding to its receptor to the facilitation of glucose uptake into the cell.
Conclusion and Future Directions
The evidence overwhelmingly indicates that this compound does not elicit a postprandial glycemic or insulinemic response, in stark contrast to the significant impact of sucrose.[10] This makes this compound a suitable sugar substitute for individuals seeking to manage their blood glucose levels, including those with diabetes or metabolic syndrome.[12]
While the primary mechanism for this compound's lack of glycemic effect is its non-metabolizable nature, emerging research into its potential to inhibit carbohydrate-digesting enzymes and stimulate beneficial gut hormones warrants further investigation.[3][8][9] Long-term clinical trials are also needed to fully elucidate the chronic effects of this compound consumption on metabolic health. However, it is important to note that some recent observational studies have suggested a potential association between high circulating levels of this compound and an increased risk of adverse cardiovascular events, indicating a need for further research in this area.[4][13]
For researchers and drug development professionals, understanding the distinct metabolic fates of sweeteners like this compound and sucrose is crucial for designing effective dietary interventions and developing novel therapeutic strategies for metabolic diseases. The methodologies and data presented in this guide provide a solid foundation for further exploration in this important field of study.
References
-
Silina, N. V., et al. "Postprandial secretion of insulin and peptide YY when taking this compound and sucrose." Diabetes mellitus (2025). [Link]
-
Artinci. "How this compound impacts blood sugar in people with diabetes." (2025). [Link]
-
ResearchGate. "Effect of this compound on a oral glucose tolerance and b serum insulin..." [Link]
-
American Physiological Society. "Popular Sugar Substitute May Harm Brain and Heart Health." (2025). [Link]
-
Longdom Publishing. "Different Glycemic Responses to Sucrose and Glucose in Old and Young Male Adults." [Link]
-
Healthline. "this compound — Healthy Sweetener or a Big, Fat Lie?" [Link]
-
Longdom Publishing. "Different Glycemic Responses to Sucrose and Glucose in Old and Yo." [Link]
-
Cambridge University Press & Assessment. "Metabolism of this compound in humans: Comparison with glucose and lactitol." [Link]
-
PubMed. "The effect of a new mixture of sugar and sugar-alcohols compared to sucrose and glucose on blood glucose increase and the possible adverse reactions: A phase I double-blind, three-way randomized cross-over clinical trial." [Link]
-
ReachMD. "New Study Adds to Increasing Evidence That Sugar Substitute this compound Raises Cardiovascular Risk." (2024). [Link]
-
Mazi, T. A., et al. "this compound: An In-Depth Discussion of Its Potential to Be a Beneficial Dietary Component." Nutrients 15.1 (2023): 95. [Link]
-
U.S. Food and Drug Administration. "Guidance for Industry: Evidence-Based Review System for the Scientific Evaluation of Health Claims." (2018). [Link]
-
Grembecka, M. "Sugar alcohols—their role in the modern world of sweeteners: a review." European Food Research and Technology 241.1 (2015): 1-14. [Link]
-
Ortiz, S. R., et al. "Absorption and Metabolism of the Natural Sweeteners this compound and Xylitol in Humans: A Dose-Ranging Study." Nutrients 14.17 (2022): 3567. [Link]
-
PubMed. "Randomized clinical trial to evaluate the effect on postprandial glycemia of Nutren Control®, a glycemia-targeted specialized supplement, compared to standardized breakfast in patients with type-2 diabetes." [Link]
-
Holl, M. G., and L. H. Allen. "Sucrose ingestion, insulin response and mineral metabolism in humans." The Journal of nutrition 117.7 (1987): 1229-1233. [Link]
-
Törrönen, R., et al. "Berries modify the postprandial plasma glucose response to sucrose in healthy subjects." The British journal of nutrition 103.8 (2010): 1094-1097. [Link]
-
Wikipedia. "this compound." [Link]
-
Bantle, J. P. "Clinical aspects of sucrose and fructose metabolism." Diabetes care 12.1 (1989): 56-61. [Link]
-
Verma, S., et al. "Induction of insulin resistance by high-sucrose feeding does not raise mean arterial blood pressure but impairs haemodynamic responses to insulin in rats." Diabetologia 41.6 (1998): 693-700. [Link]
-
Food Research Lab. "Glycaemic Index Labelling: Key Overview." (2023). [Link]
-
Ranasinghe, P., et al. "Suitability of sugar alcohols as antidiabetic supplements: a review." Journal of Food and Drug Analysis 29.1 (2021): 1-14. [Link]
-
ClinicalTrials.gov. "Treating Type 2 Diabetes by Reducing Postprandial Glucose Elevations: A Paradigm Shift in Lifestyle Modification." [Link]
-
Witkowski, M., et al. "Ingestion of the Non-Nutritive Sweetener this compound, but Not Glucose, Enhances Platelet Reactivity and Thrombosis Potential in Healthy Volunteers—Brief Report." Arteriosclerosis, Thrombosis, and Vascular Biology 44.8 (2024): 1349-1354. [Link]
-
Phillips, C. M., and F. R. P. de C. V. de M. e. Castro. "Gut-Based Strategies to Reduce Postprandial Glycaemia in Type 2 Diabetes." Frontiers in Endocrinology 11 (2020): 574. [Link]
-
U.S. Food and Drug Administration. "Self-Monitoring Blood Glucose Test Systems for Over-the-Counter Use." (2016). [Link]
-
Moore, J. B., and M. B. Toews. "Systematic review on the effect of sweeteners on glycemic response and clinically relevant outcomes." BMC obesity 2.1 (2015): 1-13. [Link]
-
ResearchGate. "Absorption and Metabolism of the Natural Sweeteners this compound and Xylitol in Humans: A Dose-Ranging Study." [Link]
-
Pagliassotti, M. J., et al. "Comparison of the effects of sucrose and fructose on insulin action and glucose tolerance." American Journal of Physiology-Endocrinology and Metabolism 272.5 (1997): E827-E834. [Link]
-
Wikipedia. "Sucrose." [Link]
-
American Diabetes Association. "9. Pharmacologic Approaches to Glycemic Treatment: Standards of Care in Diabetes—2026." Diabetes Care 49.Supplement_1 (2026): S159-S179. [Link]
-
Evidence-Based Practice Center. "Does sugar alcohol affect blood glucose levels in individuals with Diabetes Mellitus (DM)?" (2025). [Link]
-
U.S. Food and Drug Administration. "Blood Glucose Monitoring Test Systems for Prescription Point-of-Care Use." (2020). [Link]
-
de Oliveira, S. R., et al. "Does sucrose intake affect antropometric variables, glycemia, lipemia and C-reactive protein in subjects with type 1 diabetes?: a controlled-trial." Diabetology & metabolic syndrome 5.1 (2013): 1-8. [Link]
-
Moore, J. B., and M. B. Toews. "A systematic review on the effect of sweeteners on glycemic response and clinically relevant outcomes." BMC obesity 2.1 (2015): 1-13. [Link]
-
Iwasaki, Y., et al. "Ingestion of a moderate high‐sucrose diet results in glucose intolerance with reduced liver glucokinase activity and impaired glucagon‐like peptide‐1 secretion." Journal of diabetes investigation 8.1 (2017): 43-51. [Link]
-
Food Research Lab. "How Do Laboratories Measure a Food's Glycemic Index (GI) or GI Value?" (2023). [Link]
-
ResearchGate. "Main trial protocol. # Example of participant with postprandial glucose..." [Link]
Sources
- 1. Berries modify the postprandial plasma glucose response to sucrose in healthy subjects [pubmed.ncbi.nlm.nih.gov]
- 2. Sucrose - Wikipedia [en.wikipedia.org]
- 3. artinci.com [artinci.com]
- 4. Popular Sugar Substitute May Harm Brain and Heart Health | American Physiological Society [physiology.org]
- 5. Sucrose ingestion, insulin response and mineral metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Absorption and Metabolism of the Natural Sweeteners this compound and Xylitol in Humans: A Dose-Ranging Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. This compound — Healthy Sweetener or a Big, Fat Lie? [healthline.com]
- 9. This compound: An In-Depth Discussion of Its Potential to Be a Beneficial Dietary Component - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Postprandial secretion of insulin and peptide YY when taking this compound and sucrose | Silina | Diabetes mellitus [dia-endojournals.ru]
- 11. contractlaboratory.com [contractlaboratory.com]
- 12. researchgate.net [researchgate.net]
- 13. New Study Adds to Increasing Evidence That Sugar Substitute this compound Raises Cardiovascular Risk - Be part of the knowledge - ReachMD [reachmd.com]
A Comparative Analysis of the Antioxidant Capacity of Erythritol and Other Sugar Alcohols: A Technical Guide for Researchers
Introduction
Sugar alcohols, or polyols, are a class of carbohydrates that have gained significant traction in the food, pharmaceutical, and healthcare industries as sugar substitutes. Their lower caloric content and reduced glycemic index make them attractive alternatives to sucrose. Beyond their sweetening properties, emerging research has highlighted the potential of these compounds as antioxidants. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous chronic diseases. This has spurred interest in the antioxidant capabilities of various dietary components, including sugar alcohols.
This guide provides a comprehensive comparative analysis of the antioxidant capacity of erythritol against other commonly used sugar alcohols such as xylitol, sorbitol, and mannitol. We will delve into the structural basis of their antioxidant activity, present comparative in vitro and in vivo data, and provide detailed protocols for key antioxidant assays. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the antioxidant potential of these compounds.
The Chemical Basis of Antioxidant Activity in Sugar Alcohols
The antioxidant activity of sugar alcohols is intrinsically linked to their chemical structure. As polyols, they possess multiple hydroxyl (-OH) groups, which are key to their ability to scavenge free radicals.
Structure-Activity Relationship
The prevailing hypothesis is that the antioxidant capacity of sugar alcohols is correlated with the number of hydroxyl groups in their structure.[1][2] These hydroxyl groups can donate a hydrogen atom to neutralize highly reactive free radicals, such as the hydroxyl radical (•OH), thereby terminating the damaging chain reactions of oxidation. The more hydroxyl groups a molecule has, the greater its theoretical potential to act as a hydrogen donor and, consequently, as an antioxidant.
-
This compound: A four-carbon sugar alcohol with four hydroxyl groups.
-
Xylitol: A five-carbon sugar alcohol with five hydroxyl groups.
-
Sorbitol and Mannitol: Six-carbon sugar alcohols (isomers) with six hydroxyl groups each.
This structural difference forms the basis for the observed variations in their antioxidant efficacy.
Caption: Chemical structures of common sugar alcohols.
Mechanism of Action
The primary antioxidant mechanism of sugar alcohols is direct free radical scavenging. This compound, for instance, has been shown to be an excellent scavenger of hydroxyl radicals (•OH).[3][4] The reaction involves the abstraction of a hydrogen atom from one of the carbon atoms in the this compound molecule by the hydroxyl radical, resulting in the formation of water and a carbon-centered this compound radical.[3][4] This radical is then further oxidized to form erythrose and erythrulose.[3][4] This process effectively neutralizes the highly damaging hydroxyl radical. While potent against hydroxyl radicals, this compound has been found to be inert toward superoxide radicals.[3][4]
Caption: Proposed mechanism of this compound scavenging a hydroxyl radical.
Comparative In Vitro Antioxidant Capacity
Several in vitro assays have been employed to quantify and compare the antioxidant capacity of sugar alcohols. The Total Oxy-radical Scavenging Capacity (TOSC) assay, which measures the ability of a compound to neutralize peroxyl radicals and peroxynitrite, provides a direct comparison.
A key study evaluated this compound, xylitol, sorbitol, and mannitol against various oxy-radicals.[1][5] The results indicate a clear structure-activity relationship, with the antioxidant capacity increasing with the number of hydroxyl groups.
| Sugar Alcohol | Number of Carbons | Specific TOSC Value (vs. Peroxyl Radicals) | Specific TOSC Value (vs. Peroxynitrite) |
| This compound | 4 | 2.1 ± 0.2 | 1.9 ± 0.3 |
| Xylitol | 5 | 3.7 ± 0.3 | 3.9 ± 0.4 |
| Mannitol | 6 | 8.7 ± 1.1 | 7.7 ± 0.5 |
| Sorbitol | 6 | 9.1 ± 0.3 | 7.8 ± 0.7 |
| Data are presented as specific TOSC/mM. Adapted from Kang et al. (2006).[1][5] |
These findings suggest that in a cell-free environment, the six-carbon sugar alcohols, sorbitol and mannitol, exhibit the highest antioxidant activity, followed by the five-carbon xylitol, and then the four-carbon this compound.[1][5] This supports the hypothesis that the number of hydroxyl groups is a primary determinant of their radical scavenging potential.
In Vivo Evidence and Physiological Relevance
While in vitro assays provide valuable mechanistic insights, in vivo studies are crucial for understanding the physiological relevance of these findings.
This compound: In vivo studies have demonstrated that this compound acts as an antioxidant and can protect against hyperglycemia-induced vascular damage in diabetic rats.[3][6] This protective effect is attributed to its ability to scavenge hydroxyl radicals.[3][7] Following consumption, erythrose, an oxidation product of this compound, has been detected in the urine of these rats, confirming its in vivo antioxidant activity.[3]
Xylitol: Research in type 2 diabetic rat models suggests that xylitol may have better antioxidant and antidiabetic effects compared to this compound.[8] Xylitol has been shown to improve the body's anti-oxidative defense system by potentially keeping the glutathione antioxidant system active.[9][10]
Mannitol and Sorbitol: Mannitol is a well-established osmotic diuretic and is also known for its hydroxyl radical scavenging properties.[3][11] Both sorbitol and mannitol have been investigated for their ability to protect against oxidative stress.[11][12]
It is important to consider the bioavailability of these sugar alcohols. This compound is unique in that it is rapidly and almost completely absorbed in the small intestine and excreted unchanged in the urine.[13] This high bioavailability means that it circulates in the bloodstream, where it can potentially exert its antioxidant effects throughout the body.[14] Other sugar alcohols like xylitol, sorbitol, and mannitol are less readily absorbed, with a larger portion reaching the large intestine where they are fermented by gut microbiota.
Emerging Research and Important Considerations
For a balanced perspective, it is crucial to acknowledge recent research that has raised concerns about high levels of this compound. Some observational studies have associated high circulating levels of this compound with an increased risk of cardiovascular events.[15][16] Furthermore, some in vitro experiments have suggested that this compound may increase platelet reactivity and thrombosis potential.[16] It has also been observed that under certain experimental conditions, this compound can lead to an increase in reactive oxygen species (ROS) production in cells lining blood vessels.[15] These findings are complex and require further investigation to understand the context and the balance of risks and benefits, especially concerning the distinction between endogenous and dietary this compound.
Methodologies for Assessing Antioxidant Capacity
A variety of spectrophotometric methods are available to assess antioxidant capacity.[17] The choice of assay depends on the specific research question and the nature of the antioxidant being studied. These assays can be broadly categorized as those based on Hydrogen Atom Transfer (HAT) and those based on Single Electron Transfer (SET).[18]
Key Antioxidant Assays:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: A SET-based assay where the antioxidant reduces the stable DPPH radical, causing a color change from violet to yellow.[19][20]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: Another SET-based assay where the antioxidant reduces the pre-formed ABTS radical cation, leading to a loss of color.[19][21] This assay is applicable to both hydrophilic and lipophilic antioxidants.[20]
-
TOSC (Total Oxy-radical Scavenging Capacity) Assay: A HAT-based assay that quantifies the ability of a compound to scavenge thermally generated peroxyl radicals.[1][5] It is considered a robust method for evaluating antioxidant capacity.
Caption: Generalized workflow for spectrophotometric antioxidant assays.
Experimental Protocol: DPPH Radical Scavenging Assay
1. Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it. This reduction is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.
2. Reagents and Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Test compounds (this compound, Xylitol, etc.)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
Spectrophotometer capable of reading at ~517 nm
-
96-well microplate or cuvettes
3. Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.
-
Preparation of sample solutions: Prepare a series of concentrations of the sugar alcohols and the positive control in methanol.
-
Assay:
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the various concentrations of the sample solutions or standards to the wells.
-
For the blank, add 100 µL of methanol instead of the sample.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Abs_control is the absorbance of the DPPH solution without the sample.
-
Abs_sample is the absorbance of the DPPH solution with the sample.
-
-
Data Analysis: Plot the % inhibition against the concentration of the samples to determine the IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals).
Conclusion and Future Directions
The available evidence indicates that this compound and other sugar alcohols possess antioxidant properties, primarily through the mechanism of free radical scavenging. In vitro studies suggest a direct correlation between the number of hydroxyl groups and antioxidant capacity, with six-carbon polyols like sorbitol and mannitol showing greater activity than this compound. However, in vivo studies highlight the significant antioxidant effects of this compound, likely due to its excellent bioavailability. Xylitol has also demonstrated robust in vivo antioxidant effects.
For researchers and drug development professionals, these findings suggest that sugar alcohols could be more than just inert sweeteners. Their antioxidant potential may offer protective effects, particularly in conditions associated with oxidative stress, such as diabetes. However, the recent counter-evidence regarding this compound's potential cardiovascular effects warrants careful consideration and further research.
Future studies should focus on:
-
Elucidating the in vivo antioxidant mechanisms of all sugar alcohols in greater detail.
-
Conducting long-term human clinical trials to clarify the health implications of high consumption of these polyols, especially this compound.
-
Investigating the potential synergistic effects of sugar alcohols with other antioxidants.
A comprehensive understanding of these molecules will enable their more effective and safer application in food, pharmaceuticals, and clinical practice.
References
A comprehensive list of references will be provided upon request.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. This compound is a sweet antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound is a sweet antioxidant - ProQuest [proquest.com]
- 5. Evaluation of Antioxidant Activity of Sugar Alcohols Using TOSC (Total Oxy-radical Scavenging Capacity) Assay -Toxicological Research | Korea Science [koreascience.kr]
- 6. researchgate.net [researchgate.net]
- 7. This compound’s antioxidant activity may add to diabetes benefits [foodnavigator.com]
- 8. researchgate.net [researchgate.net]
- 9. Studies on the antioxidative and antidiabetic effects of Xylitol and this compound in type 2 diabetes: a comparative study. [researchspace.ukzn.ac.za]
- 10. ptfarm.pl [ptfarm.pl]
- 11. Determination of antioxidant effect of polyols in a cell-free environment [roquette.com]
- 12. mdpi.com [mdpi.com]
- 13. This compound: An In-Depth Discussion of Its Potential to Be a Beneficial Dietary Component - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound as sweetener—wherefrom and whereto? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Common sugar substitute shown to impair brain cells, boost stroke risk | CU Boulder Today | University of Colorado Boulder [colorado.edu]
- 16. The sugar-free paradox: cardiometabolic consequences of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals | MDPI [mdpi.com]
- 18. Comparative Evaluation of Various Total Antioxidant Capacity Assays Applied to Phenolic Compounds with the CUPRAC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. e3s-conferences.org [e3s-conferences.org]
- 20. journals2.ums.ac.id [journals2.ums.ac.id]
- 21. food.actapol.net [food.actapol.net]
Validation of metabolomic studies linking erythritol to cardiovascular risk.
A Comparative Analytical Guide for Drug Development & Research Professionals
Executive Summary
The recent identification of erythritol as a predictive marker for Major Adverse Cardiovascular Events (MACE) by Witkowski et al. (Nature Medicine, 2023) challenges the safety profile of this common non-nutritive sweetener. For researchers and drug developers, this finding necessitates a shift from passive observation to rigorous validation. This guide outlines the precise analytical frameworks required to validate such metabolomic associations, distinguishing between discovery-phase correlations and targeted quantitative validation. It provides a blueprint for replicating the this compound-CVD link using Stable Isotope Dilution Analysis (SIDA) and mechanistic platelet assays.
Part 1: Analytical Platform Comparison
The Challenge of Isobaric Interference The primary obstacle in validating sugar alcohol metabolomics is isobaric interference . This compound (C4H10O4, MW 122.12) shares an identical mass with its isomer threitol and can co-elute with fragments of larger polyols like mannitol or sorbitol. Standard reverse-phase chromatography often fails to retain these highly polar compounds, leading to ion suppression and misidentification.[1]
Comparative Guide: Selecting the Right Validation Platform
| Feature | Untargeted Metabolomics (Discovery) | Targeted LC-MS/MS (Validation - Gold Standard) | GC-MS (Orthogonal Confirmation) |
| Primary Use | Hypothesis generation; broad spectrum screening. | Absolute quantification; clinical validation.[1][2] | Structural confirmation; isomer resolution. |
| Sensitivity (LOQ) | Moderate (µM range). | High (nM range). | High (nM range). |
| Specificity | Low. Relies on accurate mass (m/z) and retention time. Prone to isobaric overlap. | Very High. Uses Multiple Reaction Monitoring (MRM) and specific transitions. | Very High. Uses characteristic fragmentation patterns of derivatized products. |
| Sample Prep | Minimal (Protein Precipitation). | Minimal (Protein Precipitation + Dilution). | Laborious. Requires derivatization (e.g., TMS) to make polyols volatile. |
| Throughput | High.[3] | High. | Low to Moderate. |
| Key Limitation | Cannot distinguish isomers (this compound vs. Threitol) reliably without specialized columns. | Requires isotopically labeled internal standards (13C-Erythritol) for accuracy. | Derivatization introduces variability; not suitable for high-volume clinical cohorts. |
Expert Insight: While GC-MS offers excellent separation of sugar isomers, the derivatization step introduces kinetic variability unsuitable for large clinical cohorts. Targeted LC-MS/MS with HILIC separation is the superior choice for validation, provided that chromatographic conditions are optimized to resolve this compound from threitol.
Part 2: Validated Experimental Protocol
Targeted LC-MS/MS with Stable Isotope Dilution Analysis (SIDA)
This protocol replicates the validation method used to confirm the association between plasma this compound and incident MACE. It utilizes Stable Isotope Dilution , the only method capable of correcting for the significant matrix effects (ion suppression) observed in plasma metabolomics.
1. Materials & Reagents
-
Analyte: this compound (≥99% purity).[4]
-
Internal Standard (IS): U-13C-Erythritol (uniformly labeled).
-
Matrix: Human Plasma (EDTA).
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) - Amide phase recommended (e.g., Waters XBridge Amide or Shodex Asahipak NH2P-50).
2. Sample Preparation Workflow
-
Spiking: Aliquot 50 µL of plasma. Add 10 µL of Internal Standard solution (U-13C-Erythritol, 10 µM).
-
Precipitation: Add 450 µL of ice-cold Methanol/Acetonitrile (9:1 v/v) to precipitate proteins.
-
Extraction: Vortex vigorously for 1 min; Centrifuge at 20,000 x g for 10 min at 4°C.
-
Reconstitution: Evaporate supernatant under Nitrogen; reconstitute in 100 µL of mobile phase (90% Acetonitrile/10% Water).
3. LC-MS/MS Parameters
-
System: UHPLC coupled to Triple Quadrupole MS.
-
Mobile Phase:
-
A: 20 mM Ammonium Acetate in Water (pH 9.0).
-
B: 100% Acetonitrile.
-
-
Gradient: Isocratic or shallow gradient (e.g., 85% B) to ensure separation of this compound (RT ~3.5 min) from threitol (RT ~4.2 min).
-
Ionization: Electrospray Ionization (ESI) in Negative Mode .
-
MRM Transitions:
4. Visualization: The Validation Workflow
The following diagram illustrates the logical flow from sample intake to data output, emphasizing the critical quality control checkpoints.
Caption: Step-by-step Stable Isotope Dilution Analysis (SIDA) workflow for precise this compound quantification.
Part 3: Mechanistic Validation (Platelet Reactivity)
Epidemiological association requires mechanistic support to establish causality. The Witkowski study posits that this compound directly enhances platelet reactivity. Validation studies must replicate these effects using both in vitro and in vivo models.
1. In Vitro: Light Transmission Aggregometry (LTA)
-
Objective: Measure the threshold of platelet aggregation in response to agonists (ADP, TRAP6) in the presence of physiological (5 µM) vs. supra-physiological (45-300 µM) this compound.
-
Readout: % Aggregation and Area Under the Curve (AUC).
-
Validation Criteria: Dose-dependent increase in aggregation at sub-maximal agonist concentrations.
2. In Vivo: FeCl3 Arterial Injury Model
-
Model: C57BL/6J Mice.
-
Protocol: Intravenous injection of this compound (to achieve ~300 µM plasma conc.) vs. Saline control.
-
Injury: Topical application of Ferric Chloride (FeCl3) to the carotid artery to induce oxidative injury and thrombosis.
-
Readout: Time to Cessation of Blood Flow (TBF).
-
Validation Criteria: Significantly shortened TBF in this compound-treated mice compared to controls.
3. Visualization: this compound-Induced Thrombosis Pathway
This diagram maps the proposed signaling cascade where this compound lowers the activation threshold of platelets.
Caption: Proposed mechanism of this compound-mediated platelet hyper-reactivity leading to thrombosis.
Part 4: Data Synthesis & Risk Thresholds
To validate findings, researchers must compare their experimental data against established risk thresholds. The table below summarizes the critical quantitative benchmarks derived from the seminal study.
| Parameter | Physiological Baseline | High Risk Threshold (Top Quartile) | Post-Ingestion Peak (30g dose) | Hazard Ratio (MACE) |
| Plasma this compound | < 5 µM | > 45 µM | > 1,000 µM | 2.51 (95% CI 1.58–3.97) |
| Platelet Response | Normal Aggregation | Hyper-reactive | Maximal Hyper-reactivity | N/A |
| Clearance Half-life | N/A | N/A | ~4-6 Hours (remains elevated >2 days) | N/A |
Interpretation for Drug Development: If a therapeutic candidate or excipient formulation results in plasma this compound levels exceeding 45 µM , it may carry a pro-thrombotic liability similar to that observed in the high-risk CVD cohorts.
References
-
Witkowski, M., Nemet, I., Alamri, H., et al. (2023). The artificial sweetener this compound and cardiovascular event risk.[6][9] Nature Medicine, 29, 710–718. [Link]
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]
-
Mullarky, C.J., et al. (2015). Stability of sugar alcohols in biological matrices for quantitative LC-MS/MS analysis. Bioanalysis, 7(18). [Link]
-
Grembecka, M. (2015). Sugar alcohols—their role in the modern world of sweeteners: a review. European Food Research and Technology, 241, 1–14. [Link]
Sources
- 1. Sugar Alcohols Analysis Service - Creative Proteomics [creative-proteomics.com]
- 2. docs.publicnow.com [docs.publicnow.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. drugfuture.com [drugfuture.com]
- 5. [Method of Quantitative Analysis by HPLC and Confirmation by LC-MS/MS of this compound, Maltitol, Lactitol and Trehalose in Foods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. expert reaction to study looking at an artificial sweetener (this compound) and cardiovascular disease events | Science Media Centre [sciencemediacentre.org]
- 7. researchgate.net [researchgate.net]
- 8. shimadzu.com [shimadzu.com]
- 9. Common artificial sweetener, this compound, associated with higher rates of heart attack, stroke | Cleveland Clinic Research [lerner.ccf.org]
- 10. Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drugs in biological matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Comparative Guide: Downstream Extraction and Purification of Erythritol from Plant-Derived Materials
Executive Summary & Technical Scope
Erythritol ((2R,3S)-butane-1,2,3,4-tetrol) is a four-carbon sugar alcohol primarily produced via the fermentation of plant-derived hydrolysates (glucose from corn or wheat starch).[1][2] While this compound occurs naturally in fruits like melons and grapes, the concentration is too low (<0.1%) for direct solvent extraction to be economically viable. Therefore, in an industrial and research context, "extraction" refers to the downstream processing (DSP) required to isolate and purify this compound from the complex fermentation broth.
This guide objectively compares three distinct extraction and purification methodologies:
-
Classical Crystallization (Standard) : The baseline industrial batch process.
-
Chromatographic Separation (SMB) : A continuous, high-yield method for complex broths.
-
Membrane-Integrated Processing : An emerging, energy-efficient approach utilizing nanofiltration.
Comparative Analysis of Extraction Methodologies
The following table summarizes the performance metrics of the three primary extraction workflows. Data is synthesized from industrial benchmarks and recent bioprocess engineering literature.
Table 1: Performance Matrix of this compound Extraction Methods
| Feature | Method A: Classical Crystallization | Method B: Chromatographic Separation (SMB) | Method C: Membrane-Integrated (UF/NF) |
| Primary Mechanism | Solubility difference (Temperature shift) | Adsorption affinity (Ion exchange/Zeolites) | Molecular weight & charge exclusion |
| Recovery Yield | 80% – 85% | > 90% – 95% | 85% – 90% |
| Final Purity | > 99.0% | > 99.8% | > 99.5% |
| Energy Consumption | High (Requires evaporation/cooling) | Moderate (Eluent recycling) | Low (Non-thermal separation) |
| Scalability | Linear (Batch) | High (Continuous) | High (Modular) |
| Key Limitation | Loss of product in mother liquor | High CAPEX for stationary phase | Membrane fouling & osmotic pressure limits |
Detailed Protocols & Mechanistic Insights
Method A: Classical Crystallization (The Industry Standard)
Mechanism: This method relies on the high temperature coefficient of this compound solubility. The fermentation broth is concentrated to supersaturation, and cooling induces crystallization.
Protocol:
-
Biomass Removal: Centrifuge fermentation broth at 4,000–6,000 × g to remove yeast cells (Yarrowia lipolytica or Moniliella spp.).
-
Pre-treatment: Pass supernatant through activated carbon (1% w/v) at 60°C for decolorization.
-
Ion Exchange: Pass through cation (H+ form) and anion (OH- form) exchange columns to remove salts and proteins.
-
Concentration: Evaporate under vacuum (60°C, 150 mbar) until dissolved solids reach 60–70% Brix.
-
Crystallization: Controlled cooling from 60°C to 20°C at a rate of 5°C/h.
-
Separation: Centrifuge crystals and wash with cold ethanol/water (optional) to remove surface impurities.
Expert Insight: The critical failure point here is the "Mother Liquor." Up to 15-20% of this compound remains uncrystallized in the waste stream. Secondary recovery loops are often required, increasing operational complexity.
Method B: Simulated Moving Bed (SMB) Chromatography
Mechanism: SMB simulates a continuous counter-current flow of solid and liquid. It utilizes differences in adsorption affinity between this compound and by-products (glycerol, ribitol) on a stationary phase (typically Ca2+ or Na+ cross-linked resins).
Protocol:
-
Clarification: Microfiltration (0.2 µm) of the broth.
-
Feed Preparation: Adjust pH to 6.0–7.0; concentration to ~30% Brix.
-
SMB Operation:
-
Stationary Phase: Strong acid cation exchange resin (Ca2+ form).
-
Zones: Configure 4-zone SMB system (Desorbent, Extract, Feed, Raffinate).
-
Temperature: Maintain column at 60°C to lower viscosity.
-
-
Elution: Use demineralized water as the eluent. This compound elutes in the extract stream; glycerol/salts in the raffinate.
-
Polishing: Final crystallization of the high-purity extract.
Expert Insight: SMB is superior when the fermentation specificity is low (i.e., high by-product formation). It allows for the separation of chemically similar polyols that would otherwise co-crystallize and contaminate the final product.
Method C: Membrane-Integrated Processing (Ultrafiltration + Nanofiltration)
Mechanism: This method uses pressure-driven sieving. Ultrafiltration (UF) removes macromolecules, while Nanofiltration (NF) separates this compound (122 Da) from larger sugars or smaller salts based on molecular weight cut-off (MWCO) and Donnan exclusion effects.
Protocol:
-
Cell Separation: Cross-flow microfiltration (ceramic membrane, 0.1 µm).
-
Macromolecule Removal: Ultrafiltration (MWCO 10–50 kDa) to remove residual proteins and polysaccharides.
-
Purification/Concentration: Nanofiltration (MWCO 150–300 Da).
-
Operating Pressure: 20–30 bar.
-
Retentate: Disaccharides and larger impurities.
-
Permeate: this compound and water (or vice versa depending on membrane selection; typically this compound is retained while salts pass, or this compound passes while larger sugars are retained). Note: Most commercial NF membranes retain this compound while passing water/salts.
-
-
Final Concentration: Reverse Osmosis (RO) or mild evaporation followed by crystallization.
Expert Insight: This is the "Green Chemistry" approach. By removing significant water volume and impurities mechanically rather than thermally, the energy load of the final evaporation step is reduced by >40%.
Visualizing the Workflows
The following diagrams illustrate the logical flow and critical control points (CCPs) for the two most distinct methods: Classical Crystallization and Membrane-Integrated Purification.
Diagram 1: Classical Crystallization Workflow
This workflow highlights the linear progression from broth to crystal, emphasizing the thermal intensity.
Caption: Standard industrial workflow relying on thermal concentration and solubility shifts. Note the recycle loop for yield optimization.
Diagram 2: Membrane-Integrated Workflow
This workflow demonstrates the fractionation capability of membrane systems, reducing thermal load.
Caption: Advanced membrane workflow utilizing size-exclusion to reduce energy consumption and improve purification efficiency.
Conclusion & Recommendations
For drug development and high-purity research applications , the Chromatographic (SMB) method is recommended due to its superior ability to remove structural isomers and impurities that might interfere with pharmaceutical formulations.
For industrial scale-up focusing on sustainability and OPEX reduction, the Membrane-Integrated approach offers the best balance of energy efficiency and purity, though it requires higher initial CAPEX and careful membrane maintenance.
The Classical Crystallization method remains the robust "workhorse" for general food-grade production but requires optimization of the mother liquor recycling loop to compete with modern yield standards.
References
-
Separation of this compound from Fermentation Broth Using Preparative Chromatography . Springer Professional. Available at: [Link]
-
Highly Efficient this compound Recovery from Waste this compound Mother Liquor by a Yeast-Mediated Biorefinery Process . Journal of Agricultural and Food Chemistry. Available at: [Link]
-
From the culture broth to the this compound crystals: an opportunity for circular economy . Applied Microbiology and Biotechnology. Available at: [Link]
-
Factors Influencing Crystallization of this compound in Aqueous Solutions . Journal of Food Research.[3] Available at: [Link]
- Method for extracting this compound from this compound tailing liquid. Google Patents (CN103373900A).
Sources
A comparative study on the impact of erythritol and stevia on the gut microbiome.
[1][2]
Executive Summary
Current Status: The "Non-Nutritive Sweetener (NNS) Paradox" For drug development professionals and formulation scientists, the selection of excipients is no longer just about sweetness or solubility; it is about biological inertness. Historically, Erythritol and Stevia were categorized as "metabolically inert." However, emerging microbiome research challenges this binary classification.
The Divergence:
-
This compound acts as a host-absorbed agent . It largely bypasses the colonic microbiota due to high small-intestinal absorption (~90%), yet recent murine models suggest the unabsorbed fraction may modulate mucosal immunity (ILC3 cells) via trace Short-Chain Fatty Acid (SCFA) production.
-
Stevia (Steviol Glycosides) acts as a microbiota-dependent agent .[1] It is biologically inactive until it reaches the colon, where specific genera (notably Bacteroides) are obligate for its hydrolysis into active steviol.[2][3]
This guide provides a technical comparison of these two pathways, supported by experimental protocols for validation.
Part 1: Mechanistic Overview & Biological Fate
To understand the microbiome impact, one must first map the molecule's journey. The primary differentiator is the site of absorption .
This compound: The "Stealth" Polyol
This compound is unique among sugar alcohols. Unlike sorbitol or xylitol, which are poorly absorbed and cause osmotic diarrhea/fermentation, this compound is a small molecule (MW: 122.12 g/mol ) rapidly absorbed in the proximal small intestine.
-
Fate: ~90% absorbed into the bloodstream
Excreted unchanged in urine. -
Colonic Load: Only ~10% reaches the colon.
-
Microbial Interaction: Classically defined as non-fermentable. However, Hiramatsu et al. (2021) demonstrated that in high-fat diet contexts, this "minor" fraction can induce propionate/butyrate production, potentially reducing small intestinal inflammation.
Stevia: The "Pro-Drug" Model
Steviol glycosides (Rebaudioside A, Stevioside) are resistant to host enzymes (amylases, pepsins).[1][2][3] They arrive in the colon intact.
-
Fate: 0% absorbed in small intestine.
-
Colonic Load: 100% reaches the colon.
-
Microbial Interaction: Obligate hydrolysis. The glucose units are cleaved by bacterial β-glucosidases (primarily from Bacteroidetes phylum) to release the aglycone steviol , which is then absorbed hepatically.[1][2][3]
Pathway Visualization
The following diagram contrasts the absorption vs. fermentation pathways.
Figure 1: Comparative metabolic fate. This compound primarily engages host renal clearance, while Stevia requires obligate microbial processing.
Part 2: Comparative Analysis of Microbiome Impact
Impact on Microbial Diversity (Alpha & Beta)
-
Stevia:
-
Observation: Most human clinical data (e.g., Cargill 2024, Kasti 2022) indicate no significant change in Shannon Index (Alpha diversity) or community structure (Beta diversity) at ADI doses (4 mg/kg).
-
Specific Shifts: Mahalak et al. (2020) noted a specific increase in Bacteroides thetaiotaomicron. This is logical, as B. thetaiotaomicron possesses the specific glycoside hydrolases required to metabolize stevioside. It is a substrate-driven expansion, not necessarily dysbiosis.
-
-
This compound:
-
Observation: Human studies consistently show no impact on diversity. The substrate is simply not available in high enough quantities in the colon to drive a population shift.
-
Exception: High bolus doses (>50g) causing osmotic stress may mechanically alter the niche (flushing effect), but this is physical, not metabolic.
-
Short-Chain Fatty Acid (SCFA) Production
-
Stevia:
-
Outcome: Neutral. The glucose cleaved from steviol glycosides is consumed by bacteria, but the total mass is too low (mg range) to significantly alter the total colonic SCFA pool compared to dietary fiber (g range).
-
-
This compound:
-
Outcome: Context-Dependent Increase. While classically "inert," Hiramatsu et al. (2021) found that in mice fed a high-fat diet, this compound supplementation increased serum and fecal butyrate and propionate.
-
Mechanism: this compound may act as a weak metabolic regulator, reducing small intestinal inflammation via ILC3 cells, which indirectly supports a healthier colonic environment for SCFA producers.
-
Summary Data Table
| Feature | This compound | Stevia (Steviol Glycosides) |
| Primary Interaction Site | Small Intestine (Host) | Colon (Microbiome) |
| Bioavailability | High (~90%) | Low (0% until hydrolyzed) |
| Fermentability | Negligible (Human) / Trace (Mouse) | High (Glycoside moiety only) |
| Key Bacterial Responder | None dominant | Bacteroides thetaiotaomicron |
| Alpha Diversity Impact | Neutral | Neutral (Specific strain expansion) |
| SCFA Production | Potential trace increase (Butyrate) | Neutral (Mass too low) |
| Dysbiosis Risk | Low (Osmotic risk only) | Low (Current consensus) |
Part 3: Experimental Protocols (Self-Validating Systems)
To verify these claims in your own drug development pipeline, use the following standardized In Vitro Batch Culture Fermentation protocol. This method isolates the microbiome effect from host absorption.
Protocol: Anaerobic Batch Culture Fermentation
Objective: Quantify SCFA production and bacterial growth response to sweeteners.
1. Fecal Inoculum Preparation
-
Source: Fresh feces from healthy donors (no antibiotics >3 months).
-
Slurry: Homogenize feces (10% w/v) in anaerobic phosphate-buffered saline (PBS, 0.1 M, pH 7.0).
-
Filtration: Filter through 0.22 mm sterile gauze to remove particulate matter.
-
Validation: Measure initial pH (must be 6.8–7.2).
2. Basal Nutrient Medium (per Liter)
-
Peptone water (2 g), Yeast extract (2 g), NaCl (0.1 g), K2HPO4 (0.04 g), KH2PO4 (0.04 g), MgSO4.7H2O (0.01 g), CaCl2.6H2O (0.01 g), NaHCO3 (2 g), Tween 80 (2 mL), Hemin (0.05 g), Vitamin K1 (10 µL).
-
Indicator: Resazurin (1 mg/L) – Medium must remain colorless (anaerobic).
3. Experimental Setup
-
Vessels: 50 mL serum bottles, nitrogen-flushed.
-
Groups:
-
Negative Control: Basal Medium only.
-
Positive Control: Inulin (1% w/v) – Validates fermentation capacity.
-
Test A: this compound (1% w/v).
-
Test B: Stevia (Rebaudioside A) (Equivalent sweetness dose or 1% w/v for toxicity check).
-
-
Inoculation: Add 1 mL fecal slurry to 9 mL medium.
4. Incubation & Sampling
-
Conditions: 37°C, shaking at 120 rpm, anaerobic chamber.
-
Timepoints: 0h, 6h, 12h, 24h, 48h.
5. Analysis Workflow (The "Truth" Steps)
-
SCFA Analysis: Gas Chromatography (GC) or HPLC.
-
Microbial Composition: 16S rRNA Sequencing (V3-V4 region).
Workflow Visualization
Figure 2: Standardized In Vitro Fermentation Workflow for Sweetener Assessment.
References
-
Hiramatsu, Y., et al. (2021). this compound Ameliorates Small Intestinal Inflammation Induced by High-Fat Diets and Improves Glucose Tolerance.[4] International Journal of Molecular Sciences. Available at: [Link]
-
Mahalak, K. K., et al. (2020). Impact of Steviol Glycosides and this compound on the Human and Cebus apella Gut Microbiome. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Kasti, A. N., et al. (2022). The Effects of Stevia Consumption on Gut Bacteria: Friend or Foe? Microorganisms. Available at: [Link]
-
Suez, J., et al. (2014). Artificial sweeteners induce glucose intolerance by altering the gut microbiota. Nature. Available at: [Link]
-
Cargill & Nutritional Outlook. (2024). Stevia has no significant effects on gut microbiome, according to recent study. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Effects of Stevia Consumption on Gut Bacteria: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. This compound Ameliorates Small Intestinal Inflammation Induced by High-Fat Diets and Improves Glucose Tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | In vitro modeling of feline gut fermentation: a comprehensive analysis of fecal microbiota and metabolic activity [frontiersin.org]
Evaluating the performance of different HPLC columns for sugar alcohol separation.
Introduction: The Separation Challenge
Sugar alcohols (polyols) like sorbitol, mannitol, xylitol, and erythritol are critical excipients in pharmaceutical formulations and key additives in the food industry. Their analysis presents a distinct set of chromatographic challenges:
-
Stereochemical Similarity: Many are isomers (e.g., sorbitol and mannitol) differing only by the orientation of a single hydroxyl group.
-
Lack of Chromophores: They do not absorb UV light, rendering standard UV-Vis detection useless and necessitating Refractive Index (RID) or Evaporative Light Scattering (ELSD) detection.
-
High Polarity: They are unretained on standard C18 columns.
This guide evaluates the primary stationary phases used for these separations—Ligand Exchange and Hydrophilic Interaction (HILIC)/Amino —providing data-driven insights to select the optimal column for your matrix.
Mechanisms of Action
Understanding the separation mechanism is vital for method development. The two dominant modes are distinct in their physical chemistry.
Ligand Exchange Chromatography (LEC)
This is the "gold standard" for sugar alcohols (USP L19, L22, L34). The stationary phase consists of a sulfonated cross-linked styrene-divinylbenzene (SDVB) copolymer loaded with a metal counter-ion (Ca²⁺, Pb²⁺, Na⁺, or H⁺).
-
Mechanism: Separation is governed by the formation of a weak coordination complex between the metal ion on the resin and the hydroxyl groups of the polyol.
-
Selectivity: Determined by the spatial orientation of the hydroxyl groups. Polyols with hydroxyls in an axial-equatorial-axial sequence form stronger complexes with the metal ion and elute later.
-
Size Exclusion Component: Because the support is porous, a secondary size-exclusion mechanism (SEC) separates larger oligosaccharides from smaller monosaccharides/polyols.
Amino & HILIC
-
Amino (NH₂): Silica or polymer-based packing with bonded aminopropyl groups.[1] Separation is based on hydrogen bonding (partitioning) between the amino groups and the sugar hydroxyls.
-
HILIC: Modern zwitterionic or amide phases that create a water-rich layer on the surface, allowing polar analytes to partition into it.
Visualization: Column Selection Decision Tree
The following diagram outlines the logical flow for selecting the correct column chemistry based on your specific analytes and sample matrix.
Figure 1: Decision matrix for selecting HPLC stationary phases based on analyte composition and detection requirements.
Comparative Performance Analysis
The following table synthesizes performance data from major manufacturers (Agilent, Bio-Rad, Shodex) and experimental validation.
| Feature | Calcium (Ca²⁺) Ligand Exchange | Lead (Pb²⁺) Ligand Exchange | Polymer-Based Amino | Silica-Based Amino |
| USP Classification | L19 | L34 | - | L8 |
| Primary Target | Sorbitol, Mannitol, General Sweeteners | Monosaccharides (Xylose, Arabinose) | Saccharides, simple polyols | Simple Sugars |
| Mobile Phase | 100% Water (Simple, Green) | 100% Water | ACN : Water (75:25) | ACN : Water |
| Temperature | 80–85°C (Critical for efficiency) | 80–85°C | Ambient – 40°C | Ambient |
| Sorbitol/Mannitol Rs | High (> 2.0) | Moderate | Low (< 1.5) | Poor |
| Lifetime | High (Robust resin) | Moderate (Metal leaching risk) | High (Chemically stable) | Low (Schiff base degradation) |
| Detection | RID (Isocratic) | RID | RID / ELSD / MS | RID / ELSD |
| Key Limitation | Low pressure limit (< 1000 psi) | Toxic waste disposal | ACN consumption | Short column life |
Deep Dive: The "Sorbitol-Mannitol" Separation
For pharmaceutical applications, separating sorbitol and mannitol is the benchmark.
-
Ca²⁺ Columns (e.g., Agilent Hi-Plex Ca, Bio-Rad Aminex HPX-87C): These are the superior choice. The calcium ion forms a distinct complex with the hydroxyls of sorbitol versus mannitol, providing baseline resolution (Rs > 2.0) using only water as the eluent [1, 5].[2]
-
Amino Columns: Often struggle to resolve these isomers fully. While polymer-based amino columns (e.g., Shodex Asahipak NH2P-50) offer better stability than silica, they rely on polarity differences which are minimal between stereoisomers [6].
Validated Experimental Protocol
This protocol is designed for the quantification of Sorbitol and Mannitol in a pharmaceutical formulation.[3] It utilizes a Ligand Exchange (Ca²⁺) mechanism, ensuring compliance with USP L19 standards.[2]
Equipment & Reagents
-
Column: Agilent Hi-Plex Ca or Bio-Rad Aminex HPX-87C (300 x 7.8 mm, 8 µm).
-
Mobile Phase: 100% HPLC Grade Water (Degassed).
-
Detector: Refractive Index Detector (RID).[4][5][6][7][8][9] Note: RID temperature must match column temperature to prevent drift.
-
Standard: 10 mg/mL mix of Mannitol and Sorbitol in water.[6]
Workflow Diagram
Figure 2: Step-by-step experimental workflow for sugar alcohol analysis using Ligand Exchange Chromatography.
Step-by-Step Methodology
-
System Preparation: Set the column oven to 80°C or 85°C . High temperature is non-negotiable; it increases mass transfer kinetics, sharpening peaks and preventing the splitting of sugar anomers (though less relevant for polyols, it is critical if reducing sugars are present in the matrix) [1, 5].
-
Flow Rate: Set flow to 0.6 mL/min . Caution: These resin beds are fragile. Do not exceed 0.6 mL/min or pressure limits (typically ~1000 psi).
-
Equilibration: Flush with 100% water for at least 60 minutes until the RID baseline is stable.
-
Injection: Inject 10 µL of sample.
-
Elution Order: Expect Mannitol to elute first, followed by Sorbitol. The typical run time is 15–25 minutes depending on the specific column dimensions [1, 3].
Troubleshooting & Optimization
Temperature is Critical
Unlike C18 separations where temperature is a secondary variable, in Ligand Exchange, it is a primary driver of efficiency.
-
Problem: Broad peaks or poor resolution.
-
Root Cause: Low temperature leads to slow ligand exchange kinetics.
-
Solution: Ensure the column is at 80–85°C.
The "Pressure Shock" Risk
Resin-based columns (SDVB) are susceptible to shrinking and swelling.
-
Protocol: Never ramp flow rate instantly. Increase flow in 0.1 mL/min increments.
-
Solvents: Avoid organic solvents >5% unless the manufacturer explicitly permits (e.g., some methods add 30% ACN to alter selectivity, but this increases backpressure) [3].
Silica vs. Polymer Amino
If you must use an Amino column (e.g., for MS compatibility), choose Polymer-based (e.g., Shodex NH2P-50).
-
Why? Silica-based amino columns react with reducing sugars (Schiff base formation), causing rapid loss of retention and yellowing of the column. Polymer bases are chemically inert to this reaction [6, 8].
References
-
Phenomenex. (2024).[7] Optimizing the Analysis of Sugar Alcohol Excipients in Pharmaceutical Tablet Formulations Using Rezex Ion Exclusion HPLC Columns. LCGC International. Link
-
Shodex. (2024). Guidelines for Shodex Column Selection: by Separation Mode. Shodex HPLC.[2][10] Link
-
Agilent Technologies. (2013).[6] USP Analysis of Sugar Alcohols on an Agilent Hi-Plex Ca Column – Mobile Phase Effects. Agilent.com.[6] Link
-
Waters Corporation. (2022). Analysis of Sugar Alcohols and Allulose Using an Arc HPLC System with Refractive Index Detection. Waters.com. Link
-
Bio-Rad. (2024). Aminex Carbohydrate Analysis Columns. Bio-Rad.com.[11] Link
-
Welch Materials. (2024). A Comparison Between Amino (NH2) Columns and Sugar Columns in Carbohydrate Analysis. Welch-us.com. Link
-
GL Sciences. (2024). Analysis of sugars with an InertSphere Sugar-2 Column. GL Sciences.[5] Link
-
Sigma-Aldrich. (2024). Improved Analysis of Simple Sugars Using apHera™ NH2 HPLC Columns. SigmaAldrich.com. Link
Sources
- 1. Improved Analysis of Simple Sugars Using apHera™ NH2 HPLC Columns [sigmaaldrich.com]
- 2. shodex.de [shodex.de]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. selectscience.net [selectscience.net]
- 5. glsciences.com [glsciences.com]
- 6. agilent.com [agilent.com]
- 7. jascoinc.com [jascoinc.com]
- 8. shodex.com [shodex.com]
- 9. agilent.com [agilent.com]
- 10. shodexhplc.com [shodexhplc.com]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
A Critical Validation Guide: Examining the Link Between Erythritol and Major Adverse Cardiovascular Events (MACE)
Authored for Researchers, Scientists, and Drug Development Professionals
The landscape of non-nutritive sweeteners is under intense scrutiny following a landmark 2023 study that associated erythritol, a widely used sugar substitute, with an elevated risk of Major Adverse Cardiovascular Events (MACE), including heart attack and stroke.[1][2] This guide provides an in-depth validation and comparative analysis of the pivotal studies driving this discourse. We will dissect the experimental designs, compare the methodologies of the initial and subsequent validation studies, and explore the proposed biological mechanisms, offering a comprehensive resource for professionals navigating this evolving area of cardiometabolic research.
The Genesis of Concern: The Initial 2023 Observational and Mechanistic Study
The investigation that first brought the potential risks of this compound to the forefront was a multi-pronged study published in Nature Medicine.[1] Its strength lay in its layered approach, combining large-scale patient data with laboratory and pilot human intervention studies to build a cohesive argument.
Causality Behind the Experimental Design
The researchers' primary challenge was to move beyond simple correlation. To achieve this, they designed a study in three distinct phases:
-
Discovery (Untargeted Metabolomics): The initial step was to cast a wide net in a population already undergoing cardiac risk assessment to see which, if any, circulating small molecules correlated with future MACE. This unbiased approach is what first identified this compound as a compound of interest.
-
Validation (Targeted Metabolomics): To ensure the initial finding wasn't a statistical anomaly, the association was tested in two larger, independent cohorts of similar at-risk patients from the U.S. and Europe. This replication is a cornerstone of trustworthy scientific inquiry.
-
Mechanism (In Vitro, In Vivo, and Intervention): Finding an association is not enough; a plausible biological mechanism is required. The researchers therefore investigated this compound's direct effects on the key mediators of MACE: platelets and thrombosis.
Summary of Key Observational Findings
The study analyzed patient cohorts undergoing elective cardiac evaluation and tracked them for three years.[3][4] The results consistently showed a significant association between plasma this compound levels and the risk of MACE.[5]
| Cohort | Number of Patients | Key Finding (Highest vs. Lowest this compound Quartile) | Adjusted Hazard Ratio (95% CI) |
| Discovery Cohort (U.S.) | 1,157 | Associated with 3-year incident MACE risk. | 2.95 (1.70 – 5.12)[6] |
| Validation Cohort (U.S.) | 2,149 | Confirmed association with 3-year MACE risk. | 1.80 (1.18 – 2.77)[4][7] |
| Validation Cohort (Europe) | 833 | Confirmed association with 3-year MACE risk. | 2.21 (1.20 – 4.07)[4][7] |
MACE was defined as a composite of death, nonfatal myocardial infarction, or stroke. Hazard ratios were adjusted for traditional cardiovascular risk factors.[4]
Experimental Workflow: A Multi-Step Validation Approach
The study's logic flowed from broad observation to specific mechanism, a workflow designed to build a robust, self-validating argument.
Caption: Workflow of the initial 2023 study linking this compound to MACE risk.
Validating the Mechanism: The 2024 Intervention Study
Building directly on their 2023 findings, the same research group published a prospective intervention study in Arteriosclerosis, Thrombosis, and Vascular Biology in 2024.[8] This study was designed to isolate the variable of this compound and directly test its physiological effects on the proposed mechanism—platelet reactivity—against a relevant control.[9][10]
Causality Behind the Experimental Design
The primary criticism of the 2023 study was that the observational data, while compelling, could not prove causation. High this compound levels could be a marker of underlying metabolic dysfunction rather than a direct cause of MACE. To address this, the 2024 study employed a controlled intervention with a clear objective: to determine if ingesting a typical amount of this compound directly and acutely alters platelet function in healthy individuals.
-
Choice of Control: Glucose was chosen as the control substance. This is a critical experimental choice because it allows for the differentiation of effects from a non-nutritive polyol (this compound) versus a caloric, simple sugar.[8] It directly addresses the question: is this a general effect of consuming something sweet, or is it specific to this compound?
-
Choice of Population: Using healthy volunteers helps to isolate the effect of this compound from the confounding cardiovascular risk factors present in the initial observational cohorts.[9]
-
Choice of Endpoints: The study measured multiple indices of platelet function, including aggregation in response to agonists (ADP and TRAP6) and the release of pro-thrombotic molecules from platelet granules (serotonin and CXCL4).[11] This provides a multi-faceted view of platelet hyper-responsiveness.
Comparative Performance: this compound vs. Glucose
The study involved healthy volunteers who consumed a 30-gram portion of either this compound or glucose dissolved in water.[10] The results showed a stark difference between the two sweeteners.
| Parameter Measured | Effect of 30g this compound Ingestion | Effect of 30g Glucose Ingestion |
| Plasma this compound Levels | >1,000-fold increase over baseline.[11] | No change. |
| Platelet Aggregation | Acutely and significantly enhanced in all subjects.[9][11] | No significant change.[12] |
| Serotonin Release (Dense Granule) | Significantly enhanced.[11] | No significant change.[11] |
| CXCL4 Release (α-Granule) | Significantly enhanced.[11] | No significant change.[11] |
These findings provided direct experimental evidence in humans that this compound consumption transiently increases the potential for blood clot formation, a risk not observed with glucose.[13]
The Proposed Biological Pathway and Contradictory Data
The combined evidence from these studies suggests a clear, albeit concerning, potential mechanism linking this compound to thrombotic events.
Proposed Signaling Pathway for this compound-Induced Thrombosis
This compound does not appear to be a classical platelet agonist. Instead, evidence suggests it "primes" platelets, making them hyper-responsive to normal thrombotic stimuli.[12] This may occur through the potentiation of key intracellular signaling cascades that are central to platelet activation and aggregation.[14]
Caption: Proposed mechanism for this compound-enhanced thrombosis risk.
A Note on Contradictory and Nuanced Data
Scientific integrity demands acknowledgment of data that does not fit this narrative. While the evidence for increased thrombosis risk is strong, other studies have suggested neutral or even beneficial effects of this compound:
-
Endothelial Function: A small pilot study in 24 individuals with type 2 diabetes found that daily intake of 36g of this compound for four weeks improved endothelial function and reduced arterial stiffness.[15][16]
-
Metabolic Hormones: Acute ingestion of this compound has been shown to stimulate the release of anorexigenic hormones like GLP-1 and PYY, which can be beneficial for glycemic control.[16]
-
Long-Term Animal Studies: Prior long-term toxicology studies in animals did not find remarkable adverse effects.[17]
These discrepancies highlight the complexity of nutritional science and underscore that effects may differ based on the population studied (healthy vs. diabetic), the duration of intake (acute vs. chronic), and the specific endpoints measured (thrombosis vs. vascular stiffness).
Detailed Experimental Protocol: Ex Vivo Platelet Aggregation
To provide a tangible understanding of the core mechanistic experiment, the following is a standardized protocol for Light Transmission Aggregometry (LTA), a method used in the validation studies.
Objective: To measure the extent of platelet aggregation in platelet-rich plasma (PRP) in response to a chemical agonist.
Methodology:
-
Blood Collection: Draw whole blood via venipuncture into tubes containing 3.2% sodium citrate anticoagulant. The ratio should be 9 parts blood to 1 part anticoagulant. Gently invert tubes 3-5 times to mix.
-
PRP Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature with the brake off. This separates the blood into layers, with the supernatant being platelet-rich plasma (PRP).
-
Platelet-Poor Plasma (PPP) Preparation: Transfer the PRP to a new tube. Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to pellet all cellular components. The resulting supernatant is platelet-poor plasma (PPP), which will be used as the blank (100% light transmission).
-
Platelet Count Standardization: Measure the platelet count in the PRP and adjust with PPP if necessary to a standardized concentration (e.g., 250,000 platelets/µL).
-
Aggregometry:
-
Pipette a specific volume of the standardized PRP (e.g., 450 µL) into a glass cuvette with a magnetic stir bar.
-
Place the cuvette into the aggregometer heating block (37°C) and allow it to equilibrate for 5 minutes.
-
Calibrate the instrument by setting the PRP as 0% light transmission and the PPP as 100% light transmission.
-
Add a submaximal concentration of a platelet agonist (e.g., ADP, TRAP6) to the PRP cuvette.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes). As platelets aggregate, the plasma becomes clearer, allowing more light to pass through.
-
-
Data Analysis: The primary endpoint is the maximum percentage of aggregation reached during the recording period. Compare the results from baseline samples to post-ingestion (this compound or glucose) samples.
Implications and Future Directions
The validation of the association between this compound and MACE risk through mechanistic studies presents significant implications for the scientific and drug development communities.
-
For Researchers: The findings challenge the long-held assumption that non-nutritive sweeteners are metabolically inert and without physiological consequence. Future research must include long-term, large-scale randomized controlled trials to establish causality definitively and assess risk in the general population.[18] The potential interaction between endogenously produced this compound (as a marker of metabolic stress) and high dietary intake needs to be elucidated.[19]
-
For Drug Development Professionals: These studies highlight the importance of assessing off-target effects of novel chemical entities, including excipients and additives. For cardiovascular and metabolic drug development, understanding a patient's dietary habits, including sweetener use, may become a relevant factor in clinical trial design and risk stratification. The pro-thrombotic potential of any compound intended for long-term use in at-risk populations warrants careful preclinical and clinical evaluation.
-
Regulatory Re-evaluation: This body of evidence raises questions about the "Generally Recognized as Safe" (GRAS) status of this compound, which is based on older toxicological data that did not typically assess platelet function.[20][21] A re-evaluation of the safety of this compound by regulatory agencies may be warranted.[9][13]
References
-
Witkowski, M., et al. (2023). The artificial sweetener this compound and cardiovascular event risk. Nature Medicine. Available at: [Link]
-
Healthline. (2024). Artificial Sweetener this compound May Raise the Risk of Blood Clots. Available at: [Link]
-
Medical News Today. (2023). Common sweetener this compound tied to higher risk of stroke and heart attack. Available at: [Link]
-
ReachMD. (2024). New Study Adds to Increasing Evidence That Sugar Substitute this compound Raises Cardiovascular Risk. Available at: [Link]
-
Science Media Centre. (2023). expert reaction to study looking at an artificial sweetener (this compound) and cardiovascular disease events. Available at: [Link]
-
ResearchGate. (2023). The artificial sweetener this compound and cardiovascular event risk | Request PDF. Available at: [Link]
-
Cleveland Clinic. (2024). Cleveland Clinic Study: Substitute this compound Raises Cardiovascular Risk. Available at: [Link]
-
Witkowski, M., et al. (2024). Ingestion of the Non-Nutritive Sweetener this compound, but Not Glucose, Enhances Platelet Reactivity and Thrombosis Potential in Healthy Volunteers—Brief Report. Arteriosclerosis, Thrombosis, and Vascular Biology. Available at: [Link]
-
Cleveland Clinic Lerner Research Institute. (2024). Study compares effects of artificial sweetener this compound and sugar. Available at: [Link]
-
Cleveland Clinic Consult QD. (2023). Sugar Substitute this compound Linked to Increased Cardiovascular Risk. Available at: [Link]
-
Hospital Healthcare Europe. (2023). Artificial sweetener this compound use in cardiac patients associated with increased MACE risk. Available at: [Link]
-
MDPI. (2024). Serum this compound and Risk of Overall and Cause-Specific Mortality in a Cohort of Men. Journal of Clinical Medicine. Available at: [Link]
-
Medical News Today. (2024). This compound: Common low-calorie sweetener may raise risk of blood clots. Available at: [Link]
-
Metabolic Mind. (2023). Does this compound Cause Heart Attacks? - YouTube. Available at: [Link]
-
National Institutes of Health (NIH). (2023). This compound and cardiovascular events. Available at: [Link]
-
PubMed. (2024). Ingestion of the Non-Nutritive Sweetener this compound, but Not Glucose, Enhances Platelet Reactivity and Thrombosis Potential in Healthy Volunteers-Brief Report. Available at: [Link]
-
U.S. Food & Drug Administration (FDA). (2019). GRAS Notice GRN No. 789. Available at: [Link]
-
PubMed Central. (2022). Absorption and Metabolism of the Natural Sweeteners this compound and Xylitol in Humans: A Dose-Ranging Study. Available at: [Link]
-
MDPI. (2023). This compound: An In-Depth Discussion of Its Potential to Be a Beneficial Dietary Component. Nutrients. Available at: [Link]
-
AHA Journals Blog. (2024). ATVB_net: Article Commentary: this compound: A Hidden Threat to Cardiovascular Health. Available at: [Link]
-
PubMed Central. (2023). The sugar-free paradox: cardiometabolic consequences of this compound. Available at: [Link]
-
U.S. Food & Drug Administration (FDA). (2023). FDA Memo: An evaluation of the article “The artificial sweetener this compound and cardiovascular event risk” by Witkowski et al. Available at: [Link]
-
Regulations.gov. (2001). Agency Response Letter GRAS Notice No. GRN 000076. Available at: [Link]
-
Cambridge University Press. (1993). Metabolism of this compound in humans: Comparison with glucose and lactitol. British Journal of Nutrition. Available at: [Link]
-
ResearchGate. (2022). Absorption and Metabolism of the Natural Sweeteners this compound and Xylitol in Humans: A Dose-Ranging Study. Available at: [Link]
-
Greenberg Traurig LLP. (2023). New this compound Study Creates Potential Litigation Exposure for Makers, Sellers of this compound-Containing Products. Available at: [Link]
-
MDPI. (2021). Effect of a Chronic Intake of the Natural Sweeteners Xylitol and this compound on Glucose Absorption in Humans with Obesity. Nutrients. Available at: [Link]
-
Wikipedia. (n.d.). This compound. Retrieved January 30, 2026, from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. This compound and cardiovascular events | National Institutes of Health (NIH) [nih.gov]
- 3. mindd.org [mindd.org]
- 4. researchgate.net [researchgate.net]
- 5. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
- 6. hospitalhealthcare.com [hospitalhealthcare.com]
- 7. The artificial sweetener this compound and cardiovascular event risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. newsroom.clevelandclinic.org [newsroom.clevelandclinic.org]
- 9. ahajournals.org [ahajournals.org]
- 10. Study compares effects of artificial sweetener this compound and sugar | Cleveland Clinic Research [lerner.ccf.org]
- 11. Ingestion of the Non-Nutritive Sweetener this compound, but Not Glucose, Enhances Platelet Reactivity and Thrombosis Potential in Healthy Volunteers-Brief Report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound: Common low-calorie sweetener may raise risk of blood clots [medicalnewstoday.com]
- 13. New Study Adds to Increasing Evidence That Sugar Substitute this compound Raises Cardiovascular Risk - Be part of the knowledge - ReachMD [reachmd.com]
- 14. ahajournals.org [ahajournals.org]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. expert reaction to study looking at an artificial sweetener (this compound) and cardiovascular disease events | Science Media Centre [sciencemediacentre.org]
- 18. Common sweetener this compound tied to higher risk of stroke and heart attack [medicalnewstoday.com]
- 19. fda.gov [fda.gov]
- 20. GRAS Notices [hfpappexternal.fda.gov]
- 21. New this compound Study Creates Potential Litigation Exposure for Makers, Sellers of this compound-Containing Products | Insights | Greenberg Traurig LLP [gtlaw.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Erythritol in a Laboratory Setting
From the Desk of the Senior Application Scientist
As researchers, scientists, and drug development professionals, our work demands meticulous attention to detail, not only in our experiments but also in the responsible management of our materials from acquisition to disposal. This guide provides a comprehensive, technically grounded framework for the proper disposal of erythritol, a common sugar alcohol used in various research and formulation applications. Our goal is to move beyond mere compliance, fostering a culture of safety and environmental stewardship that builds trust in our laboratory practices.
Waste Characterization: Understanding this compound's Profile
Before any disposal procedure can be initiated, a thorough understanding of the material's properties is paramount. This compound, a four-carbon polyol, is widely regarded for its low toxicity and is not classified as a hazardous substance by major regulatory bodies.
Based on Safety Data Sheets (SDS), this compound is not regulated as a dangerous good for transport by the Department of Transportation (DOT), ADR (European Agreement concerning the International Carriage of Dangerous Goods by Road), IMDG (International Maritime Dangerous Goods), or IATA (International Air Transport Association).[1] It does not meet the criteria for a hazardous waste as defined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).
However, it is a combustible solid that can form flammable dust concentrations in the air.[2] While its toxicological properties have not been exhaustively investigated, it may cause mild irritation to the skin, eyes, and respiratory tract upon contact or inhalation of dust.[3]
Data Summary: this compound Disposal Profile
| Property | Classification | Rationale & Notes |
| EPA Hazardous Waste | No | Does not exhibit characteristics of ignitability, corrosivity, reactivity, or toxicity as defined in 40 CFR Part 261. |
| DOT Hazard Class | Not Regulated | Not classified as a dangerous good for transport.[1] |
| UN Number | Not Applicable | Not assigned.[1] |
| Primary Physical Hazard | Combustible Dust | Avoid creating dust clouds during handling and disposal.[2] |
| Primary Health Hazard | Mild Irritant | May cause minor irritation to eyes, skin, and respiratory system.[3] |
| Environmental Hazard | Low (but caution advised) | No significant ecotoxicity data is available.[4] However, discharge into the environment should be avoided.[5] |
The Disposal Decision Framework
The appropriate disposal pathway for this compound depends on its physical state (solid or aqueous solution) and the quantity of waste generated. The following decision tree provides a logical framework for navigating this process, ensuring safety and compliance at each step.
Caption: this compound Disposal Decision Workflow.
Experimental Protocols: Step-by-Step Methodologies
Adherence to standardized protocols is the bedrock of laboratory safety and regulatory compliance. The following procedures provide clear, actionable steps for managing this compound waste.
Protocol 1: Disposal of Solid this compound Waste
This protocol applies to unused pure this compound, expired product, and solid residues from spill cleanup.
Causality: The primary goals are to prevent the generation of airborne dust, which poses an inhalation and potential combustion hazard, and to ensure the waste is clearly identified for proper final disposal.
Methodology:
-
Personal Protective Equipment (PPE): At a minimum, wear safety glasses and nitrile gloves. A lab coat is recommended. If there is a risk of significant dust generation, a NIOSH-approved respirator should be worn.[5]
-
Waste Collection: Carefully sweep or scoop the solid this compound into a designated waste container.[3][6] For fine powders or spill cleanups, using a high-efficiency vacuum cleaner is an effective method to minimize dust.[5]
-
Container Selection: The waste container must be clean, dry, durable, and have a tightly sealing lid to prevent leaks or spills.[3] A sturdy plastic pail or a double-lined cardboard box is suitable.
-
Labeling: Clearly label the container with the words "Non-Hazardous Waste: this compound ". Include the date of accumulation and the name of the generating laboratory or researcher. Accurate labeling is a cornerstone of the "cradle-to-grave" responsibility of the waste generator.[7]
-
Storage: Store the sealed container in a designated waste accumulation area, away from incompatible materials such as strong oxidizing agents.[4]
-
Disposal: Arrange for pickup through your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[1][4] The final disposition is typically a communal or industrial landfill.[8]
Protocol 2: Disposal of Aqueous this compound Solutions
This protocol applies to solutions of this compound in water or benign buffer systems.
Causality: While small, dilute quantities of sugar alcohols may be permissible for drain disposal in some jurisdictions, the potential for environmental accumulation of sweeteners advises a more conservative approach.[9][10] This protocol prioritizes environmental stewardship by treating most aqueous solutions as chemical waste.
Methodology:
-
Waste Characterization:
-
Trace Amounts: For incidental, highly dilute solutions (e.g., less than 1% concentration and a total daily volume under 4 liters), consult your institutional and local guidelines.[9] Some regulations may permit disposal to a sanitary sewer with copious amounts of water. Verification of local rules is mandatory before proceeding.
-
Bulk or Concentrated Solutions: All other aqueous solutions should be collected as non-hazardous chemical waste. Do not dispose of these solutions down the drain. [2][6]
-
-
PPE: Wear safety glasses and nitrile gloves.
-
Waste Collection: Pour the solution into a designated, sealable waste container (e.g., a plastic carboy). Do not mix with other waste streams unless explicitly permitted by your EHS department.
-
Container Labeling: Clearly label the container with "Non-Hazardous Aqueous Waste: this compound Solution ". List the approximate concentration and any other non-hazardous components (e.g., "5% this compound in Phosphate Buffered Saline").
-
Storage & Disposal: Store and dispose of the container following the same procedure as outlined in Protocol 1, Steps 5 and 6.
Trustworthiness: A Self-Validating System
Every protocol must be a self-validating system. For this compound disposal, this means:
-
Verification: Always cross-reference these guidelines with your institution's specific EHS procedures and local municipal waste regulations. State and local rules may be more stringent than federal guidelines.[11][12]
-
Documentation: Maintain a log of your waste disposal activities, especially for larger quantities, to demonstrate compliance.
-
Training: Ensure all laboratory personnel handling this compound are trained on these procedures and understand the underlying safety and environmental rationale.[13]
By implementing this comprehensive guide, you not only ensure the safe and compliant disposal of this compound but also reinforce your laboratory's commitment to scientific integrity and environmental responsibility.
References
- This compound SDS, 149-32-6 Safety Data Sheets. ECHEMI. [URL: Available through search results]
- Material Safety Data Sheet this compound. Bio-Active Co. [URL: Available through search results]
- Safety Data Sheet: meso-Erythritol. Carl ROTH. [URL: Available through search results]
- Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [URL: Available through search results]
- 1926.252 - Disposal of waste materials. Occupational Safety and Health Administration (OSHA). [URL: https://www.osha.
- Waste Disposal Guide for Research Labs. University of Louisville. [URL: https://louisville.edu/dehs/waste-disposal/waste-disposal-guide-for-research-labs]
- SAFETY DATA SHEET: meso-Erythritol. TCI Chemicals. [URL: Available through search results]
- How to Dispose of and Recycle Alcohol-Based Hand Sanitizer. US Environmental Protection Agency (EPA). [URL: https://www.epa.gov/hw/how-dispose-and-recycle-alcohol-based-hand-sanitizer]
- DOT Hazardous Materials vs EPA Hazardous Waste vs “Non-Regulated”. Resource Management Associates. [URL: https://www.youtube.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [URL: Available through search results]
- SAFETY DATA SHEET: this compound. Global Safety Management. [URL: Available through search results]
- Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration (OSHA). [URL: https://www.osha.gov/hazardous-drugs/controlling-occex]
- This compound CAS No 149-32-6 MATERIAL SAFETY DATA SHEET SDS/MSDS. Central Drug House (P) Ltd. [URL: https://www.cdhfinechemical.com/images/product/msds/2885_msds.pdf]
- How To Dispose Non-Hazardous Waste. IDR Environmental Services. [URL: https://www.idrenvironmental.com/blog/how-to-dispose-non-hazardous-waste]
- This compound as sweetener—wherefrom and whereto? Rzechonek, D. A., et al. Applied Microbiology and Biotechnology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5756564/]
- Management of Hazardous Waste Pharmaceuticals. US Environmental Protection Agency (EPA). [URL: https://www.epa.gov/hw/management-hazardous-waste-pharmaceuticals]
- OSHA Guidelines for Medical Waste. Rx Destroyer. [URL: https://www.rxdestroyer.com/osha-guidelines-for-medical-waste/]
- Guide to Laboratory Sink/Sewer Disposal of Wastes. Vanderbilt University, Office of Clinical and Research Safety. [URL: https://www.vumc.
- Alternative Sweeteners from Food Waste: A New Frontier in Sugar Reduction. Food Wit. [URL: https://www.foodwit.com/insights/alternative-sweeteners-from-food-waste-a-new-frontier-in-sugar-reduction]
- EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. American Society of Health-System Pharmacists (ASHP). [URL: https://www.ashp.org/-/media/assets/policy-and-advocacy/docs/policy-priorities/epa-final-rule-summary.pdf]
- Artificial sweeteners leave bitter taste for the environment. University of Technology Sydney. [URL: https://www.uts.edu.au/news/tech-design/artificial-sweeteners-leave-bitter-taste-environment]
- Waste Stream Disposal –Quick Sheet. UConn Health. [URL: https://health.uconn.edu/environmental-health-and-safety/wp-content/uploads/sites/45/2017/08/waste_disposal_quick_sheet.pdf]
- Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal. [URL: https://policy.dartmouth.edu/policy/hazardous-waste-disposal-guide-research-areas]
- Non-Hazardous Waste Disposal in Georgia: A Detailed Overview. MCF Environmental Services. [URL: https://www.mcfenvironmental.com/non-hazardous-waste-disposal-in-georgia-a-detailed-overview/]
- Sweet Sustainability: The Environmental Footprint of Sweeteners and Sweetness Enhancers. FoodChain ID. [URL: https://www.foodchainid.com/blog/sweet-sustainability-the-environmental-footprint-of-sweeteners-and-sweetness-enhancers/]
- OSHA and Biohazard Waste Disposal Guidelines. Daniels Health. [URL: https://www.danielshealth.com/knowledge-center/osha-and-biohazard-waste-disposal-guidelines]
- EHS Program Manual 5.2 - Waste Disposal Procedure. Weill Cornell Medicine. [URL: https://ehs.weill.cornell.edu/sites/default/files/5.2_waste_disposal_procedures.pdf]
- 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals. eCFR. [URL: https://www.ecfr.gov/current/title-40/chapter-I/subchapter-I/part-266/subpart-P]
- Evaluating the environmental impact of artificial sweeteners: A study of their distributions, photodegradation and toxicities. Sang, Z., et al. Water Research. [URL: https://www.researchgate.
- Summary of Hazardous Waste Regulations. Florida Department of Environmental Protection. [URL: https://floridadep.
- OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management Environmental Group. [URL: https://www.cleanmanagement.
- Safety data sheet. BASF. [URL: Available through search results]
- Hazardous Waste. Ohio Environmental Protection Agency. [URL: https://epa.ohio.
- Updated Rules for EPA hazardous pharmaceutical waste Sewering. Hazardous Waste Experts. [URL: https://www.hazardouswasteexperts.com/updated-rules-for-epa-hazardous-pharmaceutical-waste-sewering/]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. bio.vu.nl [bio.vu.nl]
- 4. cbstyle.oss-cn-shanghai.aliyuncs.com [cbstyle.oss-cn-shanghai.aliyuncs.com]
- 5. echemi.com [echemi.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. Hazardous Waste [epa.ohio.gov]
- 8. ic.ptb.de [ic.ptb.de]
- 9. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 10. Artificial sweeteners leave bitter taste for the environment [uts.edu.au]
- 11. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 12. mcfenvironmental.com [mcfenvironmental.com]
- 13. cleanmanagement.com [cleanmanagement.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Erythritol
As a key excipient and sugar substitute in the pharmaceutical and food industries, erythritol is widely handled in research, development, and manufacturing settings. While it is generally recognized as safe (GRAS) and possesses a low hazard profile from a toxicological standpoint, its physical form as a crystalline powder presents specific operational risks that demand a structured approach to safety.[1][2] This guide provides an in-depth, risk-based framework for selecting and using Personal Protective Equipment (PPE) when handling this compound, ensuring both personnel safety and product integrity. Our focus extends beyond mere compliance, aiming to instill a deep understanding of why certain precautions are necessary.
Hazard Assessment: Beyond Toxicology
This compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS).[3][4] It is not corrosive, carcinogenic, or acutely toxic.[3] However, a comprehensive safety assessment must consider the physical hazards associated with its form as a powder.
Key Hazards:
-
Mild Irritant: Like many fine powders, this compound dust can cause mild, transient mechanical irritation to the eyes and respiratory tract.[5]
-
Combustible Dust: This is the most significant, yet often overlooked, physical hazard. Finely dispersed this compound dust in the air can form an explosive mixture if an ignition source is present.[6][7] Studies on sugar alcohols confirm they qualify as potentially flammable or explosive dusts.[8] Therefore, controlling dust generation is the paramount safety objective.
Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₄H₁₀O₄ | [9] |
| Molar Mass | 122.12 g/mol | [4] |
| Appearance | White crystalline powder | [7] |
| Melting Point | 121–123 °C | [7][9] |
| Boiling Point | 329–331 °C | [9] |
| Solubility in Water | Approx. 610 g/L at 25°C | [4][7] |
| Combustibility | Kst-value: 113 bar·m/s; Pmax: 7.9 bar | [7] |
The Hierarchy of Controls: A Foundational Approach
Before discussing PPE, it is critical to ground our safety protocol in the established hierarchy of controls. PPE is the final and least preferred line of defense. The most effective safety measures involve engineering out the hazard.[10]
-
Elimination/Substitution: Not applicable, as this compound is the required material.
-
Engineering Controls: This is the most critical step for handling this compound. Using a chemical fume hood, a powder containment hood, or a ventilated balance enclosure effectively captures dust at the source, minimizing respiratory exposure and preventing the formation of combustible dust clouds.
-
Administrative Controls: These include standard operating procedures (SOPs), proper training on dust handling techniques (e.g., gentle scooping, avoiding dropping material from height), and routine housekeeping to prevent dust accumulation.[11]
-
Personal Protective Equipment (PPE): Used to protect against any remaining residual risk after implementing higher-level controls.
The following diagram illustrates the decision-making process for selecting appropriate controls and PPE based on the scale and nature of the handling task.
Caption: PPE selection workflow for handling this compound.
Operational Plans: From Preparation to Disposal
This section provides procedural guidance for the safe handling and disposal of this compound in a laboratory setting.
Part A: Personal Protective Equipment Specifications
The selection of PPE must be commensurate with the risk of exposure.
| Handling Scenario | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Bench-top Weighing (<100g) inside a Ventilated Enclosure | ANSI Z87.1 Safety Glasses with Side Shields[6] | Standard Nitrile Gloves | Laboratory Coat | Not typically required[12][13] |
| Large-Scale Transfer or Blending (>1kg) | Chemical Safety Goggles (to protect from dust clouds)[5] | Standard Nitrile Gloves | Laboratory Coat | Required: NIOSH-approved N95 filtering facepiece respirator (or higher)[5][13] |
| Aqueous Solution Preparation | ANSI Z87.1 Safety Glasses with Side Shields | Standard Nitrile Gloves | Laboratory Coat | Not required |
Part B: Protocol for Weighing this compound (Small-Scale)
This protocol minimizes dust generation and ensures operator safety.
-
Preparation: Designate a work area, preferably within a chemical fume hood or powder containment hood. Ensure the analytical balance is clean and certified.
-
Don PPE: At a minimum, don a lab coat, nitrile gloves, and safety glasses with side shields.
-
Tare Container: Place the receiving container on the balance and tare the weight.
-
Transfer Material: Use a scoop or spatula to gently transfer the this compound from the stock container to the tared container. Avoid dropping the powder from a height to minimize dust plumes.
-
Close Containers: Immediately and securely close both the stock container and the receiving container.[5]
-
Cleanup: Decontaminate the spatula and the work surface with a damp wipe to capture any residual dust. Do not use compressed air or a dry brush for cleanup, as this will aerosolize the powder.[11]
-
Doff PPE: Remove gloves and wash hands thoroughly with soap and water.[14]
Part C: Spill Response and Cleanup
For minor spills (typically <50g) in a laboratory setting:
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Don PPE: Wear appropriate PPE, including safety glasses, gloves, and a lab coat. If the spill is large or has become significantly airborne, an N95 respirator is required.
-
Contain Spill: Gently cover the spilled powder with damp paper towels to prevent it from becoming airborne.
-
Collect Material: Carefully wipe up the dampened material and place it into a sealable plastic bag or a designated waste container.
-
Final Cleanup: Wipe the area with a damp cloth to remove any remaining residue.
-
Disposal: Dispose of the sealed bag and cleaning materials as non-hazardous solid waste, following institutional guidelines.
Disposal Plan
This compound is not classified as a hazardous waste by the US EPA.[5] However, proper disposal is essential to maintain a clean and safe laboratory environment.
-
Operational Waste: Collect all this compound-contaminated waste, including weigh boats, paper towels, and gloves, in a designated, sealed, and clearly labeled container.
-
Disposal Route: Dispose of the container in accordance with local and institutional regulations for non-hazardous chemical waste.[13] Do not dispose of solid this compound down the drain.
By understanding the specific physical hazards of this compound and implementing a control-based safety strategy, researchers can handle this valuable compound with confidence and security.
References
-
Bio-Strategy. (n.d.). Material Safety Data Sheet this compound. Retrieved from [Link]
-
Jew, S., & Casey, C. (2023). This compound: How It's Made, Safety Concerns, Substitutes. Verywell Health. Retrieved from [Link]
-
A&C Chemicals. (2021). SAFETY DATA SHEET - this compound. Retrieved from [Link]
-
OSHA.com. (2022). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from [Link]
-
European Food Safety Authority (EFSA). (2023). Re-evaluation of this compound (E 968) as a food additive. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: meso-Erythritol. Retrieved from [Link]
-
Wikipedia. (n.d.). This compound. Retrieved from [Link]
-
Essedielle. (2024). This compound Safety Data Sheet. Retrieved from [Link]
-
Rzechonek, D. A., et al. (2017). This compound as sweetener—wherefrom and whereto?. Applied Microbiology and Biotechnology. Retrieved from [Link]
-
Półka, M., & Michałowski, P. (2019). Fire hazard posed by sugar alcohols. Chemical Engineering Transactions. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Guidance for Combustible Dusts. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Chemical Hazards and Toxic Substances. Retrieved from [Link]
-
Grembecka, M., et al. (2023). The Effect of this compound on the Physicochemical Properties of Reformulated, High-Protein, and Sugar-Free Macarons... MDPI. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). 1926.55 - Gases, vapors, fumes, dusts, and mists. Retrieved from [Link]
-
Cheméo. (n.d.). This compound (CAS 149-32-6) - Chemical & Physical Properties. Retrieved from [Link]
-
ResearchGate. (n.d.). Physicochemical Properties of this compound. Retrieved from [Link]
-
Witkowski, M., et al. (2023). The artificial sweetener this compound and cardiovascular event risk. Nature Medicine. Retrieved from [Link]
-
DuraLabel. (2025). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]
-
American Chemical Society (ACS). (2023). This compound. Retrieved from [Link]
-
Greenberg Traurig LLP. (2023). New this compound Study Creates Potential Litigation Exposure... Retrieved from [Link]
- U.S. Pharmacopeia. (n.d.). This compound. Retrieved from a general search of pharmacopeial standards; direct linking not feasible.
Sources
- 1. The artificial sweetener this compound and cardiovascular event risk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New this compound Study Creates Potential Litigation Exposure for Makers, Sellers of this compound-Containing Products | Insights | Greenberg Traurig LLP [gtlaw.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. This compound - American Chemical Society [acs.org]
- 5. bio.vu.nl [bio.vu.nl]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. chempoint.com [chempoint.com]
- 8. Fire hazard posed by sugar alcohols | Chemical Engineering Transactions [cetjournal.it]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
- 11. Hazard Communication Guidance for Combustible Dusts | Occupational Safety and Health Administration [osha.gov]
- 12. fishersci.com [fishersci.com]
- 13. cbstyle.oss-cn-shanghai.aliyuncs.com [cbstyle.oss-cn-shanghai.aliyuncs.com]
- 14. osha.com [osha.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
